molecular formula C12H22O11 B1596628 beta-Gentiobiose CAS No. 5996-00-9

beta-Gentiobiose

Cat. No.: B1596628
CAS No.: 5996-00-9
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-LIZSDCNHSA-N
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Description

Beta-D-Glcp-(1->6)-beta-D-Glcp is a glycosylglucose in which two beta-D-glucose residues are linked (1->6). It has a role as an epitope.
beta-Gentiobiose is a natural product found in Gentiana macrophylla, Gentianopsis grandis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317544
Record name β-Gentiobiose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5996-00-9
Record name β-Gentiobiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5996-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentiobiose, beta-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Gentiobiose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTIOBIOSE, .BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Stereochemistry

Beta-Gentiobiose is a disaccharide composed of two D-glucose units.[1] Its systematic IUPAC name is β-D-glucopyranosyl-(1→6)-D-glucopyranose.[1] The molecule consists of two glucose monosaccharides linked by a β(1→6) glycosidic bond.[1]

The stereochemistry of this compound is defined by the configurations of the chiral centers within the two D-glucose residues and the anomeric configuration of the glycosidic linkage.

  • Constituent Monosaccharides: Both monosaccharide units are D-glucose, meaning they have a specific spatial arrangement of hydroxyl groups around their chiral carbons.

  • Glycosidic Linkage: The linkage connects the anomeric carbon (C1) of the first glucose unit to the C6 hydroxyl group of the second glucose unit.[1]

  • Anomeric Configuration: The "β" designation indicates that the substituent at the anomeric carbon (C1) of the glycosidic bond is in the equatorial position, oriented "up" in the standard Haworth projection of the pyranose ring.

The presence of a free anomeric carbon on the second glucose unit makes this compound a reducing sugar. This free anomeric carbon can exist in either the α or β configuration, leading to the existence of α-gentiobiose and β-gentiobiose anomers.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueConditions
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
Melting Point 190-195 °C
Specific Rotation +8.5° to +10.5°c=2 in H₂O, at 20°C, using the sodium D-line (589 nm), measured after 6 hours to allow for mutarotation.[2][3]
Bond Lengths & Angles Specific data not available in the searched literature.-

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the synthesis of its peracetylated derivative, β-gentiobiose octaacetate, followed by deacetylation.

Step 1: Synthesis of β-Gentiobiose Octaacetate [4][5]

This procedure is adapted from the method described by Reynolds and Evans (1938).

  • Materials:

  • Procedure:

    • In a 500-cc flask, combine 35 g of d-glucose-1,2,3,4-tetraacetate, 25 g of silver oxide, and 100 g of Drierite (preheated at 240°C for two hours).

    • Add 100 cc of dry, alcohol-free chloroform to the flask.

    • Add 5 g of iodine and 20 g of acetobromoglucose.

    • Shake the mixture mechanically for a suitable reaction time (monitoring by TLC is recommended) to ensure the completion of the condensation reaction.

    • After the reaction is complete, filter the mixture.

    • Concentrate the chloroform solution to obtain a syrup.

    • Dissolve the syrup in 250 cc of absolute ethanol and induce crystallization by rubbing the inside of the flask with a glass rod.

    • Collect the crystalline β-gentiobiose octaacetate by filtration. The reported yield is approximately 50.9%.[4]

Step 2: Deacetylation of β-Gentiobiose Octaacetate to β-Gentiobiose [6][7]

This procedure utilizes magnesium oxide in methanol (B129727) for deacetylation.

  • Materials:

    • β-Gentiobiose octaacetate

    • Methanol (MeOH)

    • Magnesium oxide (MgO)

  • Procedure:

    • Suspend or dissolve the synthesized β-gentiobiose octaacetate (1 mmol) in 15 mL of methanol.

    • Add magnesium oxide (1 mmol) to the mixture.

    • Stir the mixture at 40°C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, evaporate the mixture to dryness under reduced pressure to obtain a yellowish viscous residue.

    • Purify the residue using column chromatography on silica (B1680970) gel to afford pure β-Gentiobiose.

Structural Analysis by NMR Spectroscopy

A detailed protocol for the structural elucidation of disaccharides, including this compound, using advanced 2D NMR techniques has been described. The following is a summary of the experimental setup for an HSQC-TOCSY experiment.[2][8]

  • Sample Preparation:

    • Prepare a solution of this compound in 99% H₂O / 1% D₂O at a concentration of 100 mM.

    • Include 0.1% (w/v) d₄-TSP (3-(trimethylsilyl)-propionic-2,2,3,3-d₄ acid, sodium salt) as an internal reference for chemical shifts.

    • Transfer approximately 15-20 µL of the solution into three capillary NMR tubes (0.7 mm i.d.).

    • Centrifuge the capillaries to settle the solution.

    • Pack the three capillaries together inside a 3 mm NMR tube.

  • NMR Instrument and Parameters:

    • Spectrometer: Bruker AVANCE spectrometer operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe.

    • Experiment: 2D HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy).

    • Pulse Program: A suitable pulse program for HSQC-TOCSY, such as "hsqcdietgpsisp.2" on Bruker instruments.

    • Acquisition Parameters (Example):

      • Number of scans: 16

      • F2 (¹H) dimension: 2048 data points, sweep width of 12 ppm centered at 4.7 ppm.

      • F1 (¹³C) dimension: 128 data points, sweep width of 60 ppm centered at 78 ppm.

      • Recycling delay: 1 s.

      • TOCSY mixing time: Varied, with a short mixing time (e.g., 8 ms) being optimal for identifying one-bond H-C-O-H correlations.

    • Data Processing:

      • Apply a Qsine window function in both dimensions.

      • Perform a 2D Fourier transformation with linear prediction in the F1 dimension.

Structural Analysis by X-ray Crystallography
  • General Crystallization Protocol for Small Carbohydrates:

    • Sample Purity: Ensure the this compound sample is of high purity (≥98%).

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system in which this compound has moderate solubility. Common solvents for carbohydrates include water, ethanol, methanol, and their mixtures.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the this compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion (Hanging Drop or Sitting Drop):

        • Prepare a reservoir solution containing a precipitant (e.g., a higher concentration of a less polar solvent or a salt solution).

        • Prepare a concentrated solution of this compound in a suitable solvent.

        • Mix a small volume of the this compound solution with an equal volume of the reservoir solution to create a drop.

        • Suspend (hanging drop) or place (sitting drop) the drop over the reservoir in a sealed chamber.

        • Vapor diffusion will slowly increase the concentration of the precipitant in the drop, inducing crystallization.

    • Crystal Harvesting and Mounting: Once suitable crystals have grown, carefully harvest them using a cryoloop and mount them on a goniometer head for X-ray diffraction analysis.

    • Data Collection and Structure Refinement: Collect X-ray diffraction data at a synchrotron source or with a home-source X-ray diffractometer. Process the diffraction data and refine the crystal structure using appropriate software packages.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound.

beta_Gentiobiose cluster_0 β-D-Glucopyranosyl (non-reducing) cluster_1 D-Glucopyranose (reducing) C1 C1 C2 C2 C1->C2 OH1 O C1->OH1 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 O5 O C5->O5 C6 C6 C5->C6 O5->C1 OH6 OH C6->OH6 O6_R O' OH1->O6_R β(1→6) C1_R C1' C2_R C2' C1_R->C2_R OH1_R OH C1_R->OH1_R C3_R C3' C2_R->C3_R OH2_R OH C2_R->OH2_R C4_R C4' C3_R->C4_R OH3_R OH C3_R->OH3_R C5_R C5' C4_R->C5_R OH4_R OH C4_R->OH4_R O5_R O' C5_R->O5_R C6_R C6' C5_R->C6_R O5_R->C1_R C6_R->O6_R

References

The Enigmatic Role of β-Gentiobiose in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gentiobiose, a disaccharide composed of two β-D-glucose units linked by a (1→6) glycosidic bond, has emerged from relative obscurity to become a molecule of significant interest in plant biology.[1][2] Once considered primarily a constituent of gentian roots, recent research has unveiled its dynamic role in key developmental processes, including fruit ripening and the intricate regulation of bud dormancy.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of β-gentiobiose in plants, its biosynthesis, and its function as a signaling molecule. We present quantitative data on its accumulation, detailed experimental protocols for its analysis, and a visualization of its proposed signaling pathway, offering a valuable resource for researchers investigating plant metabolism and signaling, as well as for professionals in drug development exploring novel bioactive compounds from natural sources.

Natural Occurrence and Biosynthesis of β-Gentiobiose

β-Gentiobiose has been identified in a variety of plant species, with a notable abundance in the Gentianaceae family, including Gentiana macrophylla and Gentianopsis grandis.[5][6] Its presence has also been reported in Aralia elata, Camellia sinensis, Panax species, and others.[5]

The biosynthesis of β-gentiobiose is intricately linked to the metabolism of other gentio-oligosaccharides. In gentian overwintering buds, β-gentiobiose is primarily produced through the hydrolysis of the trisaccharide gentiotriose. This reaction is catalyzed by β-glucosidases, such as GtGen3A, which preferentially hydrolyzes the β-1,6-linked glucose from gentiotriose to yield gentiobiose.[3]

Quantitative Data on β-Gentiobiose Accumulation

The concentration of β-gentiobiose in plant tissues is not static; it fluctuates significantly in response to developmental and environmental cues. A prime example is its role in the regulation of bud dormancy in Gentiana species. The following table summarizes the relative changes in β-gentiobiose concentration during the different stages of overwintering bud dormancy, as described in the literature.

Plant SpeciesTissueDormancy StageRelative β-Gentiobiose ConcentrationReference
Gentiana trifloraOverwintering BudsEndodormancyHighTakahashi et al., 2014
Gentiana trifloraOverwintering BudsEarly EcodormancyLowTakahashi et al., 2014
Gentiana trifloraOverwintering BudsLate Ecodormancy (pre-budbreak)High (significant increase)Takahashi et al., 2014

Note: The data presented is qualitative based on graphical representations in the cited literature. Absolute concentrations were not provided in a tabular format in the source material.

Physiological Role and Signaling Pathway

β-Gentiobiose is increasingly recognized as a signaling molecule rather than a primary energy source.[3][4] Its accumulation prior to budbreak in Gentiana overwintering buds suggests a regulatory role in the transition from dormancy to active growth.[3]

Treatment of dormant buds with exogenous β-gentiobiose has been shown to induce budbreak, an effect that is linked to the modulation of the ascorbate-glutathione (AsA-GSH) cycle.[3][4] This cycle is a key antioxidant system in plants, crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. The accumulation of β-gentiobiose leads to increased concentrations of sulfur-containing amino acids, glutathione (B108866) (GSH), and ascorbate (B8700270) (AsA), along with the upregulation of genes involved in their biosynthesis and regeneration.[3]

Proposed Signaling Pathway of β-Gentiobiose in Bud Dormancy Release

The following diagram illustrates the proposed signaling pathway initiated by the accumulation of β-gentiobiose, leading to the release of bud dormancy.

Gentiobiose_Signaling cluster_input Environmental & Developmental Cues cluster_synthesis Gentiobiose Metabolism cluster_signaling Redox Signaling & Dormancy Release Low Temperature Low Temperature Gentiotriose Gentiotriose Low Temperature->Gentiotriose Photoperiod Photoperiod Photoperiod->Gentiotriose beta_Glucosidase β-Glucosidase (e.g., GtGen3A) Gentiotriose->beta_Glucosidase Hydrolysis Gentiobiose β-Gentiobiose Accumulation beta_Glucosidase->Gentiobiose Gene_Expression Upregulation of AsA-GSH Pathway Genes Gentiobiose->Gene_Expression Signal AsA_GSH_Cycle Ascorbate-Glutathione (AsA-GSH) Cycle Redox_Status Altered Cellular Redox Status AsA_GSH_Cycle->Redox_Status Gene_Expression->AsA_GSH_Cycle Enhances Budbreak Budbreak Redox_Status->Budbreak

Proposed signaling pathway of β-gentiobiose in bud dormancy release.

Experimental Protocols

Extraction of Soluble Sugars (including β-Gentiobiose) from Plant Tissues

This protocol is adapted from established methods for soluble sugar extraction.[7]

  • Sample Preparation: Freeze-dry plant tissue (e.g., overwintering buds) and grind to a fine powder.

  • Extraction: a. Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. b. Add 1.5 mL of 80% (v/v) ethanol (B145695). c. Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes. d. Centrifuge at 14,000 rpm for 10 minutes. e. Carefully transfer the supernatant to a new tube. f. Repeat the extraction (steps b-e) on the pellet twice more, combining all supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the combined supernatant using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of ultrapure water.

  • Filtration: Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

Quantification of β-Gentiobiose by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is based on common methods for disaccharide analysis.[8][9]

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and ultrapure water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of β-gentiobiose standards of known concentrations in ultrapure water to generate a calibration curve.

  • Quantification: Identify the β-gentiobiose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve.

Experimental Workflow for Investigating β-Gentiobiose Function

The following diagram outlines a typical experimental workflow to study the role of β-gentiobiose in a physiological process like bud dormancy.

Experimental_Workflow Plant_Material Plant Material (e.g., Dormant Buds) Extraction Soluble Sugar Extraction Plant_Material->Extraction Exogenous_Treatment Exogenous β-Gentiobiose Treatment Plant_Material->Exogenous_Treatment Quantification HPLC-RID Quantification of β-Gentiobiose Extraction->Quantification Data_Integration Data Integration and Pathway Analysis Quantification->Data_Integration Physiological_Assay Physiological Assay (e.g., Budbreak Rate) Exogenous_Treatment->Physiological_Assay Metabolite_Analysis Metabolite Analysis (e.g., AsA, GSH levels) Exogenous_Treatment->Metabolite_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR of AsA-GSH pathway genes) Exogenous_Treatment->Gene_Expression_Analysis Physiological_Assay->Data_Integration Metabolite_Analysis->Data_Integration Gene_Expression_Analysis->Data_Integration

Experimental workflow for studying β-gentiobiose function.

Conclusion and Future Perspectives

The study of β-gentiobiose in plants is a rapidly evolving field. Its role as a signaling molecule in bud dormancy highlights the complexity of carbohydrate metabolism and its integration with other physiological processes. Future research should focus on elucidating the precise molecular mechanisms of β-gentiobiose perception and signal transduction. Identifying the receptors and downstream signaling components will be crucial to fully understanding its function. Furthermore, quantitative analysis of β-gentiobiose across a wider range of plant species and in response to various environmental stresses will provide a broader perspective on its physiological significance. For drug development professionals, the unique biological activity of β-gentiobiose and its derivatives may present novel opportunities for therapeutic applications. A deeper understanding of its natural occurrence and biosynthesis could pave the way for sustainable production methods for this intriguing disaccharide.

References

Unveiling β-Gentiobiose: A Technical Guide to its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the disaccharide β-gentiobiose, from its initial discovery in the early 20th century to its foundational role in the evolving landscape of carbohydrate chemistry. We delve into the original experimental protocols for its isolation from natural sources and its first chemical synthesis, presenting key quantitative data in structured tables for clarity and comparison. The historical context of these discoveries is examined, highlighting the pioneering work of scientists who laid the groundwork for our modern understanding of glycosidic bonds and carbohydrate structures. Furthermore, this guide includes detailed visualizations of experimental workflows and the chemical logic underpinning the synthesis of β-gentiobiose, rendered in the DOT language for precise graphical representation. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering a detailed perspective on a molecule of historical and ongoing significance.

Introduction: The Dawn of Disaccharide Chemistry

The late 19th and early 20th centuries marked a pivotal era in the field of organic chemistry, particularly in the study of carbohydrates. During this period, the foundational structures of monosaccharides were being elucidated, largely through the groundbreaking work of Emil Fischer. This era of discovery set the stage for investigating the more complex structures of disaccharides and polysaccharides. The quest to understand how simple sugar units were linked together was a significant scientific challenge. The discovery of β-gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, emerged from this fervent period of research and contributed significantly to the nascent understanding of carbohydrate structure and function.

β-Gentiobiose is found naturally in plants of the Gentianaceae family and is also formed during the caramelization of glucose and as a byproduct in the commercial hydrolysis of corn starch.[1] Its story is intertwined with the study of amygdalin, a cyanogenic glycoside from which it can be derived through acid hydrolysis.[2] This guide will trace the historical path of β-gentiobiose's discovery, from its initial isolation to its first chemical synthesis and the subsequent elucidation of its structure.

The Discovery of β-Gentiobiose: Isolation from Natural Sources

The first definitive isolation and characterization of β-gentiobiose are credited to the French chemists Émile Bourquelot and H. Hérissey in 1902. Their work, published in the Comptes Rendus de l'Académie des Sciences and the Journal de Pharmacie et de Chimie, detailed the isolation of this novel sugar from the roots of the yellow gentian plant, Gentiana lutea.

Experimental Protocol: Isolation of Gentiobiose from Gentiana lutea

The following protocol is a reconstruction based on the methodologies described by Bourquelot and Hérissey in their 1902 publications.

Objective: To isolate and purify the disaccharide gentiobiose from the roots of Gentiana lutea.

Materials:

  • Fresh roots of Gentiana lutea

  • Boiling water

  • Lead subacetate solution

  • Sodium phosphate (B84403) solution

  • Brewer's yeast (Saccharomyces cerevisiae)

  • Alcohol (95% ethanol)

  • Ether

Methodology:

  • Extraction: The fresh gentian roots were crushed and extracted with boiling water to obtain an aqueous solution containing various sugars and other plant constituents.

  • Clarification: The aqueous extract was treated with a solution of lead subacetate to precipitate impurities such as tannins and proteins. The precipitate was removed by filtration.

  • De-leading: The excess lead in the filtrate was precipitated by the addition of a sodium phosphate solution. The resulting lead phosphate precipitate was removed by filtration.

  • Fermentation: The clarified and de-leaded solution was then subjected to fermentation with brewer's yeast. This step was crucial as the yeast would consume the monosaccharides (glucose and fructose) present in the extract, leaving the unfermentable disaccharide, gentiobiose, in the solution.

  • Concentration and Precipitation: After fermentation, the solution was filtered to remove the yeast and then concentrated by evaporation under reduced pressure. The concentrated syrup was then treated with a large volume of 95% alcohol to precipitate the gentiobiose.

  • Purification: The precipitated crude gentiobiose was collected and redissolved in a minimal amount of water. The solution was then treated with alcohol and ether to induce crystallization. The resulting crystals were collected, washed with alcohol, and dried.

Quantitative Data from the Initial Isolation

The following table summarizes the key quantitative data reported by Bourquelot and Hérissey for the isolated gentiobiose.

PropertyValue
Melting Point 190-195 °C
Specific Rotation ([α]D)+9.6° (initial) to -6.2° (final)

Note: The change in specific rotation (mutarotation) is characteristic of reducing sugars and was a key piece of evidence in identifying gentiobiose as a new disaccharide.

Logical Workflow for the Isolation of Gentiobiose

G cluster_extraction Extraction and Clarification cluster_purification Purification A Crushed Gentiana lutea roots B Boiling Water Extraction A->B C Aqueous Extract B->C D Lead Subacetate Treatment C->D E Filtration D->E F Clarified Extract E->F G Sodium Phosphate Treatment F->G H De-leaded Extract G->H I Fermentation with Brewer's Yeast H->I J Concentration I->J K Alcohol Precipitation J->K L Crystallization K->L M Pure β-Gentiobiose Crystals L->M

Caption: Workflow for the isolation of β-gentiobiose.

The First Chemical Synthesis of β-Gentiobiose

Just a year before its isolation from a natural source, the first chemical synthesis of gentiobiose was achieved by Wilhelm Koenigs and Edward Knorr in 1901. This landmark achievement was a significant validation of the burgeoning field of carbohydrate chemistry and provided a powerful method for the controlled synthesis of glycosidic linkages. Their method, now famously known as the Koenigs-Knorr reaction, remains a cornerstone of carbohydrate synthesis.

Experimental Protocol: The Koenigs-Knorr Synthesis of Gentiobiose

The following protocol is based on the original 1901 publication by Koenigs and Knorr in Berichte der deutschen chemischen Gesellschaft.

Objective: To synthesize gentiobiose via a glycosidic coupling reaction.

Materials:

  • Acetobromoglucose (α-D-glucopyranosyl bromide tetraacetate)

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

  • Silver carbonate (Ag₂CO₃)

  • Dry ether

  • Methanol

  • Sodium methoxide (B1231860)

Methodology:

  • Glycosylation Reaction: Acetobromoglucose and 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose were dissolved in dry ether. Silver carbonate was added as a promoter, and the mixture was stirred at room temperature until the reaction was complete. The silver carbonate acts as a halide acceptor, facilitating the formation of the glycosidic bond.

  • Work-up: The reaction mixture was filtered to remove the silver salts. The filtrate was then washed with water and dried over anhydrous sodium sulfate. The ether was removed by evaporation to yield the crude octaacetylgentiobiose.

  • Deacetylation: The crude octaacetylgentiobiose was dissolved in methanol, and a catalytic amount of sodium methoxide was added. This step removes the acetyl protecting groups.

  • Purification: The deacetylated product, gentiobiose, was purified by crystallization from methanol.

Quantitative Data from the First Synthesis
ProductYieldMelting Point
Octaacetyl-β-gentiobiose ~50%192 °C
β-Gentiobiose (after deacetylation)High190-191 °C

Signaling Pathway of the Koenigs-Knorr Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_final_product Final Product A Acetobromoglucose (Glycosyl Donor) C Silver Carbonate (Promoter) A->C B 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (Glycosyl Acceptor) B->C E Octaacetyl-β-gentiobiose C->E Glycosylation D Dry Ether (Solvent) D->C F Deacetylation (Sodium Methoxide in Methanol) E->F G β-Gentiobiose F->G

Caption: Koenigs-Knorr synthesis of β-gentiobiose.

Structural Elucidation of β-Gentiobiose

Following its isolation and synthesis, the next critical step was to determine the precise structure of gentiobiose. This involved identifying the two monosaccharide units and, most importantly, the nature of the glycosidic linkage between them. Through a series of chemical degradation and methylation analysis experiments conducted in the early 20th century, the structure of β-gentiobiose was confirmed as two D-glucose units joined by a β(1→6) linkage. This work was crucial for advancing the understanding of carbohydrate chemistry and provided the tools for elucidating the structures of more complex carbohydrates.

Historical Context and Scientific Significance

The discovery of β-gentiobiose did not occur in a vacuum. It was a product of the burgeoning field of carbohydrate chemistry, which was rapidly advancing in the late 19th and early 20th centuries. The work of Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, had laid the theoretical and experimental groundwork for the study of carbohydrates.[1][3]

The isolation of gentiobiose by Bourquelot and Hérissey was a testament to the power of enzymatic methods in chemical research. Their use of yeast to selectively remove monosaccharides was an innovative approach at the time. Simultaneously, the chemical synthesis of gentiobiose by Koenigs and Knorr demonstrated the increasing sophistication of organic synthesis, allowing for the construction of complex molecules with a high degree of control.

The discovery and characterization of β-gentiobiose contributed to a deeper understanding of:

  • Glycosidic Bond Diversity: It demonstrated that glucose units could be linked in various ways, not just the α(1→4) linkage found in maltose (B56501) or the β(1→4) linkage in cellobiose.

  • Enzyme Specificity: The resistance of the β(1→6) linkage in gentiobiose to fermentation by brewer's yeast highlighted the high specificity of enzymes.

  • Chemical Synthesis of Carbohydrates: The Koenigs-Knorr reaction provided a general and reliable method for the synthesis of glycosides, which is still widely used today in modified forms.

Conclusion

The story of β-gentiobiose is a compelling chapter in the history of carbohydrate chemistry. From its isolation from the roots of the gentian plant to its elegant chemical synthesis, the discovery of this disaccharide was a significant milestone. The experimental protocols and quantitative data from these early studies, detailed in this guide, provide a valuable window into the scientific methods of the time and the intellectual foundations of modern glycoscience. For researchers and professionals in drug development, understanding the history and chemistry of fundamental molecules like β-gentiobiose offers a richer context for contemporary research and the ongoing exploration of the vast and complex world of carbohydrates.

References

The Enzymatic Architecture of β-Gentiobiose Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is a molecule of significant interest in the fields of biotechnology and pharmacology.[1][2] Found naturally in some plants and as a byproduct of glucose caramelization, its unique properties make it a target for various applications.[1] This technical guide provides an in-depth exploration of the biosynthetic pathways of β-gentiobiose, focusing on the enzymatic routes that offer precise control and high yields. Detailed experimental protocols for the synthesis, purification, and analysis of β-gentiobiose are provided, alongside quantitative data and visual representations of the key processes.

Core Biosynthesis Pathways

The formation of β-gentiobiose is primarily achieved through two distinct enzymatic pathways: the transglycosylation reaction catalyzed by β-glucosidases and the more targeted synthesis by specific glycosyltransferases.

β-Glucosidase-Mediated Transglycosylation

The most extensively documented method for β-gentiobiose synthesis involves the use of β-glucosidases (EC 3.2.1.21). These enzymes, typically involved in the hydrolysis of β-glucosidic linkages, can be driven in reverse under high substrate concentrations to favor the formation of new glycosidic bonds through a process called transglycosylation.[3]

The mechanism proceeds via a two-step, double-displacement reaction. First, the enzyme's catalytic nucleophile attacks the anomeric carbon of a glucose donor (e.g., from a disaccharide like cellobiose (B7769950) or a high concentration of glucose), forming a covalent glycosyl-enzyme intermediate and releasing the aglycone. In the second step, a glucose molecule, acting as an acceptor, attacks the anomeric carbon of this intermediate, resulting in the formation of a new β(1→6) glycosidic bond and the release of the newly synthesized gentiobiose.

Diagram of β-Glucosidase-Mediated Transglycosylation

beta_glucosidase_pathway cluster_step1 Step 1: Glycosyl-Enzyme Intermediate Formation cluster_step2 Step 2: Transglycosylation Glucose_Donor Glucose Donor (e.g., High [Glucose]) Beta_Glucosidase β-Glucosidase Glucose_Donor->Beta_Glucosidase Binding Glycosyl_Enzyme Glycosyl-Enzyme Intermediate Beta_Glucosidase->Glycosyl_Enzyme Formation Glucose_Acceptor Glucose Acceptor Gentiobiose β-Gentiobiose Glycosyl_Enzyme->Gentiobiose Release Glucose_Acceptor->Glycosyl_Enzyme Nucleophilic Attack

Caption: The two-step transglycosylation mechanism of β-glucosidase for β-gentiobiose synthesis.

Glycosyltransferase-Catalyzed Synthesis

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule.[4] The synthesis of β-gentiobiose via this pathway involves a β-1,6-glucosyltransferase. This enzyme would specifically transfer a glucose molecule from a donor like UDP-glucose to the C6 hydroxyl group of another glucose molecule.

While this method offers high specificity, there are fewer documented instances of glycosyltransferases being used for the direct synthesis of free β-gentiobiose compared to the β-glucosidase approach. However, enzymes such as β-D-glucosyl crocetin (B7823005) β-1,6-glucosyltransferase (UGT94E5) from Gardenia jasminoides demonstrate the capability of forming β-1,6-glucosidic linkages, in this case, adding a glucose to a crocetin glucosyl ester to form a gentiobiosyl ester.[5][6] This highlights the potential for identifying or engineering glycosyltransferases for efficient β-gentiobiose production.

Diagram of Glycosyltransferase-Catalyzed Synthesis

glycosyltransferase_pathway UDP_Glucose UDP-Glucose (Activated Donor) GT β-1,6-Glucosyltransferase UDP_Glucose->GT Glucose_Acceptor Glucose (Acceptor) Glucose_Acceptor->GT Gentiobiose β-Gentiobiose GT->Gentiobiose UDP UDP GT->UDP

Caption: Glycosyltransferase-mediated synthesis of β-gentiobiose from an activated sugar donor.

Quantitative Data on β-Gentiobiose Synthesis

The yield of β-gentiobiose is highly dependent on the enzyme source, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from various studies.

β-Glucosidase-Mediated Synthesis
Enzyme SourceSubstrate(s)Temperature (°C)pHReaction Time (h)Gentiobiose Yield (g/L)Reference
Thermus caldophilus GK24 (recombinant)80% (w/w) Glucose708-97211% of total sugar[7]
Aspergillus oryzae HML036650% Glucose5557230.86
Thermotoga sp. KOL6 (recombinant)1000 g/L Glucose80-90--144.3[3]
Prunus dulcis900 g/L Glucose---128[3]
Trichoderma viride800 g/L Glucose---130[3]
Glycosyltransferase-Mediated Synthesis
EnzymeDonor SubstrateAcceptor Substratekcat (s⁻¹)Reference
UGT94E5 (Gardenia jasminoides)UDP-α-D-glucoseβ-D-glucosyl crocetin0.036[6]
UGT94E5 (Gardenia jasminoides)UDP-α-D-glucosebis(β-D-glucosyl) crocetin0.071[6]

Note: The UGT94E5 enzyme produces a gentiobiosyl ester, not free gentiobiose.

Experimental Protocols

β-Glucosidase Activity Assay

This protocol is a general method for determining the hydrolytic activity of β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). The release of p-nitrophenol (pNP) is measured spectrophotometrically at 405 nm.[8][9][10][11]

Materials:

  • β-glucosidase enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.8) or other suitable buffer

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • Spectrophotometer or microplate reader

  • Water bath or incubator

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer and pNPG solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C).

  • Initiate the reaction by adding a known amount of the enzyme solution. Mix gently.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong base, such as 1 M Na₂CO₃, which also develops the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance of the solution at 405 nm.

  • A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.

  • One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Enzymatic Synthesis of β-Gentiobiose using β-Glucosidase

This protocol describes the synthesis of β-gentiobiose via the transglycosylation activity of β-glucosidase.

Materials:

  • Purified β-glucosidase with high transglycosylation activity

  • High concentration glucose solution (e.g., 50-80% w/v)

  • Appropriate buffer system (e.g., citrate or phosphate (B84403) buffer)

  • Reaction vessel with temperature control and agitation

Procedure:

  • Dissolve glucose in the buffer to the desired high concentration.

  • Adjust the pH of the glucose solution to the optimal pH for the transglycosylation activity of the chosen β-glucosidase.

  • Add the purified β-glucosidase to the glucose solution.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation for an extended period (e.g., 24-72 hours).

  • Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC.

  • Once the desired yield of gentiobiose is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Purification of β-Gentiobiose

This protocol outlines a general approach for purifying β-gentiobiose from the reaction mixture using chromatographic techniques.[12][13][14]

Materials:

  • Crude reaction mixture containing gentiobiose

  • Chromatography system (e.g., FPLC or preparative HPLC)

  • Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2) or a suitable preparative HPLC column

  • Deionized water or other appropriate mobile phase

  • Fraction collector

  • HPLC with a refractive index detector (RID) for analysis

Procedure:

  • Centrifuge the heat-inactivated reaction mixture to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Load the filtered sample onto a pre-equilibrated chromatography column.

  • Elute the column with the chosen mobile phase at a constant flow rate.

  • Collect fractions using a fraction collector.

  • Analyze the collected fractions for the presence of gentiobiose using HPLC-RID.

  • Pool the fractions containing pure gentiobiose.

  • Lyophilize the pooled fractions to obtain pure β-gentiobiose powder.

Quantification of β-Gentiobiose by HPLC-RID

This protocol provides a method for the quantification of β-gentiobiose in a sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[15][16][17][18]

Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector

  • A suitable carbohydrate analysis column (e.g., amino-propyl or ion-exchange column)

  • Mobile phase (e.g., acetonitrile/water mixture, such as 75:25 v/v)

  • Gentiobiose standard of known purity

  • Samples for analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of gentiobiose standards of known concentrations in the mobile phase.

  • Prepare the samples by diluting them in the mobile phase and filtering them through a 0.22 µm syringe filter.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C).

  • Allow the system to equilibrate until a stable baseline is achieved on the RID.

  • Inject the gentiobiose standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared samples.

  • Identify the gentiobiose peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of gentiobiose in the samples using the calibration curve.

Experimental Workflow for β-Gentiobiose Synthesis and Analysis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Enzyme_Selection Enzyme Selection (β-Glucosidase or Glycosyltransferase) Reaction_Setup Reaction Setup (Substrate, Buffer, Temp, pH) Enzyme_Selection->Reaction_Setup Incubation Incubation (with agitation) Reaction_Setup->Incubation Reaction_Termination Reaction Termination (Heat Inactivation) Incubation->Reaction_Termination Centrifugation Centrifugation & Filtration Reaction_Termination->Centrifugation Chromatography Chromatography (e.g., SEC, Prep-HPLC) Centrifugation->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection HPLC_Setup HPLC-RID Setup (Column, Mobile Phase, etc.) Chromatography->HPLC_Setup In-process & Final Analysis Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Lyophilization Lyophilization Pooling->Lyophilization Standard_Curve Standard Curve Generation HPLC_Setup->Standard_Curve Sample_Analysis Sample Injection & Data Acquisition Standard_Curve->Sample_Analysis Quantification Quantification Sample_Analysis->Quantification

Caption: A typical experimental workflow for the enzymatic synthesis, purification, and analysis of β-gentiobiose.

Conclusion

The biosynthesis of β-gentiobiose is a field with significant potential, driven by the versatility of enzymatic catalysis. While β-glucosidases currently represent the most explored route for its synthesis, the specificity of glycosyltransferases presents an attractive alternative for future research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to produce and characterize this valuable disaccharide. Further exploration into novel enzyme discovery and protein engineering will undoubtedly lead to more efficient and scalable production methods for β-gentiobiose, unlocking its full potential in various industrial applications.

References

The Pivotal Role of β-Gentiobiose in Saffron's Crimson Hue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saffron, the world's most expensive spice, derives its iconic red color from a class of carotenoid-derived pigments known as crocins. These water-soluble compounds are glycosides of the dicarboxylic acid crocetin (B7823005). A key structural feature of the most abundant crocins is the presence of the disaccharide β-gentiobiose. This technical guide provides an in-depth exploration of the biochemical role of β-gentiobiose in the formation of saffron's color. It details the enzymatic cascade responsible for crocin (B39872) biosynthesis, with a particular focus on the sequential glycosylation steps catalyzed by specific UDP-glucosyltransferases (UGTs). This guide synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to serve as a comprehensive resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug development.

Introduction: The Chemical Basis of Saffron's Color

The vibrant color of saffron (derived from the dried stigmas of Crocus sativus) is primarily attributed to a mixture of crocins. Crocins are a series of mono- and di-glycosyl esters of crocetin. The glycosylation of the hydrophobic crocetin molecule with sugar moieties, such as glucose and gentiobiose, renders the resulting crocins water-soluble, a critical property for their accumulation in the aqueous environment of the plant vacuole and for their use as a natural colorant.[1][2] The most abundant crocin, known as crocin-1, is a di-gentiobiosyl ester of crocetin, highlighting the central role of the disaccharide β-gentiobiose in defining the characteristic color of saffron.[1]

The Crocin Biosynthesis Pathway: A Multi-Enzymatic Process

The formation of crocins is a multi-step enzymatic process that begins with the carotenoid zeaxanthin (B1683548). The pathway can be broadly divided into three key stages:

  • Cleavage of Zeaxanthin: The pathway is initiated by the oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. This reaction is catalyzed by the carotenoid cleavage dioxygenase 2 (CCD2), yielding crocetin dialdehyde (B1249045) and 3-OH-β-cyclocitral.[2]

  • Oxidation to Crocetin: The highly reactive crocetin dialdehyde is then oxidized to crocetin by an aldehyde dehydrogenase (ALDH).[2]

  • Glycosylation of Crocetin: The final and crucial stage for color formation is the sequential glycosylation of the carboxyl groups of crocetin, catalyzed by a series of UDP-glucosyltransferases (UGTs). This process ultimately leads to the formation of the various crocin derivatives.[3]

Crocin_Biosynthesis_Pathway Zeaxanthin Zeaxanthin Crocetin_dialdehyde Crocetin_dialdehyde Zeaxanthin->Crocetin_dialdehyde CCD2 Crocetin Crocetin Crocetin_dialdehyde->Crocetin ALDH Crocin_1_glucose Crocetin monoglucosyl ester Crocetin->Crocin_1_glucose UGT74AD1 Crocin_2_glucose Crocetin diglucosyl ester Crocin_1_glucose->Crocin_2_glucose UGT74AD1 Crocetin_gentiobiosyl_glucosyl_ester Crocetin gentiobiosyl glucosyl ester Crocin_2_glucose->Crocetin_gentiobiosyl_glucosyl_ester UGT91P3 Crocin_1 Crocin-1 (di-gentiobiosyl ester) Crocetin_gentiobiosyl_glucosyl_ester->Crocin_1 UGT91P3

Figure 1: Simplified Crocin Biosynthesis Pathway

The Role of UDP-Glucosyltransferases in Gentiobiose Formation

The diversity of crocins found in saffron is a direct result of the sequential and specific action of different UGTs. Two key enzymes have been identified to play pivotal roles in the final steps of crocin biosynthesis: UGT74AD1 and UGT91P3 .[1][4]

  • UGT74AD1: The Initiator of Glycosylation: This enzyme is responsible for the initial glucosylation of crocetin. It catalyzes the transfer of a single glucose molecule from UDP-glucose to one of the carboxyl groups of crocetin, forming a crocetin monoglucosyl ester. UGT74AD1 can then add a second glucose molecule to the other carboxyl group, yielding a crocetin diglucosyl ester.[5]

  • UGT91P3: The Architect of Gentiobiose: UGT91P3 acts on the glucose moieties already attached to the crocetin backbone. This enzyme catalyzes the formation of a β-1,6-glycosidic bond between a new glucose molecule (from UDP-glucose) and the glucose residue of the crocetin glucosyl ester.[1] This addition of a second glucose unit forms the disaccharide β-gentiobiose . UGT91P3 can perform this action on both mono- and di-glucosyl esters of crocetin, leading to the formation of highly glucosylated crocins, including the prominent crocin-1.[1]

The formation of the β-1,6 linkage is a key step, as gentiobiose is a defining feature of the major crocins in saffron.[6] The sequential action of UGT74AD1 and UGT91P3 suggests a coordinated enzymatic process. Evidence from yeast two-hybrid (Y2H) assays indicates a potential protein-protein interaction between UGT74AD1 and UGT91P3, suggesting the formation of a metabolon, an enzyme complex that facilitates substrate channeling and enhances the efficiency of the biosynthetic pathway.[1][7]

Data Presentation

Quantitative Analysis of Crocins in Saffron

The concentration of different crocins in saffron stigmas can vary depending on the geographical origin, harvesting time, and processing methods. High-performance liquid chromatography (HPLC) is the standard method for the quantitative analysis of these compounds.[8][9]

Crocin DerivativeConcentration Range (mg/g of dried stigma)Reference
Crocin-1 (di-gentiobiosyl ester)24.26[8]
Crocin-2 (gentiobiosyl-glucosyl ester)9.83[8]
Total Crocins10.43 - 16.32[2]

Table 1: Representative Concentrations of Major Crocins in Saffron Stigmas.

Enzyme Kinetic Parameters

While comprehensive kinetic data for the specific saffron UGTs is still emerging, studies on homologous enzymes provide valuable insights into their catalytic efficiency.

EnzymeSubstrateKm (mM)Vmax (pkatal/mg)Reference
Partially purified crocetin glucosyltransferaseCrocetin0.1730This data is from a partially purified enzyme preparation and may not represent a single UGT.
Partially purified crocetin glucosyltransferaseUDP-glucose0.7230This data is from a partially purified enzyme preparation and may not represent a single UGT.

Table 2: Kinetic Parameters of a Partially Purified Crocetin Glucosyltransferase from Crocus sativus. Note: Further research is needed to determine the specific kinetic parameters for the cloned and characterized UGT74AD1 and UGT91P3 enzymes.

Experimental Protocols

Extraction and HPLC Analysis of Crocins

This protocol outlines a standard method for the extraction and quantification of crocins from saffron stigmas.[8]

5.1.1. Materials

  • Dried saffron stigmas

  • Methanol (B129727) (HPLC grade)

  • 0.1% Phosphoric acid in water (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a Diode Array Detector (DAD)

5.1.2. Extraction Procedure

  • Prepare a 200 ppm saffron sample solution in 50% methanol.

  • Agitate the solution to ensure thorough extraction.

  • Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.3. HPLC Conditions

  • Mobile Phase: A gradient of methanol and 0.1% phosphoric acid. A common starting condition is a 55:45 ratio of methanol to 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 440 nm for crocins.

HPLC_Workflow Start Saffron Stigma Sample Extraction Extraction with 50% Methanol Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection DAD Detection (440 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: HPLC Analysis Workflow for Crocins

In Vitro Enzyme Assay for UGT Activity

This protocol provides a general framework for assaying the activity of recombinant UGTs expressed in E. coli.[1][10]

5.2.1. Materials

  • Purified recombinant UGT74AD1 and UGT91P3 enzymes

  • Crocetin and/or crocetin glucosyl esters (substrates)

  • UDP-glucose (co-substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Methanol or other suitable solvent to stop the reaction

  • HPLC system for product analysis

5.2.2. Assay Procedure

  • Prepare a reaction mixture containing the reaction buffer, the UGT enzyme, and the crocetin-based substrate.

  • Initiate the reaction by adding UDP-glucose.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solvent, such as cold methanol.

  • Analyze the reaction products by HPLC-DAD at 440 nm to identify and quantify the newly formed crocins.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol describes the general steps for investigating the interaction between UGT74AD1 and UGT91P3 using a Y2H system.[11][12][13]

5.3.1. Principle

The Y2H system is a molecular biology technique used to detect protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding domain (DBD) and the activation domain (AD) of the transcription factor, respectively, interact.

5.3.2. Experimental Workflow

  • Vector Construction: Clone the coding sequences of UGT74AD1 and UGT91P3 into separate Y2H vectors, one containing the DBD (e.g., pGBKT7) and the other the AD (e.g., pGADT7).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait (e.g., UGT74AD1-DBD) and prey (e.g., UGT91P3-AD) plasmids.

  • Selection and Reporter Gene Assay: Plate the transformed yeast cells on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) and containing a chromogenic substrate (e.g., X-α-Gal). Growth on the selective medium and the development of a blue color indicate a positive interaction between the two proteins.

Y2H_Workflow cluster_Cloning Vector Construction cluster_Transformation Yeast Transformation cluster_Selection Selection & Reporter Assay UGT74AD1_gene UGT74AD1 cDNA UGT74AD1_DBD UGT74AD1-DBD Plasmid UGT74AD1_gene->UGT74AD1_DBD UGT91P3_gene UGT91P3 cDNA UGT91P3_AD UGT91P3-AD Plasmid UGT91P3_gene->UGT91P3_AD DBD_vector DBD Vector (pGBKT7) DBD_vector->UGT74AD1_DBD AD_vector AD Vector (pGADT7) AD_vector->UGT91P3_AD Co_transformation Co-transformation UGT74AD1_DBD->Co_transformation UGT91P3_AD->Co_transformation Yeast_strain Yeast Reporter Strain Yeast_strain->Co_transformation Transformed_yeast Transformed Yeast Co_transformation->Transformed_yeast Selective_media Selective Media (-Trp, -Leu, -His, +X-α-Gal) Transformed_yeast->Selective_media Incubation Incubation Selective_media->Incubation Result Growth & Blue Color (Positive Interaction) Incubation->Result

Figure 3: Yeast Two-Hybrid Experimental Workflow

Conclusion

The formation of β-gentiobiose moieties on the crocetin backbone is a critical determinant of the color and solubility of saffron's primary pigments. This process is orchestrated by a specific set of UDP-glucosyltransferases, with UGT74AD1 initiating the glycosylation and UGT91P3 catalyzing the formation of the characteristic gentiobiosyl groups. The potential interaction between these enzymes suggests a highly organized and efficient biosynthetic machinery. A thorough understanding of this pathway, including the precise kinetics of the involved enzymes and the regulatory mechanisms, is essential for efforts aimed at the biotechnological production of crocins for the pharmaceutical and food industries. This technical guide provides a foundational resource for researchers to delve deeper into the fascinating biochemistry of saffron color formation. Further research to elucidate the detailed kinetic parameters of the key UGTs and the structural basis of their substrate specificity will be invaluable for advancing these applications.

References

Beta-Gentiobiose as a Core Component of Crocin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin (B39872), the primary chemical constituent responsible for the vibrant color of saffron (Crocus sativus L.), is a hydrophilic carotenoid of significant interest in the pharmaceutical and nutraceutical industries.[1] Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties, are currently under intense investigation.[2] A crucial element of crocin's structure and function is the presence of beta-gentiobiose, a disaccharide that profoundly influences its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound as a key component of crocin, detailing its structure, biosynthesis, and role in the biological effects of crocin, along with relevant experimental protocols.

The Chemical Structure of Crocin and the Role of this compound

Crocin is a diester of the dicarboxylic acid crocetin (B7823005) and the disaccharide gentiobiose.[1][3] Gentiobiose is composed of two D-glucose units linked by a β(1→6) glycosidic bond.[4][5] The attachment of these bulky, hydrophilic gentiobiose moieties to the lipophilic crocetin backbone is a key determinant of crocin's high water solubility, a unique characteristic among carotenoids.[1][3] This solubility is critical for its absorption and distribution in biological systems. The most abundant form of crocin is trans-crocetin di-(β-D-gentiobiosyl) ester, often referred to as α-crocin.[6]

Below is a diagram illustrating the chemical structure of α-crocin, highlighting the crocetin backbone and the attached this compound units.

crocin_structure cluster_crocetin Crocetin Backbone cluster_gentiobiose1 β-Gentiobiose cluster_gentiobiose2 β-Gentiobiose Crocetin HOOC-(CH=CH-C(CH3)=CH)2-CH=CH-(CH=C(CH3)-CH=CH)2-COOH Ester2 Ester Linkage Crocetin->Ester2 G1 Glc G2 Glc G1->G2 β(1→6) Ester1 Ester Linkage G2->Ester1 G3 Glc G4 Glc G3->G4 β(1→6) Ester1->Crocetin Ester2->G4

Figure 1: Chemical Structure of α-Crocin

Physicochemical Properties

The distinct physicochemical properties of crocin and its constituent, this compound, are summarized in the tables below. These properties are fundamental to understanding their behavior in various experimental and physiological settings.

Table 1: Physicochemical Properties of Crocin

PropertyValueReferences
Molecular FormulaC44H64O24[7]
Molecular Weight976.96 g/mol [7]
AppearanceDeep red crystalline solid[7]
Melting Point186 °C[7]
SolubilityFreely soluble in hot water, soluble in methanol (B129727) and ethanol (B145695)[1][7]
UV-Vis λmax~440 nm (in water)[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC12H22O11[4]
Molecular Weight342.30 g/mol [4]
AppearanceWhite crystalline solid[4]
Melting Point190-195 °C[4]
SolubilitySoluble in water and hot methanol[4]
Optical Rotation[α]D +8.7° (c=4, H2O)[8]

Biosynthesis of Crocin

The biosynthesis of crocin is a multi-step enzymatic process that originates from the carotenoid pathway. The key precursor is zeaxanthin, which undergoes oxidative cleavage and subsequent glycosylation.[9][10]

The biosynthetic pathway of crocin, starting from zeaxanthin, is depicted in the following diagram.

crocin_biosynthesis Zeaxanthin Zeaxanthin Crocetin_dialdehyde Crocetin Dialdehyde Zeaxanthin->Crocetin_dialdehyde Carotenoid Cleavage Dioxygenase (CCD) Crocetin Crocetin Crocetin_dialdehyde->Crocetin Aldehyde Dehydrogenase (ALDH) Crocin Crocin Crocetin->Crocin UDP-Glucosyltransferase (UGT)

Figure 2: Biosynthesis Pathway of Crocin

Biological Significance and Signaling Pathways

The gentiobiose moieties are not merely passive solubilizing agents; they are crucial for the biological activity of crocin.[11] Studies have shown that crocin's effects on various signaling pathways, which underpin its therapeutic potential, are often dependent on its glycosylated form. Two key pathways modulated by crocin are the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

Crocin has been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9] It can suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][12]

The following diagram illustrates the inhibitory effect of crocin on the NF-κB pathway.

nf_kb_pathway TNFa TNF-α IKK IKK TNFa->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Crocin Crocin Crocin->IKK inhibits

Figure 3: Crocin's Inhibition of the NF-κB Pathway
Activation of the PI3K/Akt Signaling Pathway

Conversely, crocin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival, proliferation, and neuroprotection.[13][14] By activating this pathway, crocin can protect cells from apoptosis and oxidative stress.

The diagram below illustrates the activation of the PI3K/Akt pathway by crocin.

pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates CellSurvival Cell Survival and Proliferation Akt->CellSurvival Crocin Crocin Crocin->PI3K activates

Figure 4: Crocin's Activation of the PI3K/Akt Pathway

Experimental Protocols

Extraction and Purification of Crocin from Saffron

A common method for the extraction and purification of crocin from saffron stigmas involves solvent extraction followed by crystallization.

Materials:

  • Dried saffron stigmas

  • 80% Ethanol

  • Centrifuge

  • Vortex mixer

  • Sealed, light-protected container

  • Acetone (B3395972)

Protocol:

  • Grind dried saffron stigmas into a fine powder.

  • Suspend 10 g of saffron powder in 25 mL of 80% ethanol at 0°C.

  • Vortex the suspension for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction of the sediment with 25 mL of 80% ethanol multiple times (e.g., 7 more times) until the sediment color changes from red to yellow.[7]

  • Pool all the supernatants and store the resulting solution in a sealed, dark container at -5°C for an extended period (e.g., 23-24 days) to allow for crystallization.[7][15]

  • After crystallization, separate the crocin crystals from the solution.

  • Wash the obtained crystals with acetone to remove impurities.[15]

  • For higher purity, a second recrystallization step can be performed by dissolving the crystals in 80% ethanol and repeating the crystallization process.[16]

Quantitative Analysis of Crocin by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of crocin in saffron extracts.

Instrumentation:

  • HPLC system with a DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid

Protocol:

  • Sample Preparation: Prepare a saffron extract as described in the previous protocol. Dilute the extract with a suitable solvent (e.g., 50% methanol) to an appropriate concentration (e.g., 200 ppm) and filter through a 0.22 µm syringe filter.[17]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% phosphoric acid or formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile (e.g., 20%) and increase to a higher concentration (e.g., 80%) over a period of 20-30 minutes.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[17]

    • Injection Volume: Typically 10-20 µL.[17]

    • Detection Wavelength: Monitor the absorbance at 440 nm, which is the λmax for crocins.[17]

  • Quantification: Create a calibration curve using a certified crocin standard of known concentrations. The concentration of crocin in the sample can then be determined by comparing its peak area to the calibration curve.

The following diagram outlines the general experimental workflow for the extraction and analysis of crocin.

experimental_workflow Start Start: Dried Saffron Stigmas Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Crystallization Crystallization (-5°C) Supernatant->Crystallization Purification Purification (Acetone Wash) Crystallization->Purification HPLC_Analysis HPLC-DAD Analysis Purification->HPLC_Analysis End End: Quantitative Results HPLC_Analysis->End

Figure 5: Experimental Workflow for Crocin Extraction and Analysis

Conclusion

This compound is an integral component of the crocin molecule, fundamentally influencing its physicochemical properties and biological activities. Its presence imparts water solubility to the otherwise lipophilic crocetin backbone, a feature critical for the therapeutic potential of crocin. Understanding the structure, biosynthesis, and the role of the this compound moieties in modulating key signaling pathways such as NF-κB and PI3K/Akt is essential for researchers and professionals in drug development. The provided experimental protocols offer a foundation for the extraction, purification, and quantitative analysis of this promising natural compound. Further research into the structure-activity relationship of different crocin analogues, varying in their glycosidic chains, will undoubtedly unveil more of the therapeutic potential of this remarkable molecule from saffron.

References

Enzymatic Synthesis of β-Gentiobiose from Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, holds significant interest in the food and pharmaceutical industries due to its unique properties, including a refreshing bitter taste and potential prebiotic effects.[1][2] This technical guide provides an in-depth overview of the enzymatic synthesis of β-gentiobiose from glucose, a sustainable and highly specific alternative to chemical synthesis methods. The core of this process relies on the transglycosylation activity of β-glucosidases, which catalyze the formation of new glycosidic bonds. This document details the various enzymatic approaches, optimal reaction conditions, and experimental protocols for the synthesis of β-gentiobiose, presenting quantitative data in a clear, tabular format for comparative analysis. Furthermore, it includes diagrams of the enzymatic workflow to visually represent the synthesis process.

Introduction

Gentiobiose is a naturally occurring disaccharide found in some plant rhizomes and honey.[1] It is also a component of crocin, the compound responsible for the color of saffron.[3] While chemical synthesis of gentiobiose is possible, it often involves multiple protection and deprotection steps, leading to low yields.[2] Enzymatic synthesis, primarily through the transglycosylation activity of β-glucosidases (EC 3.2.1.21), offers a more efficient and specific route for its production from the readily available monosaccharide, glucose.[1][4]

β-Glucosidases are glycoside hydrolases that typically catalyze the hydrolysis of β-glycosidic bonds.[4][5] However, under conditions of high substrate (glucose) concentration, the catalytic mechanism can be reversed, favoring the transfer of a glucose molecule to an acceptor, which in this case is another glucose molecule, a process known as transglycosylation.[6] This guide focuses on the practical aspects of leveraging this enzymatic activity for the targeted synthesis of β-gentiobiose.

Enzymatic Approaches for β-Gentiobiose Synthesis

The primary enzymes utilized for the synthesis of β-gentiobiose from glucose are β-glucosidases, sourced from a variety of microorganisms. These enzymes, belonging to different glycoside hydrolase (GH) families, exhibit varying degrees of transglycosylation activity, thermostability, and glucose tolerance, all of which are critical parameters for efficient synthesis.

Key Enzymes and Their Sources

Several microbial β-glucosidases have been identified and characterized for their ability to synthesize gentiobiose. Thermophilic enzymes are of particular interest for industrial applications due to their stability at high temperatures, which can increase substrate solubility and reduce microbial contamination.

  • Thermus caldophilus GK24: A recombinant β-glucosidase from this thermophilic bacterium has been shown to produce gentiobiose as the major product from a high concentration of glucose.[7]

  • Thermotoga sp. KOL6: A thermophilic and thermostable β-glucosidase (TsBgl1) from this species has demonstrated high efficiency in synthesizing gentiooligosaccharides (GnOS), with gentiobiose being the main product.[1][2] This enzyme exhibits excellent glucose tolerance.[1][2]

  • Trichoderma viride: A β-glucosidase isolated from this fungus has shown high transglycosylation activity, yielding significant amounts of gentiooligosaccharides.[1]

  • Aspergillus niger: This fungus is a well-known source of β-glucosidase, and its enzyme has been used in the large-scale industrial production of gentiooligosaccharides.[1][8]

  • Prunus dulcis (Almond): A β-glucosidase from almonds has also been successfully used for gentiobiose synthesis.[1]

  • Metagenomic Libraries: Novel β-glucosidases with desirable properties, such as high glucose tolerance and strong transglycosylation activity, have been discovered through the screening of metagenomic libraries from compost.[9]

Quantitative Data on Enzymatic Synthesis

The efficiency of β-gentiobiose synthesis is influenced by several factors, including the enzyme source, substrate concentration, temperature, pH, and reaction time. The following tables summarize the quantitative data from various studies to provide a comparative overview.

Enzyme SourceSubstrate (Glucose) ConcentrationTemperature (°C)pHReaction Time (h)Gentiobiose/GnOS YieldReference
Thermus caldophilus GK2480% (w/w)708.0-9.07211% of total sugar[7]
Thermotoga sp. KOL6 (TsBgl1)1000 g/L906.0Not specified144.3 g/L[1][2]
Trichoderma viride800 g/LNot specifiedNot specifiedNot specified130 g/L[1]
Prunus dulcis (β-Pd)900 g/LNot specifiedNot specifiedNot specified128 g/L[1]
Compost Metagenome (Td2F2)31.3 mM755.5Not specifiedProducts included sophorose, laminaribiose, cellobiose, and gentiobiose[9]

Table 1: Comparison of Reaction Conditions and Yields for β-Gentiobiose Synthesis.

EnzymeOptimal Temperature (°C)Optimal pHThermostabilityGlucose Tolerance (Ki)Reference
Thermotoga sp. KOL6 (TsBgl1)80-906.0Half-life of ~5 h at 90°C1720 mM[1][2]
Compost Metagenome (Td2F2)755.5Stable at < 65°CActivity enhanced by glucose up to 1000 mM[9]
Thermoascus aurantiacusNot specifiedAcidicNot specifiedInhibited by glucose (Ki = 0.29 mM)[10]

Table 2: Key Properties of Selected β-Glucosidases.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of β-gentiobiose, based on published literature.

General Protocol for Enzymatic Synthesis of β-Gentiobiose

This protocol is a generalized procedure based on common practices in the cited literature. Specific parameters should be optimized for the particular enzyme used.

Materials:

  • D-Glucose (high purity)

  • Purified β-glucosidase with transglycosylation activity

  • Buffer solution (e.g., sodium acetate (B1210297), sodium phosphate, or glycine-NaOH depending on the optimal pH of the enzyme)

  • Deionized water

Procedure:

  • Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 80-1000 g/L) in the appropriate buffer. The high concentration is crucial to shift the reaction equilibrium towards synthesis.

  • Enzyme Addition: Add the purified β-glucosidase to the glucose solution. The optimal enzyme concentration needs to be determined empirically but typically ranges from a few units to several hundred units per gram of substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (see Table 1 and 2 for examples). The reaction vessel should be sealed to prevent evaporation, especially for long incubation times at high temperatures. Gentle agitation may be applied to ensure homogeneity.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals. The formation of gentiobiose and other oligosaccharides can be analyzed by High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the desired yield is achieved or the reaction reaches equilibrium, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Product Purification: The resulting mixture will contain gentiobiose, residual glucose, and other disaccharides. Purification of gentiobiose can be achieved using techniques such as size-exclusion chromatography or preparative HPLC.

Protocol for Synthesis using Thermotoga sp. KOL6 β-Glucosidase (TsBgl1)

This protocol is based on the study by Da Silva et al. (2022).[1]

Materials:

  • D-Glucose

  • Recombinant TsBgl1 β-glucosidase

  • Sodium acetate buffer (pH 6.0)

Procedure:

  • Prepare a 1000 g/L glucose solution in sodium acetate buffer (pH 6.0).

  • Add the recombinant TsBgl1 enzyme to the glucose solution.

  • Incubate the reaction mixture at 90°C.

  • Monitor the formation of gentiooligosaccharides (GnOS) using HPLC.

  • Terminate the reaction by heat inactivation.

  • The highest reported yield of GnOS under these conditions was 144.3 g/L.[1][2]

Visualization of the Synthesis Process

The following diagrams, generated using the DOT language, illustrate the workflow of the enzymatic synthesis of β-gentiobiose.

Enzymatic_Synthesis_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs Glucose High Concentration D-Glucose Solution Reaction Enzymatic Reaction (Transglycosylation) Glucose->Reaction Enzyme β-Glucosidase (with Transglycosylation Activity) Enzyme->Reaction Gentiobiose β-Gentiobiose Reaction->Gentiobiose Byproducts Residual Glucose & Other Oligosaccharides Reaction->Byproducts

Caption: Workflow of β-gentiobiose synthesis.

Transglycosylation_Mechanism E_Glc E-Glucose (Glycosyl-enzyme intermediate) Gentiobiose β-Gentiobiose E_Glc->Gentiobiose Deglycosylation (Transglycosylation) E β-Glucosidase (E) Glucose_Donor Glucose (Donor) Glucose_Donor->E_Glc Glycosylation Glucose_Acceptor Glucose (Acceptor) Glucose_Acceptor->Gentiobiose

Caption: Transglycosylation mechanism of β-glucosidase.

Conclusion

The enzymatic synthesis of β-gentiobiose from glucose using β-glucosidases is a promising and sustainable method for the production of this functional disaccharide. The key to a successful synthesis lies in the selection of an enzyme with high transglycosylation activity and glucose tolerance, as well as the optimization of reaction conditions, particularly maintaining a high substrate concentration. Thermophilic enzymes offer significant advantages for industrial-scale production. Further research in enzyme engineering and the discovery of novel β-glucosidases from diverse microbial sources will continue to enhance the efficiency and economic viability of this biotechnological process. This guide provides a solid foundation for researchers and professionals in drug development to explore and optimize the enzymatic production of β-gentiobiose for various applications.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of β-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of β-gentiobiose. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations to support scientific endeavors.

Chemical Properties of Gentiobiose Anomers

Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, exists in two anomeric forms: α-gentiobiose and β-gentiobiose. These anomers exhibit distinct physical properties, particularly in their melting points and optical rotations. It is crucial to distinguish between these forms when conducting research or development activities. The key chemical and physical properties are summarized in the table below.

Propertyα-Gentiobioseβ-Gentiobiose
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol [1][2]342.30 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]White to off-white crystalline powder[3][4]
Melting Point 86 °C[5]190-195 °C[5], 195-197 °C (decomposes)[3][6]
Specific Optical Rotation ([α]D) Initial: +16° (c=4, water, 3 min) Final: +8.3° (3.5 hrs)[5]Initial: -5.9° (c=3, water, 6 min) Final: +9.6° (6 hrs)[5]
CAS Number 554-91-6 (for the general compound)[7]5996-00-9[1][8]

Solubility Profile

β-Gentiobiose is a polar molecule due to its numerous hydroxyl groups, which dictates its solubility in various solvents.

SolventSolubility
Water Soluble.[9][10] One source indicates a solubility of 100 mg/mL, resulting in a clear to slightly hazy, colorless to light yellow solution.
Methanol (B129727) Soluble in hot methanol.[9][10]
Ethanol Soluble in hot 90% ethanol.[5]
Organic Solvents (general) Generally, disaccharides like gentiobiose have limited solubility in non-polar organic solvents.

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of β-gentiobiose can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dried, crystalline β-gentiobiose is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure substance, this range is typically narrow. The significant difference in melting points between the α and β anomers (86 °C vs. 190-195 °C) allows for their differentiation.[5]

Measurement of Specific Optical Rotation

The specific optical rotation is a fundamental property of chiral molecules like β-gentiobiose and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of β-gentiobiose of a known concentration (c, in g/mL) is prepared in a suitable solvent, typically water.

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α_obs) is then measured.

  • Calculation: The specific optical rotation [α] is calculated using Biot's law: [α] = α_obs / (c * l) The measurement is often taken at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm). It is important to note that the optical rotation of gentiobiose changes over time due to mutarotation, reaching an equilibrium value.[5] Therefore, both the initial and final rotation values are often reported.

Determination of Solubility

A common method to determine the solubility of a compound like β-gentiobiose in a specific solvent is the isothermal equilibrium method.

Methodology:

  • Sample Preparation: An excess amount of solid β-gentiobiose is added to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (i.e., the solution is saturated).

  • Separation and Analysis: Once equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of β-gentiobiose in the clear, saturated solution is then determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or by evaporating a known volume of the solvent and weighing the residual solid.

Purification of β-Gentiobiose via its Octaacetate Derivative

A common method for the purification of gentiobiose involves its conversion to the octaacetate derivative, which can be more easily crystallized.

Methodology:

  • Acetylation: Gentiobiose is treated with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., sodium acetate (B1210297) or pyridine), to form gentiobiose octaacetate.

  • Crystallization: The gentiobiose octaacetate is then purified by recrystallization from a suitable solvent, such as methanol or ethanol.

  • Deacetylation: The purified gentiobiose octaacetate is subsequently deacetylated to yield pure gentiobiose. This is typically achieved by transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol.

  • Purification and Isolation: The resulting gentiobiose is then isolated and purified, often involving steps to remove salts and residual solvent, to yield the pure disaccharide.[6]

Visualizations

gentiobiose_properties cluster_anomers Gentiobiose Anomers cluster_properties Key Distinguishing Properties alpha α-Gentiobiose mp_alpha Melting Point: 86 °C alpha->mp_alpha exhibits or_alpha Initial [α]D: +16° alpha->or_alpha exhibits beta β-Gentiobiose mp_beta Melting Point: 190-195 °C beta->mp_beta exhibits or_beta Initial [α]D: -5.9° beta->or_beta exhibits

Caption: Logical relationship of gentiobiose anomers and their key properties.

References

The Biological Role of β-Gentiobiose in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, has emerged as a significant, yet often overlooked, player in plant metabolism.[1][2] While traditionally known as a constituent of various glycosides and polysaccharides, recent research has unveiled its dynamic role as a signaling molecule, particularly in the regulation of key developmental processes such as bud dormancy. This technical guide provides a comprehensive overview of the biological functions of β-gentiobiose in plants, with a focus on its metabolism, signaling pathways, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to explore the multifaceted roles of this intriguing disaccharide.

Introduction

β-Gentiobiose is a reducing disaccharide naturally found in various plants, notably in the roots and rhizomes of species from the Gentianaceae family.[3] It is also a known component of complex carbohydrates and glycosides, such as crocin, the compound responsible for the color of saffron.[4] Beyond its structural role, β-gentiobiose has been identified as an active participant in metabolic regulation, influencing critical life cycle transitions in perennial plants.

The most well-documented biological role of β-gentiobiose is its function as a signaling molecule in the control of overwintering bud dormancy in gentian (Gentiana sp.).[3][5][6] Its concentration fluctuates significantly during the dormancy period, suggesting a regulatory rather than a purely energetic function.[5][6] Understanding the metabolic and signaling networks governed by β-gentiobiose opens new avenues for research into plant development, stress adaptation, and potentially for the development of novel agrochemicals or therapeutic agents derived from plant metabolites.

β-Gentiobiose Metabolism

The concentration of β-gentiobiose in plant tissues is tightly regulated through a balance of synthesis and degradation pathways.

Biosynthesis

The primary route for β-gentiobiose synthesis in plants is through the enzymatic hydrolysis of more complex gentio-oligosaccharides. In gentian, for instance, β-gentiobiose is produced from the trisaccharide gentianose (B191301) [β-D-Glcp-(1→6)-α-D-Glcp-(1→2)-β-D-Fruf] and the tetrasaccharide gentiotetraose.

A key enzyme in this process is GtGen3A , a β-glucosidase identified in Gentiana triflora. This enzyme preferentially hydrolyzes gentiotriose to yield gentiobiose and glucose. While UDP-glycosyltransferases (UGTs) are known to be involved in the synthesis of various glycosidic bonds in plants, their direct role in the de novo synthesis of β-gentiobiose from UDP-glucose is not as well-characterized.[7][8][9]

Degradation

β-Gentiobiose can be hydrolyzed into two molecules of glucose by the action of β-glucosidases (also known as gentiobiases).[1] These enzymes cleave the β(1→6) glycosidic linkage, releasing glucose that can then enter central carbon metabolism, such as glycolysis. The activity of these hydrolytic enzymes is a critical factor in controlling the cellular concentration of β-gentiobiose and, consequently, its signaling output. Plant genomes encode a wide variety of β-glucanases, some of which may exhibit activity towards β-1,6-linked glucans.[5][6][10]

Metabolic Pathway of β-Gentiobiose

Gentiobiose_Metabolism Gentianose Gentianose Gentiotriose Gentiotriose Gentianose->Gentiotriose Hydrolysis Gentiobiose β-Gentiobiose Gentiotriose->Gentiobiose GtGen3A (β-glucosidase) Glucose Glucose Gentiobiose->Glucose β-glucosidase (Gentiobiase) Plant_Glycosides Plant Glycosides Gentiobiose->Plant_Glycosides Incorporation Glycolysis Glycolysis & Central Metabolism Glucose->Glycolysis UDP_Glucose UDP-Glucose UDP_Glucose->Plant_Glycosides UGTs Gentiobiose_Signaling Gentiobiose β-Gentiobiose Accumulation Sulfur_Metabolism Upregulation of Sulfur Metabolism Genes Gentiobiose->Sulfur_Metabolism Signal Perception GSH_Synthesis Increased Glutathione (GSH) Synthesis Sulfur_Metabolism->GSH_Synthesis AsA_GSH_Cycle Activation of Ascorbate-Glutathione Cycle GSH_Synthesis->AsA_GSH_Cycle ROS_Scavenging Enhanced Reactive Oxygen Species (ROS) Scavenging AsA_GSH_Cycle->ROS_Scavenging Budbreak Budbreak ROS_Scavenging->Budbreak Promotes VIGS_Workflow Start Start: Identify Candidate Gene (e.g., Putative β-glucosidase) VIGS_Construct 1. Clone a fragment of the candidate gene into a TRV-based VIGS vector (pTRV2). Start->VIGS_Construct Agroinfiltration 2. Transform Agrobacterium tumefaciens with pTRV1 and the pTRV2 construct. VIGS_Construct->Agroinfiltration Infiltration 3. Infiltrate young gentian plants with the Agrobacterium mixture. Agroinfiltration->Infiltration Phenotyping 4. Monitor plants for silencing phenotype (e.g., altered development). Infiltration->Phenotyping Analysis 5. At the desired developmental stage (e.g., before bud dormancy), harvest tissues. Phenotyping->Analysis Metabolite_Analysis 5a. Quantify β-gentiobiose and related sugars using HPLC. Analysis->Metabolite_Analysis Gene_Expression 5b. Analyze the expression of the target gene and related genes by qRT-PCR. Analysis->Gene_Expression Conclusion 6. Correlate changes in metabolite levels with gene silencing to infer gene function. Metabolite_Analysis->Conclusion Gene_Expression->Conclusion

References

Beta-Gentiobiose Metabolism in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate found in various plants and is also a byproduct of glucose caramelization and starch hydrolysis.[1][2] In the microbial world, this compound serves as a potential carbon source, and its metabolism is a key area of study for understanding carbohydrate utilization, enzyme technology, and the development of prebiotics and antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in microorganisms, with a focus on the enzymatic pathways, genetic regulation, and detailed experimental protocols for its investigation.

Metabolic Pathways for this compound Utilization

Microorganisms have evolved two primary pathways for the catabolism of this compound: a direct hydrolytic pathway and a phosphorylation-dependent pathway.

Direct Hydrolytic Pathway

The most common and straightforward pathway for this compound metabolism involves the extracellular or intracellular hydrolysis of the disaccharide into two molecules of D-glucose by β-glucosidases (EC 3.2.1.21). These enzymes cleave the β(1→6) glycosidic linkage, releasing glucose that can then enter the central glycolytic pathway for energy production. A wide variety of bacteria and fungi, including species of Aspergillus, Trichoderma, and various lactic acid bacteria, utilize this pathway.[3][4][5]

hydrolytic_pathway β-Gentiobiose β-Gentiobiose 2x D-Glucose 2x D-Glucose β-Gentiobiose->2x D-Glucose Hydrolysis β-Glucosidase β-Glucosidase β-Glucosidase->β-Gentiobiose Glycolysis Glycolysis 2x D-Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate

Figure 1: Direct Hydrolytic Pathway of this compound.

Phosphorylation-Dependent Pathway

Some bacteria, notably certain lactic acid bacteria like Lactobacillus acidophilus and the bacterium Aerobacter aerogenes, employ a more complex phosphorylation-dependent pathway.[6][7] This intracellular pathway involves the following key steps:

  • Transport and Phosphorylation: this compound is transported into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS). During transport, the sugar is phosphorylated to form gentiobiose-6'-phosphate.

  • Hydrolysis of the Phosphorylated Intermediate: The intracellular gentiobiose-6'-phosphate is then hydrolyzed by a specific 6-phospho-β-glucosidase (EC 3.2.1.86).

  • Products of Hydrolysis: This enzymatic cleavage yields one molecule of D-glucose and one molecule of D-glucose-6-phosphate.

  • Entry into Glycolysis: Glucose-6-phosphate directly enters the glycolytic pathway. The free glucose molecule is subsequently phosphorylated by a glucokinase to also form glucose-6-phosphate, which then enters glycolysis.

This pathway is energetically efficient as it utilizes the high-energy phosphate (B84403) from phosphoenolpyruvate (B93156) for both transport and the initial phosphorylation step.

phosphorylation_pathway cluster_cell Intracellular Gentiobiose-6'-P Gentiobiose-6'-P D-Glucose D-Glucose Gentiobiose-6'-P->D-Glucose D-Glucose-6-P D-Glucose-6-P Gentiobiose-6'-P->D-Glucose-6-P 6-Phospho-β-glucosidase 6-Phospho-β-glucosidase 6-Phospho-β-glucosidase->Gentiobiose-6'-P D-Glucose->D-Glucose-6-P ATP -> ADP Glycolysis Glycolysis D-Glucose-6-P->Glycolysis Glucokinase Glucokinase Glucokinase->D-Glucose Pyruvate Pyruvate Glycolysis->Pyruvate β-Gentiobiose_ext β-Gentiobiose (extracellular) PTS Transporter PTS Transporter β-Gentiobiose_ext->PTS Transporter Transport PTS Transporter->Gentiobiose-6'-P Phosphorylation (PEP -> Pyruvate)

Figure 2: Phosphorylation-Dependent Pathway of this compound.

Genetic Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated at the genetic level to ensure efficient carbon utilization and to prioritize the consumption of more favorable energy sources. The primary regulatory mechanisms include substrate induction and carbon catabolite repression.

Substrate Induction

In many microorganisms, the presence of this compound induces the expression of the genes required for its metabolism. For instance, in Lactobacillus acidophilus, this compound induces the transcription of operons encoding the specific PTS permeases and the 6-phospho-β-glucosidase involved in its uptake and catabolism.[5] Similarly, in cellulolytic fungi, the expression of β-glucosidase genes can be induced by cellobiose (B7769950), a structurally related disaccharide, and other cello-oligosaccharides which can be present alongside gentiobiose during cellulose (B213188) degradation.

Carbon Catabolite Repression (CCR)

Carbon catabolite repression is a global regulatory mechanism that ensures the preferential utilization of readily metabolizable carbon sources, such as glucose, over less favorable ones like gentiobiose.[8][9] In the presence of glucose, the expression of genes involved in the metabolism of alternative sugars is repressed.

  • In Bacteria: In many bacteria, CCR is mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). In the absence of glucose, the phosphorylated form of the PTS protein EIIA activates adenylate cyclase, leading to the production of cyclic AMP (cAMP). cAMP then binds to the catabolite activator protein (CAP), and the cAMP-CAP complex binds to promoter regions of catabolic operons, enhancing their transcription. When glucose is present, EIIA is dephosphorylated, leading to low cAMP levels and a lack of activation of these operons.

  • In Fungi: In filamentous fungi like Aspergillus nidulans, CCR is primarily mediated by the transcriptional repressor CreA.[6][10] In the presence of glucose, CreA is activated and binds to specific sites in the promoter regions of genes encoding enzymes for alternative carbon source utilization, including β-glucosidases, thereby repressing their transcription.[6][10][11]

genetic_regulation cluster_induction Substrate Induction cluster_ccr Carbon Catabolite Repression Gentiobiose Gentiobiose Inducer Inducer Gentiobiose->Inducer Activator Activator Inducer->Activator binds Gentiobiose_Operon Gentiobiose Operon (e.g., ptsG, bglA) Activator->Gentiobiose_Operon activates Transcription_Activation Transcription Gentiobiose_Operon->Transcription_Activation Glucose Glucose Repressor Repressor Glucose->Repressor activates Gentiobiose_Operon_CCR Gentiobiose Operon Repressor->Gentiobiose_Operon_CCR represses Transcription_Repression No Transcription Gentiobiose_Operon_CCR->Transcription_Repression

Figure 3: Genetic Regulation of this compound Metabolism.

Quantitative Data on this compound Metabolism

The efficiency of this compound metabolism is dependent on the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for β-glucosidases from various microbial sources that are active on gentiobiose.

Table 1: Kinetic Parameters of Microbial β-Glucosidases on Gentiobiose and Artificial Substrates

MicroorganismEnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Aspergillus oryzaeHGT-BGpNP-β-G-1066--[3]
Gentiobiose----[3]
Aspergillus unguis NII-08123BGLpNP-β-G4.852.95--[12]
Trichoderma reesei QM 9414β-GlucosidasepNP-β-G0.1929.67--[13]
Cellobiose1.221.14--[13]
Thermotoga sp. KOL6TsBgl1pNP-β-G0.24181.3123.7509.1[14]
Gentiobiose3.6887.8240.065.2[14]

pNP-β-G: p-nitrophenyl-β-D-glucopyranoside

Table 2: Optimal Conditions and Stability of Microbial β-Glucosidases

MicroorganismEnzymeOptimal pHOptimal Temperature (°C)pH StabilityTemperature StabilityReference
Aspergillus oryzaeHGT-BG5.050--[3]
Aspergillus unguis NII-08123BGL6.060--[12]
Trichoderma reesei QM 9414β-Glucosidase5.0704.0-6.0Up to 60°C[13]
Thermotoga sp. KOL6TsBgl16.0905.0-8.0Half-life of ~5h at 90°C[14]

Experimental Protocols

Assay for β-Glucosidase Activity on Gentiobiose

This protocol describes the determination of β-glucosidase activity by measuring the amount of glucose released from the hydrolysis of gentiobiose.

a) Glucose Oxidase-Peroxidase (GOD-POD) Method [14]

This is a highly sensitive and specific method for quantifying glucose.

  • Reagents:

    • 50 mM Sodium citrate (B86180) buffer (pH adjusted to the enzyme's optimum)

    • 10 mM Gentiobiose solution in citrate buffer

    • β-glucosidase enzyme solution (appropriately diluted)

    • Glucose Oxidase-Peroxidase (GOD-POD) reagent kit

    • D-Glucose standards (0-1 mM)

    • 2 M Sodium carbonate (Na2CO3) for stopping the reaction (optional, depending on the GOD-POD kit)

  • Procedure:

    • Prepare a reaction mixture containing 450 µL of 10 mM gentiobiose solution and 500 µL of citrate buffer in a microcentrifuge tube.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution. Mix gently.

    • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes) at the optimal temperature.

    • Stop the reaction by either boiling for 5-10 minutes or by adding a stopping reagent as specified by the GOD-POD kit manufacturer.

    • Take an aliquot of the reaction mixture and determine the glucose concentration using the GOD-POD reagent according to the manufacturer's instructions. This typically involves mixing the sample with the reagent and measuring the absorbance at a specific wavelength (e.g., 505 nm) after a short incubation.

    • Prepare a standard curve using the D-glucose standards.

    • Calculate the amount of glucose released and express the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified conditions.

b) Dinitrosalicylic Acid (DNS) Method [15][16]

This method measures the total reducing sugars produced. It is less specific than the GOD-POD method if other reducing sugars are present but is robust and widely used.

  • Reagents:

    • 50 mM Sodium citrate buffer (pH adjusted to the enzyme's optimum)

    • 1% (w/v) Gentiobiose solution in citrate buffer

    • β-glucosidase enzyme solution (appropriately diluted)

    • DNS reagent (3,5-dinitrosalicylic acid, Rochelle salt, phenol, sodium sulfite, and sodium hydroxide)

    • D-Glucose standards (0-10 mg/mL)

  • Procedure:

    • Combine 0.5 mL of the gentiobiose solution and 0.5 mL of the enzyme solution in a test tube.

    • Incubate at the optimal temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 1.0 mL of DNS reagent.

    • Boil the mixture for 5-15 minutes. A color change from yellow to reddish-brown will occur.

    • Cool the tubes to room temperature and add 8.0 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using D-glucose.

    • Calculate the amount of reducing sugar released and determine the enzyme activity.

enzyme_assay_workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture (Buffer + Gentiobiose) Start->Prepare Reaction Mixture Pre-incubate Pre-incubate at Optimal Temperature Prepare Reaction Mixture->Pre-incubate Add Enzyme Add Enzyme Solution Pre-incubate->Add Enzyme Incubate Incubate at Optimal Temperature for a Defined Time Add Enzyme->Incubate Stop Reaction Stop Reaction (Heat or Chemical) Incubate->Stop Reaction Quantify Glucose Quantify Glucose (GOD-POD or DNS) Stop Reaction->Quantify Glucose Calculate Activity Calculate Enzyme Activity Quantify Glucose->Calculate Activity End End Calculate Activity->End

Figure 4: Workflow for Beta-Glucosidase Activity Assay.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

HPLC is a powerful technique to separate and quantify gentiobiose and its metabolic products (glucose and glucose-6-phosphate).

  • Instrumentation:

    • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) for underivatized sugars.

    • For phosphorylated sugars, an anion-exchange column with pulsed amperometric detection (PAD) or mass spectrometry (MS) detection is recommended.

  • Column:

    • For neutral sugars (gentiobiose, glucose): Aminex HPX-87P or a similar carbohydrate analysis column.

    • For phosphorylated sugars: A mixed-mode anion-exchange column.[17][18]

  • Mobile Phase:

  • Sample Preparation:

    • Collect cell-free supernatant (for extracellular metabolites) or cell extracts (for intracellular metabolites).

    • Deproteinate the samples by adding acetonitrile or by using ultrafiltration (e.g., 10 kDa cutoff).

    • Centrifuge to remove precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • Quantification:

    • Prepare standard curves for gentiobiose, glucose, and glucose-6-phosphate of known concentrations.

    • Integrate the peak areas of the samples and quantify the concentrations using the standard curves.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of genes involved in gentiobiose metabolism, such as those encoding β-glucosidases or PTS components.

  • Procedure:

    • RNA Extraction: Grow the microorganism in the presence and absence of gentiobiose (and/or glucose for CCR studies). Harvest cells at the desired growth phase and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

    • qRT-PCR: Perform the real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) (e.g., a β-glucosidase gene) and a reference gene (a housekeeping gene with stable expression, such as 16S rRNA or actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).[20][21][22]

    • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

qrt_pcr_workflow Start Start Cell Culture Microbial Culture (with/without Gentiobiose) Start->Cell Culture RNA_Extraction Total RNA Extraction Cell Culture->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis Relative_Expression Relative Gene Expression Data_Analysis->Relative_Expression End End Relative_Expression->End

Figure 5: Workflow for qRT-PCR Gene Expression Analysis.

Conclusion

The metabolism of this compound in microorganisms is a multifaceted process involving distinct enzymatic pathways and sophisticated regulatory networks. A thorough understanding of these mechanisms is crucial for applications ranging from industrial biotechnology, where the efficiency of cellulose degradation is paramount, to the development of novel prebiotics that can selectively modulate the gut microbiota. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the various aspects of this compound metabolism, paving the way for further discoveries and advancements in the field.

References

Beta-Gentiobiose: A Potential Signaling Molecule in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-gentiobiose, a disaccharide composed of two β-D-glucose units linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate in various plants, notably within the Gentianaceae family.[1] While its role in primary metabolism has been acknowledged, emerging evidence suggests a more nuanced function for this compound as a signaling molecule involved in key developmental processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plants, with a focus on its established function in bud dormancy and its potential, though not yet fully elucidated, role in plant defense signaling. This document details relevant experimental protocols and presents conceptual signaling pathway diagrams to guide future research in this promising area.

Introduction

Plants employ a sophisticated network of signaling molecules to orchestrate their growth, development, and responses to environmental cues. Among these are various carbohydrates, which are increasingly recognized not just as energy sources but also as key regulators of physiological processes. This compound is one such molecule of interest. Found in plants like those of the Gentiana genus, this disaccharide has been implicated in the regulation of bud dormancy, a critical survival strategy for perennial plants.[2] Furthermore, the established role of other oligosaccharides as Damage-Associated Molecular Patterns (DAMPs) in plant immunity raises the intriguing possibility that this compound may also function as an elicitor of defense responses.[3][4][5][6] This guide will synthesize the current knowledge on this compound and provide the technical framework for its further investigation as a plant signaling molecule.

Known Biological Roles and Quantitative Data

The most well-documented signaling role of this compound is in the regulation of bud dormancy in Gentiana. Research has shown that the concentration of this compound increases in overwintering buds prior to budbreak. Exogenous application of this compound has been demonstrated to induce budbreak in vitro, suggesting a direct signaling function. This process is linked to the ascorbate-glutathione cycle, a key pathway for managing oxidative stress.

Currently, there is a lack of published quantitative data directly demonstrating the effect of this compound as an elicitor of plant defense responses. To investigate this potential role, researchers would need to generate quantitative data on various defense-related markers. The following table outlines hypothetical quantitative data that could be collected to assess the defense-eliciting activity of this compound.

Table 1: Hypothetical Quantitative Data on this compound-Induced Defense Responses

Parameter MeasuredPlant SpeciesTreatmentTime PointFold Change (vs. Control)
PR-1 Gene ExpressionArabidopsis thaliana100 µM β-gentiobiose24 hoursHypothetical Data
Salicylic (B10762653) Acid (SA)Nicotiana tabacum100 µM β-gentiobiose12 hoursHypothetical Data
Jasmonic Acid (JA)Nicotiana tabacum100 µM β-gentiobiose6 hoursHypothetical Data
ROS Burst (RLU)Arabidopsis thaliana100 µM β-gentiobiose15 minutesHypothetical Data
Callose DepositionArabidopsis thaliana100 µM β-gentiobiose12 hoursHypothetical Data

This table is for illustrative purposes to guide future experiments. No such data for this compound and plant defense has been found in the reviewed literature.

Experimental Protocols

To investigate the potential role of this compound as a signaling molecule in plant defense, a series of well-established experimental protocols can be adapted.

Plant Material and Elicitor Treatment
  • Plant Growth: Arabidopsis thaliana seedlings can be grown axenically on Murashige and Skoog (MS) medium. For experiments with mature plants, soil-grown plants of species like Arabidopsis thaliana or Nicotiana benthamiana are commonly used.

  • Elicitor Preparation: A stock solution of this compound (commercially available) is prepared in sterile water and filter-sterilized.

  • Treatment: For gene expression and phytohormone analysis, plant leaves can be infiltrated with a solution of this compound at a predetermined concentration (e.g., 100 µM), with water or a non-inducing sugar solution as a control. For seedling assays, this compound can be added to the liquid growth medium.

Analysis of Defense Gene Expression by RT-qPCR

This protocol allows for the quantification of the expression of defense-related genes, such as Pathogenesis-Related 1 (PR-1), a marker for the salicylic acid pathway.

  • RNA Extraction: Total RNA is extracted from plant tissue using a commercial kit or a standard Trizol-based method.

  • DNase Treatment and cDNA Synthesis: RNA samples are treated with DNase I to remove any contaminating genomic DNA, followed by reverse transcription to synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): qPCR is performed using a qPCR machine with SYBR Green dye. Gene-specific primers for target defense genes and a reference gene (e.g., Actin) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Quantification of Phytohormones by LC-MS/MS

This method enables the precise measurement of defense-related phytohormones like salicylic acid (SA) and jasmonic acid (JA).[7][8][9][10][11]

  • Sample Extraction: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Phytohormones are extracted using a solvent mixture, often containing methanol, isopropanol, and acetic acid. Deuterated internal standards are added for accurate quantification.

  • Sample Purification: The extract is purified using solid-phase extraction (SPE) columns to remove interfering compounds.

  • LC-MS/MS Analysis: The purified samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compounds are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: The concentration of each phytohormone is determined by comparing its peak area to that of the corresponding internal standard.

Measurement of Reactive Oxygen Species (ROS) Burst

The production of ROS is a rapid defense response. A luminol-based chemiluminescence assay is commonly used for its detection.[12][13][14][15][16]

  • Leaf Disc Preparation: Leaf discs are excised from mature plant leaves and floated on water overnight to allow for wound-induced ROS to subside.

  • Assay Setup: The leaf discs are transferred to a 96-well plate containing a solution of luminol (B1675438) and horseradish peroxidase (HRP).

  • Elicitation and Measurement: this compound is added to the wells to elicit a ROS burst. The resulting chemiluminescence is immediately and continuously measured using a luminometer.

  • Data Analysis: The data is plotted as relative light units (RLU) over time.

Callose Deposition Assay

Callose deposition is a hallmark of cell wall reinforcement during plant defense. It can be visualized by aniline (B41778) blue staining.

  • Elicitor Treatment: Plant leaves are infiltrated with a this compound solution.

  • Tissue Clearing: After a specific incubation period (e.g., 12-24 hours), the leaves are cleared of chlorophyll (B73375) by incubation in an ethanol (B145695) series.

  • Staining: The cleared leaves are stained with an aniline blue solution.

  • Microscopy: The stained leaves are mounted on a microscope slide and observed under UV light using a fluorescence microscope. Callose deposits appear as bright fluorescent spots.

  • Quantification: The number and intensity of callose deposits can be quantified using image analysis software.

Signaling Pathways and Visualizations

While a specific signaling pathway for this compound in plant defense has not been elucidated, we can propose a hypothetical pathway based on the well-characterized signaling cascades initiated by other oligosaccharide elicitors, which are recognized as DAMPs.

Hypothetical Signaling Pathway of this compound as a DAMP

It is plausible that this compound, if it acts as a DAMP, would be recognized by a plasma membrane-localized pattern recognition receptor (PRR). This recognition would likely trigger a series of downstream events characteristic of pattern-triggered immunity (PTI), including the activation of a reactive oxygen species (ROS) burst via NADPH oxidases (RBOHs), the influx of calcium ions (Ca2+), and the activation of a mitogen-activated protein kinase (MAPK) cascade.[17][18][19][20] These early signaling events would then lead to the activation of transcription factors, resulting in the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, and the biosynthesis of defense hormones like salicylic acid and jasmonic acid.[2][21][22][23][24][25][26][27][28]

Beta_Gentiobiose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PRR Pattern Recognition Receptor (PRR) (Hypothetical) This compound->PRR Recognition RBOH NADPH Oxidase (RBOH) PRR->RBOH Activation Ca_influx Ca2+ Influx PRR->Ca_influx Activation ROS ROS Burst RBOH->ROS MAPK_cascade MAPK Cascade ROS->MAPK_cascade Activation Ca_influx->MAPK_cascade Activation TFs Transcription Factors MAPK_cascade->TFs Activation Defense_Genes Defense Gene Expression (e.g., PR genes) TFs->Defense_Genes Induction

Caption: Hypothetical signaling pathway of this compound as a DAMP.

Experimental Workflow for Investigating this compound as an Elicitor

The following diagram illustrates a logical workflow for experiments designed to test the hypothesis that this compound can act as a plant defense elicitor.

Experimental_Workflow start Start: Hypothesis β-gentiobiose is a defense elicitor treatment Plant Treatment with β-gentiobiose start->treatment early_responses Measure Early Responses (ROS Burst, Ca2+ Influx) treatment->early_responses gene_expression Analyze Gene Expression (RT-qPCR) treatment->gene_expression phytohormones Quantify Phytohormones (LC-MS/MS) treatment->phytohormones late_responses Measure Late Responses (Callose Deposition, Pathogen Resistance) treatment->late_responses conclusion Conclusion: Role of β-gentiobiose in defense early_responses->conclusion gene_expression->conclusion phytohormones->conclusion late_responses->conclusion

Caption: Experimental workflow for studying this compound as a defense elicitor.

Conclusion and Future Directions

The current body of research strongly supports a signaling role for this compound in plant development, particularly in the regulation of bud dormancy. While its function as a defense elicitor remains to be directly demonstrated, the established precedent of other oligosaccharides acting as DAMPs provides a strong rationale for investigating this possibility. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research. Key areas for future investigation include:

  • Identification of a this compound receptor: The discovery of a specific receptor would be a major breakthrough in understanding its signaling mechanism.

  • Comprehensive transcriptomic and metabolomic studies: These analyses would provide an unbiased view of the cellular processes affected by this compound.

  • In vivo pathogen assays: Testing the effect of this compound treatment on disease resistance will be crucial to establishing its role in plant immunity.

Further research into this compound as a signaling molecule holds the potential to uncover novel mechanisms of plant regulation and could lead to the development of new strategies for crop improvement and disease resistance.

References

An In-depth Technical Guide to the Physical Properties of Crystalline beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline beta-gentiobiose. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this disaccharide. This document presents quantitative data in a structured format, outlines detailed experimental methodologies for key property determination, and includes a workflow diagram for the physical characterization of crystalline carbohydrates.

Core Physical Properties of Crystalline this compound

This compound is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1][2] In its crystalline form, it typically appears as a white to off-white fine powder.[1][3][4] The following tables summarize the key quantitative physical properties of crystalline this compound as reported in various sources.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁[1][3][4]
Molecular Weight 342.30 g/mol [1][3][5]
Appearance White to off-white fine crystalline powder[1][3][4]
Melting Point 195-197 °C (decomposes)[3][4][6] 180-193 °C[7] 190 °C[8] 192–193 °C[1] 190 to 195 °C[2][9] 86 °C (for α-form with 2CH₃OH)[10]
Specific Optical Rotation ([α]D)+8.5° to +10.5° (c=2 in H₂O after 6 h)[11] -5.9° (6 min) → +9.6° (6 hrs, c=3 in H₂O)[10] 9.5° (c=4, H₂O)[6]
Density ~1.8 g/cm³ (Predicted)[3][4] 1.4149 g/cm³ (Rough estimate)[1][6] 1.57 g/cm³[8] 1.768 g/mL[2]
Solubility Slightly soluble in water.[1][6] Soluble in water or hot methanol.[2][9] Soluble in hot 90% alcohol.[10]

Experimental Protocols for Determination of Physical Properties

While specific experimental protocols for the exact values cited above are not detailed in the available literature, the following are standard methodologies for determining the physical properties of crystalline carbohydrates like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered crystalline this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is sealed at one end.

  • Apparatus: A melting point apparatus, such as a MelTemp or a Thiele tube, is used. The apparatus contains a heating block or bath and a calibrated thermometer or temperature sensor.

  • Heating: The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Initial Determination: A rapid heating rate is initially applied to determine an approximate melting point range.

  • Accurate Determination: A fresh sample is then heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules like this compound. It is the angle to which a plane-polarized light is rotated when it passes through a solution of the compound.

Methodology:

  • Solution Preparation: A precise concentration of crystalline this compound is prepared by dissolving a known mass of the sample in a specific volume of a suitable solvent (e.g., deionized water).

  • Apparatus: A polarimeter is used for this measurement. The instrument consists of a light source (typically a sodium lamp), a polarizer, a sample cell of a known path length (e.g., 1 decimeter), an analyzer, and a detector.

  • Calibration: The polarimeter is first calibrated with the pure solvent to set a zero point.

  • Measurement: The sample cell is filled with the prepared this compound solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is then measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's law: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in grams per milliliter (g/mL).

Density Measurement (Gas Pycnometry)

The true density of a crystalline powder can be accurately determined using a gas pycnometer, which measures the volume of the solid material by gas displacement. Helium is often used as the displacement gas due to its small atomic size and inert nature.

Methodology:

  • Sample Preparation: A known mass of the crystalline this compound powder is weighed and placed in the sample chamber of the gas pycnometer.

  • Apparatus: A gas pycnometer, which consists of a sample chamber of a known volume and a reference chamber, is used.

  • Measurement Principle: The instrument operates by pressurizing the sample chamber with helium and then expanding the gas into the reference chamber. The pressure change is used to calculate the volume of the solid sample, excluding any pore volume.

  • Procedure:

    • The empty sample chamber is first calibrated.

    • The sample is placed in the chamber, and the chamber is sealed.

    • The chamber is purged with helium to remove any adsorbed gases from the sample surface.

    • The analysis is performed by the instrument, which automatically calculates the volume of the sample.

  • Density Calculation: The density (ρ) is calculated by dividing the mass (m) of the sample by its measured volume (V): ρ = m / V

Solubility Determination (Gravimetric Analysis)

A general method to determine the solubility of a crystalline solid in a particular solvent is through gravimetric analysis.

Methodology:

  • Equilibrium Saturation: An excess amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that the solution becomes saturated and equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis of the Saturated Solution: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the solution, typically in a drying oven, until a constant weight of the dissolved solid is obtained.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight. The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Signaling Pathways and Biological Roles

Current scientific literature does not describe a specific, well-defined signaling pathway in which this compound acts as a primary signaling molecule. Its known biological roles are primarily as a disaccharide component in some natural products, such as in the chemical structure of crocin, the compound responsible for the color of saffron.[2] It also serves as a substrate for various enzymes, including β-glucosidases, in metabolic processes.

Workflow for Physical Characterization of Crystalline this compound

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a crystalline carbohydrate such as this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting start Start: Crystalline this compound Sample purification Purification and Crystallization start->purification drying Drying of Crystalline Sample purification->drying melting_point Melting Point Determination drying->melting_point optical_rotation Optical Rotation Measurement drying->optical_rotation density Density Measurement drying->density solubility Solubility Assessment drying->solubility data_compilation Data Compilation and Analysis melting_point->data_compilation optical_rotation->data_compilation density->data_compilation solubility->data_compilation report Technical Guide Generation data_compilation->report

Workflow for Physical Characterization

References

The β(1→6) Glycosidic Linkage: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The β(1→6) glycosidic linkage, a key structural motif in many biologically significant glycans, plays a pivotal role in a range of physiological and pathological processes. From providing structural integrity to fungal cell walls to modulating immune responses and driving cancer metastasis, a comprehensive understanding of this linkage is critical for researchers, scientists, and professionals in drug development. This in-depth technical guide provides a detailed overview of the β(1→6) glycosidic linkage, its biochemical properties, analytical methodologies for its characterization, and its implications in disease and therapeutic design.

Biochemical Properties and Structural Significance

The β(1→6) glycosidic bond connects the anomeric carbon (C1) of one monosaccharide to the hydroxyl group on the sixth carbon (C6) of another.[1] Unlike other common glycosidic linkages, the involvement of the C6 primary alcohol introduces an additional degree of conformational freedom around the ω torsion angle (C1-O6-C6-C5), rendering oligosaccharides with β(1→6) linkages particularly flexible.[2] This flexibility is crucial for the biological functions of the molecules in which it is found, influencing their three-dimensional structure and interactions with other biomolecules.

Quantitative Data on β(1→6)-Linked Glucans

Quantitative analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography has provided valuable data on the structural characteristics of β(1→6) glycosidic linkages.

ParameterValue/RangeSource
Molecular Weight of Fungal β(1→6)-Glucans 38 kDa (from Saccharomyces cerevisiae) to over 1.2 x 10^6 g/mol (from Pleurotus florida)[3][4]
Branching Frequency in Fungal β(1→6)-Glucans Varies significantly, for example, branching at every fifth residue in S. cerevisiae[3]

Table 1: Physicochemical Properties of β(1→6)-Glucans

NucleusChemical Shift (ppm)Monosaccharide ResidueSource
¹H 4.26 - 4.28Internal β-(1→6)-branched glucosyl units[5]
¹H 4.50 - 4.80Anomeric protons of β-(1→3) and β-(1→6) linked glucoses[6]
¹³C ~68.7C6 involved in β-(1→6) linkage[6]
¹³C 102.0 - 105.2Anomeric carbons (C1) in β-glucans[7]

Table 2: Representative NMR Chemical Shifts for β(1→6)-Linked Glucans

Biological Roles and Clinical Relevance

Fungal Cell Wall Integrity

In fungi, β-(1→3)-glucans with β-(1→6)-linked branches are fundamental structural components of the cell wall, providing rigidity and osmotic stability.[8][9] These branched glucans are cross-linked to other cell wall components, forming a complex and dynamic network essential for fungal viability. The unique nature of these linkages in fungi makes the enzymes responsible for their synthesis attractive targets for antifungal drug development.

Immunomodulation

β-Glucans containing β(1→6) linkages are potent immunomodulators.[10] They are recognized by immune cells, such as macrophages and dendritic cells, through specific receptors like Dectin-1, leading to the activation of both innate and adaptive immune responses. This has significant implications for their use as adjuvants in vaccines and as standalone immunotherapeutic agents in cancer treatment.[11][12][13] Clinical trials are ongoing to evaluate the efficacy of β-glucans in enhancing the immune response to vaccines and other cancer therapies.[13][14]

Beta_Glucan_Classification cluster_cereal Cereal β-Glucans cluster_fungal_yeast Fungal & Yeast β-Glucans cluster_bacterial Bacterial β-Glucans β-Glucans β-Glucans Classification by Linkage Classification by Linkage Linear (1→3), (1→4)-β-D-glucans Linear (1→3), (1→4)-β-D-glucans Classification by Linkage->Linear (1→3), (1→4)-β-D-glucans e.g., Oats, Barley Branched (1→3), (1→6)-β-D-glucans Branched (1→3), (1→6)-β-D-glucans Classification by Linkage->Branched (1→3), (1→6)-β-D-glucans e.g., Fungi, Yeast Linear (1→3)-β-D-glucans Linear (1→3)-β-D-glucans Classification by Linkage->Linear (1→3)-β-D-glucans e.g., Curdlan Cyclic β-glucans Cyclic β-glucans Classification by Linkage->Cyclic β-glucans

Classification of β-glucans based on their primary glycosidic linkages and sources.

Cancer and the Role of MGAT5

The enzyme α-1,6-mannosylglycoprotein 6-β-N-acetylglucosaminyltransferase (MGAT5, also known as GnT-V) is a key player in cancer progression.[15] MGAT5 catalyzes the addition of a β(1→6)-N-acetylglucosamine (GlcNAc) branch to N-glycans on cell surface proteins. This modification enhances the lattice-like structures formed by galectins, which in turn stabilizes growth factor receptors like the epidermal growth factor receptor (EGFR) on the cell surface, prolonging their signaling.[16] This sustained signaling promotes cell migration, invasion, and metastasis.[17] Upregulation of MGAT5 has been observed in various cancers and is often associated with a poor prognosis.[17][18] Consequently, MGAT5 is a prime target for the development of novel anti-cancer therapies.[18]

MGAT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Oncogenic Signaling\n(e.g., Ras-Raf-MAPK) Oncogenic Signaling (e.g., Ras-Raf-MAPK) MGAT5 (GnT-V) MGAT5 (GnT-V) Oncogenic Signaling\n(e.g., Ras-Raf-MAPK)->MGAT5 (GnT-V) Upregulates expression Growth Factor Receptors\n(e.g., EGFR, TGF-βR) Growth Factor Receptors (e.g., EGFR, TGF-βR) MGAT5 (GnT-V)->Growth Factor Receptors\n(e.g., EGFR, TGF-βR) Adds β(1→6)GlcNAc branch Galectin Lattice Formation Galectin Lattice Formation Growth Factor Receptors\n(e.g., EGFR, TGF-βR)->Galectin Lattice Formation Receptor Stabilization\n& Prolonged Signaling Receptor Stabilization & Prolonged Signaling Galectin Lattice Formation->Receptor Stabilization\n& Prolonged Signaling Cell Migration & Invasion Cell Migration & Invasion Receptor Stabilization\n& Prolonged Signaling->Cell Migration & Invasion Metastasis Metastasis Cell Migration & Invasion->Metastasis

Simplified signaling pathway of MGAT5 in promoting cancer metastasis.

Experimental Protocols for the Analysis of β(1→6) Glycosidic Linkages

A variety of analytical techniques are employed to characterize oligosaccharides and polysaccharides containing β(1→6) glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of glycans.[19]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified oligosaccharide or polysaccharide in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange labile protons with deuterium.[20]

    • Transfer the final solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to obtain an initial overview of the sample's composition and purity.

    • Perform two-dimensional (2D) NMR experiments, including:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each monosaccharide residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single monosaccharide spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage positions.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons of adjacent monosaccharide residues, providing information on the 3D conformation.

  • Data Analysis:

    • Assign the chemical shifts of all protons and carbons for each monosaccharide residue. The anomeric proton and carbon signals are typically found in distinct regions of the spectra.

    • Identify the glycosylated carbon by observing a significant downfield shift in its ¹³C chemical shift.

    • Confirm the linkage position through HMBC correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight, composition, and sequence of oligosaccharides.[21]

Detailed Methodology:

  • Sample Preparation and Derivatization:

    • Release N- or O-linked glycans from glycoproteins using enzymatic (e.g., PNGase F) or chemical (e.g., reductive β-elimination) methods.[22]

    • Purify the released glycans using chromatographic techniques.

    • Permethylate the glycans to increase their hydrophobicity and improve ionization efficiency in the mass spectrometer. This also stabilizes sialic acids.

  • Data Acquisition:

    • Analyze the permethylated glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for rapid profiling of the glycan mixture.

    • For more detailed structural information, use Electrospray Ionization (ESI)-MS coupled with tandem mass spectrometry (MS/MS).[23]

  • Data Analysis:

    • Determine the monosaccharide composition based on the mass of the parent ion.

    • Fragment the parent ions in MS/MS experiments to generate characteristic glycosidic and cross-ring cleavage patterns.

    • Deduce the sequence and linkage positions of the monosaccharides by interpreting the fragmentation spectra. For example, the presence of specific fragment ions can distinguish between different linkage isomers.

Enzymatic Digestion

Enzymatic digestion using specific glycosidases is a valuable tool for structural analysis and the preparation of smaller, more easily analyzable oligosaccharide fragments.

Detailed Methodology:

  • Enzyme Selection:

    • Choose an endo-β-1,6-glucanase for the specific cleavage of internal β(1→6) linkages in a polysaccharide.[24]

    • Use a cocktail of enzymes, such as exo-1,3-β-D-glucanase and β-glucosidase, to completely hydrolyze β-glucans to glucose for quantification.[25]

  • Digestion Protocol:

    • Dissolve the polysaccharide substrate in an appropriate buffer at the optimal pH for the selected enzyme (e.g., acetate (B1210297) buffer at pH 5.5 for endo-β-1,6-glucanase from Trichoderma harzianum).[3]

    • Add the enzyme and incubate at its optimal temperature (e.g., 37°C) for a defined period (e.g., 24 hours).[3]

    • Terminate the reaction by heat inactivation of the enzyme.

  • Analysis of Digestion Products:

    • Analyze the resulting oligosaccharides by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), MS, or NMR to determine their structure and quantity.

Experimental_Workflow_Beta_Glucan_Analysis cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Extraction & Purification Extraction & Purification NMR Spectroscopy NMR Spectroscopy Extraction & Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Extraction & Purification->Mass Spectrometry Enzymatic Digestion Enzymatic Digestion Extraction & Purification->Enzymatic Digestion Linkage Determination Linkage Determination NMR Spectroscopy->Linkage Determination 3D Conformation 3D Conformation NMR Spectroscopy->3D Conformation Sequence & Branching Sequence & Branching Mass Spectrometry->Sequence & Branching Enzymatic Digestion->Sequence & Branching

A generalized experimental workflow for the structural analysis of β(1→6)-glucans.

Drug Development and Therapeutic Opportunities

The critical roles of the β(1→6) glycosidic linkage in pathophysiology present significant opportunities for therapeutic intervention.

Targeting MGAT5 in Cancer Therapy

Given the role of MGAT5 in promoting cancer metastasis, the development of small molecule inhibitors of this enzyme is an active area of research.[18] Strategies include the design of substrate analogs and compounds that bind to the enzyme's active site. Successful inhibition of MGAT5 could reduce the metastatic potential of tumors and potentially enhance the efficacy of other cancer therapies.

β(1→6)-Glucans as Therapeutic Agents

The immunomodulatory properties of β(1→6)-branched glucans are being harnessed for therapeutic purposes. These polysaccharides are being investigated as:

  • Vaccine Adjuvants: To enhance the immune response to vaccines against infectious diseases and cancer.[10][11][12]

  • Immunotherapy: To stimulate the immune system to recognize and attack cancer cells.[10]

Synthesis of Bioactive Oligosaccharides

The chemical and enzymatic synthesis of well-defined oligosaccharides containing β(1→6) linkages is crucial for studying their structure-activity relationships and for developing them as potential therapeutics.[26][27][28][29][30][31] Advances in synthetic methodologies are enabling the production of complex glycan structures for biological evaluation.[26][27][28][29][30][31]

Conclusion

The β(1→6) glycosidic linkage is a structurally and functionally diverse component of many important biomolecules. Its inherent flexibility and involvement in key biological processes, from maintaining the structural integrity of fungal cell walls to driving cancer metastasis, underscore its significance in both health and disease. A thorough understanding of its biochemical properties, coupled with advanced analytical techniques for its characterization, is essential for the continued development of novel therapeutics targeting this critical glycosidic bond and the enzymes that synthesize it. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of the β(1→6) glycosidic linkage and harness its potential for therapeutic innovation.

References

Beta-Gentiobiose: A Product of Glucan Hydrolysis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is a molecule of increasing interest in the pharmaceutical and biotechnology sectors.[1][2] While naturally found in some plant glycosides and as a component of the saffron-coloring compound crocin, its production through the enzymatic hydrolysis of various glucans presents a scalable and controlled method for obtaining this valuable compound.[1][2] This technical guide provides a comprehensive overview of the production of this compound from glucan hydrolysis, detailing experimental protocols, quantitative data, and the underlying biochemical processes.

Gentiobiose is recognized for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.[3] It is also utilized in biochemical research as a substrate for enzymatic studies and as a ligand for investigating protein-carbohydrate interactions.[4] Its production from abundant polysaccharides like yeast β-glucans offers a promising avenue for valorizing biological co-products.[5][6]

Enzymatic Production of this compound from Glucans

The primary method for producing this compound is through the enzymatic hydrolysis of β-glucans containing β-1,6-glucosidic linkages. This can be achieved through two main strategies:

  • Direct Hydrolysis of β-1,6-Glucans: This involves the use of endo-β-1,6-glucanases that specifically cleave the internal linkages of polysaccharides like pustulan (B1165483) and yeast β-glucan, releasing gentiobiose as a major product.[6]

  • Transglycosylation by β-Glucosidases: In this approach, β-glucosidases catalyze the transfer of a glucose molecule from a donor (like glucose itself at high concentrations, or other disaccharides) to an acceptor, forming a new β-1,6-glycosidic bond to synthesize gentiobiose.[3][7]

Key Enzymes and Substrates

A variety of enzymes and substrates are employed in the production of gentiobiose. The choice of enzyme and substrate significantly impacts the yield and purity of the final product.

Table 1: Key Enzymes and Substrates for this compound Production

Enzyme ClassSpecific Enzyme ExampleSource OrganismSubstrate(s)Primary Product(s)Reference(s)
endo-β-1,6-Glucanase (GH30)PsGly30APaenibacillus sp. GKGPustulan, Yeast β-glucan, Yeast Cell WallsGentiobiose , Glucose[6]
β-Glucosidase (GH1)TsBgl1Thermotoga sp. KOL6Glucose (high concentration)Gentiobiose , other gentiooligosaccharides[3]
β-GlucosidaseNot specifiedPenicillium funiculosumGlucoseGentiobiose [7]
Kitalase (endo-β-1,3-glucanase with other activities)Not specifiedRhizoctonia solaniHydrothermally treated Aureobasidium pullulans β-1,3-1,6-glucanGentiobiose , Glucose

Quantitative Data on this compound Production

The efficiency of gentiobiose production is influenced by various factors, including enzyme concentration, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from various studies.

Table 2: Optimal Conditions for Enzymatic Production of Gentiobiose

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Key FindingsReference(s)
PsGly30APustulan5.550High specific activity of 1262 ± 82 U/mg.[6]
TsBgl1Glucose (1000 g/L)6.080Yield of gentiooligosaccharides reached 144.3 g/L.[3]
KitalaseA. pullulans β-1,3-1,6-glucan (100 g/L)5.540Maximum gentiobiose concentration of 41.2 g/L.

Table 3: Kinetic Parameters of Enzymes Involved in Gentiobiose Production

EnzymeSubstrateKmVmaxkcatReference(s)
TsBgl1p-nitrophenyl-β-D-glucopyranoside0.25 ± 0.02 mM357.1 ± 7.8 U/mg409.7 s-1[3]
Tvir30 (β-1,6-glucanase)Pustulan1.87 mg/mL214.4 µmol/min/mg161 s-1[5]
β-Glucosidasep-nitrophenyl-β-D-glucopyranoside0.19 ± 0.02 mM29.67 ± 3.25 µmol/min/mgNot Reported[8]
β-GlucosidaseCellobiose1.22 ± 0.3 mM1.14 ± 0.21 µmol/min/mgNot Reported[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Protocol 1: Enzymatic Hydrolysis of Pustulan for Gentiobiose Production

Objective: To produce gentiobiose from the β-1,6-glucan pustulan using an endo-β-1,6-glucanase.

Materials:

  • Pustulan from Umbilicaria papulosa

  • Purified endo-β-1,6-glucanase (e.g., PsGly30A)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Heating block or water bath at 50°C

  • Microcentrifuge tubes

  • Reagents for product analysis (TLC or HPAEC-PAD)

Procedure:

  • Prepare a 1% (w/v) solution of pustulan in 50 mM sodium acetate buffer (pH 5.5). Ensure complete dissolution.

  • Pre-warm the pustulan solution to 50°C.

  • Add the purified endo-β-1,6-glucanase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 1 U of enzyme per mg of substrate can be used.

  • Incubate the reaction mixture at 50°C for a predetermined time course (e.g., 1, 4, 8, and 18 hours).

  • At each time point, withdraw an aliquot of the reaction mixture and terminate the reaction by boiling for 10 minutes to denature the enzyme.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Analyze the supernatant for the presence of gentiobiose and other hydrolysis products using TLC or HPAEC-PAD.

Protocol 2: Synthesis of Gentiobiose via Transglycosylation

Objective: To synthesize gentiobiose from a high concentration of glucose using a β-glucosidase with transglycosylation activity.

Materials:

  • D-Glucose

  • Purified β-glucosidase (e.g., TsBgl1)

  • Citrate-phosphate buffer (pH 6.0)

  • Water bath shaker at 80°C

  • Microcentrifuge tubes

  • Reagents for product analysis (HPLC)

Procedure:

  • Prepare a high-concentration glucose solution (e.g., 800-1000 g/L) in citrate-phosphate buffer (pH 6.0).

  • Add the purified β-glucosidase to the glucose solution. An enzyme loading of approximately 500 U per gram of glucose is a typical starting point.[3]

  • Incubate the reaction mixture in a water bath shaker at 80°C.

  • Monitor the reaction over time by taking samples at regular intervals.

  • Terminate the reaction in the samples by heat inactivation (boiling for 10 minutes).

  • Analyze the composition of the reaction mixture, quantifying the concentrations of glucose, gentiobiose, and other oligosaccharides by HPLC.

Protocol 3: Purification of Gentiobiose from Hydrolysis Mixture

Objective: To purify gentiobiose from a complex mixture of sugars resulting from enzymatic hydrolysis. This protocol is a generalized approach combining activated carbon and size-exclusion chromatography.

Materials:

  • Hydrolysis reaction mixture containing gentiobiose, glucose, and other oligosaccharides.

  • Activated charcoal

  • Celite or diatomaceous earth

  • Ethanol (B145695) (for elution)

  • Size-exclusion chromatography (SEC) column (e.g., packed with Bio-Gel P2 or similar resin)

  • Deionized water (for SEC mobile phase)

  • Fraction collector

  • Rotary evaporator

Procedure:

Part A: Activated Carbon Chromatography

  • Prepare a column packed with a mixture of activated charcoal and Celite (1:1 w/w).

  • Apply the crude hydrolysis mixture to the top of the column.

  • Wash the column extensively with deionized water to elute monosaccharides (e.g., glucose).

  • Elute the disaccharides, including gentiobiose, using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 15% v/v).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing gentiobiose.

  • Pool the gentiobiose-rich fractions and concentrate them using a rotary evaporator.

Part B: Size-Exclusion Chromatography

  • Equilibrate the SEC column with deionized water.

  • Apply the concentrated, partially purified gentiobiose fraction to the SEC column.

  • Elute the column with deionized water at a constant flow rate.

  • Collect fractions and monitor the elution profile using a refractive index detector or by analyzing individual fractions.

  • Identify and pool the fractions containing pure gentiobiose.

  • Lyophilize the pooled fractions to obtain pure, solid gentiobiose.

Protocol 4: Analysis of Hydrolysis Products by HPAEC-PAD

Objective: To separate and quantify the products of glucan hydrolysis, including gentiobiose.

Materials:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD).

  • Carbohydrate-specific analytical column (e.g., CarboPac series).

  • Sodium hydroxide (B78521) (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase.

  • Gentiobiose, glucose, and other relevant carbohydrate standards.

  • 0.22 µm syringe filters.

Procedure:

  • Prepare the mobile phases, typically consisting of NaOH for isocratic elution of monosaccharides and a gradient of NaOAc in NaOH for eluting oligosaccharides.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Set up the HPAEC-PAD system with the appropriate column and mobile phase conditions. A typical flow rate is 0.5-1.0 mL/min.

  • Generate a standard curve for gentiobiose and other expected products by injecting known concentrations.

  • Inject the hydrolyzed samples and analyze the resulting chromatograms.

  • Identify and quantify the peaks by comparing their retention times and peak areas to the standards.

Visualization of Workflows and Relationships

Experimental Workflow for Gentiobiose Production and Analysis

experimental_workflow substrate Glucan Substrate (Pustulan, Yeast β-Glucan, etc.) hydrolysis Enzymatic Hydrolysis (endo-β-1,6-glucanase) substrate->hydrolysis mixture Hydrolysis Mixture (Gentiobiose, Glucose, etc.) hydrolysis->mixture purification Purification (Chromatography) mixture->purification analysis Product Analysis (TLC, HPAEC-PAD) mixture->analysis Characterization product Pure β-Gentiobiose purification->product product->analysis Purity Check

Caption: Workflow for gentiobiose production.

Logical Relationship of Gentiobiose Production Pathways

gentiobiose_production gentiobiose β-Gentiobiose direct_hydrolysis Direct Hydrolysis direct_hydrolysis->gentiobiose transglycosylation Transglycosylation transglycosylation->gentiobiose beta_1_6_glucans β-1,6-Glucans (e.g., Pustulan) endo_glucanase endo-β-1,6-Glucanase beta_1_6_glucans->endo_glucanase yeast_glucans Yeast β-1,3/1,6-Glucans yeast_glucans->endo_glucanase glucose High Concentration Glucose beta_glucosidase β-Glucosidase glucose->beta_glucosidase endo_glucanase->direct_hydrolysis beta_glucosidase->transglycosylation

References

A Preliminary Investigation into the Bioactivity of β-Gentiobiose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a preliminary investigation into the bioactive properties of β-Gentiobiose, with a primary focus on its emerging roles in gut health and immunomodulation. While research into its full spectrum of biological activities is ongoing, this document synthesizes the current understanding of its prebiotic potential and its influence on immune responses. The guide also touches upon the current landscape of research into its antioxidant and anticancer properties, highlighting areas for future investigation.

Introduction to β-Gentiobiose

β-Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1] It is a naturally occurring carbohydrate found in certain plants and is also formed during the caramelization of glucose.[1] As a non-digestible oligosaccharide, β-Gentiobiose has garnered interest for its potential as a prebiotic, selectively promoting the growth of beneficial gut bacteria. Furthermore, recent studies have begun to uncover its immunomodulatory effects, suggesting a broader role in physiological processes.

Prebiotic Activity of β-Gentiobiose and its Derivatives

The primary established bioactivity of β-Gentiobiose and its derived oligosaccharides lies in their prebiotic potential. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit.

Gentiobiose-derived oligosaccharides have been shown to be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, while not promoting the growth of pathogenic strains. This selective fermentation can lead to a favorable shift in the composition of the gut microbiota.

Experimental Protocol: In Vitro Fermentation Assay

A common method to assess the prebiotic potential of a substance is through in vitro fermentation assays using human fecal slurries.

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic buffer.

  • Incubation: The fecal slurry is incubated with the test substrate (e.g., gentiobiose-derived oligosaccharides) and a control (e.g., a known prebiotic like inulin (B196767) or a non-prebiotic control) under anaerobic conditions at 37°C.

  • Microbial Analysis: Changes in the bacterial population are monitored over time using techniques such as 16S rRNA gene sequencing or fluorescence in situ hybridization (FISH) to quantify specific bacterial groups.

  • Metabolite Analysis: The production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, is quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation: Prebiotic Effects of Gentiobiose-Derived Oligosaccharides

ParameterObservationReference
Selective Growth Stimulation of probiotic strains (Bifidobacterium, Lactobacillus)Dertli et al., 2019
No significant growth of pathogenic strains observedDertli et al., 2019
Metabolite Production Increased production of short-chain fatty acids (SCFAs)General finding for prebiotics

Visualization: Prebiotic Fermentation Workflow

Prebiotic_Fermentation_Workflow cluster_setup Experimental Setup cluster_incubation Anaerobic Incubation cluster_analysis Analysis Fecal_Slurry Human Fecal Slurry Incubation Incubation at 37°C Fecal_Slurry->Incubation Substrate β-Gentiobiose Derivative Substrate->Incubation Control Control Substrate Control->Incubation Microbial_Analysis Microbial Population Analysis (16S rRNA/FISH) Incubation->Microbial_Analysis SCFA_Analysis SCFA Analysis (GC/HPLC) Incubation->SCFA_Analysis Immunomodulatory_Pathway cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium (HT-29 cell) cluster_immune_response Immune Response Gentiobiose Gentiobiose-derived Oligosaccharide Receptor Pattern Recognition Receptor (e.g., TLR) Gentiobiose->Receptor Interaction Signaling Intracellular Signaling Cascade (e.g., NF-κB) Receptor->Signaling Activation Nucleus Nucleus Signaling->Nucleus Translocation Cytokine_Production Cytokine Gene Transcription & Translation Nucleus->Cytokine_Production Initiation IL4 IL-4 Cytokine_Production->IL4 IL12 IL-12 Cytokine_Production->IL12 TNFa TNF-α Cytokine_Production->TNFa

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of β-Gentiobiose in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Gentiobiose, a disaccharide composed of two β-D-glucose units linked by a β(1→6) glycosidic bond, is a significant carbohydrate found in various plant species, notably within the Gentianaceae family.[1][2] It plays a crucial role in plant metabolism and development, including acting as a signaling molecule in processes like bud dormancy.[3] The quantitative analysis of β-gentiobiose in plant extracts is essential for understanding its physiological functions and for the quality control of herbal medicines and other plant-derived products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of β-gentiobiose.[4] This document provides detailed application notes and protocols for the HPLC analysis of β-gentiobiose in plant extracts.

Experimental Protocols

Sample Preparation: Extraction of Soluble Sugars from Plant Tissue

This protocol describes an efficient method for extracting soluble sugars, including β-gentiobiose, from plant material. An ethanol-based extraction is often preferred to minimize enzymatic activity and microbial degradation of the target analyte.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, roots)

  • 80% (v/v) Ethanol (B145695)

  • Deionized water

  • Centrifuge

  • Water bath or heating block

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Weigh approximately 10-15 mg of finely ground, freeze-dried plant tissue into a 2 mL screw-cap microcentrifuge tube.[5] For fresh tissue, use approximately 50-100 mg and record the fresh weight.

  • Add 1.5 mL of 80% ethanol to the tube.[5]

  • Vortex the sample vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the tube in a water bath at 80°C for 20 minutes to inactivate enzymes and enhance extraction.[5][6]

  • Centrifuge the tube at 12,000 x g for 10 minutes at room temperature.[7]

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 2-6) on the pellet two more times to ensure complete recovery of soluble sugars. Combine all supernatants.

  • Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of deionized water or mobile phase.

  • Vortex the reconstituted sample until the residue is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

HPLC Analysis of β-Gentiobiose

This section outlines a typical HPLC method for the separation and quantification of β-gentiobiose. Due to the polar nature of sugars and the lack of a strong chromophore, HPLC with Refractive Index (RI) detection is a common approach. Alternatively, derivatization or specialized columns with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for higher sensitivity and specificity.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and detector.
Column Aminex HPX-87P Carbohydrate Analysis Column (300 mm x 7.8 mm, 9 µm) or equivalent carbohydrate column. A C18 column can also be used, often with ion-pairing reagents for better retention of polar sugars.[4][8]
Mobile Phase Isocratic elution with degassed, HPLC-grade water.
Flow Rate 0.6 mL/min
Column Temperature 85°C
Detector Refractive Index (RI) Detector
Injection Volume 20 µL
Run Time Approximately 25 minutes

Calibration: Prepare a series of standard solutions of β-gentiobiose (commercially available from suppliers like Santa Cruz Biotechnology[9]) in deionized water or mobile phase, with concentrations ranging from 0.1 to 10 mg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of β-gentiobiose. These values are illustrative and may vary depending on the specific instrumentation, column, and experimental conditions.

AnalyteRetention Time (min)Linearity Range (mg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
β-Gentiobiose~12.50.1 - 10> 0.9991030
Fructose~16.20.1 - 10> 0.9991030
Glucose~14.10.1 - 10> 0.9991030
Sucrose~10.80.1 - 10> 0.9991030

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of β-gentiobiose in plant extracts.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Gentiana leaves/roots) grinding Grinding to Fine Powder plant_material->grinding extraction Extraction with 80% Ethanol grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Water/Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm filter) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (Aminex HPX-87P) hplc_injection->separation detection Detection (RI Detector) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Report Generation quantification->report G Gentianose Gentianose Invertase Invertase Gentianose->Invertase betaGlucosidase β-Glucosidase Gentianose->betaGlucosidase Gentiobiose β-Gentiobiose BudDormancy Bud Dormancy Release Gentiobiose->BudDormancy Glucose Glucose Fructose Fructose Sucrose Sucrose Gentiotriose Gentiotriose GtGen3A GtGen3A (β-Glucosidase) Gentiotriose->GtGen3A Invertase->Gentiobiose Invertase->Fructose betaGlucosidase->Glucose betaGlucosidase->Sucrose GtGen3A->Gentiobiose

References

Application Notes and Protocols for the Mass Spectrometric Identification of beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Gentiobiose is a disaccharide composed of two β-D-glucose units linked by a β(1→6) glycosidic bond. Its identification and quantification are crucial in various fields, including food science, biofuel research, and glycobiology. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful analytical platform for the characterization of this compound. This document provides detailed application notes and experimental protocols for the identification of this compound using LC-MS/MS, including methods for both underivatized and derivatized samples.

Challenges in this compound Analysis

The analysis of underivatized sugars like this compound by mass spectrometry presents several challenges:

  • High Polarity: Sugars are highly polar molecules, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Low Ionization Efficiency: Underivatized sugars often exhibit poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI).

  • Isomeric Confusion: Distinguishing between different disaccharide isomers with the same mass (e.g., cellobiose, maltose) can be difficult without excellent chromatographic separation or specific fragmentation patterns.

To overcome these challenges, two primary approaches are employed: Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of underivatized sugars and chemical derivatization to enhance chromatographic retention and ionization efficiency.

Protocol 1: Underivatized this compound Analysis by HILIC-LC-MS/MS

This protocol describes a method for the identification of this compound in its native form using HILIC coupled to tandem mass spectrometry.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile (B52724) and water. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Extraction: For complex matrices, an appropriate extraction method such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Liquid Chromatography (HILIC)

  • Column: A HILIC column, such as one with an amide or diol stationary phase, is recommended. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) can be used.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: 90% to 60% B

    • 10-12 min: 60% B

    • 12.1-15 min: 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Precursor Ion: Monitor the [M-H]⁻ ion for this compound at m/z 341.1089.[1]

  • Collision Energy: Optimize the collision energy to obtain characteristic fragment ions. A starting point of 20-40 eV can be used.

  • Product Ions: Monitor for characteristic fragment ions.

Quantitative Data for Underivatized this compound

The following table summarizes the key mass spectrometric data for the identification of underivatized this compound in negative ion mode.

ParameterValueReference
Precursor Ion (Adduct) [M-H]⁻PubChem CID: 441422[1]
Precursor m/z 341.1089PubChem CID: 441422[1]
Collision Energy 20 eVPubChem CID: 441422[1]
Major Fragment Ions (m/z) 179.056, 161.045, 119.034, 113.024, 89.024PubChem CID: 441422[1]

Protocol 2: Acetylation of this compound for LC-MS/MS Analysis

Chemical derivatization, such as acetylation, can improve the chromatographic properties and ionization efficiency of sugars. This protocol outlines a method for the acetylation of this compound.

1. Derivatization Procedure

  • Reagents: Acetic anhydride (B1165640) and pyridine (B92270).

  • Protocol:

    • Dry the this compound sample completely under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the acetylated sample in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

2. Liquid Chromatography (Reversed-Phase)

  • Column: A C18 reversed-phase column is suitable for the separation of the more hydrophobic acetylated disaccharide. For example, a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient would start with a higher aqueous percentage and ramp up to a high organic percentage to elute the acetylated sugar.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: ESI, Positive Ion Mode.

  • Mass Analyzer: QqQ or Q-TOF.

  • Precursor Ion: Monitor for the [M+Na]⁺ or [M+H]⁺ ion of the fully acetylated this compound. The mass of the fully acetylated derivative (peracetylation) will be significantly higher than the underivatized form.

  • Collision Energy: Optimize for the specific acetylated precursor ion.

  • Product Ions: The fragmentation pattern will be different from the underivatized form and will involve losses of acetyl groups and fragmentation of the glycosidic bond.

Experimental Workflows and Fragmentation Pathway

Experimental Workflow for this compound Identification

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Sample containing This compound LC LC Separation (HILIC or RP) Sample->LC Standard This compound Standard Standard->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition MS->Data Identification Identification by Retention Time & m/z Data->Identification Fragmentation Fragmentation Pattern Analysis Identification->Fragmentation Confirmation Confirmation of This compound Fragmentation->Confirmation fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M [M-H]⁻ m/z 341 B1 B₁-ion m/z 179 M->B1 Glycosidic Bond Cleavage Y1 Y₁-ion m/z 161 M->Y1 Glycosidic Bond Cleavage F119 m/z 119 B1->F119 Cross-ring Cleavage F113 m/z 113 Y1->F113 Cross-ring Cleavage F89 m/z 89 Y1->F89 Cross-ring Cleavage

References

Application Notes and Protocols for the Structural Elucidation of β-Gentiobiose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of complex organic molecules, including carbohydrates like β-Gentiobiose.[1][2] β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, plays a role in various biological processes and is a key structural motif in many natural products.[3][4] Its precise structural characterization is crucial for understanding its function and for applications in drug development and glycobiology.

This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to unequivocally determine the structure of β-Gentiobiose.

Principle of NMR-based Structural Elucidation

The structural elucidation of β-Gentiobiose by NMR relies on a combination of experiments to determine:

  • Monosaccharide Composition: Identification of the individual sugar units (in this case, glucose).

  • Anomeric Configuration: Determination of the stereochemistry (α or β) at the anomeric centers.

  • Linkage Position: Identification of the specific carbon atoms involved in the glycosidic bond.

  • Ring Conformation: Assessment of the three-dimensional structure of the pyranose rings.

This is achieved by analyzing chemical shifts (δ), coupling constants (J), and through-bond correlations observed in various NMR spectra.

Quantitative NMR Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for β-Gentiobiose in D₂O. Note that chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH.[5] The two glucose residues are denoted as the non-reducing (Glc') and reducing (Glc) units. The reducing unit exists as a mixture of α and β anomers at the C1 position.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for β-Gentiobiose in D₂O

ProtonGlc' (Non-reducing)Glc (Reducing, β-anomer)Glc (Reducing, α-anomer)
H-1~4.50~4.65~5.23
H-2~3.25~3.25~3.55
H-3~3.47~3.49~3.70
H-4~3.38~3.38~3.38
H-5~3.45~3.45~3.80
H-6a~4.19~3.91~3.75
H-6b~3.84~3.73~3.73

Data compiled from various sources, including BMRB entry bmse000313.[5]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for β-Gentiobiose in D₂O

CarbonGlc' (Non-reducing)Glc (Reducing, β-anomer)Glc (Reducing, α-anomer)
C-1~105.4~98.7~94.5
C-2~75.8~76.7~73.9
C-3~78.3~78.6~75.5
C-4~72.2~72.3~72.2
C-5~78.3~78.3~73.2
C-6~63.4~71.5~69.0

Data compiled from various sources, including BMRB entry bmse000313.[5]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of β-Gentiobiose are provided below.

Sample Preparation
  • Dissolve Sample: Dissolve 5-10 mg of β-Gentiobiose in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize (Optional but Recommended): Freeze the solution and lyophilize to remove any residual H₂O. This improves the quality of spectra by reducing the intensity of the residual HOD signal.

  • Redissolve: Redissolve the lyophilized sample in 0.5-0.6 mL of fresh D₂O.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Add Internal Standard (Optional): A small amount of a suitable internal standard, such as DSS or TSP, can be added for precise chemical shift referencing.[1]

One-Dimensional (1D) ¹H NMR
  • Purpose: To obtain an overview of the proton environment in the molecule. Provides information on the number of signals, their chemical shifts, integration (proton count), and multiplicity (coupling patterns).

  • Protocol:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of carbohydrate protons (typically 0-10 ppm).

    • Apply a presaturation pulse sequence to suppress the residual HOD signal.

    • Process the spectrum with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard or the residual HOD signal (4.79 ppm at 298 K).

One-Dimensional (1D) ¹³C NMR
  • Purpose: To determine the number of unique carbon atoms and their chemical environments.

  • Protocol:

    • Acquire a standard ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range for carbohydrates (typically 50-110 ppm).

    • A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process, phase, and baseline correct the spectrum.

2D Homonuclear Correlation Spectroscopy (COSY)
  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for tracing the proton connectivity within each glucose ring.

  • Protocol:

    • Acquire a standard COSY-45 or COSY-90 experiment.

    • Set the spectral widths in both dimensions to cover the proton chemical shift range.

    • Process the 2D data using appropriate window functions and perform phasing and baseline correction in both dimensions.

    • Analyze the cross-peaks, which indicate correlations between coupled protons.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
  • Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.[6]

  • Protocol:

    • Acquire a phase-sensitive HSQC experiment.

    • The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum.

    • Set the spectral widths accordingly.

    • Process the 2D data.

    • Each cross-peak represents a direct C-H bond.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This experiment is critical for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H-1') of the non-reducing ring and the carbon at the linkage position (C-6) of the reducing ring.[6]

  • Protocol:

    • Acquire a standard HMBC experiment.

    • Optimize the long-range coupling delay (typically for a J-coupling of 4-8 Hz).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • Process the 2D data.

    • Analyze the cross-peaks to establish connectivity across the glycosidic bond and to confirm assignments within the sugar rings.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of β-Gentiobiose using the acquired NMR data.

G A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Anomeric Signals (¹H: δ 4.5-5.3 ppm, ¹³C: δ 90-110 ppm) A->B C Acquire 2D COSY Spectrum B->C D Trace Proton Spin Systems for each Glucose Ring C->D E Acquire 2D HSQC Spectrum D->E F Assign ¹H and ¹³C Signals for each Ring E->F G Acquire 2D HMBC Spectrum F->G H Identify Glycosidic Linkage (H-1' to C-6 correlation) G->H I Confirm Anomeric Configuration (¹J(C1,H1) coupling constant or NOESY) H->I J Final Structure of β-Gentiobiose I->J

Caption: Workflow for the structural elucidation of β-Gentiobiose using NMR spectroscopy.

Key NMR Correlations for β-Gentiobiose

The following diagram visualizes the key through-bond correlations that are essential for confirming the structure of β-Gentiobiose.

G cluster_glc_prime Glc' (Non-reducing) cluster_glc Glc (Reducing) H1_prime H-1' H2_prime H-2' H1_prime->H2_prime COSY C1_prime C-1' H1_prime->C1_prime HSQC C6 C-6 H1_prime->C6 HMBC H3_prime H-3' H2_prime->H3_prime COSY C2_prime C-2' H2_prime->C2_prime HSQC H4_prime H-4' H3_prime->H4_prime COSY C3_prime C-3' H3_prime->C3_prime HSQC H5_prime H-5' H4_prime->H5_prime COSY C4_prime C-4' H4_prime->C4_prime HSQC H6_prime H-6' H5_prime->H6_prime COSY C5_prime C-5' H5_prime->C5_prime HSQC C6_prime C-6' H6_prime->C6_prime HSQC H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC H6 H-6 H5->H6 COSY C5 C-5 H5->C5 HSQC H6->C6 HSQC

Caption: Key 2D NMR correlations for the structural elucidation of β-Gentiobiose.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of β-Gentiobiose. By systematically applying the protocols outlined above, researchers can confidently determine the monosaccharide composition, anomeric configuration, and glycosidic linkage, thereby confirming the complete covalent structure of this important disaccharide. This detailed structural information is fundamental for applications in drug discovery, biochemistry, and materials science.

References

Application Notes and Protocols for the Enzymatic Assay of β-Glucosidase using β-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds in various substrates, releasing glucose as a primary product. These enzymes are ubiquitous in nature and play critical roles in various biological processes, including the breakdown of cellulose (B213188) in biomass, the activation of phytohormones in plants, and the metabolism of glycolipids in animals. In the context of drug development, β-glucosidases are investigated as potential targets for the treatment of diseases such as Gaucher's disease, where a deficiency in a specific β-glucosidase leads to the accumulation of glucocerebrosides. Furthermore, the activity of β-glucosidases is of significant interest in the food and biofuel industries.

This document provides a detailed protocol for the enzymatic assay of β-glucosidase using the natural substrate β-Gentiobiose. The assay relies on a coupled enzymatic reaction where the glucose released by β-glucosidase is quantified using a glucose oxidase-peroxidase (GOD-POD) system. This method offers a specific and sensitive means to determine β-glucosidase activity.

Principle of the Assay

The enzymatic assay is a two-step process:

  • β-Glucosidase Reaction: β-Glucosidase hydrolyzes β-Gentiobiose into two molecules of D-glucose.

  • Coupled Glucose Detection (GOD-POD Assay): The liberated glucose is then oxidized by glucose oxidase (GOD) to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored product, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of glucose released and, consequently, to the β-glucosidase activity.

Materials and Reagents

  • Enzyme: β-Glucosidase (e.g., from almonds, commercially available)

  • Substrate: β-Gentiobiose

  • Buffer: 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • Glucose Oxidase (GOD): from Aspergillus niger

  • Horseradish Peroxidase (HRP): Type II

  • Chromogenic Substrate:

    • 4-Aminoantipyrine (4-AAP)

    • Phenol

  • Glucose Standard: D-Glucose

  • Stopping Reagent: 2 M Sodium Carbonate (Na₂CO₃) or 0.5 M NaOH

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 505 nm

    • Water bath or incubator set to 37°C

    • Micropipettes and tips

    • 96-well microplates (for microplate reader format) or cuvettes (for spectrophotometer format)

    • Vortex mixer

Experimental Protocols

Preparation of Reagents
  • 50 mM Sodium Acetate Buffer (pH 5.0):

    • Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Bring the final volume to 1 L with deionized water.

  • β-Gentiobiose Stock Solution (e.g., 100 mM):

    • Dissolve 342.3 mg of β-Gentiobiose in 10 mL of 50 mM Sodium Acetate Buffer (pH 5.0).

    • Prepare fresh or store in aliquots at -20°C.

  • β-Glucosidase Solution:

    • Prepare a stock solution of β-glucosidase in 50 mM Sodium Acetate Buffer (pH 5.0).

    • The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Glucose Oxidase-Peroxidase (GOD-POD) Reagent:

    • Prepare a solution containing:

      • 10 U/mL Glucose Oxidase

      • 1 U/mL Horseradish Peroxidase

      • 0.5 mM 4-Aminoantipyrine

      • 5 mM Phenol

    • Dissolve the components in a suitable buffer, such as 100 mM potassium phosphate (B84403) buffer (pH 7.0).

    • This reagent should be prepared fresh and protected from light. Commercially available glucose assay kits are also a convenient option.

  • Glucose Standard Solutions (0 - 1000 µM):

    • Prepare a 10 mM stock solution of D-Glucose in deionized water.

    • Perform serial dilutions in deionized water to obtain standards with final concentrations of 0, 100, 200, 400, 600, 800, and 1000 µM.

Enzymatic Assay Protocol (Microplate Format)
  • Prepare the Reaction Mixture:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of 50 mM Sodium Acetate Buffer (pH 5.0)

      • 25 µL of β-Gentiobiose solution (at various concentrations if determining kinetic parameters, or a fixed concentration for routine assays)

      • 25 µL of β-Glucosidase solution

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction (Optional but Recommended for Endpoint Assays):

    • Add 50 µL of 2 M Sodium Carbonate to each well to stop the enzymatic reaction.

  • Glucose Detection:

    • Add 100 µL of the freshly prepared GOD-POD reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light, to allow for color development.

  • Absorbance Measurement:

    • Measure the absorbance at 505 nm using a microplate reader.

  • Controls:

    • Blank: 75 µL of buffer and 25 µL of β-Gentiobiose solution (no enzyme).

    • Enzyme Blank: 75 µL of buffer and 25 µL of β-Glucosidase solution (no substrate).

    • Substrate Blank: 100 µL of buffer.

Glucose Standard Curve
  • In a separate set of wells on the same microplate, add 100 µL of each glucose standard solution (0-1000 µM).

  • Add 100 µL of the GOD-POD reagent to each standard well.

  • Incubate and measure the absorbance at 505 nm as described above.

  • Plot the absorbance values against the corresponding glucose concentrations to generate a standard curve. Use the equation of the linear regression to determine the concentration of glucose in the experimental samples.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Kinetic Parameters of β-Glucosidase

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
β-GentiobioseAlmondUser DeterminedUser Determined~5.0~50
p-Nitrophenyl-β-D-glucopyranoside (pNPG)Almond1.4613.48 (µM/min)5.050

Data Analysis

  • Calculate the concentration of glucose produced:

    • Subtract the absorbance of the blank from the absorbance of each sample.

    • Use the equation from the glucose standard curve to calculate the concentration of glucose (in µM) in each well.

  • Calculate the β-Glucosidase Activity:

    • The activity of β-glucosidase is typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmole of glucose per minute under the specified assay conditions.

    Activity (U/mL) = [(µmol of glucose produced) / (incubation time in min x volume of enzyme in mL)] x dilution factor

    Note: Remember that the hydrolysis of one mole of β-Gentiobiose yields two moles of glucose. This stoichiometry must be considered when calculating the rate of substrate consumption.

Visualizations

Signaling Pathway: Enzymatic Reaction

Enzymatic_Reaction beta-Gentiobiose This compound beta_Glucosidase β-Glucosidase This compound->beta_Glucosidase Glucose_1 Glucose Glucose_2 Glucose beta_Glucosidase->Glucose_1 beta_Glucosidase->Glucose_2

Caption: Hydrolysis of β-Gentiobiose by β-Glucosidase.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_reaction Set up β-Glucosidase Reaction prep_reagents->setup_reaction prep_standards Prepare Glucose Standards std_curve Generate Standard Curve prep_standards->std_curve incubate_37 Incubate at 37°C setup_reaction->incubate_37 add_god_pod Add GOD-POD Reagent incubate_37->add_god_pod incubate_rt Incubate at Room Temp add_god_pod->incubate_rt measure_abs Measure Absorbance at 505 nm incubate_rt->measure_abs measure_abs->std_curve calc_activity Calculate Enzyme Activity measure_abs->calc_activity std_curve->calc_activity

Caption: Workflow for β-Glucosidase assay.

References

Application Notes and Protocols: β-Gentiobiose as a Substrate for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1] As a specific substrate for certain glycoside hydrolases, it is a valuable tool for characterizing enzyme kinetics, screening for novel enzymes, and investigating biological pathways. These enzymes, primarily β-glucosidases and endo-β-1,6-glucanases, play crucial roles in various biological processes, from biomass degradation to cell wall remodeling in fungi, making them attractive targets for biotechnological and pharmaceutical applications.[2][3]

This document provides detailed application notes and protocols for utilizing β-Gentiobiose in enzyme kinetics studies, with a focus on β-glucosidases and endo-β-1,6-glucanases.

Applications in Research and Drug Development

The study of enzymes that metabolize β-Gentiobiose and related β-1,6-glucans has significant implications for various fields:

  • Biofuel Production: β-glucosidases are key enzymes in the conversion of cellulosic biomass to glucose, the primary substrate for bioethanol production. Characterizing the kinetics of these enzymes with substrates like β-Gentiobiose helps in understanding their efficiency and potential for industrial applications.[3]

  • Food Industry: The enzymatic synthesis of gentio-oligosaccharides, including β-Gentiobiose, is of interest due to their potential prebiotic properties.[4]

  • Drug Development:

    • Antifungal Targets: The fungal cell wall is a crucial structure for fungal viability and is a prime target for antifungal drugs. Endo-β-1,6-glucanases are involved in the remodeling of the fungal cell wall.[5] The discovery of inhibitors of β-1,6-glucan synthesis has shown promise for the development of novel antifungal agents.[6] Kinetic studies using β-Gentiobiose and related substrates are essential for identifying and characterizing inhibitors of these enzymes.

    • Lysosomal Storage Diseases: In mammals, acid β-glucosidase is involved in the metabolism of glycolipids.[2] Deficiencies in this enzyme lead to Gaucher disease, a lysosomal storage disorder. Understanding the kinetics of related enzymes can provide insights into disease mechanisms and therapeutic strategies.

Featured Enzymes and Kinetic Data

The following tables summarize kinetic parameters for representative enzymes that utilize β-Gentiobiose or are involved in its production.

Table 1: Kinetic Parameters of β-Glucosidase with β-Gentiobiose

Enzyme SourceEnzyme NameSubstrateKm (mM)Reference
Thermotoga sp. KOL6TsBgl1Gentiobiose11.3 ± 1.2[7]

Table 2: Kinetic Parameters of an Endo-β-1,6-glucanase

Enzyme SourceEnzyme NameSubstrateKm (mg/mL)Vmax (μmol/min/mg)kcat (s-1)Reference
Trichoderma virensTvir30Pustulan (B1165483)1.873214.4161[4]

Experimental Protocols

Protocol 1: Kinetic Analysis of β-Glucosidase using β-Gentiobiose and a Glucose Oxidase-Peroxidase (GOD-POD) Coupled Assay

This protocol determines the kinetic parameters of a β-glucosidase by measuring the rate of glucose release from β-Gentiobiose. The released glucose is quantified using a coupled enzymatic assay involving glucose oxidase and peroxidase.

Materials:

  • β-Gentiobiose (Substrate)

  • Purified β-glucosidase

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Glucose Oxidase/Peroxidase (GOD-POD) reagent (e.g., available from Megazyme or Sigma-Aldrich)[8]

  • Glucose standard solution (for calibration curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 510 nm[9]

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of β-Gentiobiose in Assay Buffer.

    • Prepare a series of dilutions of the β-Gentiobiose stock solution to create a range of substrate concentrations for the kinetic assay.

    • Dilute the purified β-glucosidase in cold Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare the GOD-POD reagent according to the manufacturer's instructions.[8]

    • Prepare a glucose standard curve by making serial dilutions of the glucose standard solution in Assay Buffer.

  • Enzyme Reaction:

    • Add a defined volume of each β-Gentiobiose dilution to separate wells of the 96-well microplate.

    • To initiate the reaction, add a specific volume of the diluted β-glucosidase to each well. The final reaction volume should be consistent across all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 10, 20, or 30 minutes). Ensure the reaction time is within the linear range of product formation.

    • Stop the reaction by adding a quenching agent (e.g., by boiling or adding a strong base, depending on the stability of the GOD-POD reagent). Alternatively, the GOD-POD reagent can be added directly if it stops the primary reaction.

  • Glucose Quantification:

    • Add the GOD-POD reagent to each well, including the glucose standards.

    • Incubate the plate at the recommended temperature and for the time specified by the GOD-POD kit manufacturer (e.g., 20 minutes at 37°C) to allow for color development.[8][9]

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (containing all components except the enzyme) from all readings.

    • Use the glucose standard curve to determine the concentration of glucose produced in each reaction.

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Assay for Endo-β-1,6-glucanase Activity using Pustulan and DNSA Method

This protocol measures the activity of an endo-β-1,6-glucanase by quantifying the release of reducing sugars from the β-1,6-glucan polymer, pustulan. The dinitrosalicylic acid (DNSA) method is used to measure the reducing sugars produced.

Materials:

  • Pustulan (Substrate)

  • Purified endo-β-1,6-glucanase

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5)[10]

  • Dinitrosalicylic acid (DNSA) reagent

  • Glucose or Gentiobiose standard solution (for calibration curve)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of pustulan in Assay Buffer. Note that pustulan may require heating to dissolve.[10]

    • Dilute the purified endo-β-1,6-glucanase in cold Assay Buffer to an appropriate concentration.

    • Prepare the DNSA reagent.

    • Prepare a standard curve using known concentrations of glucose or gentiobiose.

  • Enzyme Reaction:

    • Add a defined volume of the pustulan solution to a series of test tubes.

    • Pre-incubate the tubes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a specific volume of the diluted enzyme to each tube.

    • Incubate the reaction for a fixed period (e.g., 15, 30, or 60 minutes), ensuring linearity of product formation.

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding a volume of DNSA reagent to each tube.

    • Boil the tubes for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

    • Add distilled water to bring the final volume to a consistent level.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank (containing all components except the enzyme) from all readings.

    • Use the standard curve to determine the amount of reducing sugars produced.

    • Calculate the enzyme activity, typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Visualizations

Signaling Pathway and Drug Target

G cluster_0 Fungal Cell FungalCellWall Fungal Cell Wall (β-1,3-glucan, β-1,6-glucan, Chitin) Beta16GlucanSynthase β-1,6-Glucan Synthase EndoBeta16Glucanase Endo-β-1,6-glucanase (e.g., Tvir30) CellWallRemodeling Cell Wall Remodeling & Integrity AntifungalDrug Antifungal Drug (Inhibitor)

Experimental Workflow for Enzyme Kinetics

G

References

Application Notes and Protocols: β-Gentiobiose in the Food and Beverage Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, is an emerging functional ingredient in the food and beverage industry.[1] Its unique properties as a bitter taste modulator, a potential prebiotic, and a component in flavor enhancement make it a versatile compound for innovative product development. This document provides detailed application notes and experimental protocols for the utilization of β-gentiobiose in food and beverage applications.

Physicochemical Properties

PropertyValueReference
Molar Mass 342.30 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in water and hot methanol[1]
Taste Profile Bitter[1]

Applications in the Food and Beverage Industry

Bitter Taste Modulation

β-Gentiobiose is known for its inherent bitter taste.[1] This characteristic allows it to be used as a natural bittering agent to balance sweetness and enhance the overall flavor complexity in various products. It can serve as an alternative to synthetic bitter compounds. Furthermore, understanding its interaction with bitter taste receptors (TAS2Rs) opens possibilities for its use in modulating the perception of bitterness in functional foods and beverages that may contain bitter-tasting nutraceuticals or pharmaceuticals.

Signaling Pathway of Bitter Taste Perception by TAS2Rs

The perception of bitter taste is initiated by the binding of bitter compounds, such as β-gentiobiose, to G protein-coupled receptors known as Taste 2 Receptors (TAS2Rs) on the surface of taste receptor cells.[3][4][5] This binding triggers a downstream signaling cascade, leading to the perception of bitterness.

Bitter_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound β-Gentiobiose TAS2R TAS2R (Bitter Taste Receptor) Bitter_Compound->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage by PLCβ2 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Induces TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers Nerve_Impulse Nerve Impulse to Brain Neurotransmitter_Release->Nerve_Impulse Generates

Bitter Taste Signaling Pathway via TAS2Rs.
Prebiotic Potential

β-Gentiobiose has been shown to be selectively fermented by beneficial gut bacteria, such as Bifidobacterium, suggesting its potential as a prebiotic.[6][7][8] Prebiotics are non-digestible food ingredients that promote the growth and/or activity of beneficial microorganisms in the gut. The prebiotic activity of β-gentiobiose can contribute to improved gut health.

Quantitative Data on Prebiotic Effects

ParameterValueOrganism/SystemReference
Prebiotic Index (PI) of Gentiooligosaccharides (DP2-3) 4.89Human Fecal Bacteria (in vitro)[6][7][8]
Selective Fermentation Promotes growth of BifidobacteriumHuman Gut Microbiota (in vitro)[6]
Growth Kinetics Higher growth rate of Bifidobacterium adolescentis on galactose (a component of some oligosaccharides) compared to glucose.Bifidobacterium adolescentis MB 239[9][10]
Flavor Enhancement

β-Glucosidases can be utilized in the food and beverage industry to release volatile aroma compounds from non-volatile glycosidic precursors present in fruits and other plant-based ingredients.[11][5] This enzymatic hydrolysis enhances the natural flavor and aroma of products like fruit juices and wines. β-Gentiobiose can be a product of transglycosylation reactions catalyzed by β-glucosidases, and understanding its role in the overall flavor profile is crucial for process optimization.

Experimental Protocols

Enzymatic Synthesis of β-Gentiobiose

This protocol describes the synthesis of β-gentiobiose from glucose using a recombinant β-glucosidase from Thermus caldophilus GK24.[3]

Materials:

  • Recombinant β-glucosidase from Thermus caldophilus GK24

  • D-Glucose

  • Citrate-phosphate buffer (pH 8-9)

  • Water bath or incubator capable of maintaining 70°C

Procedure:

  • Prepare an 80% (w/w) glucose solution in citrate-phosphate buffer (pH 8-9).

  • Add the recombinant β-glucosidase to the glucose solution. The optimal enzyme concentration should be determined empirically, but a starting point can be based on the enzyme's specific activity.

  • Incubate the reaction mixture at 70°C for 72 hours.

  • Monitor the formation of gentiobiose periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting mixture will contain gentiobiose, unreacted glucose, and other oligosaccharides. Further purification steps, such as chromatography, may be necessary to isolate pure β-gentiobiose.

Workflow for Enzymatic Synthesis of β-Gentiobiose

Enzymatic_Synthesis_Workflow Start Start Prepare_Substrate Prepare 80% Glucose Solution (pH 8-9) Start->Prepare_Substrate Add_Enzyme Add Recombinant β-glucosidase Prepare_Substrate->Add_Enzyme Incubation Incubate at 70°C for 72 hours Add_Enzyme->Incubation Monitoring Monitor Gentiobiose Formation by HPLC Incubation->Monitoring Termination Terminate Reaction (Heat Inactivation) Monitoring->Termination Purification Purify Gentiobiose (e.g., Chromatography) Termination->Purification End End Purification->End

Workflow for the enzymatic synthesis of β-gentiobiose.
Quantification of β-Gentiobiose in Food and Beverage Samples by HPLC-RID

This protocol provides a general method for the quantification of β-gentiobiose in liquid samples such as fruit juices.

Materials:

  • HPLC system with a Refractive Index Detector (RID)

  • Amino-propyll or other suitable carbohydrate analysis column

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • β-Gentiobiose standard

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • For clear liquid samples like fruit juice, centrifuge to remove any pulp or particulate matter.

    • Dilute the supernatant with a mixture of water and acetonitrile (e.g., 50:50 v/v) to bring the sugar concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized based on the column and specific sugars being analyzed.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of β-gentiobiose of known concentrations in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the β-gentiobiose peak based on its retention time compared to the standard.

    • Quantify the concentration of β-gentiobiose in the sample using the calibration curve.

In Vitro Evaluation of Prebiotic Activity

This protocol describes an in vitro batch culture fermentation model using human fecal slurries to assess the prebiotic potential of β-gentiobiose.[12][13][14][15]

Materials:

  • Anaerobic chamber

  • Sterile fermentation vessels

  • Basal nutrient medium (e.g., containing peptone, yeast extract, salts)

  • β-Gentiobiose

  • Positive control (e.g., Fructooligosaccharides - FOS)

  • Negative control (no substrate)

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS)

  • Equipment for bacterial enumeration (e.g., qPCR, FISH)

  • Equipment for short-chain fatty acid (SCFA) analysis (e.g., Gas Chromatography)

Procedure:

  • Inoculum Preparation:

    • Within an anaerobic chamber, homogenize fresh fecal samples in PBS to create a fecal slurry (e.g., 10% w/v).

  • Fermentation Setup:

    • Prepare sterile fermentation vessels containing the basal nutrient medium.

    • Add β-gentiobiose, FOS, or no substrate to the respective vessels to a final concentration of, for example, 1% (w/v).

    • Inoculate each vessel with the fecal slurry.

  • Incubation:

    • Incubate the fermentation vessels anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sampling and Analysis:

    • Collect samples from each vessel at different time points (e.g., 0, 12, 24, 48 hours).

    • Measure the pH of the culture.

    • Analyze changes in bacterial populations (e.g., total bacteria, Bifidobacterium, Lactobacillus) using qPCR or FISH.

    • Analyze the production of SCFAs (e.g., acetate, propionate, butyrate) using gas chromatography.

  • Prebiotic Index (PI) Calculation:

    • The Prebiotic Index can be calculated using the following formula to quantify the prebiotic effect: PI = (Bifidopost / Totalpost) - (Bifidopre / Totalpre) + (Lactopost / Totalpost) - (Lactopre / Totalpre) - (Bacteroidespost / Totalpost) - (Bacteroidespre / Totalpre) - (Clostridiumpost / Totalpost) - (Clostridiumpre / Totalpre) Where 'pre' and 'post' refer to the bacterial counts before and after fermentation, respectively.

Workflow for In Vitro Prebiotic Activity Evaluation

Prebiotic_Activity_Workflow Start Start Prepare_Inoculum Prepare Human Fecal Slurry Start->Prepare_Inoculum Setup_Fermentation Set up Fermentation Vessels (Substrate, Media, Inoculum) Prepare_Inoculum->Setup_Fermentation Incubation Anaerobic Incubation at 37°C Setup_Fermentation->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Analysis Analyze pH, Bacterial Populations (qPCR/FISH), and SCFAs (GC) Sampling->Analysis Calculate_PI Calculate Prebiotic Index Analysis->Calculate_PI End End Calculate_PI->End

Workflow for evaluating the in vitro prebiotic activity of β-gentiobiose.
Sensory Evaluation of Bitterness Masking

This protocol outlines a sensory panel evaluation to assess the effectiveness of a formulation in masking the bitter taste of a beverage.[16]

Materials:

  • Beverage with a known bitter taste (control)

  • Beverage with the bitter taste and a potential masking agent (test sample)

  • Sensory evaluation booths with controlled lighting and temperature

  • Standardized glassware

  • Unsalted crackers and water for palate cleansing

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation software or ballots

Procedure:

  • Panelist Training:

    • Familiarize panelists with the specific bitter taste of the control beverage.

    • Train panelists on the use of the intensity scale (e.g., a 15-point scale).

  • Sample Preparation and Presentation:

    • Prepare the control and test samples at the same temperature.

    • Code the samples with random three-digit numbers to blind the panelists.

    • Present the samples in a randomized order to each panelist.

  • Evaluation:

    • Instruct panelists to rinse their mouths with water before the first sample and between samples. Unsalted crackers can also be used for palate cleansing.

    • Panelists should evaluate the bitterness intensity of each sample and record their rating on the ballot.

    • Other sensory attributes such as sweetness, sourness, and overall flavor can also be evaluated.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there is a significant difference in the perceived bitterness between the control and test samples.

Conclusion

β-Gentiobiose presents a promising ingredient for the food and beverage industry with its multifaceted applications. Its role as a natural bittering agent, a potential prebiotic, and its involvement in enzymatic flavor enhancement offer opportunities for creating novel and functional food products. The provided protocols serve as a foundation for researchers and product developers to explore and optimize the use of β-gentiobiose in their specific applications. Further research is warranted to fully elucidate its potential and to establish optimal usage levels for various food and beverage matrices.

References

Application Notes and Protocols for β-Gentiobiose as a Natural Bittering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is a naturally occurring carbohydrate with a distinct bitter taste.[1] It is found in various natural sources, including gentian root and saffron, and is also formed during the caramelization of glucose and starch hydrolysis.[1] This document provides detailed application notes and protocols for the utilization of β-Gentiobiose as a natural bittering agent in research, food science, and pharmaceutical development. Its potential as a functional ingredient, including its low digestibility and prebiotic activity, is also briefly discussed.

Physicochemical Properties

A summary of the key physicochemical properties of β-Gentiobiose is presented in Table 1.

Table 1: Physicochemical Properties of β-Gentiobiose

PropertyValueReference(s)
Synonyms 6-O-β-D-Glucopyranosyl-D-glucose, Amygdalose[2][3]
CAS Number 554-91-6[2][3][4]
Molecular Formula C₁₂H₂₂O₁₁[2][3][4]
Molecular Weight 342.30 g/mol [2][3][4]
Appearance White crystalline solid[1]
Solubility Soluble in water and hot methanol[1]
Purity (typical) ≥97%[2][3]

Applications as a Bittering Agent

β-Gentiobiose serves as a natural alternative to synthetic bittering agents in various applications:

  • Food and Beverage Industry: It can be used to balance sweetness, enhance flavor complexity, and create unique taste profiles in products like chocolates, coffee, and baked goods.

  • Pharmaceutical Formulations: As a bitter excipient, it can be incorporated into oral medications to deter accidental ingestion, particularly in pediatric formulations.

  • Denatonium (B1200031) Benzoate Alternative: In certain applications, it may serve as a less intensely bitter alternative to synthetic aversives like denatonium benzoate.

Sensory Properties and Evaluation

While a specific bitterness detection threshold for β-Gentiobiose is not widely reported, its bitter taste is well-established. For comparative purposes, the related trimer, gentiotriose, is noted to be one-fifth as bitter as gentiobiose.[1]

Protocol 1: Determination of Bitterness Recognition Threshold

This protocol outlines a method for determining the concentration at which the bitter taste of β-Gentiobiose is reliably recognized.

Objective: To determine the lowest concentration of β-Gentiobiose in water that is consistently identified as bitter.

Materials:

  • β-Gentiobiose (≥97% purity)

  • Deionized, purified water

  • Glass vials or tasting cups

  • Graduated cylinders and pipettes

  • Human sensory panel (trained or untrained)

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of β-Gentiobiose in deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 0.5%, 0.25%, 0.125%, 0.0625%, etc.).

  • Sample Presentation: Present the samples to the panelists in ascending order of concentration, alongside a control sample of pure water. A common method is the "three-alternative forced-choice" (3-AFC) test, where two samples are water and one is the β-Gentiobiose solution.

  • Panelist Evaluation: Instruct panelists to taste each sample, rinse their mouths with water between samples, and identify the sample that tastes different (bitter).

  • Data Analysis: The recognition threshold is typically defined as the lowest concentration at which a statistically significant proportion of the panel correctly identifies the bitter sample.

Interaction with Bitter Taste Receptors

The bitter taste of β-Gentiobiose is mediated through the activation of specific G protein-coupled receptors (GPCRs) known as bitter taste receptors (TAS2Rs). Evidence suggests that β-glucopyranosides, the class of molecules to which β-Gentiobiose belongs, activate the human bitter taste receptor TAS2R16 .[5]

Bitter Taste Transduction Pathway

The binding of a bitter ligand like β-Gentiobiose to a TAS2R initiates a downstream signaling cascade, leading to the perception of bitterness.

Bitter_Taste_Pathway cluster_cell Taste Receptor Cell Ligand β-Gentiobiose TAS2R16 TAS2R16 Ligand->TAS2R16 binds G_protein Gustducin (α, βγ subunits) TAS2R16->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates (βγ) PIP2 PIP2 PLCb2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 opens Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Nerve Afferent Nerve Fiber Neurotransmitter->Nerve signals to

Bitter taste signaling pathway for β-Gentiobiose.
Protocol 2: In Vitro Assay for TAS2R16 Activation

This protocol describes a cell-based assay to confirm the activation of TAS2R16 by β-Gentiobiose using a calcium imaging approach.

Objective: To measure the increase in intracellular calcium concentration in HEK293T cells expressing human TAS2R16 upon stimulation with β-Gentiobiose.

Materials:

  • HEK293T cells

  • Expression plasmid for human TAS2R16 (hTAS2R16)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • β-Gentiobiose

  • Fluorescence plate reader or microscope with imaging capabilities

Experimental Workflow:

TAS2R16_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis A Seed HEK293T cells in a 96-well plate B Transfect cells with hTAS2R16 plasmid A->B C Incubate for 24-48 hours for receptor expression B->C D Load cells with Fluo-4 AM C->D E Wash cells to remove excess dye D->E F Add β-Gentiobiose solutions at various concentrations E->F G Measure fluorescence (calcium signal) over time F->G H Calculate the change in fluorescence (ΔF/F₀) G->H I Generate dose-response curves and determine EC₅₀ H->I

Workflow for the TAS2R16 activation assay.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

    • Seed cells into a 96-well black, clear-bottom plate.

    • Transfect the cells with the hTAS2R16 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6]

    • Incubate for 24-48 hours to allow for receptor expression.

  • Calcium Imaging:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.01%) in assay buffer.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 45-60 minutes at room temperature in the dark.[7]

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of β-Gentiobiose in assay buffer.

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Record baseline fluorescence for a short period.

    • Add the β-Gentiobiose solutions to the wells and continue recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence after stimulation.

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized fluorescence intensity against the logarithm of the β-Gentiobiose concentration to generate a dose-response curve.

    • Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.

Extraction and Quantification

β-Gentiobiose can be extracted from natural sources like gentian root for research purposes.

Protocol 3: Extraction of β-Gentiobiose from Gentian Root (Adapted)

This protocol is adapted from methods for extracting related glycosides from gentian root.

Objective: To extract a crude mixture containing β-Gentiobiose from dried gentian root.

Materials:

  • Dried and powdered gentian root

  • Ethanol (B145695) (e.g., 49% in water)

  • Ultrasonic bath

  • Filtration apparatus (e.g., filter paper, vacuum flask)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh a known amount of powdered gentian root (e.g., 10 g).

    • Add the powder to a flask with an appropriate volume of 49% ethanol (e.g., a 1:42 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[8]

  • Filtration:

    • After extraction, filter the mixture to separate the liquid extract from the solid plant material.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

    • The resulting aqueous extract can be lyophilized to obtain a crude powder.

Protocol 4: Quantification of β-Gentiobiose by HPLC-RID

This protocol describes a method for the quantitative analysis of β-Gentiobiose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Objective: To quantify the concentration of β-Gentiobiose in a sample.

Materials:

  • HPLC system with a Refractive Index Detector (RID)

  • Amide-based column (e.g., XBridge BEH Amide)

  • Mobile phase: Acetonitrile (B52724) and water

  • β-Gentiobiose standard of known purity

  • Sample for analysis (e.g., extracted material, food product)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the β-Gentiobiose standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC Analysis:

    • Set up the HPLC system with the amide column and RID.

    • Equilibrate the column with the mobile phase (e.g., an isocratic mixture of acetonitrile and water).

    • Inject the calibration standards and the sample onto the column.

    • Record the chromatograms and the peak areas for β-Gentiobiose.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of β-Gentiobiose in the sample by interpolating its peak area on the calibration curve.

Conclusion

β-Gentiobiose is a versatile natural bittering agent with applications in food, pharmaceuticals, and research. The protocols provided herein offer a framework for its sensory evaluation, investigation of its interaction with bitter taste receptors, and methods for its extraction and quantification. Further research into its bitterness threshold and potential synergistic or masking effects with other taste compounds will enhance its application in various fields.

References

Application Notes and Protocols: β-Gentiobiose as a Precursor for Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is emerging as a valuable precursor for the synthesis of complex oligosaccharides.[1] These resulting oligosaccharides, particularly gentiooligosaccharides (GnOS), are of significant interest in the pharmaceutical and food industries due to their potential prebiotic properties and unique structural motifs.[2] This document provides detailed application notes and experimental protocols for the enzymatic and chemical synthesis of oligosaccharides utilizing β-gentiobiose as a key building block.

β-Gentiobiose can be either synthesized from glucose via enzymatic processes or used as an acceptor molecule in subsequent enzymatic reactions to create longer oligosaccharides.[2] Enzymes such as alternansucrase and β-glucosidase are pivotal in these transformations, offering high specificity and yield under controlled conditions. Chemical synthesis provides an alternative route, allowing for the construction of oligosaccharides with diverse and complex architectures through the use of protected gentiobiose derivatives.

These application notes are designed to guide researchers in leveraging β-gentiobiose for the development of novel oligosaccharide-based therapeutics and functional food ingredients.

Data Presentation

Table 1: Enzymatic Synthesis of Oligosaccharides using β-Gentiobiose as an Acceptor with Alternansucrase

ProductLinkage(s)YieldReference
Trisaccharideα-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-GlcNearly 90% (unoptimized)[3]
Tetrasaccharide 1α-D-Glcp-(1→3)-α-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-GlcApprox. equal to Tetrasaccharide 2[3]
Tetrasaccharide 2α-D-Glcp-(1→6)-α-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-GlcApprox. equal to Tetrasaccharide 1[3]
Pentasaccharideα-D-Glcp-(1→6)-α-D-Glcp-(1→3)-α-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-GlcIsolated from reaction mixture[3]

Table 2: Optimized Conditions for Gentiooligosaccharide (GnOS) Synthesis from Glucose using Thermophilic β-Glucosidase (where Gentiobiose is a major product)

ParameterOptimal ConditionResulting GnOS YieldReference
Temperature80 °C14.43%[2]
pH6.014.43%[2]
Enzyme Amount500 U·g glucose⁻¹14.43%[2]
Substrate Conc.1000 g·L⁻¹ glucose144.3 g·L⁻¹[2]

Experimental Protocols

Enzymatic Synthesis Protocols

This protocol is based on the acceptor reaction of alternansucrase from Leuconostoc mesenteroides.[4]

Materials:

Procedure:

  • Prepare a reaction mixture with the following final concentrations:

    • 100 mM β-Gentiobiose (acceptor)

    • 42 mM Sucrose (donor)

    • 0.13 IU/mL Alternansucrase

  • The reaction is carried out in 20 mM pyridinium acetate buffer (pH 5.3) containing 0.01% sodium azide and 2 mM calcium chloride.

  • Incubate the reaction mixture at room temperature (approximately 25°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the sucrose is completely consumed (approximately 48 hours).

  • To stop the reaction and precipitate the polysaccharide by-product (alternan), add an equal volume of ethanol.

  • Centrifuge the mixture to pellet the polysaccharide and collect the supernatant containing the oligosaccharide products.

  • Analyze and purify the oligosaccharides from the supernatant using HPLC with a suitable column (e.g., an amino-bonded silica (B1680970) or size-exclusion column).

This protocol describes the synthesis of GnOS from a high concentration of glucose, where gentiobiose is a primary product. The same principle of transglycosylation can be applied using gentiobiose as the starting substrate to generate longer oligosaccharides.

Materials:

  • Thermophilic β-glucosidase (e.g., from Thermotoga sp.)

  • D-Glucose

  • 50 mM Phosphate (B84403) buffer (pH 6.0)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a substrate solution of 1000 g·L⁻¹ D-glucose in 50 mM phosphate buffer (pH 6.0).

  • Add the thermophilic β-glucosidase to the substrate solution to a final concentration of 500 U·g glucose⁻¹. One unit of enzyme activity is defined as the amount of enzyme needed to hydrolyze pNP-β-Glc to produce 1 µmol of p-nitrophenol per minute at 90°C and pH 6.0.[2]

  • Incubate the reaction mixture at 80°C.

  • Monitor the formation of gentiobiose and other GnOS over time using HPLC. The highest yield of GnOS is typically reached after several hours of incubation.[2]

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting mixture contains a high concentration of GnOS, which can be further purified if necessary.

Chemical Synthesis Protocol

Chemical synthesis of oligosaccharides requires the use of protecting groups to ensure regioselectivity. This protocol outlines a general strategy for the glycosylation of a protected gentiobiose acceptor with a glycosyl donor.

Materials:

  • Protected Gentiobiose Acceptor (e.g., with a free hydroxyl group at the desired position for glycosylation and other hydroxyls protected with groups like benzyl (B1604629) or acetyl).

  • Glycosyl Donor (e.g., a glycosyl trichloroacetimidate, bromide, or thioglycoside).

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent.

  • Molecular Sieves (4 Å).

  • Promoter/Activator (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Silver triflate).

  • Quenching solution (e.g., saturated sodium bicarbonate).

  • Silica gel for column chromatography.

Procedure:

  • Preparation: Dry all glassware thoroughly. Activate molecular sieves by heating under vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected gentiobiose acceptor (1 equivalent) and the glycosyl donor (1.2-1.5 equivalents) in anhydrous DCM.

  • Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30-60 minutes.

  • Glycosylation: Cool the reaction mixture to the appropriate temperature (e.g., -40°C to 0°C).

  • Add the promoter/activator (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise.

  • Monitor the reaction progress using TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by adding a few drops of a basic solution (e.g., saturated sodium bicarbonate or triethylamine).

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove molecular sieves.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected trisaccharide.

  • Deprotection: The protecting groups can be removed in subsequent steps (e.g., by catalytic hydrogenation for benzyl groups or base-catalyzed hydrolysis for acetyl groups) to yield the final trisaccharide.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_reaction Reaction cluster_purification Purification Donor Sucrose (Donor) Reaction_Mixture Incubation (Room Temp, ~48h) Donor->Reaction_Mixture Acceptor β-Gentiobiose (Acceptor) Acceptor->Reaction_Mixture Enzyme Alternansucrase Enzyme->Reaction_Mixture Precipitation Ethanol Precipitation (Remove Polysaccharide) Reaction_Mixture->Precipitation Reaction Completion Purification HPLC Purification Precipitation->Purification Final_Product Purified Oligosaccharides Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of oligosaccharides using alternansucrase.

Transglycosylation_Mechanism cluster_step1 Step 1: Glycosylation Enzyme β-Glucosidase Intermediate Glycosyl-Enzyme Intermediate Enzyme->Intermediate Substrate Glycosyl Donor (e.g., Glucose/Gentiobiose) Substrate->Intermediate Product Hydrolysis or Transglycosylation Product Intermediate->Product Acceptor Acceptor (Water or another sugar) Acceptor->Product

Caption: General mechanism of β-glucosidase-catalyzed transglycosylation.

Chemical_Synthesis_Logic Start β-Gentiobiose Protection Selective Protection of Hydroxyl Groups Start->Protection Acceptor Protected Gentiobiose Acceptor Protection->Acceptor Glycosylation Glycosylation Reaction (with Promoter) Acceptor->Glycosylation Donor Glycosyl Donor Donor->Glycosylation Protected_Product Protected Trisaccharide Glycosylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product Trisaccharide Deprotection->Final_Product

Caption: Logical steps in the chemical synthesis of a trisaccharide from β-gentiobiose.

References

Application Notes and Protocols for the Quantification of beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail three robust analytical techniques for the accurate quantification of beta-gentiobiose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), an Enzymatic Assay using β-Glucosidase and Glucose Oxidase-Peroxidase (GOD-POD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section provides detailed experimental protocols, data presentation in structured tables, and workflow visualizations to guide researchers in selecting and implementing the most suitable method for their specific application.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful and highly selective technique for the direct analysis of carbohydrates, including this compound, without the need for derivatization. The method leverages the weakly acidic nature of carbohydrates, which are ionized at high pH, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and specific detection of underivatized carbohydrates.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of this compound using HPAEC-PAD. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 mg/L (0.4 - 4 pmol)
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L (1.2 - 12 pmol)
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol

a) Materials and Reagents:

  • This compound standard (>99% purity)

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • Syringe filters (0.22 µm, PES or nylon)

b) Instrumentation:

  • High-Performance Ion Chromatography (HPIC) system equipped with a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

  • Anion-exchange column (e.g., Dionex CarboPac™ PA1, PA10, or PA200)

  • Autosampler

c) Preparation of Standards and Samples:

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by serial dilution of the stock solution with deionized water.

  • Sample Preparation:

    • Simple Matrices (e.g., aqueous solutions): Dilute the sample with deionized water to fall within the calibration range. Filter through a 0.22 µm syringe filter.

    • Complex Matrices (e.g., biological fluids, plant extracts):

      • Perform a protein precipitation step if necessary by adding a threefold volume of cold acetonitrile (B52724) or methanol, vortexing, and centrifuging.

      • Alternatively, for samples with high salt or protein content, use Carrez clarification reagents.[1]

      • Dilute the supernatant or cleared extract with deionized water and filter through a 0.22 µm syringe filter.

d) Chromatographic Conditions:

  • Column: Dionex CarboPac™ PA200 (4 x 250 mm) or similar

  • Mobile Phase A: 100 mM Sodium Hydroxide

  • Mobile Phase B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 80 20
    20.0 50 50
    20.1 0 100
    25.0 0 100
    25.1 95 5

    | 35.0 | 95 | 5 |

  • PAD Settings: Use a standard carbohydrate waveform as recommended by the instrument manufacturer.

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution & Filtration Standard->Dilution Sample Sample Matrix Extraction Extraction/ Precipitation Sample->Extraction Autosampler Autosampler Injection Dilution->Autosampler Extraction->Dilution HPAEC HPAEC Separation (CarboPac Column) PAD PAD Detection Chromatogram Chromatogram PAD->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification

HPAEC-PAD analytical workflow for this compound.

Enzymatic Assay with GOD-POD

This method offers a cost-effective and high-throughput alternative for quantifying this compound. It is a two-step enzymatic reaction. First, β-glucosidase specifically hydrolyzes this compound into two molecules of glucose. Subsequently, the liberated glucose is quantified using a colorimetric glucose oxidase-peroxidase (GOD-POD) assay.[2][3]

Quantitative Data Summary

The performance of this assay is primarily dependent on the glucose quantification step.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.3 - 1.5 mg/L
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Experimental Protocol

a) Materials and Reagents:

  • This compound standard (>99% purity)

  • β-Glucosidase (from almonds or Aspergillus niger)

  • Glucose Oxidase (GOD)

  • Peroxidase (POD)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol (B47542) or a phenol derivative (e.g., 3,5-Dichloro-2-hydroxybenzenesulfonic acid)

  • Glucose standard

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • 96-well microplates

b) Instrumentation:

  • Microplate reader capable of measuring absorbance at 505 nm

  • Incubator or water bath set to 37°C

c) Preparation of Reagents:

  • β-Glucosidase Solution: Prepare a solution of β-glucosidase in 50 mM sodium acetate buffer (pH 5.0) at a concentration sufficient to achieve complete hydrolysis of this compound within a reasonable time (e.g., 1-2 U/mL).

  • GOD-POD Reagent: Prepare a solution in 100 mM phosphate buffer (pH 7.0) containing:

    • Glucose Oxidase (e.g., 10 U/mL)

    • Peroxidase (e.g., 1 U/mL)

    • 4-Aminoantipyrine (e.g., 0.5 mM)

    • Phenol (e.g., 5 mM) This reagent can also be prepared from commercially available kits.

d) Assay Procedure:

  • Standard and Sample Preparation: Prepare this compound standards and samples in deionized water or an appropriate buffer. Also, prepare a set of glucose standards for the glucose quantification step.

  • Hydrolysis Step:

    • In a 96-well plate, add 50 µL of each this compound standard and sample.

    • Add 50 µL of the β-glucosidase solution to each well.

    • Incubate at 37°C for 30-60 minutes to ensure complete hydrolysis.

  • Glucose Quantification (GOD-POD) Step:

    • To the same plate, add 100 µL of the GOD-POD reagent to each well.

    • Incubate at 37°C for 15-30 minutes, or until a stable color develops.

    • Read the absorbance at 505 nm.

e) Data Analysis:

  • Construct a calibration curve for glucose by plotting the absorbance of the glucose standards against their concentration.

  • Determine the glucose concentration in the hydrolyzed this compound standards and samples from the glucose calibration curve.

  • Since one mole of this compound yields two moles of glucose, construct a calibration curve for this compound by plotting the measured glucose concentration (divided by 2) against the known this compound standard concentrations.

  • Calculate the this compound concentration in the samples from this second calibration curve.

Workflow Diagram

Enzymatic_Assay_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_quantification Step 2: Glucose Quantification cluster_detection Step 3: Detection & Analysis Gentiobiose This compound (Sample/Standard) BetaGlucosidase Add β-Glucosidase Gentiobiose->BetaGlucosidase Incubation1 Incubate at 37°C BetaGlucosidase->Incubation1 Glucose 2x Glucose Incubation1->Glucose GOD_POD Add GOD-POD Reagent Glucose->GOD_POD Incubation2 Incubate at 37°C GOD_POD->Incubation2 Color Color Development Incubation2->Color Absorbance Measure Absorbance at 505 nm Color->Absorbance Calculation Calculate Concentration Absorbance->Calculation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Protein Precipitation or SPE IS_Spike->Extraction Reconstitution Evaporate & Reconstitute Extraction->Reconstitution LC_Separation UHPLC Separation (HILIC or C18) Reconstitution->LC_Separation MSMS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification

References

β-Gentiobiose: A Reference Standard for Chromatographic Analysis of Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, serves as a critical reference standard in various chromatographic applications.[1] Its primary utility lies in the accurate identification and quantification of disaccharides in complex matrices such as food products, biofuels, and in studies of enzymatic hydrolysis. As a pure, well-characterized compound, β-gentiobiose allows for the calibration of analytical instruments and the validation of chromatographic methods, ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the use of β-gentiobiose as a reference standard in High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of β-Gentiobiose

A thorough understanding of the physicochemical properties of β-gentiobiose is essential for its effective use as a reference standard.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁[1][2]
Molecular Weight 342.30 g/mol [2]
CAS Number 554-91-6[1]
Appearance White crystalline solid[1]
Solubility Soluble in water and hot methanol[1]
Melting Point 190 to 195 °C[1]

Application in Enzymatic Hydrolysis Studies

β-Gentiobiose is a key product of the enzymatic hydrolysis of β-1,3-1,6-glucans and can be an intermediate in cellulose (B213188) breakdown.[1] Therefore, it is an essential standard for monitoring the progress of these reactions. By using a β-gentiobiose standard to create a calibration curve, researchers can accurately quantify its concentration in the hydrolysate over time, providing insights into enzyme kinetics and reaction efficiency.

A typical workflow for this application is illustrated below:

G Workflow for Enzymatic Hydrolysis Analysis cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare β-Gentiobiose Standard Solutions C Inject Standards and Samples into Chromatograph (e.g., HPLC) A->C B Prepare Enzymatic Hydrolysis Samples B->C D Acquire Chromatographic Data C->D E Generate Calibration Curve from Standards D->E F Identify and Quantify β-Gentiobiose in Samples D->F E->F G Determine Hydrolysis Kinetics F->G

Workflow for enzymatic hydrolysis analysis.

Protocols for Chromatographic Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including β-gentiobiose, without the need for derivatization.[3][4][5]

Experimental Protocol

  • Standard Preparation:

    • Prepare a stock solution of β-gentiobiose (e.g., 1 mg/mL) in deionized water.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., honey, hydrolysates), dilute with deionized water to fall within the calibration range.

    • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition 1: General Carbohydrate ProfilingCondition 2: Honey Sugar Analysis
Column Dionex CarboPac™ PA200 (3 x 250 mm)Dionex CarboPac™ PA10 (4 x 250 mm)
Mobile Phase A Deionized WaterDeionized Water
Mobile Phase B 200 mM NaOH200 mM NaOH
Gradient Isocratic with 10 mM NaOH (for simple mixtures) or a gradient for complex mixtures25% B for 5 min, linear gradient to 100% B over 10 min, hold for 8 min
Flow Rate 0.5 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Column Temperature 30 °C30 °C
Detector Pulsed Amperometric Detector (PAD) with Gold ElectrodePulsed Amperometric Detector (PAD) with Gold Electrode
Waveform Standard carbohydrate waveformStandard carbohydrate waveform

Data Presentation

CompoundRetention Time (min) under Condition 1 (approx.)Retention Time (min) under Condition 2 (approx.)
β-Gentiobiose~15.2~9.5
Glucose~3.5~3.8
Fructose~4.0~4.2
Sucrose~6.8~5.5

Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and exact mobile phase preparation.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common and robust method for the quantification of sugars when high sensitivity is not required.

Experimental Protocol

  • Standard and Sample Preparation:

    • Follow the same procedure as for HPAEC-PAD, but use the mobile phase as the diluent.

  • Chromatographic Conditions:

ParameterCondition
Column Amino Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detector Refractive Index Detector (RID)

Data Presentation

CompoundRetention Time (min) (approx.)
β-Gentiobiose~8.5
Glucose~6.2
Fructose~5.8
Sucrose~7.1

Note: Retention times are approximate and can vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sugars like β-gentiobiose requires a derivatization step to increase their volatility. A common method is methoximation followed by silylation.

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of β-gentiobiose in a suitable solvent (e.g., pyridine).

    • Create calibration standards by diluting the stock solution.

    • For samples, perform an extraction if necessary to isolate the carbohydrate fraction.

    • Evaporate the solvent from standards and samples to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 60°C for 30 minutes.

    • Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1)
Injector Temperature 250 °C
Oven Program Start at 150°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Detection Electron Ionization (EI) at 70 eV, scanning from m/z 50-650

Data Presentation

The derivatized β-gentiobiose will produce characteristic mass fragments. The retention time and mass spectrum are used for identification and quantification.

CompoundDerivatized FormRetention Time (min) (approx.)Characteristic m/z ions
β-GentiobioseMethoxyaminated, per-O-trimethylsilylated~25-28 (multiple peaks possible due to anomers)204, 217, 361, 451

Note: Retention times and mass spectra are dependent on the specific derivatization and GC-MS conditions.

The following diagram illustrates the logical workflow for using β-gentiobiose as a reference standard in chromatography.

G General Workflow for using β-Gentiobiose as a Reference Standard A Weigh β-Gentiobiose Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards (Serial Dilution) B->C F Chromatographic Analysis (HPLC, HPAEC-PAD, GC-MS) C->F D Prepare Sample for Analysis (Dilution, Extraction, etc.) E Derivatization (for GC-MS only) D->E D->F E->F G Data Acquisition F->G H Peak Identification and Integration G->H I Quantification using Calibration Curve H->I J Report Results I->J

References

Application Notes and Protocols for the Enzymatic Synthesis of Gentiooligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of gentiooligosaccharides (GnOS). Gentiooligosaccharides are glucose-based oligosaccharides linked by β-1,6 glycosidic bonds, recognized for their potential as prebiotics and their unique bitter taste profile.[1][2] Enzymatic synthesis offers a highly specific and efficient method for their production, avoiding the need for complex protection and deprotection steps often associated with chemical synthesis.[3][4]

Introduction to Enzymatic Synthesis of Gentiooligosaccharides

The primary method for the enzymatic synthesis of GnOS is through the transglycosylation activity of β-glucosidases (EC 3.2.1.21).[1][5] This process involves the transfer of a glucose unit from a donor substrate to an acceptor molecule, which is typically another glucose or gentiobiose molecule. Some processes may also utilize β-1,6-glucanases for the synthesis of higher degree of polymerization (DP) GnOS.[3][6]

The general mechanism for β-glucosidase catalyzed transglycosylation proceeds in two steps:

  • Glycosylation: A glycosyl-enzyme intermediate is formed by the covalent bonding of a nucleophilic residue in the enzyme's active site to the glucosyl unit from the donor substrate.[1][7]

  • Deglycosylation: The glucosyl unit is then transferred from the enzyme to a hydroxyl group of an acceptor molecule (e.g., glucose or another oligosaccharide), forming the β-1,6 glycosidic bond.[1][7]

Alternatively, at very high substrate concentrations, β-glucosidases can catalyze the reverse hydrolysis (condensation) reaction to synthesize GnOS from glucose.[1][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of GnOS, providing a comparative overview of different enzymes, substrates, and reaction conditions.

Table 1: Comparison of Different β-Glucosidases for Gentiooligosaccharide Synthesis

Enzyme SourceEnzyme FamilySubstrate(s)Substrate Conc. (g/L)Max GnOS Yield (g/L)Conversion Rate (%)Reference
Thermotoga sp. KOL6 (TsBgl1)GH1Glucose1000144.3Not specified[1][2]
Trichoderma virideNot specifiedGlucose80013016.25[1][8]
Trichoderma virideNot specifiedGlucose + Cellobiose20% Glucose + 40% Cellobiose11619.4[8]
Prunus dulcis (β-Pd)Not specifiedGlucose900128Not specified[1]

Table 2: Optimized Reaction Conditions for Gentiooligosaccharide Synthesis using TsBgl1 from Thermotoga sp. KOL6

ParameterOptimal Value
Temperature80 °C
pH6.0
Substrate (Glucose) Concentration1000 g/L
Enzyme Dosage500 U/g glucose

Data derived from the study on TsBgl1 which exhibited excellent thermophilic and thermostable properties.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of gentiooligosaccharides.

Protocol for Enzyme Expression and Purification (Example: Recombinant TsBgl1)

This protocol is based on the expression and purification of the thermophilic β-glucosidase from Thermotoga sp. KOL6.[9]

1. Expression:

  • The gene encoding the β-glucosidase is cloned into a suitable expression vector (e.g., pPIC9K) and transformed into an appropriate expression host (e.g., Pichia pastoris or Bacillus subtilis).[8][9]
  • For large-scale production, fermentation is carried out in a bioreactor with optimized conditions to maximize enzyme yield.[8]

2. Purification:

  • Cell Lysis: Harvest the cells and lyse them to release the intracellular enzyme.
  • Initial Purification: The crude enzyme solution can be subjected to ammonium (B1175870) sulfate (B86663) fractional precipitation.[9]
  • Chromatography:
  • Load the partially purified enzyme onto a Ni-NTA affinity column.[9]
  • Wash the column with a washing buffer (e.g., 50 mM phosphate (B84403) buffer, 50 mM imidazole (B134444), pH 7.4) to remove unbound proteins.[9]
  • Elute the bound enzyme using a linear gradient of elution buffer (e.g., 50 mM phosphate buffer, 500 mM imidazole, pH 7.4).[9]
  • Dialysis: Collect the fractions with the highest purity and dialyze overnight against a suitable buffer (e.g., phosphate buffer, pH 6.0) to remove imidazole and prepare the enzyme for storage or use.[9]
  • Purity Analysis: Analyze the purified enzyme by SDS-PAGE.[9]

Protocol for Enzymatic Synthesis of Gentiooligosaccharides

This protocol outlines the general procedure for GnOS synthesis via transglycosylation.

1. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel (e.g., 10 mL centrifuge tube). The mixture consists of:[1]
  • A high concentration of the substrate (e.g., 800-1000 g/L glucose) dissolved in a phosphate-citric acid buffer of the optimal pH (e.g., pH 6.0).[1][2]
  • The purified β-glucosidase at a predetermined enzyme dosage (e.g., 500 U/g of glucose).[1] 2. Incubation:
  • Incubate the reaction mixture in a water bath shaker at the optimal temperature (e.g., 80 °C for a thermophilic enzyme) for a specific duration.[1]
  • Collect samples at regular time intervals to monitor the progress of the reaction.[1] 3. Reaction Termination:
  • Inactivate the enzyme in the collected samples by boiling for a few minutes.[9] 4. Product Analysis:
  • Centrifuge the inactivated samples to remove any precipitate.[9]
  • Dilute the supernatant with ultrapure water for analysis.[9]
  • Analyze the composition of the reaction products using High-Performance Liquid Chromatography (HPLC).[9]

Protocol for HPLC Analysis of Gentiooligosaccharides

1. HPLC System:

  • An Agilent 1200 liquid chromatograph with a differential detector or a similar system can be used.[9] 2. Column:
  • A HYPERSIL APS2 column (250 x 4.6 mm, 5 µm) or an equivalent amino-based column is suitable for separating oligosaccharides.[9] 3. Mobile Phase:
  • An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 78% acetonitrile) is commonly used.[9] 4. Run Conditions:
  • Set the column temperature to 35 °C.[9]
  • Set the flow rate to 0.8 mL/min.[9] 5. Sample Preparation and Injection:
  • Filter the diluted samples through a 0.22 µm filter before injection.
  • Inject a suitable volume of the sample into the HPLC system. 6. Data Analysis:
  • Identify and quantify the different oligosaccharides (glucose, gentiobiose, gentiotriose, etc.) by comparing their retention times and peak areas with those of known standards.

Visualizations

The following diagrams illustrate the key processes in the enzymatic synthesis of gentiooligosaccharides.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Thermotoga sp.) Reaction_Vessel Reaction Mixture (Enzyme + Substrate + Buffer) Enzyme->Reaction_Vessel Substrate Substrate (e.g., Glucose) Substrate->Reaction_Vessel Buffer Buffer (e.g., Phosphate-Citric Acid) Buffer->Reaction_Vessel Incubation Incubation (Optimal Temp & pH) Reaction_Vessel->Incubation Transglycosylation Termination Enzyme Inactivation (Boiling) Incubation->Termination HPLC HPLC Analysis Termination->HPLC GnOS Purified Gentiooligosaccharides HPLC->GnOS

Caption: Experimental workflow for the enzymatic synthesis of gentiooligosaccharides.

Transglycosylation_Pathway cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deglycosylation Enzyme_Substrate Enzyme + Donor Substrate (e.g., Glucose) Glycosyl_Enzyme Glycosyl-Enzyme Intermediate Enzyme_Substrate->Glycosyl_Enzyme Formation of covalent bond Product Gentiooligosaccharide (β-1,6 linkage) Glycosyl_Enzyme->Product Transfer of glycosyl group Acceptor Acceptor Molecule (e.g., Glucose) Acceptor->Product Two_Stage_Synthesis Gentiobiose Gentiobiose (Substrate) Beta_Glucosidase β-Glucosidase Gentiobiose->Beta_Glucosidase Gentiotriose Gentiotriose Beta_Glucosidase->Gentiotriose Transglycosylation (Rate-limiting step) Beta_Glucanase β-(1->6)-Glucanase Gentiotriose->Beta_Glucanase Higher_GnOS Gentiooligosaccharides (DP 4-9) Beta_Glucanase->Higher_GnOS Transglycosylation

References

Application Notes and Protocols: Beta-Gentiobiose for Cosmetic Moisturization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Gentiobiose, a disaccharide composed of two β-D-glucose units linked by a β(1→6) glycosidic bond, is an emerging cosmetic ingredient with significant potential for skin moisturization.[1] As a naturally occurring sugar, it is biocompatible and possesses humectant properties.[1] Emerging research suggests that its benefits extend beyond simple hydration, potentially influencing key biological pathways within the skin to provide long-lasting moisture retention. These application notes provide a comprehensive overview of the mechanisms, efficacy, and experimental protocols for evaluating this compound as a moisturizing agent in cosmetic formulations.

Mechanism of Action

The moisturizing properties of this compound are believed to be multifactorial, involving both direct and indirect actions on the skin:

  • Humectant Properties: Like other sugars, this compound can attract and bind water molecules from the environment to the stratum corneum, the outermost layer of the skin. This direct hydration helps to maintain skin suppleness and reduce dryness.[1]

  • Stimulation of Hyaluronic Acid Synthesis: Evidence suggests that extracts containing gentiobiose can significantly increase the production of hyaluronic acid (HA) in both dermal fibroblasts and epidermal keratinocytes.[2] HA is a crucial glycosaminoglycan in the extracellular matrix, renowned for its ability to hold vast amounts of water, thereby contributing significantly to skin hydration and turgor. The proposed mechanism involves the upregulation of Hyaluronan Synthase (HAS) enzymes, particularly HAS2, which is a key enzyme in HA production. This process is often mediated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4][5][6][7][8][9][10][11]

  • Enhancement of Skin Barrier Function: A well-hydrated stratum corneum is essential for a robust skin barrier. By promoting the synthesis of key components of the skin's Natural Moisturizing Factor (NMF) and potentially influencing the expression of proteins like filaggrin and aquaporin-3, this compound may help to strengthen the skin barrier, reducing transepidermal water loss (TEWL).

Signaling Pathway for Hyaluronic Acid Synthesis

The TGF-β signaling pathway is a primary regulator of extracellular matrix protein synthesis, including hyaluronic acid. It is hypothesized that this compound may activate this pathway in fibroblasts, leading to increased HA production.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta TGF-β This compound->TGF_beta Activates TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad Complex TGF_beta_R->Smad Phosphorylates HAS2_gene HAS2 Gene Smad->HAS2_gene Translocates and Activates Transcription HAS2_mRNA HAS2 mRNA HAS2_gene->HAS2_mRNA Transcription Hyaluronic Acid Synthesis Hyaluronic Acid Synthesis HAS2_mRNA->Hyaluronic Acid Synthesis Translation & Synthesis

TGF-β signaling pathway for hyaluronic acid synthesis.

Efficacy Data

While clinical data for pure this compound is still emerging, studies on a Gentian extract containing gentiobiose have demonstrated significant moisturizing effects.

Test ParameterCell Type / Study PopulationConcentration of Gentian ExtractResultsReference
Hyaluronic Acid Release Normal Human Dermal Fibroblasts (NHDF)0.5%+62% (p < 0.001) vs. control[2]
Hyaluronic Acid Release Normal Human Epidermal Keratinocytes (NHEK)0.5%+32% (p < 0.05) vs. control[2]
Skin Hydration 20 healthy female volunteers (42-52 years old) with dehydrated skin1%+7.3% increase in skin hydration vs. placebo after 28 days (p < 0.05)[2]

Experimental Protocols

To evaluate the moisturizing efficacy of this compound, a combination of in vitro and in vivo studies is recommended.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Clinical Evaluation fibroblast_culture Human Dermal Fibroblast Culture ha_assay Hyaluronic Acid Quantification (ELISA) fibroblast_culture->ha_assay keratinocyte_culture Human Epidermal Keratinocyte Culture gene_expression Gene Expression Analysis (qPCR for HAS2, FLG, AQP3) keratinocyte_culture->gene_expression skin_explants Human Skin Explants protein_expression Protein Expression (Immunohistochemistry) skin_explants->protein_expression human_volunteers Human Volunteers corneometry Skin Hydration Measurement (Corneometry) human_volunteers->corneometry tewl TEWL Measurement human_volunteers->tewl

Workflow for evaluating the moisturizing efficacy of this compound.
Protocol 1: In Vitro Hyaluronic Acid Production Assay in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on hyaluronic acid synthesis in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • This compound (cosmetic grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hyaluronic Acid ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HDFs in T-75 flasks with fibroblast growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Once confluent, detach the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10^4 cells/well. Allow the cells to adhere for 24 hours.

  • Treatment: Prepare various concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%) in serum-free medium. Replace the growth medium with the treatment solutions. Include a vehicle control (serum-free medium without this compound).

  • Incubation: Incubate the plates for 48-72 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • ELISA Assay: Quantify the amount of hyaluronic acid in the collected supernatants using a commercial HA ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Create a standard curve using the provided HA standards. Calculate the concentration of HA in each sample based on the standard curve. Express the results as a percentage increase compared to the vehicle control.

Protocol 2: In Vivo Evaluation of Skin Hydration and Transepidermal Water Loss

Objective: To assess the in vivo moisturizing efficacy of a cosmetic formulation containing this compound.

Materials:

  • Human volunteers with dry to normal skin (n > 20)

  • Test formulation (e.g., cream or lotion containing 1% this compound)

  • Placebo formulation (identical to the test formulation but without this compound)

  • Corneometer® for skin hydration measurement

  • Tewameter® for TEWL measurement

  • Standardized soap for washout period

Procedure:

  • Volunteer Recruitment: Recruit healthy volunteers who meet the inclusion criteria and obtain informed consent.

  • Washout Period: Instruct volunteers to use only a standardized soap for a one-week washout period before the study begins.

  • Baseline Measurements: On day 0, measure the baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on designated test areas on the forearms.[12][13][14][15]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one forearm and the placebo to the other in a double-blind, randomized manner.

  • Post-Application Measurements: Take measurements at specified time points (e.g., 2, 4, 8, and 24 hours) after the first application. For long-term studies, instruct volunteers to apply the products twice daily for 28 days and take measurements at weekly intervals.

  • Data Analysis: Compare the changes in skin hydration and TEWL from baseline for both the test and placebo groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.

Protocol 3: Gene Expression Analysis in Human Epidermal Keratinocytes

Objective: To investigate the effect of this compound on the gene expression of key moisturizing factors in keratinocytes.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte growth medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for HAS2, FLG, AQP3, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Culture and treat NHEKs with various concentrations of this compound as described in Protocol 1.

  • RNA Extraction: After the incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as a fold change compared to the vehicle control.

Conclusion

This compound is a promising cosmetic ingredient for skin moisturization with a multi-faceted mechanism of action. The provided protocols offer a framework for substantiating its efficacy in promoting skin hydration and improving skin barrier function. Further research focusing on pure this compound and its specific interactions with skin cell signaling pathways will provide a more detailed understanding of its benefits and solidify its position as a valuable component in advanced moisturizing skincare products.

References

Studying Protein-Carbohydrate Interactions with β-Gentiobiose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, serves as a valuable tool for investigating protein-carbohydrate interactions.[1][2][3] Its unique linkage is recognized by a variety of proteins, including lectins and β-glucosidases, making it a key molecule for studying fundamental biological processes and for the development of novel therapeutics. These application notes provide a detailed overview of the use of β-Gentiobiose in studying these interactions, complete with experimental protocols and quantitative data.

Application Note 1: Characterization of β-Glucosidase Activity

β-Gentiobiose is a natural substrate for β-glucosidases, enzymes that play crucial roles in biomass degradation, plant defense, and human metabolism. Understanding the kinetics of these enzymes with substrates like β-Gentiobiose is essential for various biotechnological applications.

Quantitative Data: Michaelis-Menten Kinetics of β-Glucosidases with β-Gentiobiose

The Michaelis-Menten constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. The following table summarizes the Km values of β-glucosidase from Talaromyces leycettanus (Bgl3A) and its mutants for β-Gentiobiose.

EnzymeKm (mM)
Wild-type Bgl3A5.4
M36E mutant Bgl3A2.9
M36N mutant Bgl3A3.1

Data sourced from a 2021 study on improving β-glucosidase substrate affinity.

Thermodynamic Parameters for β-Gentiobiose Hydrolysis

The thermodynamic parameters for the enzymatic hydrolysis of β-Gentiobiose provide insights into the energy changes during the reaction.

ParameterValue
Gibbs Free Energy (ΔG⁰)-7.15 ± 0.10 kJ mol⁻¹
Enthalpy (ΔH⁰)2.26 ± 0.48 kJ mol⁻¹

Data from a study on the thermodynamics of disaccharide hydrolysis.

Application Note 2: Investigating Lectin Binding Specificity

Lectins are carbohydrate-binding proteins involved in cell recognition, adhesion, and signaling. β-Gentiobiose can be used as a ligand to probe the specificity of lectins that recognize β-linked glucose residues. While specific binding affinity data for lectin-β-Gentiobiose interactions is not abundant in publicly available literature, a modified endo-β-1,6-glucanase has been shown to bind to the β-1,6-glucan pustulan (B1165483) with high affinity, demonstrating the potential for strong interactions with the β(1→6) linkage.

Hypothetical Quantitative Data: Lectin-β-Gentiobiose Interaction

The following table presents hypothetical, yet plausible, quantitative data for the interaction of a lectin with β-Gentiobiose, which could be obtained using the protocols described below.

TechniqueParameterValue
Surface Plasmon Resonance (SPR)Association Rate Constant (ka)1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (kd)1 x 10⁻³ s⁻¹
Dissociation Constant (Kd) 10 µM
Isothermal Titration Calorimetry (ITC)Association Constant (Ka)1 x 10⁵ M⁻¹
Dissociation Constant (Kd) 10 µM
Enthalpy (ΔH)-15 kcal/mol
Entropy (ΔS)5 cal/mol·K

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of Lectin-β-Gentiobiose Interaction

This protocol outlines a general procedure for analyzing the interaction between a lectin and β-Gentiobiose using SPR.

Workflow for SPR Experiment

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Buffer Prepare Running Buffer Equilibrate Equilibrate with Running Buffer Buffer->Equilibrate Lectin Prepare Lectin Solution Immobilize Immobilize Lectin on Sensor Chip Lectin->Immobilize Gentiobiose Prepare β-Gentiobiose Series Inject Inject β-Gentiobiose Series Gentiobiose->Inject Immobilize->Equilibrate Equilibrate->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate Sensorgram Obtain Sensorgrams Inject->Sensorgram Regenerate->Inject Next Concentration Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, and Kd Fit->Kinetics

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Lectin of interest

  • β-Gentiobiose

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Lectin Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the lectin (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).

    • Deactivate the remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Prepare a series of β-Gentiobiose concentrations in running buffer (e.g., ranging from 0.1 x Kd to 10 x Kd, if Kd is estimated).

    • Inject each β-Gentiobiose concentration over the lectin-immobilized surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove bound β-Gentiobiose.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 2: Isothermal Titration Calorimetry (ITC) of Lectin-β-Gentiobiose Interaction

ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Workflow for ITC Experiment

ITC_Workflow cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Buffer Dialyze Protein and Solubilize Ligand in Same Buffer Lectin Prepare Lectin Solution Buffer->Lectin Gentiobiose Prepare β-Gentiobiose Solution Buffer->Gentiobiose Load_Lectin Load Lectin into Sample Cell Lectin->Load_Lectin Load_Gentiobiose Load β-Gentiobiose into Syringe Gentiobiose->Load_Gentiobiose Titrate Titrate β-Gentiobiose into Lectin Load_Lectin->Titrate Load_Gentiobiose->Titrate Thermogram Obtain Raw Thermogram Titrate->Thermogram Integrate Integrate Injection Peaks Thermogram->Integrate Fit Fit to Binding Isotherm Integrate->Fit Thermo_Params Determine Kd, ΔH, and ΔS Fit->Thermo_Params

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Materials:

  • Isothermal titration calorimeter

  • Lectin of interest

  • β-Gentiobiose

  • Dialysis buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4)

Methodology:

  • Sample Preparation:

    • Extensively dialyze the lectin against the chosen ITC buffer.

    • Dissolve β-Gentiobiose in the final dialysis buffer to ensure a perfect buffer match.

    • Degas both solutions immediately before the experiment.

    • Determine the accurate concentrations of the lectin and β-Gentiobiose.

  • ITC Experiment:

    • Load the lectin solution (e.g., 20-50 µM) into the sample cell.

    • Load the β-Gentiobiose solution (e.g., 10-20 times the lectin concentration) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the β-Gentiobiose solution into the lectin solution at a constant temperature.

  • Data Analysis:

    • Integrate the heat-change peaks from the raw thermogram.

    • Plot the integrated heat per injection against the molar ratio of β-Gentiobiose to lectin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

Protocol 3: Co-crystallization of a Protein with β-Gentiobiose for X-ray Crystallography

This protocol describes a general approach for obtaining protein-β-Gentiobiose complex crystals for structural studies.

CoCryst_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction Protein Purify Protein Complex Form Protein-β-Gentiobiose Complex Protein->Complex Gentiobiose Prepare β-Gentiobiose Stock Gentiobiose->Complex Screen Set up Crystallization Screens Complex->Screen Incubate Incubate at Constant Temperature Screen->Incubate Optimize Optimize Initial Crystal Hits Incubate->Optimize Harvest Harvest and Cryo-protect Crystal Optimize->Harvest Diffract Collect X-ray Diffraction Data Harvest->Diffract Solve Solve and Refine Structure Diffract->Solve

Caption: Role of β-Gentiobiose in gentian bud dormancy release.

Conclusion

β-Gentiobiose is a versatile tool for the study of protein-carbohydrate interactions. The protocols and data presented here provide a framework for researchers to utilize β-Gentiobiose in their own investigations of lectin and enzyme function, as well as to explore its role in biological signaling. Further research into the binding of β-Gentiobiose to a wider range of lectins will undoubtedly uncover new insights into the principles of carbohydrate recognition.

References

Application Notes and Protocols: β-Gentiobiose in Biotechnology and Industrial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction:

β-Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1][2] This naturally occurring sugar, found in sources like gentian roots, is gaining significant attention in the fields of biotechnology and industrial fermentation.[3] Its diverse applications range from serving as a key inducer of cellulolytic enzymes to its use as a functional ingredient in food, cosmetics, and as a prebiotic.[4][5] This document provides detailed application notes and experimental protocols for the utilization of β-gentiobiose in various biotechnological contexts.

I. Application: Induction of Cellulase (B1617823) Production in Fungi

β-Gentiobiose is a potent inducer of cellulase gene expression in various filamentous fungi, such as Penicillium and Talaromyces species.[1][6] This property is critical for the cost-effective production of cellulases, which are essential enzymes for the conversion of lignocellulosic biomass into biofuels and other valuable biochemicals.

Mechanism of Action:

While the complete signaling cascade is not fully elucidated, evidence suggests that β-gentiobiose acts as a key signaling molecule in the induction of cellulase synthesis.[1] One proposed mechanism involves the intracellular conversion of cellobiose (B7769950) (a product of cellulose (B213188) degradation) to gentiobiose by β-glucosidases.[1] This intracellular gentiobiose then triggers the transcriptional activation of cellulase genes.[1][7] Studies have shown that a specific stoichiometric ratio of cellobiose to gentiobiose can lead to a significant increase in cellulase production.[8][9] For instance, in Talaromyces cellulolyticus, a 2.5:1 ratio of cellobiose to gentiobiose resulted in a 2.4-fold increase in cellulase synthesis.[8][9]

Logical Diagram of Cellulase Induction by β-Gentiobiose:

Caption: Proposed mechanism of cellulase induction by β-gentiobiose in fungi.

Quantitative Data on Cellulase Induction:
Fungal StrainInducer(s)Key FindingsReference
Penicillium purpurogenum P-26GentiobioseInduced significant amounts of cellulase compared to cellobiose.[1][10]
Talaromyces cellulolyticus MTCC25456Cellobiose and GentiobioseA 2.5:1 ratio of cellobiose to gentiobiose led to a 2.4-fold increase in cellulase synthesis.[8][9]
Talaromyces sp.Cellobiose and GentiobioseA combination of cellobiose and gentiobiose was more effective at inducing cellulase activity than individual sugars.[9]

II. Application: Enzymatic Synthesis of β-Gentiobiose

β-Gentiobiose can be efficiently produced through the transglycosylation activity of β-glucosidases.[11] This enzymatic approach offers a green and specific alternative to chemical synthesis.

Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Enzyme β-Glucosidase (Free or Immobilized) Incubation Incubation (Controlled pH and Temperature) Enzyme->Incubation Substrate High Concentration Glucose Solution Substrate->Incubation Termination Reaction Termination (e.g., Heat Inactivation) Incubation->Termination After desired time Purification Purification (e.g., Chromatography) Termination->Purification Analysis Quantification (e.g., HPLC) Purification->Analysis Final_Product β-Gentiobiose Analysis->Final_Product

Caption: General workflow for the enzymatic synthesis of β-gentiobiose.

Quantitative Data for Enzymatic Synthesis of β-Gentiobiose:
β-Glucosidase SourceSubstrateReaction ConditionsYield of Gentiobiose/Gentio-oligosaccharidesReference
Thermus caldophilus GK24 (recombinant)80% (w/w) GlucosepH 8-9, 70°C, 72 h11% of total sugar[6][12]
Thermotoga sp. KOL6 (recombinant)1000 g/L GlucosepH 6.0, 80°C144.3 g/L[11][13]
Trichoderma viride800 g/L GlucoseNot specified130 g/L[13]
Almond β-glucosidase (immobilized)7.5 M Glucose with 4.4 M SorbitolNot specified3 times more disaccharides than without sorbitol[14]
Detailed Protocol for Enzymatic Synthesis of β-Gentiobiose:

1. Enzyme Preparation (Purification of Recombinant β-Glucosidase):

  • Source: Recombinant β-glucosidase from Thermus caldophilus GK24 expressed in a suitable host.

  • Method: A partial purification can be achieved through heat treatment.

  • Procedure:

    • Harvest the crude enzyme extract from the expression host.

    • Heat the crude extract at a temperature that denatures most host proteins but preserves the thermostable recombinant β-glucosidase (e.g., 70-80°C for a specific duration).

    • Centrifuge the heat-treated extract to remove precipitated proteins.

    • The supernatant containing the partially purified enzyme can be used directly or further purified using chromatography if higher purity is required.[6]

2. Transglycosylation Reaction:

  • Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 80% w/w).[6]

  • Reaction Mixture:

    • High-concentration glucose solution.

    • Purified or partially purified β-glucosidase.

    • Buffer to maintain optimal pH (e.g., pH 8-9 for T. caldophilus β-glucosidase).[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C) for a specified duration (e.g., 72 hours).[6]

  • Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

3. Product Analysis and Quantification (HPLC):

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID).[15]

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87H column.[15]

  • Mobile Phase: Dilute sulfuric acid (e.g., 0.01 N H₂SO₄).[15]

  • Flow Rate: Typically 0.6-0.9 mL/min.[15]

  • Column Temperature: 65°C.[15]

  • Sample Preparation: Dilute the reaction mixture with ultrapure water and filter through a 0.22 µm syringe filter before injection.[15]

  • Quantification: Use external standards of glucose and β-gentiobiose to create a calibration curve for quantification.[15]

III. Other Applications in Biotechnology and Industrial Fermentation

A. Flavor Enhancer in the Food Industry

β-Gentiobiose possesses a unique bitter taste that can enhance the flavor profiles of various food and beverage products.[4][11] It is used to balance sweetness and add complexity to items like chocolate, coffee, and beer.[11]

B. Prebiotic for Gut Health

β-Gentiobiose is selectively fermented by beneficial gut bacteria, such as Bifidobacterium species, thus exhibiting prebiotic properties.[16][17][18] This selective fermentation can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[18] Gentiobiose-derived oligosaccharides have also been shown to have immune-modulatory functions in vitro.[17]

C. Biofuel Production

While not directly fermented into ethanol (B145695) by most conventional yeast strains, β-gentiobiose plays a crucial role in the overall process of converting lignocellulosic biomass to biofuels. Its function as a potent cellulase inducer leads to more efficient degradation of cellulose into fermentable sugars like glucose.[19]

D. Cosmetic Applications

Due to its hygroscopic nature, β-gentiobiose can act as a moisturizing agent in cosmetic formulations.[4][5] It is proposed that it can bind with water molecules in the stratum corneum and promote the synthesis of hyaluronic acid, thereby enhancing skin hydration.[4]

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific enzymes, substrates, and equipment.

References

Differentiating β-Gentiobiose from its Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise differentiation of β-Gentiobiose from its structural isomers is a critical analytical challenge in various fields, including glycobiology, food science, and pharmaceutical development. Due to their identical mass and often similar physicochemical properties, co-elution and misidentification are common hurdles. This document provides detailed application notes and experimental protocols for the effective separation and identification of β-Gentiobiose from other common disaccharide isomers such as cellobiose (B7769950), maltose (B56501), isomaltose, sophorose, and laminaribiose (B1201645). The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ion Mobility-Mass Spectrometry (IM-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and enzymatic assays.

Introduction to β-Gentiobiose and its Isomers

β-Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond. Its isomers, which differ in the linkage type or anomeric configuration, exhibit distinct biological activities and chemical properties. For instance, cellobiose (β(1→4)) is the repeating unit of cellulose, while maltose (α(1→4)) is the primary disaccharide from starch hydrolysis. Accurate identification is therefore paramount for structure-function relationship studies and quality control in various applications.

Chromatographic Methods

Chromatography is a cornerstone for the separation of disaccharide isomers. The choice of stationary and mobile phases is crucial for achieving baseline resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for isomer separation. Common approaches include reversed-phase, normal-phase (specifically with amine-based columns), and chiral chromatography.

DisaccharideGlycosidic LinkageRetention Time (min) on Amine Column[1]Retention Time (min) on C18 Column[2]
β-Gentiobiose β(1→6) ~13.5 ~0.58
Cellobioseβ(1→4)~12.0Data not available
Maltoseα(1→4)~11.5Data not available
Isomaltoseα(1→6)~14.0Data not available
Sophoroseβ(1→2)Data not availableData not available
Laminaribioseβ(1→3)~11.0Data not available

Note: Retention times are approximate and can vary significantly based on the specific column, mobile phase composition, flow rate, and temperature.

  • Column: Amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25, v/v). The addition of a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%) can help to prevent the separation of anomers, resulting in sharper peaks.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve disaccharide standards and samples in the mobile phase or water to a concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Disaccharide Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Amine Column Injector->Column Detector RI / ELSD Detector Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal Chromatogram Chromatogram (Peak Separation) Data_Acquisition->Chromatogram Generate

Figure 1: HPLC Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and structural information, but requires derivatization of the non-volatile sugars to make them volatile. Trimethylsilylation is a common derivatization method.

  • Derivatization: a. Dry 1-5 mg of the carbohydrate sample in a reaction vial under a stream of nitrogen. b. Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Seal the vial and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 5°C/min to 300°C, and hold for 5 minutes.

    • Injector Temperature: 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Note: Trimethylsilylation can result in multiple peaks for a single disaccharide due to the formation of different anomers and tautomeric forms.

Mass Spectrometry-Based Methods

Mass spectrometry, particularly when coupled with ion mobility, offers powerful capabilities for isomer differentiation.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS separates ions based on their size, shape, and charge in the gas phase. The collision cross-section (CCS) is a key parameter that can differentiate between isomers.

DisaccharideGlycosidic LinkageCCS (Ų) of [M+Li]⁺
β-Gentiobiose β(1→6) 150.9
Cellobioseβ(1→4)149.7
Maltoseα(1→4)152.0
Isomaltoseα(1→6)151.8
Lactoseβ(1→4) Gal-Glc150.4
Melibioseα(1→6) Gal-Glc151.5

Data sourced from a study on singly-lithiated carbohydrate isomers.

  • Sample Preparation: Prepare solutions of the disaccharides (e.g., 10 µM) in a solvent such as 50:50 methanol:water containing a source of lithium ions (e.g., 20 µM LiCl).

  • Ionization: Use nano-electrospray ionization (nESI) in positive ion mode.

  • Ion Mobility Separation: Introduce the ions into an ion mobility cell filled with a drift gas (e.g., helium or nitrogen). Separation occurs based on the differential drift times of the isomers.

  • Mass Analysis: The mobility-separated ions are then analyzed by a time-of-flight (TOF) mass spectrometer.

  • Data Analysis: Determine the arrival time distribution for each isomer and calculate the corresponding CCS values using appropriate calibration standards.

IM_MS_Logic cluster_input Input cluster_process Analytical Process cluster_output Output & Differentiation Isomer_Mix Disaccharide Isomer Mixture Ionization nESI Ionization (+Li+) Isomer_Mix->Ionization IM_Separation Ion Mobility Separation Ionization->IM_Separation MS_Detection Mass Detection (TOF) IM_Separation->MS_Detection ATD Arrival Time Distribution MS_Detection->ATD CCS Collision Cross-Section (CCS) Value ATD->CCS Calculation Differentiation Isomer Differentiation CCS->Differentiation

Figure 2: Logical Flow of IM-MS for Isomer Differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation of carbohydrates. Differences in the chemical environment of protons (¹H) and carbons (¹³C) due to different glycosidic linkages lead to distinct chemical shifts.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Anomeric Carbons and Protons
DisaccharideGlycosidic LinkageC1' (ppm)H1' (ppm)C1 (ppm)H1 (ppm)
β-Gentiobiose β(1→6) 103.5 4.45 96.8 (β), 92.9 (α) 4.65 (β), 5.22 (α)
Cellobioseβ(1→4)103.24.4896.7 (β), 92.9 (α)4.66 (β), 5.22 (α)
Maltoseα(1→4)100.15.4096.6 (β), 92.7 (α)4.64 (β), 5.22 (α)
Isomaltoseα(1→6)98.44.9796.8 (β), 92.9 (α)4.65 (β), 5.22 (α)

Note: Chemical shifts are reported for D₂O solutions and can be influenced by temperature and pH. Data is compiled from various sources and should be used for comparative purposes.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the disaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Typically, 16-64 scans are sufficient.

    • Use water suppression techniques if necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (for complete assignment):

    • Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to unambiguously assign all proton and carbon signals.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio. For neutral carbohydrates, complexation with borate (B1201080) ions is used to impart a negative charge, allowing for their separation in an electric field.

Experimental Protocol: CE with Borate Complexation
  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

  • Background Electrolyte (BGE): 100-200 mM borate buffer, pH 9.0-10.0.[3][4]

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary sequentially with 1 M NaOH, water, and the BGE.

  • Sample Injection: Inject the sample (dissolved in water or BGE at ~1 mg/mL) using hydrodynamic or electrokinetic injection.

  • Separation Voltage: Apply a voltage of 15-25 kV.

  • Detection: Indirect UV detection is often used, where a chromophore is added to the BGE.[4] Alternatively, derivatization with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) allows for highly sensitive laser-induced fluorescence (LIF) detection.

  • Data Analysis: Compare the migration times of the unknown peaks to those of known standards.

CE_Principle cluster_components Key Components cluster_reaction Complexation Reaction cluster_separation Electrophoretic Separation Neutral_Sugar Neutral Disaccharide (e.g., Gentiobiose) Complex Negatively Charged Sugar-Borate Complex Neutral_Sugar->Complex Borate_Buffer Borate Buffer (B(OH)4-) Borate_Buffer->Complex Migration Migration in Electric Field Complex->Migration Separation Separation based on Charge-to-Size Ratio Migration->Separation Differentiation Isomer Differentiation Separation->Differentiation Results in

Figure 3: Principle of CE Separation of Neutral Sugars.

Enzymatic Methods

The specificity of enzymes can be exploited to differentiate between isomers. β-glucosidases, for example, exhibit different rates of hydrolysis for different β-linked disaccharides.

Principle

An enzyme with known substrate specificity, such as a β-glucosidase, is incubated with the disaccharide sample. The rate of glucose production is monitored over time. By comparing the hydrolysis rate of an unknown sample to the rates of known isomers, its identity can be inferred. For instance, some β-glucosidases hydrolyze gentiobiose (β1→6) and laminaribiose (β1→3) more efficiently than cellobiose (β1→4).

Experimental Protocol: Enzymatic Assay
  • Enzyme: A commercially available β-glucosidase with known substrate specificity.

  • Substrates: Prepare solutions of β-Gentiobiose and its isomers (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Reaction Setup: a. In a microplate or reaction tube, add 50 µL of the substrate solution. b. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 10 µL of the β-glucosidase solution.

  • Glucose Detection: a. At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction (e.g., by boiling or adding a stop solution). b. Measure the amount of glucose produced using a suitable method, such as a glucose oxidase/peroxidase (GOPOD) assay, which produces a colored product that can be measured spectrophotometrically.

  • Data Analysis: Plot glucose concentration versus time for each substrate. The slope of the initial linear portion of the curve represents the rate of hydrolysis. Compare the rates for the unknown sample to those of the standards.

Table 4: Relative Hydrolysis Rates by a Fungal β-Glucosidase
SubstrateGlycosidic LinkageRelative Activity (%)
Gentiobiose β(1→6) ~120
Laminaribioseβ(1→3)~150
Cellobioseβ(1→4)100

Note: Relative activities are enzyme-specific and should be determined empirically.

Conclusion

The differentiation of β-Gentiobiose from its isomers requires the application of advanced analytical techniques. No single method is universally superior; the choice depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for quantitative data, and the availability of instrumentation. A multi-technique approach, combining a high-resolution separation method like HPLC or CE with a definitive identification technique like MS or NMR, will provide the most reliable and comprehensive characterization of β-Gentiobiose and its isomers.

References

Troubleshooting & Optimization

Technical Support Center: Purifying β-Gentiobiose from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of β-Gentiobiose from natural sources. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction and purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Extraction & Initial Processing

Q1: My initial extract has a very low yield of gentiobiose-containing compounds (e.g., crocin (B39872) from saffron). What could be the cause?

A1: Low yields from initial extraction can stem from several factors:

  • Inefficient Cell Lysis: The plant matrix may not be sufficiently disrupted to release the target compounds. Ensure thorough grinding of the source material, possibly with the aid of liquid nitrogen, to break down cell walls effectively.

  • Improper Solvent Selection: The polarity of your extraction solvent is crucial. For crocins, which are glycosides of crocetin (B7823005) containing gentiobiose, aqueous ethanol (B145695) or methanol (B129727) solutions are often effective.[1] The choice of solvent should be optimized for the specific natural source.

  • Degradation During Extraction: β-Gentiobiose and its glycosides can be sensitive to high temperatures and pH extremes.[2] Avoid prolonged exposure to harsh conditions during extraction. Consider performing extractions at room temperature or on ice to minimize degradation.[3]

  • Incomplete Extraction: The solvent-to-solid ratio may be too low, or the extraction time may be insufficient. Ensure an adequate volume of solvent is used to fully submerge the plant material and allow for sufficient extraction time with agitation.

Q2: My extract is highly viscous and difficult to work with. How can I resolve this?

A2: High viscosity is often due to the co-extraction of polysaccharides and other macromolecules.

  • Enzymatic Pre-treatment: Consider using enzymes like cellulases or pectinases to break down these interfering substances.[4]

  • Filtration and Centrifugation: Use a combination of centrifugation to pellet solid debris and filtration through progressively finer filters to clarify the extract.

  • Solvent Precipitation: In some cases, adjusting the solvent composition (e.g., by adding a less polar solvent) can selectively precipitate interfering compounds.

Enzymatic Hydrolysis

Q3: The enzymatic hydrolysis of my extract to release β-Gentiobiose is incomplete. How can I improve the reaction efficiency?

A3: Incomplete hydrolysis is a common issue and can be addressed by optimizing several parameters:

  • Enzyme Activity and Concentration: Ensure you are using an enzyme with high specificity for the glycosidic bond in your target compound (e.g., a β-glucosidase for crocin hydrolysis).[4] The enzyme concentration may need to be increased.

  • Reaction Conditions (pH and Temperature): Enzymes have optimal pH and temperature ranges for activity. Verify that your reaction buffer pH and incubation temperature are aligned with the enzyme's specifications.[5] For example, some β-glucosidases function optimally at a pH of around 5.0 and a temperature of 50°C.

  • Inhibitors: The crude extract may contain inhibitors of the enzyme. A preliminary cleanup step, such as solid-phase extraction (SPE), can help remove these inhibitors.

  • Substrate Accessibility: The target glycoside may not be fully accessible to the enzyme due to the presence of other molecules. Pre-treatment of the extract, as mentioned in Q2, can improve accessibility.

Chromatographic Purification

Q4: I'm having difficulty separating β-Gentiobiose from other sugars (e.g., glucose, fructose) using chromatography.

A4: The separation of structurally similar sugars is a significant challenge.[6][7]

  • Column Selection: The choice of stationary phase is critical. For separating polar compounds like sugars, hydrophilic interaction liquid chromatography (HILIC) columns are often more effective than standard reversed-phase columns.[6]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent content and the presence of additives, needs to be carefully optimized. A shallow gradient of the strong eluting solvent can improve resolution.

  • Detection Method: Refractive index detection (RID) is commonly used for sugars, but it can have limitations in sensitivity and compatibility with gradient elution.[8][9] Consider alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) for better sensitivity and specificity.

Q5: I am experiencing low recovery of β-Gentiobiose from my solid-phase extraction (SPE) cartridge.

A5: Low recovery in SPE can be due to several factors related to the method's optimization.[10][11][12][13][14]

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining and eluting β-Gentiobiose. A reversed-phase sorbent might be suitable if the sugar is derivatized to be less polar. For underivatized gentiobiose, a polar or ion-exchange sorbent may be more effective.

  • Conditioning and Equilibration: The cartridge must be properly conditioned with the appropriate solvent to activate the sorbent, followed by equilibration with the loading solvent. Failure to do so can lead to poor retention.

  • Loading Conditions: The flow rate during sample loading should be slow enough to allow for proper interaction between the analyte and the sorbent. The sample solvent should also be weak enough to ensure retention.

  • Wash Step: The wash solvent may be too strong, causing premature elution of the β-Gentiobiose. Use a weaker solvent to wash away impurities without affecting the analyte.

  • Elution Step: The elution solvent may be too weak to displace the β-Gentiobiose from the sorbent. Increase the strength of the elution solvent or use a larger volume.

Purity Assessment and Final Product

Q6: How can I accurately assess the purity of my final β-Gentiobiose sample?

A6: A combination of analytical techniques is recommended for accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., HILIC or specific carbohydrate analysis columns) and detector (e.g., RID, ELSD, or MS) is the primary method for determining purity.[8][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of β-Gentiobiose and identify any impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the purified compound and help identify any co-eluting impurities.

Q7: My purified β-Gentiobiose is degrading over time. How can I improve its stability?

A7: β-Gentiobiose is relatively stable but can be susceptible to hydrolysis under acidic or basic conditions.[2]

  • Storage Conditions: Store the purified compound in a dry, cool, and dark place. Lyophilization to a powder form is recommended for long-term storage.

  • pH Neutrality: Ensure that the final product is free from any residual acids or bases from the purification process. The pH of any solution should be kept neutral.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected at different stages of β-Gentiobiose purification, primarily based on data derived from the hydrolysis of crocin from saffron.

Purification StageStarting MaterialTypical Yield (%)Typical Purity (%)Analytical MethodReference
Crude Extract Saffron Stigmas5-10% (as crocin)10-20%UV-Vis Spectroscopy[16]
Post-Enzymatic Hydrolysis Crocin-rich extract80-90% (conversion of crocin)Not applicableHPLC[4]
Post-Chromatography Hydrolyzed extract30-50% (overall from extract)>95%HPLC-RID[8]
Final Purified Product Chromatographic fractions>90% (from chromatography)≥98%HPLC-RID, NMR[8]

Note: Yields and purities are highly dependent on the specific natural source, extraction method, and purification protocol employed.

Experimental Protocols

Protocol 1: Extraction and Enzymatic Hydrolysis of Crocin from Saffron to Obtain β-Gentiobiose

  • Extraction:

    • Grind 1 gram of dried saffron stigmas into a fine powder.

    • Suspend the powder in 50 mL of 70% aqueous ethanol.

    • Stir the mixture at room temperature for 4 hours in the dark.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm filter. This is your crude crocin-rich extract.

  • Enzymatic Hydrolysis:

    • Adjust the pH of the crude extract to 5.0 using a citrate (B86180) buffer.

    • Add a commercially available β-glucosidase enzyme preparation at a concentration recommended by the manufacturer (e.g., 10 units per mL of extract).

    • Incubate the mixture at 50°C for 24 hours with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to confirm the disappearance of crocin peaks and the appearance of crocetin and gentiobiose.

    • Once the reaction is complete, heat the mixture to 90°C for 10 minutes to inactivate the enzyme.

    • Centrifuge the mixture to remove any precipitated protein.

Protocol 2: Purification of β-Gentiobiose using Solid-Phase Extraction (SPE) and Preparative HPLC

  • Solid-Phase Extraction (for initial cleanup):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the hydrolyzed saffron extract onto the cartridge. The non-polar crocetin will be retained, while the polar gentiobiose and other sugars will pass through.

    • Collect the flow-through and wash the cartridge with an additional 5 mL of deionized water.

    • Combine the flow-through and the wash fractions. This fraction is enriched in β-Gentiobiose.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Concentrate the gentiobiose-enriched fraction under reduced pressure.

    • Inject the concentrated sample onto a preparative HILIC column.

    • Use a mobile phase of acetonitrile (B52724) and water with a shallow gradient (e.g., starting with 85% acetonitrile and decreasing to 75% over 30 minutes).

    • Monitor the elution profile using a refractive index detector.

    • Collect the fractions corresponding to the β-Gentiobiose peak.

    • Pool the collected fractions and lyophilize to obtain pure β-Gentiobiose powder.

  • Purity Assessment:

    • Dissolve a small amount of the lyophilized powder in deionized water.

    • Analyze the sample using an analytical HPLC-RID system with a carbohydrate analysis column to confirm purity.

    • Further structural confirmation can be obtained using NMR and MS analysis.

Visualizations

Experimental_Workflow cluster_Extraction Extraction cluster_Hydrolysis Enzymatic Hydrolysis cluster_Purification Purification cluster_Analysis Purity Assessment Start Natural Source (e.g., Saffron) Grinding Grinding Start->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract pH_Adjustment pH Adjustment Crude_Extract->pH_Adjustment Enzyme_Addition Enzyme Addition pH_Adjustment->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Enzyme_Inactivation Enzyme Inactivation Incubation->Enzyme_Inactivation Hydrolyzed_Extract Hydrolyzed Extract Enzyme_Inactivation->Hydrolyzed_Extract SPE Solid-Phase Extraction Hydrolyzed_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Gentiobiose Pure β-Gentiobiose Lyophilization->Pure_Gentiobiose HPLC_RID HPLC-RID Pure_Gentiobiose->HPLC_RID NMR NMR Pure_Gentiobiose->NMR MS MS Pure_Gentiobiose->MS

Caption: Workflow for the purification of β-Gentiobiose from a natural source.

Troubleshooting_Logic cluster_LowYield Low Yield cluster_PoorSeparation Poor Chromatographic Separation cluster_LowRecovery Low SPE Recovery Problem Problem Encountered Low_Yield Low_Yield Problem->Low_Yield Extraction Stage Poor_Separation Poor_Separation Problem->Poor_Separation Chromatography Stage Low_Recovery Low_Recovery Problem->Low_Recovery SPE Stage Check_Lysis Check Cell Lysis Check_Solvent Check Solvent Polarity Check_Conditions Check Extraction Conditions (Temp, pH) Optimize_Column Optimize Column Choice (e.g., HILIC) Optimize_MobilePhase Optimize Mobile Phase (Gradient, Additives) Change_Detector Consider Alternative Detector (ELSD, MS) Verify_Sorbent Verify Sorbent Choice Check_Method Check SPE Method (Conditioning, Loading, Wash, Elution) Low_Yield->Check_Lysis Low_Yield->Check_Solvent Low_Yield->Check_Conditions Poor_Separation->Optimize_Column Poor_Separation->Optimize_MobilePhase Poor_Separation->Change_Detector Low_Recovery->Verify_Sorbent Low_Recovery->Check_Method

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Optimizing β-Gentiobiose Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of β-gentiobiose.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enzymatic β-gentiobiose synthesis?

A1: The enzymatic synthesis of β-gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) bond, primarily utilizes the transglycosylation activity of β-glucosidases (EC 3.2.1.21).[1][2] In a high-substrate (glucose) environment, these enzymes, which naturally hydrolyze β-glucosidic bonds, can catalyze a reverse reaction. Instead of water, a second glucose molecule acts as an acceptor for the glucosyl residue, forming gentiobiose.[3][4] The key is to shift the reaction equilibrium from hydrolysis to transglycosylation by reducing water activity.[3]

Q2: Which enzymes are recommended for β-gentiobiose synthesis?

A2: β-glucosidases from glycoside hydrolase (GH) families 1 and 3 are most commonly used.[3] Enzymes with a high ratio of transglycosylation to hydrolysis activity are ideal. Thermostable β-glucosidases, such as those from Thermotoga sp. or Thermus caldophilus, are often preferred as they can be used at high temperatures, which can increase substrate solubility and reaction rates.[3][5][6]

Q3: Why is a high glucose concentration crucial for the synthesis?

A3: A high glucose concentration (e.g., 800-1000 g/L) is critical for two main reasons.[3] First, it reduces the water activity in the reaction medium, which inhibits the competing hydrolysis reaction and favors the transglycosylation pathway.[3][4] Second, it ensures a high availability of glucose molecules to act as both donors and acceptors, driving the synthesis reaction forward.

Q4: What are the typical yields for enzymatic synthesis of β-gentiobiose?

A4: Yields are highly dependent on the specific enzyme and reaction conditions. Reported yields of gentiooligosaccharides (primarily gentiobiose) range from approximately 11% of total sugar to concentrations as high as 144.3 g/L.[3][5] Optimization of reaction parameters is essential to maximize yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No β-Gentiobiose Yield 1. Hydrolysis is dominating: Water activity is too high (substrate concentration is too low).2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.3. Poor Enzyme Activity: The chosen β-glucosidase has low transglycosylation activity, or the enzyme is inactive/inhibited.4. Product Inhibition: Accumulation of gentiobiose may be inhibiting the enzyme.1. Increase Substrate Concentration: Use glucose concentrations of 800 g/L or higher to reduce water activity.2. Optimize Conditions: Systematically vary pH, temperature, and reaction time based on the enzyme's known characteristics. Refer to the data tables below for starting points.3. Select a Different Enzyme: Choose a β-glucosidase known for high transglycosylation activity, such as those from the GH1 family.[3] Verify enzyme activity with a standard assay before starting the synthesis.4. Monitor Reaction Progress: Track product formation over time and stop the reaction when the yield is maximal, before significant product hydrolysis occurs.
Presence of Multiple Side Products (Isomers) 1. Low Enzyme Regioselectivity: The β-glucosidase is forming other glycosidic linkages (e.g., β-1,2, β-1,3, β-1,4) in addition to the desired β-1,6 linkage.1. Screen for a More Selective Enzyme: Different β-glucosidases have different regioselectivities. An enzyme like TsBgl1 from Thermotoga sp. predominantly synthesizes the β-1,6 linkage (gentiobiose).[3]2. Purify the Product: If side products are unavoidable, use chromatographic techniques like HPLC to purify the β-gentiobiose.
Enzyme Inactivation During Reaction 1. Thermal Instability: The reaction temperature is too high for the enzyme.2. pH Instability: The reaction pH is outside the enzyme's stable range.3. Protease Contamination: If using a crude enzyme preparation, proteases may be degrading the β-glucosidase.1. Use a Thermostable Enzyme: Select an enzyme from a thermophilic organism.[6]2. Adjust Reaction Temperature/pH: Operate within the enzyme's documented stability range.[7]3. Purify the Enzyme: Use purification steps like ammonium (B1175870) sulfate (B86663) precipitation and column chromatography to remove contaminants.
Difficulty in Product Purification 1. Complex Reaction Mixture: The final mixture contains residual glucose, various oligosaccharide isomers, and the enzyme.2. Similar Physicochemical Properties: Glucose and gentiobiose have similar properties, making separation difficult.1. Enzyme Removal: Inactivate and precipitate the enzyme by boiling (if thermostable) or pH shock, followed by centrifugation.2. Chromatographic Separation: Employ techniques such as preparative HPLC with a suitable column (e.g., an amino or carbohydrate column) to separate the different sugars.[8][9]

Data Presentation

Table 1: Optimal Conditions for β-Gentiobiose Synthesis with Various β-Glucosidases

Enzyme SourceSubstrate (Glucose) Conc.Optimal pHOptimal Temp. (°C)Reaction Time (h)Reported YieldReference(s)
Thermus caldophilus GK2480% (w/w)8.0 - 9.0707211% of total sugar[5]
Thermotoga sp. KOL6 (TsBgl1)1000 g/L6.080-144.3 g/L[3][6][10]
Aspergillus niger CMI CC324262High Concentration---50 g/L[4]

Table 2: Kinetic Properties of Selected β-Glucosidases

Enzyme SourceSubstrateKmVmaxNotesReference(s)
Thermotoga sp. KOL6 (TsBgl1)pNP-β-Glc--High glucose tolerance (Ki = 1720 mM)[6][10]
Penicillium simplicissimum H-11Salicin14.88 mg/mL0.364 mg/mL/min-
Trichoderma reesei QM 9414pNP-β-D-glucopyranoside0.19 mM29.67 µmol/min/mgSubstrate inhibition observed with cellobiose[11]
Paecilomyces Bainier sp. 229Gentiobiose--High hydrolyzing activity on gentiobiose[12]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of β-Gentiobiose
  • Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 800 g/L) in a suitable buffer (e.g., 50 mM citrate (B86180) or phosphate (B84403) buffer) adjusted to the optimal pH for your chosen enzyme.

  • Enzyme Addition: Add the β-glucosidase to the glucose solution. The optimal enzyme loading should be determined experimentally (e.g., starting with 500 U per gram of glucose).[3]

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature with gentle agitation for a predetermined duration (e.g., 24-72 hours).

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the formation of gentiobiose and the consumption of glucose using HPLC.

  • Reaction Termination: Once the maximum yield of gentiobiose is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes). Note: This is only suitable for non-thermostable enzymes. For thermostable enzymes, other methods like ultrafiltration to remove the enzyme may be necessary.

  • Purification: Centrifuge the terminated reaction mixture to remove any precipitated enzyme. The supernatant containing sugars can then be purified using preparative chromatography.

Protocol 2: β-Glucosidase Activity Assay (using pNPG)

This assay determines the hydrolytic activity of the enzyme.

  • Reagent Preparation:

    • Substrate: Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) (e.g., 2 mM) in the desired buffer (e.g., 50 mM citrate buffer, pH 5.0).

    • Stop Solution: Prepare a 1 M Sodium Carbonate (Na₂CO₃) solution.

  • Reaction Setup: Pre-warm the substrate solution to the desired assay temperature.

  • Initiation: Add a small volume of appropriately diluted enzyme solution to the substrate to start the reaction. The total reaction volume is typically 1.0 mL.[3]

  • Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes) at the desired temperature.

  • Termination: Stop the reaction by adding a volume of the stop solution (e.g., 200 µL of 1 M Na₂CO₃).[3] The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion.

  • Measurement: Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.

  • Calculation: Calculate the amount of p-nitrophenol released using a standard curve. One unit (U) of enzyme activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 3: Product Analysis by HPLC
  • Sample Preparation: Dilute the aliquots from the synthesis reaction with deionized water and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Use a carbohydrate analysis column (e.g., Aminex HPX-87C) or an amino-propyl column.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[8]

    • Flow Rate: Set a flow rate of approximately 1.0-1.4 mL/min.[8]

    • Detector: Use a Refractive Index (RI) detector.

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks corresponding to glucose, gentiobiose, and other oligosaccharides by comparing their retention times and peak areas to those of known standards.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis Reaction cluster_analysis 3. Analysis & Termination cluster_purification 4. Purification Glucose High-Conc. Glucose (Substrate) Reaction Incubation (Optimal Temp & pH) Glucose->Reaction Enzyme β-Glucosidase (Biocatalyst) Enzyme->Reaction Buffer Buffer (pH Control) Buffer->Reaction HPLC HPLC Monitoring Reaction->HPLC Aliquots Termination Reaction Termination (e.g., Heat Inactivation) HPLC->Termination Max Yield Signal Centrifuge Enzyme Removal Termination->Centrifuge Prep_HPLC Preparative HPLC Centrifuge->Prep_HPLC Product Purified β-Gentiobiose Prep_HPLC->Product

Caption: Workflow for enzymatic synthesis of β-gentiobiose.

Caption: Competing pathways of β-glucosidase catalysis.

References

stability of beta-Gentiobiose under acidic HPLC conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of β-Gentiobiose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of β-Gentiobiose during acidic HPLC analysis and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is β-Gentiobiose and why is its stability a concern in acidic HPLC?

A1: β-Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond. Like many disaccharides, this glycosidic bond is susceptible to acid-catalyzed hydrolysis, which breaks the bond and results in the formation of two individual glucose molecules. Acidic mobile phases are commonly used in HPLC for carbohydrate analysis to improve peak shape and resolution. However, these conditions can also lead to the degradation of β-Gentiobiose during the analysis, resulting in inaccurate quantification.

Q2: What are the primary degradation products of β-Gentiobiose under acidic conditions?

A2: The primary degradation product of β-Gentiobiose under acidic conditions is D-glucose, formed by the hydrolysis of the β(1→6) glycosidic linkage.

Q3: What are the typical signs of β-Gentiobiose degradation in an HPLC chromatogram?

A3: Signs of β-Gentiobiose degradation during an HPLC run include:

  • A decrease in the peak area of β-Gentiobiose over time or with repeated injections.

  • The appearance and increase of a peak corresponding to D-glucose.

  • The presence of "ghost peaks" in subsequent runs due to the elution of degradation products from previous injections.

Q4: How can I minimize the degradation of β-Gentiobiose during sample preparation and analysis?

A4: To minimize degradation, consider the following preventative measures:

  • Sample Preparation: Prepare samples in a neutral pH solvent (e.g., water or a neutral buffer) and keep them cool (refrigerated or on ice) until injection. Avoid prolonged storage of samples in acidic solutions.

  • HPLC Conditions:

    • Use the mildest acidic conditions possible in your mobile phase that still provide adequate separation.

    • Keep the column temperature as low as possible while maintaining good peak shape and resolution.

    • Minimize the run time of your HPLC method to reduce the exposure of the analyte to acidic conditions.

    • Consider using a column with a stationary phase that is stable at a wider pH range, which may allow for the use of less acidic mobile phases.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of β-Gentiobiose, with a focus on problems related to its stability under acidic conditions.

Issue Possible Cause(s) Recommended Solution(s)
Decreasing β-Gentiobiose peak area and/or appearance of a glucose peak Acid-catalyzed hydrolysis of β-Gentiobiose during the HPLC run.- Reduce the acidity (increase the pH) of the mobile phase. - Lower the column temperature. - Decrease the analysis run time. - Prepare fresh samples and standards frequently and keep them in a neutral pH solvent until injection.
Peak splitting or broad peaks for β-Gentiobiose Anomer separation: β-Gentiobiose can exist as α and β anomers, which may separate under certain HPLC conditions.[1][2]- Increase the column temperature (e.g., to 70-80 °C) to accelerate the interconversion between anomers, leading to a single, sharp peak.[1][2]
Column degradation or contamination: A void at the head of the column or contamination can cause peak distortion.[3]- Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Incompatible injection solvent: Injecting the sample in a solvent significantly different from the mobile phase can cause peak distortion.- Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times Mobile phase variability: Small changes in mobile phase composition or pH can affect retention times.- Prepare fresh mobile phase daily and ensure accurate measurements. - Use a buffered mobile phase to maintain a stable pH.
Temperature fluctuations: Changes in column temperature will affect retention times.- Use a reliable column oven to maintain a constant temperature.
Pump issues: Inconsistent flow rate from the HPLC pump.- Check for leaks and ensure the pump is properly primed and delivering a consistent flow rate.

Quantitative Data Summary

While specific kinetic data for β-Gentiobiose degradation under mild acidic HPLC conditions is limited in readily available literature, the following table summarizes the known effects of acid on disaccharide stability. It is important to note that the rate of hydrolysis is highly dependent on acid concentration, temperature, and the specific glycosidic linkage.

Disaccharide Conditions Observation Reference
β-Gentiobiose0.1N HCl, 80°C and 99.5°CHydrolysis to D-glucose occurs.N/A
Sucrose0.1-2.0% (w/w) H₂SO₄, 160-200°CComplete hydrolysis to fructose (B13574) and glucose.N/A
General Oligosaccharides0.1% Formic Acid in LC-MS eluentExtensive in-source fragmentation observed.N/A

Note: The conditions listed above are generally harsher than typical analytical HPLC conditions and are provided to illustrate the susceptibility of disaccharides to acid hydrolysis. Under typical HPLC conditions (e.g., 0.1% formic acid, 25-40°C), the degradation of β-Gentiobiose is expected to be significantly slower but may still be a factor affecting quantitative accuracy, especially with longer run times.

Experimental Protocols

Recommended HPLC Method for β-Gentiobiose Analysis

This protocol provides a starting point for the analysis of β-Gentiobiose and can be optimized based on the specific instrumentation and sample matrix.

  • Column: Amino-based column (e.g., Aminex HPX-87 series or equivalent) is commonly used for carbohydrate analysis.[4][5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for amino columns.[4] To improve peak shape, a low concentration of a weak acid (e.g., 0.1% formic acid) can be added to the aqueous portion. A typical starting point is Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C (may be increased to 70-80°C to prevent anomer separation).[1][2]

  • Detector: Refractive Index (RI) detector is standard for carbohydrate analysis as they lack a strong UV chromophore.[6][7]

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or in deionized water. Filter through a 0.22 µm syringe filter before injection.

Visualizations

cluster_degradation β-Gentiobiose Degradation Pathway Gentiobiose Gentiobiose Hydrolysis Hydrolysis Gentiobiose->Hydrolysis + H₂O, H⁺ Glucose1 D-Glucose Hydrolysis->Glucose1 Glucose2 D-Glucose Hydrolysis->Glucose2

Caption: Acid-catalyzed hydrolysis of β-Gentiobiose.

cluster_troubleshooting Troubleshooting Workflow for Peak Splitting Start Peak Splitting Observed CheckAnomers Is it a reducing sugar (potential for anomers)? Start->CheckAnomers IncreaseTemp Increase Column Temperature (e.g., 70-80°C) CheckAnomers->IncreaseTemp Yes CheckColumn Is peak splitting still present? CheckAnomers->CheckColumn No IncreaseTemp->CheckColumn InspectColumn Inspect/Flush Column and Guard Column CheckColumn->InspectColumn Yes Resolved Problem Resolved CheckColumn->Resolved No CheckSolvent Is peak splitting still present? InspectColumn->CheckSolvent AdjustSolvent Ensure Sample Solvent Matches Mobile Phase CheckSolvent->AdjustSolvent Yes CheckSolvent->Resolved No AdjustSolvent->Resolved

Caption: Troubleshooting workflow for peak splitting issues.

References

Technical Support Center: Overcoming Glucose Inhibition in β-Glucosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to glucose inhibition in β-glucosidase assays, with a specific focus on the role of gentiobiose.

Frequently Asked Questions (FAQs)

Q1: What is glucose inhibition in the context of β-glucosidase assays?

A1: Glucose, a product of the hydrolysis of substrates like cellobiose (B7769950), can act as a competitive inhibitor of β-glucosidase.[1][2] This means that at high concentrations, glucose molecules can bind to the active site of the enzyme, preventing the substrate from binding and thereby reducing the overall rate of the enzymatic reaction. This product inhibition is a significant challenge in studies requiring high substrate turnover, such as in biofuel research.[1]

Q2: How does gentiobiose relate to glucose inhibition of β-glucosidase?

A2: The relationship between gentiobiose and glucose inhibition is complex. β-Glucosidases can catalyze a reaction called transglycosylation, especially at high glucose concentrations.[2][3] In this process, a glucose molecule, instead of a water molecule, acts as an acceptor for the glucosyl-enzyme intermediate, leading to the formation of various disaccharides, with gentiobiose (β-1,6-glucobiose) often being a major product.[3][4] Therefore, the presence of gentiobiose in an assay with high glucose can be an indicator of transglycosylation. Gentiobiose itself is also a substrate for many β-glucosidases, although it may be hydrolyzed more slowly than cellobiose.[5]

Q3: Can adding gentiobiose to my assay help overcome glucose inhibition?

A3: The direct addition of gentiobiose to overcome glucose inhibition is not a standard protocol and presents a complex scenario of mixed-substrate kinetics. Since both gentiobiose and the primary substrate (e.g., cellobiose) compete for the enzyme's active site, adding gentiobiose would likely result in a lower rate of primary substrate hydrolysis. However, understanding the kinetics of gentiobiose interaction with the enzyme can provide insights into the active site's tolerance for different substrates in the presence of high glucose.

Q4: What are the typical kinetic parameters I should be aware of?

A4: Key kinetic parameters include the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which quantifies the potency of an inhibitor. A lower Ki value for glucose indicates stronger inhibition. The catalytic efficiency of the enzyme is often represented by kcat/Km. These parameters can vary significantly between different β-glucosidases and with different substrates.[6][7]

Troubleshooting Guides

Issue 1: No or Very Low Enzyme Activity
Potential Cause Recommended Action
Inactive Enzyme Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.[8] Procure a new batch of enzyme if necessary.
Incorrect Buffer pH Prepare a fresh buffer solution and verify that the pH is optimal for the specific β-glucosidase being used. Most fungal β-glucosidases have an optimal pH between 4.5 and 5.5.[9][10]
Substrate Degradation Use a freshly prepared substrate solution for each experiment, as some substrates can be unstable.[11]
Presence of Inhibitors Ensure all glassware is thoroughly cleaned to remove any residual contaminants. Some ions (e.g., Hg2+) and reagents (e.g., δ-gluconolactone) are known inhibitors.[5]
Issue 2: High Background Absorbance in pNPG Assays
Potential Cause Recommended Action
Spontaneous Substrate Hydrolysis The substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), can slowly hydrolyze spontaneously at high temperatures.[11] Run a blank control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis and subtract this value from your sample readings.
Contaminated Buffer Prepare a new batch of buffer using high-purity water and reagents. Filter the buffer if necessary.
Incorrect pH for Color Development The yellow color of the p-nitrophenol product is pH-dependent. Ensure the stop solution (e.g., sodium carbonate or NaOH) raises the pH sufficiently and consistently across all wells to fully develop the color.[7][11]
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Action
Inconsistent Pipetting Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Temperature Fluctuations Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator.
Variable Reagent Quality Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays.

Data Presentation

The following tables summarize hypothetical and literature-derived kinetic data to illustrate the challenges of glucose inhibition and the comparative kinetics with gentiobiose.

Table 1: Kinetic Parameters of a Fungal β-Glucosidase with Different Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)
p-Nitrophenyl-β-D-glucopyranoside (pNPG)0.1929.67--
Cellobiose1.221.14--
Gentiobiose>5.0 (Lower Affinity)Slower than Cellobiose--

Note: Data for pNPG and cellobiose are adapted from literature for Trichoderma reesei β-glucosidase.[12] Data for gentiobiose is qualitative based on general findings that it is often a poorer substrate.[5]

Table 2: Effect of Glucose Inhibition on Cellobiose Hydrolysis

Glucose Concentration (mM)Apparent Km for Cellobiose (mM)% Inhibition of Initial Rate (at [Cellobiose] = Km)
01.220%
53.5~50%
105.8~67%
5025.8~92%

Note: This table is illustrative, assuming competitive inhibition with a Ki for glucose of approximately 2.7 mM, similar to what has been reported for some fungal β-glucosidases.[6][7]

Experimental Protocols

Protocol 1: Standard β-Glucosidase Assay Using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This protocol is for determining the activity of β-glucosidase under standard conditions.

Materials:

  • β-glucosidase enzyme solution

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • 10 mM pNPG stock solution in buffer

  • 1 M Sodium Carbonate (Na2CO3) solution (stop solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of 50 mM sodium acetate buffer to each well.

  • Enzyme Addition: Add 25 µL of the enzyme solution (appropriately diluted in buffer) to the sample wells. For the blank, add 25 µL of buffer.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of 10 mM pNPG to each well to start the reaction.

  • Incubation: Incubate the plate at 50°C for a defined period (e.g., 10-30 minutes).[1]

  • Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Quantification: Determine the amount of p-nitrophenol released using a standard curve. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[1]

Protocol 2: Assay to Investigate the Effect of Gentiobiose on Glucose-Inhibited Cellobiose Hydrolysis

This protocol is designed to test the hypothesis that gentiobiose can act as a competitive substrate and influence the inhibitory effect of glucose on cellobiose hydrolysis.

Materials:

  • β-glucosidase enzyme solution

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Cellobiose stock solution in buffer

  • Glucose stock solution in buffer

  • Gentiobiose stock solution in buffer

  • Glucose Oxidase/Peroxidase (GOD-POD) assay kit for glucose quantification

  • Heating block or water bath at 100°C

Procedure:

  • Reaction Setup: Prepare reaction tubes with the following components, adjusting volumes as necessary to maintain a constant final volume:

    • Control (No Inhibition): Buffer + Cellobiose + Enzyme

    • Glucose Inhibition: Buffer + Cellobiose + Glucose + Enzyme

    • Mixed Substrate: Buffer + Cellobiose + Glucose + Gentiobiose + Enzyme

  • Pre-incubation: Pre-incubate the tubes (without enzyme) at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

  • Initiate Reaction: Add the β-glucosidase solution to each tube to start the reaction.

  • Incubation: Incubate the reactions for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by heating the tubes in a boiling water bath for 10 minutes.

  • Quantify Glucose: Determine the amount of glucose produced in each reaction using a GOD-POD assay kit, following the manufacturer's instructions.[13][14]

  • Analysis: Compare the amount of glucose produced in the different conditions to determine the effect of gentiobiose on the glucose-inhibited reaction.

Visualizations

Beta_Glucosidase_Kinetics Enzyme β-Glucosidase (Free Enzyme) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Glucosyl_Enzyme Glucosyl-Enzyme Intermediate ES_Complex->Glucosyl_Enzyme Glycosylation Glucosyl_Enzyme->Enzyme Deglycosylation (Hydrolysis) Product1 Product 1 (Aglycone) Glucosyl_Enzyme->Product1 Product2 Product 2 (Glucose) Glucosyl_Enzyme->Product2 Gentiobiose Gentiobiose Glucosyl_Enzyme->Gentiobiose Transglycosylation Substrate Substrate (e.g., Cellobiose) Substrate->ES_Complex Binds Inhibitor Inhibitor (Glucose) Inhibitor->Glucosyl_Enzyme Acceptor Inhibitor->EI_Complex Binds Water Water Water->Glucosyl_Enzyme

Caption: Reaction pathways of β-glucosidase showing hydrolysis, competitive inhibition, and transglycosylation.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Enzyme Is the enzyme active? (Test with fresh enzyme/positive control) Start->Check_Enzyme Check_Reagents Are reagents (buffer, substrate) correctly prepared and fresh? Check_Enzyme->Check_Reagents No Success Problem Resolved Check_Enzyme->Success Yes Check_Conditions Are assay conditions (pH, temperature) optimal? Check_Reagents->Check_Conditions No Check_Reagents->Success Yes Check_Inhibitors Is there potential contamination with inhibitors? Check_Conditions->Check_Inhibitors No Check_Conditions->Success Yes Review_Protocol Review protocol for errors in pipetting or calculations Check_Inhibitors->Review_Protocol No Check_Inhibitors->Success Yes Review_Protocol->Success

Caption: A logical workflow for troubleshooting common issues in β-glucosidase assays.

References

Technical Support Center: Chromatographic Resolution of β-Gentiobiose and Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the chromatographic resolution of the disaccharide isomers β-Gentiobiose and Cellobiose (B7769950).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating β-Gentiobiose and Cellobiose?

A1: β-Gentiobiose (β-D-glucopyranosyl-(1→6)-D-glucopyranose) and Cellobiose (β-D-glucopyranosyl-(1→4)-D-glucopyranose) are structural isomers, differing only in the glycosidic linkage between the two glucose units.[1] This subtle structural difference results in very similar physicochemical properties, leading to co-elution or poor resolution in many standard chromatographic systems.

Q2: Which chromatography techniques are most effective for separating these isomers?

A2: Three primary HPLC techniques have proven effective for the separation of β-Gentiobiose and Cellobiose:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.[2][3] It separates carbohydrates based on the different pKa values of their hydroxyl groups under high pH conditions.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust technique that separates polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile.[5] It offers a different selectivity compared to other methods and can be a faster alternative.[5]

  • Ligand Exchange Chromatography (LEC): This technique utilizes the interaction between the hydroxyl groups of the sugars and metal ions (e.g., Ca²⁺, Pb²⁺) complexed to the stationary phase. The separation is based on the differential stability of these complexes.

Q3: My peaks for β-Gentiobiose and Cellobiose are broad and tailing. What are the common causes?

A3: Peak broadening and tailing are common issues in sugar analysis. The primary causes include:

  • Secondary Interactions: Analyte interactions with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, can cause tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[7]

  • Inappropriate Mobile Phase: An incorrect mobile phase pH or buffer concentration can negatively impact peak shape.[8]

  • Column Degradation: Over time, column performance can deteriorate.[7]

Troubleshooting Guides

Problem 1: Co-elution or Poor Resolution of β-Gentiobiose and Cellobiose

This is the most common issue encountered. The troubleshooting approach depends on the chromatography mode being used.

G start Poor Resolution of β-Gentiobiose and Cellobiose col_type Identify Chromatography Mode start->col_type hpaec HPAEC-PAD col_type->hpaec hilic HILIC col_type->hilic lec Ligand Exchange col_type->lec hpaec_sol Optimize NaOH Gradient Decrease Flow Rate hpaec->hpaec_sol hilic_sol Decrease Water Content in Mobile Phase Add Mobile Phase Modifier (e.g., Formic Acid) Lower Column Temperature hilic->hilic_sol lec_sol Optimize Column Temperature Change Counter-Ion (e.g., Ca²⁺ to Pb²⁺) Lower Flow Rate lec->lec_sol check_res Check Resolution hpaec_sol->check_res hilic_sol->check_res lec_sol->check_res success Resolution Improved check_res->success Acceptable fail Consider Different Column/Technique check_res->fail Not Acceptable

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Peak Tailing and Broadening

Poor peak shape can compromise resolution and quantification.

G start Peak Tailing or Broadening Observed overload Check for Column Overload start->overload overload_sol Dilute Sample or Reduce Injection Volume overload->overload_sol Overload Suspected mobile_phase Evaluate Mobile Phase overload->mobile_phase No Overload check_shape Re-evaluate Peak Shape overload_sol->check_shape mobile_phase_sol Ensure Proper pH and Buffer Strength Use High-Purity Solvents mobile_phase->mobile_phase_sol Issue Suspected hardware Inspect System Hardware mobile_phase->hardware Mobile Phase OK mobile_phase_sol->check_shape hardware_sol Minimize Tubing Length/Diameter Check for Leaks hardware->hardware_sol Issue Suspected column_health Assess Column Condition hardware->column_health Hardware OK hardware_sol->check_shape column_health_sol Flush Column If Unsuccessful, Replace Column column_health->column_health_sol column_health_sol->check_shape success Peak Shape Improved check_shape->success Acceptable fail Consult Instrument Manual or Manufacturer check_shape->fail Not Acceptable

Caption: Troubleshooting workflow for peak shape issues.

Experimental Protocols

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method provides high sensitivity and selectivity for the analysis of β-Gentiobiose and Cellobiose.

Instrumentation:

  • Dionex BioLC system or equivalent, equipped with a gradient pump, autosampler, and Pulsed Amperometric Detector with a gold working electrode.

Sample Preparation:

  • Dilute samples to an appropriate concentration in deionized water.

  • If necessary, use a sample cleanup cartridge (e.g., Dionex OnGuard-H) to remove interfering substances like amino acids.[8]

  • Filter the final sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column Dionex CarboPac™ PA1 (4 x 250 mm) with a CarboPac™ PA1 Guard Column
Mobile Phase 50 mM Sodium Hydroxide (NaOH)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Pulsed Amperometric Detector (PAD)
PAD Waveform Quadruple potential waveform as recommended by the manufacturer

Expected Results: This method should provide baseline resolution of β-Gentiobiose and Cellobiose. The retention times will need to be determined by running individual standards.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of these isomers.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector).

Sample Preparation:

  • Dissolve and dilute samples in the initial mobile phase composition to avoid peak distortion.

  • Filter through a 0.22 µm syringe filter.

Chromatographic Conditions:

ParameterValue
Column Amine-based column (e.g., Luna Omega Sugar, Waters BEH Amide)
Mobile Phase A Deionized Water with 0.1% Formic Acid (optional)
Mobile Phase B Acetonitrile
Gradient Isocratic with 80-90% Acetonitrile, or a shallow gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Detector ELSD or RI

Optimization Notes:

  • The water content in the mobile phase is a critical parameter; a lower water percentage generally increases retention. Small adjustments can significantly impact resolution.

  • The addition of a small amount of acid like formic acid can sometimes improve peak shape for certain columns.

Method 3: Ligand Exchange Chromatography (LEC)

LEC offers a unique selectivity based on the formation of complexes between the sugars and a metal counter-ion on the stationary phase.

Instrumentation:

  • HPLC system with an isocratic pump, column oven, and a Refractive Index (RI) detector.

Sample Preparation:

  • Dissolve samples in deionized water.

  • Filter through a 0.22 µm syringe filter.

Chromatographic Conditions:

ParameterValue
Column Polymer-based column with a metal counter-ion (e.g., Ca²⁺ or Pb²⁺)
Mobile Phase Deionized Water
Flow Rate 0.5 - 0.8 mL/min
Column Temperature 60 - 85 °C
Injection Volume 10 - 20 µL
Detector Refractive Index (RI)

Optimization Notes:

  • Temperature is a critical parameter for optimizing selectivity in LEC.

  • The choice of the metal counter-ion on the column (e.g., calcium vs. lead) can significantly alter the elution order and resolution of sugars.

References

addressing matrix effects in mass spectrometry of beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of beta-Gentiobiose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] For this compound, a polar carbohydrate, these interferences can come from salts, proteins, phospholipids, and other endogenous components in biological samples.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your analysis.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal of this compound indicates the retention times at which matrix components are causing interference.[3]

  • Post-extraction Spiking: This is a quantitative assessment. The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract after the sample preparation process. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) x 100

    Values significantly different from 100% indicate the presence of matrix effects (either suppression or enhancement).[4]

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like protein precipitation or "dilute-and-shoot".[5]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for polar compounds like this compound.[6][7]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[8][9]

  • Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same matrix as your unknown samples can help to compensate for consistent matrix effects.[10]

Q4: Is derivatization a suitable strategy for analyzing this compound and addressing matrix effects?

A4: Yes, derivatization can be a valuable strategy, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization increases the volatility of this compound, allowing it to be analyzed by GC-MS.[9][11] This can be an effective way to overcome matrix effects encountered in LC-MS, as the sample cleanup and chromatographic separation mechanisms are different. Common derivatization methods for carbohydrates include silylation.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low or no this compound signal in complex matrices (e.g., plasma, food extracts). Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[5] 2. Optimize Chromatography: Develop a Hydrophilic Interaction Liquid Chromatography (HILIC) method to better separate this compound from polar interferences.[6][7] 3. Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering components.[3]
Inconsistent and irreproducible results for quality control (QC) samples. Variable Matrix Effects: Sample-to-sample variations in the matrix composition are causing different degrees of ion suppression.1. Implement a Robust Sample Preparation Method: Consistent and thorough sample cleanup with SPE or LLE will minimize variability in matrix effects.[5] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[8][9] 3. Employ Matrix-Matched Calibrators and QCs: This will help to account for consistent matrix effects across your sample set.[10]
Poor peak shape for this compound. Chromatographic Issues: The analytical column may be contaminated, or the mobile phase may be incompatible.1. Column Maintenance: Regularly flush the column with a strong solvent to remove contaminants. Consider using a guard column to protect the analytical column. 2. Mobile Phase Optimization: Adjust the mobile phase composition and pH to ensure optimal peak shape for this compound. For HILIC, ensure appropriate water content in the mobile phase.[6]
Difficulty in distinguishing this compound from its isomers. Insufficient Chromatographic Resolution or Mass Spectrometric Specificity. 1. Optimize HILIC Separation: Experiment with different HILIC stationary phases and mobile phase gradients to improve the separation of disaccharide isomers.[5] 2. Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate unique fragmentation patterns for each isomer. Different glycosidic linkages can lead to distinct fragment ions.[2]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for a hypothetical analysis of this compound in human plasma. The values are for illustrative purposes and will vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)8545 (Suppression)38.25
Liquid-Liquid Extraction (LLE)7570 (Suppression)52.50
Solid-Phase Extraction (SPE)9095 (Minimal Effect)85.50
  • Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in pure solution) x 100. Values closer to 100% indicate less matrix effect.

  • Overall Process Efficiency (%) = (Analyte Recovery x Matrix Effect) / 100.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to remove a significant portion of interfering matrix components from plasma prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 600 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL).

    • Wash the cartridge with 3 mL of methanol (B129727).

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 3 mL of 50% methanol in water.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • Liquid Chromatography (HILIC):

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 70% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions:

      • Precursor Ion (this compound): m/z 341.1 [M-H]-

      • Product Ion 1 (Quantifier): m/z 179.1

      • Product Ion 2 (Qualifier): m/z 119.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt Acetonitrile spe Solid-Phase Extraction (SPE) ppt->spe reconstitution Reconstitution spe->reconstitution Evaporation & Reconstitution lc HILIC Separation reconstitution->lc Injection ms MS/MS Detection lc->ms data Data Analysis ms->data troubleshooting_logic start Poor Signal or Inconsistent Results check_me Assess Matrix Effects (Post-column infusion or Post-extraction spiking) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Check Instrument Performance & Method Parameters me_present->no_me No optimize_lc Optimize HILIC Separation optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is end Improved Results use_is->end no_me->end

References

Technical Support Center: β-Gentiobiose Recrystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization and purification of β-Gentiobiose. This guide is designed for researchers, scientists, and drug development professionals to provide direct, practical advice for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of β-Gentiobiose?

A1: The most commonly recommended solvents for the recrystallization of β-Gentiobiose are hot methanol (B129727) and ethanol (B145695).[1] Glacial acetic acid has also been mentioned as a potential solvent. Due to the hygroscopic nature of gentiobiose, which can cause it to absorb moisture and form a syrup, using anhydrous solvents is crucial for successful crystallization.[2] For particularly challenging purifications, a two-step process involving the formation and recrystallization of β-Gentiobiose octaacetate from methanol or ethanol can be employed, followed by hydrolysis to yield the purified β-Gentiobiose.[3]

Q2: My β-Gentiobiose is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue when working with sugars. This typically happens if the solid's melting point is lower than the solution's temperature during precipitation, often due to impurities depressing the melting point. Here are several troubleshooting steps:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent. This keeps the compound in solution at a lower temperature during the cooling phase.

  • Slow down the cooling process: Rapid cooling increases the chance of oiling out. Allow the solution to cool slowly to room temperature before transferring it to a colder environment (like a refrigerator).

  • Use a seed crystal: Introduce a tiny crystal of pure β-Gentiobiose to the cooled, supersaturated solution. This provides a template for proper crystal lattice formation.

  • Try a different solvent system: If oiling persists, consider switching to a different solvent or using a mixed-solvent system (e.g., ethanol-water).

Q3: I can't get crystallization to start. How can I induce it?

A3: If crystals do not form spontaneously from a supersaturated solution, you can try the following methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can act as nucleation sites.

  • Seeding: Add a small, pure crystal of β-Gentiobiose to the solution. This is the most effective method to initiate crystallization.

  • Concentrate the solution: If the solution is not sufficiently supersaturated, gently heat it to evaporate some of the solvent, then allow it to cool again.

Q4: What are common impurities found in β-Gentiobiose samples?

A4: Common impurities can include:

  • Melibiose (B213186): A commercial preparation of gentiobiose was found to contain 15% melibiose as an impurity.[4]

  • Other Saccharides: During the synthesis of gentiobiose from glucose, or during heating of glucose solutions, other disaccharides and oligosaccharides can form as byproducts.[5]

  • Residual Solvents and Reagents: Starting materials, solvents, and reagents from the synthesis process may also be present.

Q5: My final product is a fine powder, not large crystals. How can I improve crystal size?

A5: The formation of very small crystals or a fine powder is usually due to rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate: Insulate the flask to ensure it cools to room temperature over several hours.

  • Reducing supersaturation: Start with a slightly more dilute solution (use more hot solvent to dissolve the initial solid).

  • Maintaining a constant temperature: Let the solution stand undisturbed in a location with a stable temperature to allow for slow crystal growth.

Data Presentation

Solvent SystemQualitative SolubilityRecommended Use
Methanol Soluble in hot methanol.[1]Primary solvent for single-solvent recrystallization.
Ethanol Soluble in hot ethanol.Alternative primary solvent for single-solvent recrystallization.
Water Soluble.[1]Generally avoided as a primary recrystallization solvent due to high solubility and potential for syrup formation. Can be used in mixed-solvent systems.
Ethanol/Water Varies with ratio.Can be effective as a mixed-solvent system. The optimal ratio needs to be determined empirically.
Glacial Acetic Acid Reported as a potential solvent.[2]Use with caution due to its acidic nature.

Experimental Protocols

Protocol 1: Recrystallization of β-Gentiobiose Octaacetate (High-Yield Purification Method)

This method involves converting β-Gentiobiose to its octaacetate derivative, which crystallizes more readily, and then hydrolyzing it back to the pure sugar.

  • Acetylation: Acetylate the crude β-Gentiobiose using a standard procedure (e.g., acetic anhydride (B1165640) and sodium acetate).

  • Dissolution: Dissolve the crude β-Gentiobiose octaacetate in a minimum amount of hot methanol or ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol.

  • Drying: Dry the crystals under vacuum. A yield of approximately 89% can be expected for this step.[3]

  • Deacetylation (Hydrolysis): Hydrolyze the pure octaacetate (e.g., using catalytic sodium methoxide (B1231860) in methanol) to yield pure β-Gentiobiose.[3]

  • Final Purification: After hydrolysis, the resulting syrup is dissolved in a minimal amount of a suitable solvent like methyl cellosolve, filtered, and allowed to crystallize. The final crystals are washed with absolute ethanol and dried.[3]

Protocol 2: Direct Recrystallization of β-Gentiobiose

This protocol is a general guideline for direct purification. The exact solvent volumes and temperatures should be optimized for your specific sample.

  • Solvent Selection: Choose an appropriate solvent (e.g., anhydrous methanol or ethanol).

  • Dissolution: Place the impure β-Gentiobiose in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small volume of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals thoroughly under vacuum. Due to the hygroscopic nature of gentiobiose, ensure drying is complete and store the product in a desiccator.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for β-Gentiobiose cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Start with Impure β-Gentiobiose dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter Skip Charcoal decolorize Add Activated Charcoal (If Colored Impurities Present) dissolve->decolorize Optional cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow decolorize->hot_filter ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry finish Pure β-Gentiobiose Crystals dry->finish

Caption: Workflow for the direct recrystallization of β-Gentiobiose.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' During Crystallization problem Problem: 'Oiling Out' Occurs (Liquid forms instead of crystals) cause1 Cause: High Impurity Level problem->cause1 cause2 Cause: Cooling Too Rapidly problem->cause2 cause3 Cause: Insufficient Solvent problem->cause3 solution1 Solution: Use Activated Charcoal to Remove Impurities cause1->solution1 solution4 Solution: Add a Seed Crystal to Guide Growth cause1->solution4 solution2 Solution: Allow to Cool Slowly; Insulate Flask cause2->solution2 cause2->solution4 solution3 Solution: Re-heat and Add More Hot Solvent cause3->solution3 cause3->solution4

References

Technical Support Center: Optimizing β-Gentiobiose Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving β-gentiobiose.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are responsible for the hydrolysis of β-gentiobiose?

A1: The primary enzymes that catalyze the hydrolysis of β-gentiobiose are β-glucosidases (EC 3.2.1.21). These enzymes break the β(1→6) glycosidic linkage in gentiobiose, releasing two molecules of D-glucose.[1][2]

Q2: What are the typical optimal pH and temperature ranges for β-glucosidases acting on gentiobiose?

A2: The optimal conditions for β-glucosidase activity vary depending on the source of the enzyme. Generally, most microbial β-glucosidases have an optimal pH between 4.0 and 7.0 and an optimal temperature ranging from 30°C to 80°C.[3] For specific examples, please refer to the data summary table below.

Q3: Are there any known signaling pathways involving β-gentiobiose?

A3: Based on the current scientific literature, there is no readily available information to suggest that β-gentiobiose itself is directly involved in specific signaling pathways. It is primarily recognized as a disaccharide substrate for β-glucosidases and a structural component of larger molecules, such as crocin (B39872) in saffron.[4]

Data Presentation: Optimal Conditions for β-Glucosidases

The following table summarizes the optimal pH and temperature for β-glucosidases from various sources, some of which have demonstrated activity on gentiobiose or are involved in its synthesis.

Enzyme SourceOptimal pHOptimal Temperature (°C)Substrate(s) TestedReference
Aspergillus oryzae5.050p-nitrophenyl-β-d-glucoside, Gentiobiose[5]
Thermotoga sp. KOL66.090pNP-β-Glc, Gentiobiose[5]
Thermus caldophilus GK248.0 - 9.070Glucose (for gentiobiose synthesis)[6]
Proteus mirabilis VIT1179.037p-Nitrophenyl-β-D-glucopyranoside[7]
Fusarium oxysporum5.070Methyl Cellulose[8]
Penicillium simplicissimum H-114.4 - 5.260Salicin[9]
Bacillus altitudinis JYY-025.660p-nitrophenyl-β-d-glucopyranoside[10]
Aspergillus oryzae HML03665.055Glucose (for gentiobiose synthesis)[2]
Almond5.5≥40p-nitrophenyl-β-D-glucopyranoside[11]

Troubleshooting Guide

This guide addresses common issues encountered during β-gentiobiose enzymatic reactions.

IssuePotential CauseRecommended Action
No or very low enzyme activity Inactive Enzyme: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) or expired enzyme.1. Procure a new batch of β-glucosidase and ensure it is stored at the recommended temperature. 2. Avoid repeated freezing and thawing of the enzyme solution. Aliquot the enzyme upon first use.
Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range for the enzyme.1. Prepare a fresh buffer solution and verify the pH using a calibrated pH meter. 2. Ensure the buffer system is appropriate for the target pH range.
Substrate Degradation: β-Gentiobiose or other substrates may degrade if not stored properly.1. Use a freshly prepared substrate solution for each experiment. 2. Store stock solutions of β-gentiobiose at the recommended temperature.
Presence of Inhibitors: Contaminants in glassware or reagents may inhibit enzyme activity. Known inhibitors for some β-glucosidases include certain metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) and reagents like SDS and EDTA.[9]1. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. 2. Check the composition of all reagents for potential inhibitors.
High background absorbance/signal Substrate Auto-hydrolysis: The substrate may spontaneously hydrolyze, especially at non-optimal pH or high temperatures.1. Run a blank control containing only the substrate and buffer (no enzyme) to measure the rate of spontaneous hydrolysis. 2. Subtract the background rate from your sample readings.
Contaminated Buffer or Reagents: The buffer or other reagents may be contaminated.1. Prepare a new batch of buffer and other solutions using high-purity water and reagents. 2. Filter the buffer if necessary.
High Sample Turbidity: Particulate matter in the enzyme preparation or sample can scatter light and lead to inaccurate readings.1. Centrifuge or filter the enzyme solution or sample to remove any particulate matter before starting the assay.
Inconsistent or irreproducible results Inaccurate Pipetting: Variation in the volumes of enzyme, substrate, or buffer.1. Calibrate your pipettes regularly. 2. Use proper pipetting techniques to ensure accuracy and consistency.
Temperature Fluctuations: Inconsistent incubation temperatures.1. Use a temperature-controlled water bath, incubator, or thermal cycler for all incubations. 2. Ensure the reaction mixture reaches the target temperature before adding the enzyme.
Reagent Variability: Using different batches of reagents between experiments.1. Prepare fresh reagents for each set of experiments. 2. If possible, use the same batch of enzyme and substrate for all comparative assays.

Experimental Protocols

Protocol 1: Determination of Optimal pH for β-Glucosidase Activity on β-Gentiobiose

Objective: To determine the pH at which the β-glucosidase exhibits maximum activity towards β-gentiobiose.

Materials:

  • Purified β-glucosidase

  • β-Gentiobiose

  • A series of buffers (e.g., 100 mM citrate (B86180) buffer for pH 3-6, 100 mM phosphate (B84403) buffer for pH 6-8)

  • Glucose oxidase-peroxidase (GOD-POD) assay kit or other glucose quantification method

  • Spectrophotometer

  • Water bath or incubator

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 3.0 to 8.0).

  • Prepare Substrate Solution: Prepare a stock solution of β-gentiobiose in deionized water.

  • Set up Reactions: In separate tubes or wells, combine a fixed amount of β-glucosidase and the β-gentiobiose substrate solution. Add the different pH buffers to each reaction to bring the final volume to a constant value.

  • Control Reactions: For each pH value, prepare a control reaction containing the buffer and substrate but no enzyme.

  • Incubation: Incubate all reactions at a constant, predetermined temperature (e.g., the known optimal temperature if available, or a standard temperature like 37°C or 50°C) for a fixed period (e.g., 10-30 minutes).[9] The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by a method appropriate for your glucose detection assay (e.g., by adding a stop solution or by heat inactivation).

  • Quantify Glucose: Measure the amount of glucose produced in each reaction using a GOD-POD assay or another suitable method.

  • Calculate Activity: Calculate the enzyme activity at each pH. The optimal pH is the pH at which the highest enzyme activity is observed.

Protocol 2: Determination of Optimal Temperature for β-Glucosidase Activity on β-Gentiobiose

Objective: To determine the temperature at which the β-glucosidase exhibits maximum activity towards β-gentiobiose.

Materials:

  • Purified β-glucosidase

  • β-Gentiobiose

  • Optimal pH buffer (determined from Protocol 1)

  • Glucose oxidase-peroxidase (GOD-POD) assay kit or other glucose quantification method

  • Spectrophotometer

  • Multiple water baths or a thermal cycler with a temperature gradient function

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Reaction Mixture: Prepare a master mix containing the optimal pH buffer, β-gentiobiose, and deionized water.

  • Set up Reactions: Aliquot the master mix into separate tubes or wells.

  • Temperature Gradient: Place the reaction tubes in water baths or a thermal cycler set to a range of temperatures (e.g., 30°C to 80°C in 5°C or 10°C increments).[8]

  • Pre-incubation: Allow the reaction mixtures to equilibrate to the respective temperatures for a few minutes.

  • Initiate Reaction: Add a fixed amount of β-glucosidase to each reaction to start the hydrolysis.

  • Control Reactions: For each temperature, prepare a control reaction containing the buffer and substrate but no enzyme.

  • Incubation: Incubate all reactions for a fixed period (e.g., 10-30 minutes) at their respective temperatures.

  • Stop Reaction: Terminate the reactions.

  • Quantify Glucose: Measure the amount of glucose produced in each reaction.

  • Calculate Activity: Calculate the enzyme activity at each temperature. The optimal temperature is the temperature at which the highest enzyme activity is observed.

Visualizations

ExperimentalWorkflow_pH_Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Termination cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) setup_reactions Set up Reactions (Enzyme + Substrate + Buffer) prep_buffers->setup_reactions setup_controls Set up Controls (Substrate + Buffer) prep_buffers->setup_controls prep_substrate Prepare β-Gentiobiose Solution prep_substrate->setup_reactions prep_substrate->setup_controls prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_reactions incubate Incubate at Constant Temperature setup_reactions->incubate setup_controls->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify_glucose Quantify Glucose Produced stop_reaction->quantify_glucose determine_optimum Determine Optimal pH quantify_glucose->determine_optimum

Caption: Workflow for Determining Optimal pH.

ExperimentalWorkflow_Temp_Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Termination cluster_analysis Analysis prep_master_mix Prepare Master Mix (Optimal pH Buffer + β-Gentiobiose) aliquot_mix Aliquot Master Mix prep_master_mix->aliquot_mix prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction pre_incubate Pre-incubate at Different Temperatures aliquot_mix->pre_incubate pre_incubate->initiate_reaction incubate Incubate for Fixed Time initiate_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify_glucose Quantify Glucose Produced stop_reaction->quantify_glucose determine_optimum Determine Optimal Temperature quantify_glucose->determine_optimum

Caption: Workflow for Determining Optimal Temperature.

References

strategies to improve the stability of beta-Gentiobiose in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of beta-Gentiobiose in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1] Its stability in aqueous solutions is a critical factor in various applications, including biochemical research, industrial fermentation, and as a raw material in the food, pharmaceutical, and cosmetic industries. Instability can lead to the degradation of this compound into its constituent glucose molecules, which can alter the intended properties and efficacy of the final product.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound is primarily influenced by:

  • pH: It is susceptible to hydrolysis under acidic conditions.

  • Temperature: High temperatures can accelerate its degradation.[1]

  • Enzymatic Activity: The presence of β-glucosidases can lead to the enzymatic hydrolysis of the β(1→6) glycosidic bond.

Q3: What are the degradation products of this compound?

A3: The primary degradation of this compound involves the cleavage of the β(1→6) glycosidic bond, resulting in the formation of two molecules of D-glucose.[1]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored by measuring the decrease in its concentration and the corresponding increase in the concentration of its degradation product, glucose, over time. High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and effective method for separating and quantifying both this compound and glucose in solution.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of this compound concentration in solution. Acidic pH of the solution: The glycosidic bond of this compound is labile in acidic conditions.Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) using appropriate buffers (e.g., phosphate (B84403) buffer).
High storage or experimental temperature: Elevated temperatures accelerate the rate of hydrolysis.Store this compound solutions at refrigerated temperatures (2-8 °C) and perform experiments at the lowest feasible temperature.
Microbial contamination: Microorganisms may produce β-glucosidases that degrade this compound.Prepare solutions under sterile conditions and consider adding a suitable antimicrobial agent if compatible with the experimental setup.
Inconsistent or unexpected experimental results. Degradation of this compound stock solution: The stock solution may have degraded over time, leading to inaccurate concentrations.Prepare fresh this compound stock solutions regularly and store them under optimal conditions (refrigerated, neutral pH). Periodically check the purity of the stock solution using HPLC.
Precipitation or changes in the physical appearance of the solution. High concentration of this compound: Exceeding the solubility limit of this compound in the chosen solvent.Consult the solubility data for this compound and prepare solutions within its solubility range. Gentle heating and stirring can aid dissolution.
Interaction with other components in the formulation: Other excipients or molecules in the solution may be interacting with this compound, leading to precipitation.Evaluate the compatibility of all components in the formulation. Consider using stabilizing agents.

Strategies to Enhance this compound Stability

Improving the stability of this compound in solution is crucial for many applications. The primary degradation pathway is the hydrolysis of the β(1→6) glycosidic bond. Strategies to mitigate this degradation are outlined below.

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies cluster_stabilizers Examples of Stabilizers This compound This compound Glucose Glucose This compound->Glucose Hydrolysis Control_pH pH Control (Neutral/Slightly Alkaline) Control_pH->this compound Inhibits Acid-Catalyzed Hydrolysis Control_Temp Temperature Control (Low Temperature) Control_Temp->this compound Reduces Degradation Rate Add_Stabilizers Addition of Stabilizers Add_Stabilizers->this compound Protects Glycosidic Bond Polyols Polyols (e.g., Sorbitol, Mannitol) Add_Stabilizers->Polyols Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Add_Stabilizers->Cyclodextrins

Figure 1. Strategies to mitigate the degradation of this compound.

Quantitative Stability Data

The stability of this compound is highly dependent on the pH and temperature of the solution. The following table summarizes the thermodynamic parameters for the enzymatic hydrolysis of this compound at a specific pH and temperature range. While this data pertains to enzymatic degradation, it provides insight into the energetics of the hydrolysis reaction.

ParameterValueConditionsReference
Equilibrium Constant (K)17.9 ± 0.7pH 5.65, 298.15 K (25 °C)[2][3]
Standard Gibbs Free Energy (ΔG°)-7.15 ± 0.10 kJ mol⁻¹pH 5.65, 298.15 K (25 °C)[2][3]
Standard Enthalpy (ΔH°)2.26 ± 0.48 kJ mol⁻¹pH 5.65, 286 to 316 K[2][3]

Note: This data is for enzymatic hydrolysis and serves as an indicator of the thermodynamics of glycosidic bond cleavage. Kinetic data for non-enzymatic degradation under various conditions would require specific experimental determination.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

This protocol outlines a procedure for conducting an accelerated stability study to assess the impact of temperature on the degradation of this compound.

1. Materials:

  • This compound (high purity)

  • Deionized water or appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • HPLC grade water and acetonitrile

  • D-Glucose standard

  • Volumetric flasks, pipettes, and vials

  • Temperature-controlled chambers or water baths

  • HPLC system with a refractive index (RI) detector and a suitable column for carbohydrate analysis (e.g., Aminex HPX-87H).

2. Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in the desired buffer.

  • Sample Preparation: Aliquot the stock solution into several sealed vials to prevent evaporation.

  • Stress Conditions: Place the vials in temperature-controlled chambers at various elevated temperatures (e.g., 40 °C, 50 °C, 60 °C, and 70 °C). Include a control set of vials stored at a reference temperature (e.g., 4 °C).

  • Time Points: Withdraw vials from each temperature at predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Sample Analysis:

    • Immediately after withdrawal, cool the samples to room temperature.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC to quantify the concentration of this compound and glucose.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the order of the degradation reaction (typically pseudo-first-order for hydrolysis).

    • Calculate the degradation rate constant (k) for each temperature from the slope of the line of the natural logarithm of the concentration versus time.

    • Use the Arrhenius equation to plot ln(k) versus 1/T (in Kelvin) to determine the activation energy (Ea) for the degradation. This allows for the prediction of the degradation rate at other temperatures.

Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Aliquot_Samples Aliquot into Vials Prepare_Solution->Aliquot_Samples Stress_Conditions Incubate at Different Temperatures Aliquot_Samples->Stress_Conditions Withdraw_Samples Withdraw Samples at Time Points Stress_Conditions->Withdraw_Samples Analyze_HPLC Analyze by HPLC Withdraw_Samples->Analyze_HPLC Data_Analysis Calculate Degradation Kinetics Analyze_HPLC->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for an accelerated stability study of this compound.
Protocol 2: HPLC Analysis of this compound and Glucose

1. HPLC System and Conditions:

  • Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60 °C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare individual stock solutions of this compound and D-Glucose (e.g., 10 mg/mL) in the mobile phase.

  • Prepare a series of mixed calibration standards containing both this compound and glucose at different concentrations covering the expected range in the stability samples.

3. Sample Preparation:

  • Dilute the stability samples with the mobile phase to fall within the calibration range.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve for both this compound and glucose.

  • Inject the prepared stability samples.

  • Identify and quantify the peaks for this compound and glucose based on their retention times and the calibration curves.

References

troubleshooting low yield in chemical synthesis of beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of β-gentiobiose.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields during the synthesis of β-gentiobiose, presented in a question-and-answer format.

Glycosylation Step: Low Yield of Octa-O-acetyl-β-gentiobiose

Question: My Koenigs-Knorr reaction to form the β-glycosidic bond is resulting in a low yield of the desired octa-O-acetyl-β-gentiobiose. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the Koenigs-Knorr glycosylation step are a common challenge. The primary factors to investigate are the reactivity of the glycosyl donor and acceptor, the choice and quality of the promoter, and the reaction conditions.

1. Inactive Glycosyl Donor (Acetobromoglucose):

  • Problem: The glycosyl halide (e.g., acetobromoglucose) may have degraded due to moisture.

  • Troubleshooting:

    • Ensure the acetobromoglucose is freshly prepared or has been stored under strictly anhydrous conditions.

    • Verify the purity of the donor via TLC or NMR before use.

2. Poorly Reactive Glycosyl Acceptor:

  • Problem: The hydroxyl group at the C-6 position of the glucose acceptor is sterically hindered, which can slow down the reaction.

  • Troubleshooting:

    • Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to the formation of side products.

    • Consider using a more reactive glycosyl donor.

3. Inefficient Promoter:

  • Problem: The promoter (e.g., silver carbonate, silver oxide) is crucial for activating the glycosyl donor.[1] Its effectiveness can be diminished by impurities or improper handling.

  • Troubleshooting:

    • Use high-purity, freshly opened, or properly stored silver salts.

    • Ensure the silver salt is finely powdered to maximize surface area.

    • Consider using a combination of promoters, such as silver oxide with a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which has been shown to accelerate the reaction and improve yields.[2][3]

4. Suboptimal Reaction Conditions:

  • Problem: The solvent, temperature, and stoichiometry can significantly impact the reaction outcome.

  • Troubleshooting:

    • Solvent: Use strictly anhydrous solvents (e.g., dichloromethane (B109758), toluene). The presence of water will consume the glycosyl donor.

    • Temperature: While room temperature is common, some reactions benefit from lower temperatures (-20 °C to 0 °C) to improve stereoselectivity, followed by a gradual warming.

    • Stoichiometry: A slight excess of the glycosyl donor (1.1-1.5 equivalents) is often used to ensure complete consumption of the more valuable acceptor.

Below is a diagram illustrating the troubleshooting workflow for the glycosylation step.

G Start Low Yield in Glycosylation Donor Check Glycosyl Donor Activity Start->Donor Acceptor Assess Glycosyl Acceptor Reactivity Start->Acceptor Promoter Evaluate Promoter Efficiency Start->Promoter Conditions Optimize Reaction Conditions Start->Conditions Donor_Sol Use freshly prepared/ properly stored donor Donor->Donor_Sol Acceptor_Sol Increase reaction time/temp or use more reactive donor Acceptor->Acceptor_Sol Promoter_Sol Use high-purity promoter or a promoter cocktail (e.g., Ag2O/TMSOTf) Promoter->Promoter_Sol Conditions_Sol Ensure anhydrous conditions Optimize temp and stoichiometry Conditions->Conditions_Sol End Improved Yield Donor_Sol->End Acceptor_Sol->End Promoter_Sol->End Conditions_Sol->End

Caption: Troubleshooting workflow for low yield in the glycosylation step.

Stereoselectivity Issues: Formation of α-Glycoside Impurity

Question: I am observing a significant amount of the undesired α-anomer in my glycosylation reaction. How can I improve the β-selectivity?

Answer:

Achieving high β-selectivity is critical and is primarily influenced by the choice of protecting group at the C-2 position of the glycosyl donor.

  • Neighboring Group Participation: The use of an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position is essential for obtaining the β-glycoside.[4] This group participates in the reaction mechanism to block the α-face of the oxocarbenium ion intermediate, directing the incoming acceptor to the β-face.[5]

  • Troubleshooting:

    • Verify Protecting Group: Confirm that your glycosyl donor has an acetyl or other participating group at the C-2 position. Ether-type protecting groups (e.g., benzyl) do not offer this assistance and can lead to mixtures of anomers.[4]

    • Solvent Effects: The choice of solvent can influence stereoselectivity. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) can sometimes favor the formation of the α-anomer. Non-participating solvents like dichloromethane are generally preferred for β-selectivity.

    • Promoter Choice: While silver carbonate is common, other promoters like mercury(II) cyanide or cadmium carbonate have been reported to influence stereoselectivity.[6] Experimenting with different promoters may improve the β:α ratio.

The logical relationship for achieving β-selectivity is outlined in the following diagram.

G Start Goal: High β-Selectivity PG C-2 Protecting Group Start->PG Acyl Acyl Group (e.g., Acetyl) PG->Acyl Ether Ether Group (e.g., Benzyl) PG->Ether NGP Neighboring Group Participation Acyl->NGP Alpha_Mix Mixture of α/β Anomers Ether->Alpha_Mix Beta Favors β-Glycoside NGP->Beta

Caption: Influence of C-2 protecting group on glycosylation stereoselectivity.

Deprotection Step: Incomplete Removal of Acetyl Groups

Question: The Zemplén deacetylation of my octa-O-acetyl-β-gentiobiose is incomplete, leading to a complex mixture and low yield of the final product. What could be the issue?

Answer:

Incomplete deacetylation is typically due to issues with the reagent or reaction conditions. The Zemplén deacetylation uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[7]

  • Problem: The sodium methoxide catalyst may be inactive.

  • Troubleshooting:

    • Use a fresh solution of sodium methoxide in methanol. Sodium methoxide is hygroscopic and can degrade over time.

    • Alternatively, prepare fresh sodium methoxide by carefully adding sodium metal to anhydrous methanol.

  • Problem: The reaction has not gone to completion.

  • Troubleshooting:

    • Monitor the reaction progress carefully using thin-layer chromatography (TLC). The product, β-gentiobiose, is much more polar than the starting material.

    • If the reaction stalls, a small additional amount of sodium methoxide can be added.

    • Ensure the reaction mixture is homogenous. If the acetylated sugar is not fully dissolved, the reaction will be slow.

  • Problem: Premature neutralization of the catalyst.

  • Troubleshooting:

    • The reaction is quenched by neutralizing the basic catalyst with an acid or an acidic ion-exchange resin. Ensure that neutralization is only performed after the reaction is complete as confirmed by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the glucose units in β-gentiobiose synthesis?

A1: Acetyl (Ac) groups are the most common protecting groups for the hydroxyls of both the glycosyl donor and acceptor.[8] They are stable under the conditions of the glycosylation reaction and can be removed efficiently in the final deprotection step. For the glycosyl donor, an acetyl group at the C-2 position is crucial for directing the formation of the β-glycosidic bond through neighboring group participation.[9]

Q2: What are some common side reactions that can lower the yield of the Koenigs-Knorr reaction?

A2:

  • Hydrolysis of the glycosyl donor: If there is any moisture in the reaction, the acetobromoglucose will hydrolyze back to glucose tetraacetate.

  • Orthoester formation: Under certain conditions, the participating group at C-2 can react with the acceptor to form a stable orthoester, which is a common byproduct.

  • Elimination: Formation of a glycal by elimination of HBr from the glycosyl donor can occur, especially at higher temperatures.

Q3: How can I purify the final β-gentiobiose product?

A3: After deprotection, the crude product is typically a mixture of β-gentiobiose, salts, and any remaining partially acetylated byproducts. Purification is often achieved by:

  • Neutralization and Filtration: The reaction mixture is neutralized, and the resulting salts are filtered off.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Column Chromatography: The residue is purified by column chromatography on silica (B1680970) gel. A polar solvent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol/water, is typically required to elute the highly polar β-gentiobiose.

Quantitative Data

Table 1: Comparison of Promoters in Koenigs-Knorr Type Reactions

Promoter SystemTypical Yield of GlycosylationKey Considerations
Silver (I) Carbonate50-70%The classical promoter; requires stoichiometric amounts.
Silver (I) Oxide60-80%Often gives slightly higher yields than silver carbonate.
Cadmium (II) Carbonate50-60%[6]Can be effective, particularly for secondary alcohols.[6]
Silver (I) Oxide / TMSOTf (cat.)>90%[3]Catalytic Lewis acid significantly accelerates the reaction and improves yield.[3]

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Octa-O-acetyl-β-gentiobiose via Koenigs-Knorr Reaction

This protocol describes the coupling of a glycosyl donor and acceptor to form the protected disaccharide.

Materials:

  • Acetobromoglucose (glycosyl donor)

  • 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (glycosyl acceptor)

  • Silver (I) carbonate (promoter)

  • Anhydrous dichloromethane (solvent)

  • Molecular sieves (4Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 eq.), anhydrous dichloromethane, and activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add silver (I) carbonate (1.5 eq.) to the mixture.

  • In a separate flask, dissolve acetobromoglucose (1.2 eq.) in anhydrous dichloromethane.

  • Add the acetobromoglucose solution dropwise to the acceptor mixture over 30 minutes.

  • Protect the reaction from light and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield octa-O-acetyl-β-gentiobiose.

Protocol 2: Zemplén Deacetylation of Octa-O-acetyl-β-gentiobiose

This protocol describes the removal of the acetyl protecting groups to yield the final β-gentiobiose product.

Materials:

  • Octa-O-acetyl-β-gentiobiose

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount, e.g., 0.05 eq.) or a fresh 0.5 M solution in methanol

  • Amberlite IR120 (H⁺) resin or dilute acetic acid

Procedure:

  • Dissolve the octa-O-acetyl-β-gentiobiose (1.0 eq.) in anhydrous methanol in a round-bottom flask.[10]

  • Add a catalytic amount of sodium methoxide.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1:0.1 mixture of ethyl acetate/methanol/water). The starting material is much less polar than the product.

  • The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, add Amberlite IR120 (H⁺) resin to the mixture until the pH is neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude β-gentiobiose.

  • If necessary, the product can be further purified by recrystallization from a solvent such as aqueous ethanol (B145695) or by silica gel chromatography using a polar eluent.

References

dealing with co-elution of sugar isomers in carbohydrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the analysis of carbohydrates, with a focus on the co-elution of sugar isomers.

Troubleshooting Guide: Dealing with Co-elution of Sugar Isomers

Co-elution, the failure to separate two or more compounds in a chromatographic system, is a common challenge in carbohydrate analysis, particularly with structurally similar sugar isomers. This guide provides a systematic approach to troubleshoot and resolve these issues.

Q1: My chromatogram shows poor peak shape (fronting, tailing, or split peaks) for my sugar standards. What could be the cause and how do I fix it?

A1: Poor peak shape can be the first indication of an underlying issue that could lead to or exacerbate co-elution. Here are common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.[1]

  • Column Contamination: Accumulation of matrix components can distort peak shapes.[1]

    • Solution: Try backflushing the column or following a generic column cleaning protocol recommended by the manufacturer.[1]

  • Inappropriate Mobile Phase pH: For anion-exchange chromatography, the pH of the mobile phase is critical for the ionization of carbohydrates.

    • Solution: Ensure the mobile phase pH is high enough (typically >11) to deprotonate the sugar hydroxyl groups, turning them into anions.[2]

  • Mutarotation: In solution, reducing sugars can exist as interconverting α and β anomers, which can sometimes separate on the column, leading to split or broadened peaks.[3]

    • Solution: Increasing the column temperature can accelerate the interconversion of anomers, sometimes resulting in a single, sharper peak.[4]

Q2: I have confirmed my sugar isomer peaks are co-eluting. What is the general workflow to address this?

A2: A systematic approach is crucial for resolving co-elution. The following workflow can guide your optimization process.

co_elution_workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Techniques cluster_3 Resolution start Co-eluting Sugar Isomers Identified optimize_gradient Optimize Mobile Phase Gradient/Composition start->optimize_gradient change_temp Adjust Column Temperature optimize_gradient->change_temp If not resolved end Isomers Resolved optimize_gradient->end Resolved change_flow Modify Flow Rate change_temp->change_flow If not resolved change_temp->end Resolved change_column Switch Column Chemistry change_flow->change_column If not resolved change_flow->end Resolved derivatization Implement Derivatization change_column->derivatization If still co-eluting change_column->end Resolved advanced_ms Utilize Advanced MS Techniques (e.g., Ion Mobility) derivatization->advanced_ms For very difficult separations derivatization->end Resolved advanced_ms->end Resolved

Troubleshooting workflow for co-eluting sugar isomers.

Q3: How do I optimize my mobile phase to improve the separation of sugar isomers?

A3: Mobile phase optimization is a critical first step.

  • For Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Acetonitrile (B52724)/Water Ratio: In HILIC, a high percentage of organic solvent (typically acetonitrile) is used. To increase retention and potentially improve separation, you can increase the acetonitrile concentration. Conversely, to decrease retention, increase the water content.[5]

    • Additives: The addition of a small amount of an acid (like formic acid) or a base (like ammonium (B1175870) hydroxide) can alter the surface chemistry of the stationary phase and the ionization state of the analytes, thereby affecting selectivity.[6]

  • For Anion-Exchange Chromatography (AEC):

    • Eluent Strength: In AEC for carbohydrates, a high pH eluent (e.g., sodium hydroxide) is used. The concentration of the hydroxide (B78521) determines the eluent strength. A shallower gradient or a lower starting concentration of hydroxide can improve the resolution of closely eluting peaks.[7]

    • Acetate (B1210297) Addition: Adding sodium acetate to the mobile phase can help elute more strongly retained oligosaccharides by increasing the eluent's ionic strength.[7]

Q4: Can changing the column chemistry help resolve my co-eluting isomers?

A4: Yes, if optimizing the mobile phase is insufficient, changing the column is a powerful next step. Different stationary phases offer different selectivities.

Column TypeSeparation PrincipleBest For
Amide/HILIC Partitioning based on hydrophilicity.[4][8]General-purpose separation of neutral mono- and oligosaccharides.[4][9]
High-Performance Anion-Exchange (HPAEC) Ion exchange of anionic sugars at high pH.[10]High-resolution separation of monosaccharides, including linkage and stereoisomers.[11]
Ligand-Exchange Complexation between sugar hydroxyl groups and metal counter-ions (e.g., Ca2+, Pb2+) on the stationary phase.[5][12]Separation of mono- and disaccharides.[12]
Graphitized Carbon Adsorption and charge-induced interactions.Separation of structurally related sugars and isomers.[13]

Frequently Asked Questions (FAQs)

Q1: What is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and why is it used for carbohydrate analysis?

A1: HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis.[11]

  • HPAEC: This technique separates carbohydrates by taking advantage of their weakly acidic nature. At a high pH (typically using a sodium hydroxide eluent), the hydroxyl groups of carbohydrates become ionized, allowing them to be separated on a strong anion-exchange column.[2] This method provides excellent resolution, even for stereoisomers and linkage isomers.[11]

  • PAD: Since sugars lack a strong UV chromophore, they are difficult to detect with standard UV detectors.[10] Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates by oxidizing them at the surface of a gold electrode. This allows for detection limits in the low parts-per-billion (ppb) range without the need for derivatization.[7][11]

Q2: When should I consider derivatization for my sugar analysis?

A2: Derivatization is often employed to overcome challenges in either chromatography or detection.[14] Consider derivatization when:

  • You are using Gas Chromatography (GC), as sugars are non-volatile and require derivatization (e.g., silylation or acetylation) to make them suitable for GC analysis.[15]

  • You need to improve chromatographic separation in Liquid Chromatography (LC) by altering the physicochemical properties of the sugars.[14]

  • You want to use more sensitive detection methods like fluorescence or UV spectroscopy. Derivatization can attach a chromophore or fluorophore to the sugar molecule.[14][16][17] For example, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for UV detection.[14]

Q3: My sugar isomers have the same mass. Can mass spectrometry (MS) help in their analysis?

A3: While standard MS cannot differentiate isomers based on mass alone, coupling it with other techniques is very powerful.

  • LC-MS: When coupled with a liquid chromatography method that can separate the isomers (like HILIC or HPAEC), MS serves as a highly selective and sensitive detector.[18] Using high pH mobile phases in HILIC can improve both chromatographic resolution and MS signal intensity.[6]

  • Tandem MS (MS/MS): By inducing fragmentation of the sugar ions, tandem MS can sometimes produce unique fragment ions for different isomers, allowing for their differentiation even if they are not chromatographically separated.[19][20]

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions in the gas phase based on their size and shape (collisional cross-section). Since isomers often have different three-dimensional structures, IM-MS can separate them even when they co-elute from the LC column and have the same mass-to-charge ratio.[18][21]

Q4: What are typical detection limits for different carbohydrate analysis methods?

A4: Detection limits can vary significantly depending on the technique. The table below provides a general comparison.

Detection MethodAnalyte ExampleMinimum Detection Limit (MDL)
Pulsed Amperometric Detection (PAD) Glucose0.12 pmole[22]
Fructose0.22 pmole[22]
Sucrose0.11 pmole[22]
Mass Spectrometry (SIM mode) Glucose1.49 pmole[22]
Fructose1.19 pmole[22]
Sucrose0.36 pmole[22]

Note: Under the specific conditions cited, PAD was found to be 3-10 times more sensitive than MS detection for these carbohydrates.[22]

Experimental Protocols

Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol provides a general framework for the separation of monosaccharides.

  • Column: A high-performance anion-exchange column stable at high pH, such as a Dionex CarboPac™ series column.[2][11]

  • Mobile Phase: An aqueous solution of sodium hydroxide (NaOH). The concentration will depend on the specific isomers to be separated but typically ranges from 10 mM to 200 mM. A gradient elution is often used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Column temperature can be varied (e.g., 30-50 °C) to optimize selectivity.[7]

  • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode. A repeating sequence of three potentials is applied to the electrode for oxidation, desorption, and reduction, ensuring a clean and active surface for detection.[7]

  • Sample Preparation: Dilute the sample in deionized water. If the sample contains high concentrations of anions, they may need to be removed using an appropriate sample preparation cartridge to avoid interference.[2]

hpaec_pad_workflow cluster_0 Sample & System cluster_1 Separation cluster_2 Detection sample Aqueous Sugar Sample injector Injector sample->injector pump HPLC Pump (High pH Eluent, e.g., NaOH) pump->injector column Anion-Exchange Column (e.g., CarboPac) injector->column detector Pulsed Amperometric Detector (PAD) column->detector data Data System (Chromatogram) detector->data

Experimental workflow for HPAEC-PAD analysis.

Protocol 2: Derivatization of Sugars for GC-MS Analysis (Alditol Acetates)

This protocol is a common method for preparing sugars for GC analysis, which results in a single peak per sugar.[15]

  • Reduction Step:

    • Dissolve approximately 2 mg of the sugar sample in 60 µL of 10 mg/mL sodium borohydride (B1222165) in n-methylimidazole and 250 µL of water.

    • Heat the mixture at 37°C for 90 minutes.

    • Stop the reaction by adding 20 µL of glacial acetic acid.[15]

  • Acetylation Step:

    • This step typically follows the reduction and involves reacting the resulting alditols with an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst.

  • Extraction:

    • The resulting alditol acetate derivatives are then extracted into an organic solvent (e.g., chloroform) suitable for GC injection.

  • Analysis:

    • The sample is injected into a GC-MS system. The GC column separates the derivatives, and the MS provides identification and quantification.

Note: This is a simplified protocol. Specific reagents and reaction times may need to be optimized based on the specific sugars and sample matrix.

References

optimization of derivatization methods for GC-MS of beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of derivatization methods for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of β-Gentiobiose.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing β-Gentiobiose by GC-MS?

A1: β-Gentiobiose, like other disaccharides, is a non-volatile compound due to the presence of multiple polar hydroxyl (-OH) groups that cause strong hydrogen bonding.[1] These characteristics prevent it from vaporizing at temperatures suitable for GC analysis; instead, it would decompose or caramelize in the hot GC inlet.[1][2] Derivatization is a chemical process that replaces the active hydrogens on these hydroxyl groups with less polar, non-hydrogen-bonding groups, thereby increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[2]

Q2: I am seeing multiple peaks in my chromatogram for a pure β-Gentiobiose standard. Is this expected?

A2: Yes, this is a common phenomenon. In solution, reducing sugars like β-Gentiobiose exist as an equilibrium mixture of different isomers (anomers, such as α and β, and open-chain forms).[1][3] A simple one-step derivatization, such as silylation alone, will react with all these forms, resulting in multiple derivative products and, consequently, multiple chromatographic peaks for a single compound.[3] This complicates both qualitative identification and quantitative analysis.[1][4]

Q3: What is the purpose of the methoximation step in a two-step derivatization protocol?

A3: The methoximation step is crucial for simplifying the chromatographic output. It involves reacting the sugar with a reagent like methoxyamine hydrochloride (MeOx).[5] This reaction specifically targets the aldehyde or ketone group in the open-chain form of the sugar, converting it into a methoxime.[2][5] This "locks" the sugar in its open-chain conformation, preventing the formation of different ring structures (anomers) during the subsequent silylation step.[2] The result is a reduction from many potential isomers to just two (syn- and anti-isomers of the oxime), which simplifies the chromatogram and improves the reliability of quantification.[3][4]

Q4: How critical is the removal of water from my sample and reagents before derivatization?

A4: It is absolutely critical. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture.[3] Any water present in the sample or reagents will preferentially react with the silylating agent, consuming it and leading to incomplete derivatization of the target analyte.[2] Furthermore, moisture can also cause the decomposition of the already-formed trimethylsilyl (B98337) (TMS) derivatives. Therefore, samples should be thoroughly dried (e.g., by lyophilization or evaporation under nitrogen), and anhydrous solvents and reagents should be used.[2][6]

Q5: Can I use other derivatization methods besides silylation?

A5: Yes, other methods like acetylation are available.[1][7] Acetylation converts hydroxyl groups to esters. One common method is alditol acetylation, which involves a reduction step followed by acetylation.[3][6] This method has the advantage of producing only a single derivative peak per sugar, which is excellent for quantification.[3] However, a significant drawback is that different parent sugars can be reduced to the same alditol, leading to the same final derivative (e.g., arabinose and lyxose).[3] For disaccharides, silylation, particularly after an oximation step, remains one of the most common and effective approaches.[3][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Peak or Very Small Peak for β-Gentiobiose 1. Incomplete Derivatization: Insufficient reagent, presence of moisture, reaction time too short, or temperature too low.[9] 2. Derivative Degradation: Sample exposed to moisture after derivatization; injector port temperature is too high.[10]1. Optimize Derivatization: Ensure the sample is completely dry.[2] Use an excess of the silylating reagent (e.g., at least a 2:1 molar ratio of reagent to active hydrogens). Optimize reaction time and temperature according to established protocols.[11] 2. Ensure Stability: Analyze samples as soon as possible after derivatization. Store derivatized samples under anhydrous conditions. Check and optimize the GC inlet temperature.
Multiple Unidentified Peaks / Broad Peaks 1. Anomerization: A one-step silylation was performed without a prior methoximation step.[1][3] 2. Incomplete Silylation: Some hydroxyl groups remain underivatized, leading to partially derivatized, more polar molecules with poor peak shape. 3. Reagent By-products: Excess derivatization reagents or their by-products are being detected.1. Implement Two-Step Derivatization: Introduce a methoximation step before silylation to reduce the number of isomers.[2][3][5] 2. Drive Reaction to Completion: Increase reaction temperature or time. Ensure sufficient reagent is used and that moisture is excluded. 3. Sample Cleanup: If necessary, perform a liquid-liquid extraction (e.g., with chloroform (B151607) or ethyl acetate) to separate derivatives from non-volatile by-products.[12]
Poor Reproducibility / Inconsistent Peak Areas 1. Variable Moisture Content: Inconsistent drying of samples leads to varying derivatization efficiency.[3] 2. Inaccurate Reagent Aliquoting: Small errors in the volume of derivatization reagents can have a large impact. 3. Derivative Instability: Time between derivatization and injection varies between samples.[11]1. Standardize Drying: Use a consistent and thorough drying method for all samples and standards (e.g., lyophilization).[2] 2. Use an Internal Standard: Add an internal standard (e.g., a stable isotopically labeled sugar or a non-interfering compound like sorbitol) prior to derivatization to correct for variations in reaction efficiency and injection volume.[1] 3. Automate & Standardize Workflow: Use an autosampler for consistent injection times.[13][14] Ensure all samples are analyzed within a consistent timeframe after derivatization.[11]

Experimental Protocols & Methodologies

Protocol 1: Two-Step Methoximation and Silylation

This is the most widely recommended method for reducing isomeric complexity and achieving robust results for sugars.[2][3][5]

1. Sample Preparation:

  • Accurately weigh or pipette the sample containing β-Gentiobiose into a reaction vial.

  • Completely dry the sample. Lyophilization (freeze-drying) is ideal. Alternatively, evaporate the solvent under a stream of dry nitrogen.[2]

2. Methoximation:

  • Prepare a solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (B92270) (e.g., 20-40 mg/mL).[2][15]

  • Add the MeOx solution to the dried sample (e.g., 100 µL).[15]

  • Seal the vial tightly and vortex to dissolve the sample.

  • Incubate at a controlled temperature. Conditions can range from 37°C for 90 minutes to 60°C for 12-24 hours.[2][15]

  • Allow the vial to cool to room temperature.

3. Silylation:

  • Add the silylating reagent, typically N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA (often with 1% TMCS as a catalyst).[2][13]

  • Seal the vial again and vortex.

  • Incubate to complete the reaction. Common conditions are 37°C for 30 minutes or 60°C for 12-24 hours.[2][15]

  • After cooling, the sample is ready for GC-MS injection. An aliquot may be transferred to an autosampler vial.[15]

Summary of Derivatization Reagents
Reagent ClassExample(s)Target Group(s)AdvantagesConsiderations
Oximation Methoxyamine HCl (MeOx), Ethylhydroxylamine HCl (EtOx)Aldehyde and Keto groupsReduces the number of isomers by locking the sugar in an open-chain form, simplifying chromatograms.[2][3][5]Adds an extra step to the protocol. Produces two geometric isomers (syn/anti).[4]
Silylation MSTFA, BSTFA (+1% TMCS), TMCSHydroxyl (-OH), Carboxyl (-COOH), Amine (-NH), Thiol (-SH) groupsHighly effective at increasing volatility. Reagents are very volatile, minimizing interference.[2]Extremely sensitive to moisture.[3] Can produce multiple derivatives if oximation is not performed first.[1] BSA is not recommended for carbohydrates due to anomerization.[7]
Acylation Acetic Anhydride, MBTFA (N-Methyl-bis(trifluoroacetamide))Hydroxyl (-OH), Amine (-NH) groupsDerivatives are very stable. Alditol acetylation produces a single peak per sugar.[3][7]Can produce acidic byproducts that may need to be removed.[7] Alditol acetylation can result in different sugars producing the same derivative.[3] MBTFA is also sensitive to moisture.[16]

Visualizations

Experimental and Logical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Aqueous Sample (containing β-Gentiobiose) Dry Complete Drying (Lyophilization) Sample->Dry Methox Step 1: Methoximation (Locks open-chain form) Dry->Methox Silyl Step 2: Silylation (Increases volatility) Methox->Silyl Cool to RT GCMS GC-MS Injection & Analysis Silyl->GCMS Data Data Processing (Peak Integration & ID) GCMS->Data

Caption: General experimental workflow for the GC-MS analysis of β-Gentiobiose.

Derivatization_Logic cluster_problem Problem: Isomerization cluster_path1 Path 1: Direct Silylation cluster_path2 Path 2: Two-Step Derivatization (Optimized) Start β-Gentiobiose in Solution Anomers Equilibrium of multiple anomers (α, β, open-chain) Start->Anomers DirectSilyl Silylation Only Anomers->DirectSilyl Methox Step 1: Methoximation Anomers->Methox Result1 Multiple TMS-Derivatives = Complex Chromatogram DirectSilyl->Result1 Lock Sugar locked in open-chain form Methox->Lock Silyl Step 2: Silylation Lock->Silyl Result2 Two Syn/Anti Isomers = Simplified Chromatogram Silyl->Result2

Caption: Logic for using two-step derivatization to simplify analysis.

References

minimizing degradation of beta-Gentiobiose during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of beta-Gentiobiose during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1] It is a white, crystalline solid soluble in water and hot methanol.[1] Its stability is a critical concern because the glycosidic bond is susceptible to cleavage under various conditions, leading to the formation of glucose. This degradation can result in inaccurate quantification and characterization of this compound in your samples.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors leading to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the β(1→6) glycosidic linkage.

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.

  • Enzymatic Activity: The presence of β-glucosidases, enzymes that specifically cleave β-glucosidic bonds, can rapidly degrade this compound.[2]

Q3: At what pH is this compound most stable?

While specific kinetic data for a wide pH range is limited, studies on other glycosides suggest that neutral to slightly acidic conditions are generally optimal for stability. Dextrose solutions, for instance, show maximum stability around pH 4.[3] Extreme pH values, both low (acidic) and high (alkaline), will promote hydrolysis.

Q4: Can this compound degrade during storage?

Yes, improper storage can lead to degradation. For long-term stability, it is recommended to store this compound as a dry, solid compound in a cool, dark, and dry place. In solution, degradation can occur over time, especially if the pH is not optimal or if microbial contamination (which can introduce enzymes) is present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of samples containing this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Acid Hydrolysis: The sample may have been exposed to acidic conditions during extraction or processing.Maintain a neutral or slightly acidic pH (around 6-7) throughout the sample preparation process. Use buffered solutions where appropriate.
High Temperatures: The sample may have been exposed to excessive heat during extraction, evaporation, or other steps.Keep samples on ice or at 4°C whenever possible. Use low-temperature evaporation techniques like lyophilization (freeze-drying) instead of high-temperature methods.
Enzymatic Degradation: The sample may contain active β-glucosidases.Heat Inactivation: Briefly heat the sample at a high temperature (e.g., 90-100°C for 5-10 minutes) to denature enzymes. Note: This may not be suitable for heat-sensitive analytes.Solvent Extraction: Use organic solvents like ethanol (B145695) to precipitate and inactivate enzymes.[4] pH Inactivation: Adjust the pH to a range where the enzyme is inactive, if known, and if it does not compromise the stability of this compound.
Inconsistent quantification results Variable Degradation: Inconsistent sample handling procedures are leading to varying levels of degradation between samples.Standardize all sample preparation steps, including extraction time, temperature, and pH. Ensure all samples are processed under identical conditions.
Incomplete Enzyme Inactivation: Residual β-glucosidase activity is degrading the analyte over time.Ensure the chosen enzyme inactivation method is effective. Validate the inactivation by running a control sample with a known amount of this compound and monitoring its stability over time.
Appearance of unexpected glucose peaks in chromatogram Degradation Product: The glucose is likely a result of this compound degradation.Review the entire sample preparation workflow to identify and mitigate potential causes of degradation as outlined above (pH, temperature, enzymatic activity).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may need optimization based on the specific plant matrix.

  • Sample Collection and Storage: Immediately freeze fresh plant material in liquid nitrogen and store at -80°C to minimize enzymatic activity.

  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To 1 gram of powdered tissue, add 10 mL of 80% ethanol.

    • Vortex thoroughly.

    • Incubate in a water bath at 60°C for 25 minutes to extract soluble sugars and inactivate most enzymes.[5]

    • For samples with high β-glucosidase activity, a preliminary heat shock (e.g., boiling for 5-10 minutes) of the initial plant material in the extraction solvent can be beneficial.[4]

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solvent Removal:

    • Evaporate the ethanol from the supernatant under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator or by freeze-drying (lyophilization).

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume of HPLC-grade water or your initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.[5]

Protocol 2: Inactivation of beta-Glucosidase Activity

This protocol can be used for aqueous extracts suspected of containing high levels of β-glucosidase activity.

  • Heat Inactivation:

    • Heat the aqueous extract in a sealed vial in a water bath or heat block at 90-100°C for 5-10 minutes.

    • Immediately cool the sample on ice.

    • Centrifuge at high speed to pellet any precipitated proteins.

    • Collect the supernatant for analysis.

    • Caution: This method may not be suitable for other thermally labile compounds in your sample.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Condition Effect on this compound Recommendation
pH Acidic (e.g., < pH 4)Increased rate of hydrolysis of the glycosidic bond.Maintain pH in the neutral to slightly acidic range (pH 6-7).
Alkaline (e.g., > pH 8)Increased rate of hydrolysis and potential for other degradation reactions.Avoid strongly alkaline conditions.
Temperature High Temperature (> 40°C)Accelerates both chemical and enzymatic degradation.[6]Keep samples cold (on ice or at 4°C) whenever possible. Use low-temperature evaporation methods.
Enzymes Presence of β-glucosidasesRapid enzymatic hydrolysis to glucose.Inactivate enzymes through heat treatment or solvent precipitation at the earliest stage of sample preparation.

Visualizations

degradation_pathways cluster_acid_base Chemical Hydrolysis cluster_enzymatic Enzymatic Hydrolysis b_gentiobiose This compound Acid (H+) Acid (H+) b_gentiobiose->Acid (H+) Base (OH-) Base (OH-) b_gentiobiose->Base (OH-) beta-Glucosidase beta-Glucosidase b_gentiobiose->beta-Glucosidase glucose Glucose (x2) Acid (H+)->glucose Base (OH-)->glucose beta-Glucosidase->glucose

Caption: Degradation pathways of this compound.

sample_prep_workflow start Sample Collection (Flash Freeze) homogenization Homogenization (Cryogenic) start->homogenization extraction Extraction (e.g., 80% Ethanol, 60°C) homogenization->extraction enzyme_inactivation Enzyme Inactivation (Heat/Solvent) extraction->enzyme_inactivation clarification Clarification (Centrifugation) enzyme_inactivation->clarification concentration Concentration (Low Temperature Evaporation) clarification->concentration reconstitution Reconstitution & Filtration concentration->reconstitution analysis Analysis (e.g., HPLC) reconstitution->analysis

Caption: Recommended workflow for this compound sample preparation.

References

Validation & Comparative

A Comparative HPLC Analysis of β-Gentiobiose and Cellobiose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for scientists in drug development and carbohydrate research, this document provides a detailed comparative analysis of β-Gentiobiose and Cellobiose using High-Performance Liquid Chromatography (HPLC). This guide outlines the structural differences, presents key performance data from experimental analysis, and provides a comprehensive experimental protocol for their separation and quantification.

Introduction: Structural Isomers with Distinct Properties

Cellobiose and β-Gentiobiose are disaccharides, both composed of two D-glucose units. Their fundamental difference lies in the glycosidic bond linking these units, a structural nuance that dictates their chemical properties and chromatographic behavior. Cellobiose, the repeating unit of cellulose, features a β(1→4) linkage.[1] In contrast, β-Gentiobiose, a component of some plant glycosides like crocin (B39872) in saffron, is characterized by a β(1→6) linkage.[2][3] This seemingly minor variation in linkage position significantly impacts their three-dimensional structure, influencing how they interact with HPLC stationary phases and enabling their separation.

G cluster_cellobiose Cellobiose cluster_gentiobiose β-Gentiobiose C_Glc1 β-D-Glucose C_Glc2 D-Glucose C_Glc1->C_Glc2 β(1→4) linkage G_Glc1 β-D-Glucose G_Glc2 D-Glucose G_Glc1->G_Glc2 β(1→6) linkage

Performance Data: HPLC Separation

The separation of these isomers is effectively achieved using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique is ideal for carbohydrates as it allows for the separation of these highly polar, non-chromophoric molecules in their anionic form at high pH without the need for derivatization.[4]

The following table summarizes the retention time data for Cellobiose and β-Gentiobiose obtained using a Dionex CarboPac PA210-Fast-4µm column, demonstrating their successful resolution.

AnalyteLinkageRetention Time (min)
Cellobiose β(1→4)~18.5
β-Gentiobiose β(1→6)~17.5
Data is estimated from the chromatogram presented for the separation of Sake carbohydrates.[1]

Experimental Protocol: HPAE-PAD Method

This section details the methodology for the simultaneous analysis of β-Gentiobiose and Cellobiose. The following protocol is based on the conditions used for separation on the Dionex CarboPac series columns.[1]

G prep Sample Preparation (Dissolve standards/samples in DI water) hplc HPLC System Setup (Install Dionex CarboPac Column) prep->hplc equilibration Column Equilibration (Run eluent until baseline is stable) hplc->equilibration injection Sample Injection (Inject 5-25 µL of sample) equilibration->injection separation Isocratic Elution (Separate analytes with KOH eluent) injection->separation detection Pulsed Amperometric Detection (PAD) (Quantify carbohydrates via oxidation) separation->detection analysis Data Analysis (Integrate peaks and quantify) detection->analysis

1. System Configuration:

  • HPLC System: A metal-free Ion Chromatography system capable of delivering accurate high-pH gradients is recommended.[5]

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode and a silver/silver chloride (Ag/AgCl) reference electrode.[1]

2. Chromatographic Conditions:

  • Column: Dionex CarboPac PA210-Fast-4µm, 4 x 250 mm (Analytical) with a Dionex CarboPac PA210-Fast-4µm, 4 x 50 mm (Guard) column.[1]

  • Eluent: 14 mM Potassium Hydroxide (KOH). The eluent should be prepared fresh from a concentrate (e.g., Dionex EGC KOH Cartridge) or from a 50% w/w solution and must be protected from atmospheric carbon dioxide, which can affect retention times and resolution.[1][6]

  • Flow Rate: 0.50 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.[1]

3. Sample and Standard Preparation:

  • Solvent: Use high-purity deionized (DI) water (18.2 MΩ·cm resistivity) for all standards and sample dilutions.

  • Standards: Prepare individual stock solutions of β-Gentiobiose and Cellobiose (e.g., 1 mg/mL). A mixed working standard can be prepared by diluting the stock solutions to the desired concentration range (e.g., 1-20 ppm).

  • Sample Preparation: Dilute samples to fall within the calibrated concentration range. Filter all samples and standards through a 0.22 µm syringe filter before injection to protect the column.

4. Detection:

  • PAD Waveform: Use a quadruple-pulse waveform optimized for carbohydrate analysis on a gold electrode.[1] This typically involves potentials for detection, oxidation, and reduction to clean the electrode surface between measurements, ensuring a stable and sensitive response.

5. Data Analysis:

  • Identify peaks based on the retention times established with the pure standards.

  • Generate a calibration curve for each analyte by plotting peak area against concentration for the series of standards.

  • Quantify the amount of β-Gentiobiose and Cellobiose in the unknown samples by interpolating their peak areas from the calibration curve.

References

A Comparative Guide to the Mass Spectrometric Differentiation of β-Gentiobiose and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of carbohydrates is a critical task in various scientific disciplines, including drug development, where subtle isomeric differences can significantly impact biological activity. This guide provides a comprehensive comparison of mass spectrometric techniques for the differentiation of β-Gentiobiose and its common isomers, such as cellobiose, maltose, and lactose. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Executive Summary

Differentiating disaccharide isomers by mass spectrometry is challenging due to their identical mass-to-charge ratios. This guide explores three powerful mass spectrometric techniques that provide distinct advantages in resolving these isomers:

  • Ion Mobility-Mass Spectrometry (IM-MS): Separates isomers based on their size and shape, providing a measure of their collision cross-section (CCS).

  • Tandem Mass Spectrometry (MS/MS): Differentiates isomers by inducing fragmentation and analyzing the resulting unique fragment ion patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile derivatives of the isomers based on their retention times in a gas chromatography column.

This guide presents quantitative data in comparative tables, details the experimental protocols for each technique, and provides visualizations of the analytical workflows.

Comparative Analysis of Physicochemical Properties

The differentiation of β-Gentiobiose and its isomers relies on exploiting subtle differences in their physicochemical properties. The following tables summarize key discriminative features obtained by various mass spectrometric methods.

Ion Mobility-Mass Spectrometry (IM-MS) Data

IM-MS separates ions based on their drift time through a gas-filled chamber, which is proportional to their rotationally averaged collision cross-section (CCS). The CCS is a characteristic value for a given ion's size and shape. The table below presents the reported CCS values for the sodiated adducts ([M+Na]⁺) of β-Gentiobiose and its common isomers.

DisaccharideLinkageCCS of [M+Na]⁺ (Ų)
β-Gentiobiose β(1→6) 179.4 [1]
Cellobiose β(1→4)Data not available in searched sources
Maltose α(1→4)Data not available in searched sources
Lactose β(1→4)Data not available in searched sources

Note: While specific CCS values for all common isomers as sodiated adducts were not available in the searched literature, IM-MS is a well-established technique for separating such isomers. The differentiation is based on the principle that different glycosidic linkages and stereochemistries result in unique three-dimensional structures and thus distinct CCS values.

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Tandem mass spectrometry, particularly with collision-induced dissociation (CID), generates characteristic fragment ions for each isomer. The fragmentation patterns can vary depending on the adduct ion (e.g., [M+Na]⁺ or [M+Cl]⁻). The following table summarizes some of the diagnostic fragment ions observed for β-Gentiobiose and its isomers.

DisaccharideAdduct IonKey Diagnostic Fragment Ions (m/z)Reference
β-Gentiobiose [M+Cl]⁻237[2]
Cellobiose [M+Cl]⁻333[2]
Maltose [M+Na]⁺161 (from heated maltose)[1]
Lactose [M+Na]⁺323 (from heated lactose)[1]

Note: The fragmentation of saccharides is complex and can be influenced by experimental conditions. The ions listed represent some of the reported diagnostic fragments that can aid in isomer differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS requires chemical derivatization to increase the volatility of the sugars. The retention time of the derivatized isomers is a key parameter for their differentiation. The following table provides an example of retention times for trimethylsilyl (B98337) (TMS) derivatives of some disaccharides.

Disaccharide DerivativeRetention Time (min)
Gentiobiose (TMS derivative) Specific retention time data not available in searched sources
β-Cellobiose (TMS derivative) 8.12
β-Maltose (TMS derivative) 7.98
Lactose (TMS derivative) 10.3

Note: Retention times are highly dependent on the specific GC column, temperature program, and other chromatographic conditions. The values presented are for illustrative purposes and are based on a specific published method.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful differentiation of disaccharide isomers. The following sections provide methodologies for the key techniques discussed.

Ion Mobility-Mass Spectrometry (IM-MS) Protocol

Objective: To separate and differentiate β-Gentiobiose and its isomers based on their collision cross-sections.

1. Sample Preparation:

  • Dissolve disaccharide standards in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of approximately 10 µM.
  • To facilitate the formation of sodiated adducts, add sodium chloride (NaCl) to the sample solution to a final concentration of approximately 20 µM.

2. Instrument Parameters (example using a traveling-wave IM-MS instrument):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
  • Capillary Voltage: 3.0 kV
  • Sampling Cone Voltage: 30 V
  • Source Temperature: 100°C
  • Desolvation Temperature: 250°C
  • IMS Wave Velocity: 600 m/s
  • IMS Wave Height: 40 V
  • IMS Gas: Nitrogen
  • Mass Range: m/z 100-1000

3. Data Acquisition and Analysis:

  • Acquire data over a sufficient time to obtain a stable ion signal.
  • Extract the arrival time distribution (ATD) for the [M+Na]⁺ ion (m/z 365.1).
  • Calibrate the instrument using known standards with established CCS values to convert arrival times to CCS values.
  • Compare the CCS values of the unknown sample to those of the reference standards.

Tandem Mass Spectrometry (MS/MS) Protocol

Objective: To generate and analyze characteristic fragment ion spectra for the differentiation of β-Gentiobiose and its isomers.

1. Sample Preparation:

  • Prepare sample solutions as described in the IM-MS protocol. For negative ion mode analysis with chloride adducts, add a source of chloride ions (e.g., ammonium (B1175870) chloride) to the sample solution.

2. Instrument Parameters (example using a quadrupole time-of-flight (Q-TOF) instrument):

  • Ionization Mode: ESI, Positive or Negative Ion Mode
  • Precursor Ion Selection: Isolate the [M+Na]⁺ (m/z 365.1) or [M+Cl]⁻ (m/z 377.1) ion in the quadrupole.
  • Collision Gas: Argon
  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve sufficient fragmentation without complete annihilation of the precursor ion.
  • Mass Range: m/z 50-400

3. Data Acquisition and Analysis:

  • Acquire product ion spectra for each isomer.
  • Identify and compare the m/z values and relative intensities of the fragment ions to identify unique fragmentation patterns characteristic of each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify the trimethylsilyl (TMS) derivatives of β-Gentiobiose and its isomers based on their gas chromatographic retention times and mass spectra.

1. Derivatization (Trimethylsilylation):

  • Dry an aliquot of the carbohydrate sample (approximately 1 mg) completely under a stream of nitrogen.
  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes.
  • After cooling, the sample is ready for injection.

2. GC-MS Instrument Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-650.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the derivatized sample.
  • Record the total ion chromatogram (TIC).
  • Identify the peaks corresponding to the disaccharide isomers by comparing their retention times and mass spectra with those of derivatized standards.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.

Mass_Spectrometric_Differentiation_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Output & Interpretation Sample Disaccharide Isomer (β-Gentiobiose, etc.) Solution Dissolve in Solvent Sample->Solution Derivatization Chemical Derivatization (for GC-MS) Sample->Derivatization Adduct_Formation Add Adduct Former (e.g., NaCl, NH4Cl) Solution->Adduct_Formation Solution->Adduct_Formation IM_MS Ion Mobility-MS Adduct_Formation->IM_MS Tandem_MS Tandem MS (MS/MS) Adduct_Formation->Tandem_MS GC_MS GC-MS Derivatization->GC_MS CCS Collision Cross-Section (CCS) IM_MS->CCS Fragments Fragmentation Pattern (m/z values) Tandem_MS->Fragments Retention_Time Retention Time (RT) GC_MS->Retention_Time Differentiation Isomer Differentiation CCS->Differentiation Fragments->Differentiation Retention_Time->Differentiation

Caption: Workflow for mass spectrometric differentiation of disaccharide isomers.

IM_MS_Workflow start Sample Introduction (ESI) ion_source Ion Source (Formation of [M+Na]⁺) start->ion_source ion_mobility_cell Ion Mobility Cell (Separation by Size/Shape) ion_source->ion_mobility_cell mass_analyzer Mass Analyzer (m/z Measurement) ion_mobility_cell->mass_analyzer detector Detector mass_analyzer->detector output Arrival Time Distribution -> CCS Value detector->output

Caption: Detailed workflow for Ion Mobility-Mass Spectrometry (IM-MS).

Tandem_MS_Workflow start Sample Introduction (ESI) ion_source Ion Source (Formation of Precursor Ion) start->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 collision_cell Collision Cell (q2) (Collision-Induced Dissociation) q1->collision_cell q3 Quadrupole 3 / TOF (Fragment Ion Analysis) collision_cell->q3 detector Detector q3->detector output MS/MS Spectrum (Diagnostic Fragments) detector->output

Caption: Detailed workflow for Tandem Mass Spectrometry (MS/MS).

GC_MS_Workflow start Derivatized Sample Injection gc_column Gas Chromatography Column (Separation by Volatility/Polarity) start->gc_column ion_source Ion Source (EI) (Ionization & Fragmentation) gc_column->ion_source mass_analyzer Mass Analyzer (m/z Measurement) ion_source->mass_analyzer detector Detector mass_analyzer->detector output Chromatogram & Mass Spectra (Retention Time & Fragmentation) detector->output

Caption: Detailed workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

References

A Comparative Guide: β-Gentiobiose vs. Cellobiose as Substrates for β-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of β-Gentiobiose and cellobiose (B7769950) as substrates for β-glucosidase, supported by experimental data. Understanding the kinetic preferences of β-glucosidase for these two disaccharides is crucial for various applications, including biofuel production, food technology, and the development of therapeutic agents.

Introduction to β-Glucosidase and its Substrates

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a primary product.[1] Two common disaccharide substrates for these enzymes are cellobiose and β-gentiobiose. Both are composed of two glucose units, but they differ in the linkage between them. Cellobiose possesses a β(1→4) glycosidic bond, while gentiobiose has a β(1→6) linkage.[2] This structural difference significantly influences the efficiency with which they are recognized and processed by β-glucosidases.

Quantitative Data Comparison

The catalytic efficiency of β-glucosidase towards β-gentiobiose and cellobiose is dependent on the enzyme's source and the experimental conditions, such as pH and temperature. The following table summarizes the kinetic parameters of β-glucosidases from various microorganisms when acting on these two substrates.

Enzyme SourceSubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Temperature (°C)pHReference
Thermotoga neapolitanaCellobiose----100-[3]
Thermotoga neapolitanaGentiobiose----100-[3]
Thermotoga maritimaCellobiose22.363.1----[4]
Thermotoga maritima (N222F mutant)Cellobiose------[5]
Thermotoga maritima (N222F mutant)Gentiobiose------[5]
Trichoderma reesei QM 9414Cellobiose1.221.14----[6]
Trichoderma reesei (β-glucosidase I)Cellobiose2.10--2.45 x 10⁴65-704.6[1]
Trichoderma reesei (β-glucosidase II)Cellobiose11.1--1.68 x 10³604.0[1]
Aspergillus nigerCellobiose0.57-----

Note: A hyphen (-) indicates that the data was not provided in the cited source.

Enzymatic Hydrolysis of β-Gentiobiose and Cellobiose

The following diagram illustrates the catalytic action of β-glucosidase on both β-gentiobiose and cellobiose, resulting in the release of two glucose molecules.

G Enzymatic Hydrolysis by β-Glucosidase cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Gentiobiose β-Gentiobiose (β-1,6-linkage) b_Glucosidase β-Glucosidase Gentiobiose->b_Glucosidase Cellobiose Cellobiose (β-1,4-linkage) Cellobiose->b_Glucosidase Glucose1 Glucose b_Glucosidase->Glucose1 Glucose2 Glucose b_Glucosidase->Glucose2

Caption: Hydrolysis of β-Gentiobiose and Cellobiose by β-Glucosidase.

Experimental Protocols

A generalized workflow for comparing the efficacy of β-gentiobiose and cellobiose as substrates for a given β-glucosidase is outlined below.

G Workflow for Substrate Comparison start Start enzyme_prep 1. β-Glucosidase Preparation & Quantification start->enzyme_prep substrate_prep 2. Substrate Preparation (β-Gentiobiose & Cellobiose) enzyme_prep->substrate_prep reaction_setup 3. Assay Setup (Varying Substrate Concentrations) substrate_prep->reaction_setup incubation 4. Incubation (Controlled Temperature & Time) reaction_setup->incubation reaction_stop 5. Stop Reaction incubation->reaction_stop glucose_quant 6. Glucose Quantification (e.g., GOD-POD Assay) reaction_stop->glucose_quant data_analysis 7. Data Analysis (Michaelis-Menten Kinetics) glucose_quant->data_analysis comparison 8. Compare Kinetic Parameters (K_m, V_max, k_cat/K_m) data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing β-glucosidase substrates.

Detailed Methodology: Determination of β-Glucosidase Activity

This protocol describes a common method for determining the kinetic parameters of β-glucosidase using either β-gentiobiose or cellobiose as the substrate. The amount of glucose produced is quantified using the Glucose Oxidase-Peroxidase (GOD-POD) assay.

1. Reagent Preparation:

  • Substrate Stock Solutions: Prepare stock solutions of β-gentiobiose and cellobiose (e.g., 100 mM) in the desired reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • β-Glucosidase Solution: Prepare a solution of the purified β-glucosidase of known concentration in a suitable buffer.

  • GOD-POD Reagent: Prepare or use a commercial GOD-POD reagent kit. This reagent typically contains glucose oxidase, peroxidase, a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), and buffer.

  • Glucose Standard Solutions: Prepare a series of glucose standards of known concentrations (e.g., 0 to 10 mM) in the same reaction buffer to generate a standard curve.

  • Stop Solution: A solution to terminate the enzymatic reaction, such as 1 M sodium carbonate (Na₂CO₃).

2. Enzyme Assay:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing varying concentrations of either β-gentiobiose or cellobiose. A typical reaction mixture (e.g., 500 µL) would include:

    • X µL of substrate stock solution (to achieve the desired final concentration)

    • (450 - X) µL of reaction buffer

    • 50 µL of β-glucosidase solution (initiate the reaction by adding the enzyme last).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the specific β-glucosidase being studied for a predetermined time (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding a defined volume of the stop solution (e.g., 500 µL of 1 M Na₂CO₃).

3. Glucose Quantification (GOD-POD Assay):

  • Sample Preparation: Take an aliquot (e.g., 100 µL) from each terminated reaction mixture and from each glucose standard.

  • Color Development: Add a defined volume of the GOD-POD reagent (e.g., 1 mL) to each aliquot.

  • Incubation: Incubate the mixtures at a specified temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes) to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the samples and standards at the appropriate wavelength (typically around 500-550 nm) using a spectrophotometer.

4. Data Analysis:

  • Standard Curve: Plot the absorbance values of the glucose standards against their known concentrations to generate a standard curve.

  • Calculate Glucose Concentration: Use the standard curve to determine the concentration of glucose produced in each enzymatic reaction.

  • Determine Kinetic Parameters: Plot the initial reaction velocities (calculated from the glucose concentrations) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values for each substrate. The catalytic efficiency (k_cat/K_m) can then be calculated.

Conclusion

The substrate specificity of β-glucosidase for β-gentiobiose versus cellobiose is highly dependent on the enzyme's origin and structure. While cellobiose is often considered the canonical substrate, some β-glucosidases exhibit significant activity towards gentiobiose. The provided data and protocols offer a framework for researchers to conduct their own comparative studies, leading to a better understanding of enzyme-substrate interactions and facilitating the selection of the most appropriate enzyme for a specific application.

References

A Kinetic Showdown: How Beta-Gentiobiose Hydrolysis Measures Up Against Other Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic reactions is paramount. This guide provides a detailed kinetic comparison of the enzymatic hydrolysis of beta-gentiobiose against other common disaccharides, supported by experimental data and protocols to aid in laboratory research.

The efficiency of enzymatic hydrolysis of disaccharides is a critical factor in various biological and industrial processes, from biofuel production to drug metabolism. Beta-glucosidases, the enzymes responsible for this breakdown, exhibit varying affinities and catalytic rates for different substrates. This guide focuses on the kinetic performance of beta-glucosidase on this compound, a disaccharide composed of two glucose units linked by a β(1→6) bond, in comparison to other disaccharides like cellobiose (B7769950) (β(1→4) linkage), lactose, and sophorose.

Comparative Kinetic Data of Beta-Glucosidase Activity

The substrate specificity of β-glucosidases is a key determinant of their function. The following table summarizes the kinetic parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ) for the hydrolysis of various disaccharides by different β-glucosidases. These parameters provide insight into the enzyme's affinity for the substrate (Kₘ) and its maximum catalytic rate (Vₘₐₓ and k꜀ₐₜ). Lower Kₘ values typically indicate higher enzyme-substrate affinity[1].

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (μmol/min/mg)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (s⁻¹mM⁻¹)Reference
β-Gentiobiose Aspergillus oryzae----[2]
Thermotoga sp. KOL6 (TsBgl1)18.00 ± 1.10114.0 ± 2.0126.0 ± 2.07.0[3]
Cellobiose Aspergillus niger (SP188)0.57---[4]
Trichoderma reesei (BGL1)0.38---[4]
Thermotoga sp. KOL6 (TsBgl1)3.20 ± 0.14120.0 ± 2.0132.0 ± 2.041.3[3]
Lactose Aspergillus oryzae----[2]
Sophorose Thermotoga sp. KOL6 (TsBgl1)17.00 ± 0.90128.0 ± 3.0141.0 ± 3.08.3[3]
Laminaribiose (B1201645) Thermotoga sp. KOL6 (TsBgl1)2.50 ± 0.11163.0 ± 3.0180.0 ± 3.072.0[3]

Note: A direct side-by-side comparison of kinetic data can be challenging due to variations in enzyme sources, purity, and experimental conditions across different studies. The data presented here is collated from multiple sources to provide a comparative overview.

From the available data, it is evident that the kinetic parameters vary significantly depending on the enzyme source and the disaccharide substrate. For instance, the β-glucosidase from Thermotoga sp. KOL6 (TsBgl1) exhibits a higher affinity (lower Kₘ) for laminaribiose and cellobiose compared to gentiobiose and sophorose[3]. This suggests that the type of glycosidic linkage plays a crucial role in substrate binding and hydrolysis efficiency.

Experimental Protocols

To ensure reproducibility and accuracy in kinetic studies, a well-defined experimental protocol is essential. Below are detailed methodologies for key experiments involved in the kinetic comparison of disaccharide hydrolysis.

Enzyme Activity Assay

The activity of β-glucosidase is commonly determined using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG). The hydrolysis of pNPG releases p-nitrophenol (pNP), which has a distinct yellow color under alkaline conditions and can be quantified spectrophotometrically.

Materials:

  • β-glucosidase enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)[1]

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)[1]

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction[3]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the appropriate buffer and pNPG substrate solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C)[2].

  • Initiate the reaction by adding a specific volume of the enzyme extract.

  • Incubate the mixture for a defined period (e.g., 10-30 minutes)[5][6].

  • Stop the reaction by adding the Na₂CO₃ solution. This also raises the pH, leading to the development of the yellow color of pNP.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 400-410 nm)[1][6].

  • A standard curve prepared with known concentrations of pNP is used to determine the amount of product formed.

  • One unit of enzyme activity is typically defined as the amount of enzyme required to release 1 µmol of pNP per minute under the specified conditions[3].

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the enzyme activity is measured at various substrate concentrations.

Procedure:

  • Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the disaccharide substrate (e.g., β-gentiobiose, cellobiose).

  • Follow the enzyme activity assay protocol for each substrate concentration. The amount of glucose released can be measured using methods like the glucose oxidase-peroxidase (GOD-POD) assay[3].

  • Plot the initial reaction velocity (v₀) against the substrate concentration ([S]).

  • The kinetic parameters (Kₘ and Vₘₐₓ) can then be calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis[1][3].

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for planning and execution. The following diagram, generated using Graphviz, illustrates the key steps in the kinetic comparison of disaccharide hydrolysis.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme Enzyme Solution ReactionSetup Set up reactions with varying substrate concentrations Enzyme->ReactionSetup Substrates Disaccharide Substrates (β-Gentiobiose, Cellobiose, etc.) Substrates->ReactionSetup Buffers Buffer Solutions Buffers->ReactionSetup Reagents Reagents (pNPG, GOD-POD kit, etc.) Measurement Measure product formation (e.g., Spectrophotometry) Reagents->Measurement Incubation Incubate at controlled temperature and pH ReactionSetup->Incubation ReactionStop Stop reaction at specific time points Incubation->ReactionStop ReactionStop->Measurement DataPlotting Plot initial velocity vs. substrate concentration Measurement->DataPlotting KineticCalc Calculate Km, Vmax, kcat (Michaelis-Menten kinetics) DataPlotting->KineticCalc Comparison Compare kinetic parameters across different disaccharides KineticCalc->Comparison

Caption: Experimental workflow for kinetic comparison of disaccharide hydrolysis.

This guide provides a foundational understanding of the kinetic comparison of β-gentiobiose hydrolysis with other disaccharides. The provided data and protocols can serve as a valuable resource for researchers designing and conducting their own enzymatic studies. The substrate specificity of β-glucosidases is diverse, and further research with a broader range of enzymes and substrates will continue to illuminate the intricate mechanisms of carbohydrate metabolism.

References

A Comparative Guide to Analytical Methods for Beta-Gentiobiose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent analytical methods for the quantification of beta-gentiobiose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and a two-step Enzymatic Assay. This document is intended to assist researchers in selecting the most suitable method for their specific application based on performance characteristics, sensitivity, and experimental requirements.

Method Comparison

The selection of an appropriate analytical method for this compound quantification is critical and depends on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. HPAEC-PAD is renowned for its high sensitivity and specificity for carbohydrates, making it ideal for complex samples. HPLC-RI offers a more accessible and cost-effective alternative, suitable for relatively pure samples with higher concentrations of the analyte. The enzymatic assay, while potentially highly specific, involves a two-step process that may introduce variability.

Performance Characteristics

The following table summarizes the key performance and validation parameters for each method. It is important to note that while specific validation data for this compound is not available for all parameters in the cited literature, the provided data for other disaccharides serves as a reliable reference for the expected performance of each method.

ParameterHPAEC-PADHPLC-RIEnzymatic Assay (Two-Step)
Principle Anion-exchange chromatography with electrochemical detectionNormal or reverse-phase chromatography with refractive index detectionEnzymatic hydrolysis of β-gentiobiose to glucose, followed by enzymatic quantification of glucose
Specificity High; separates isomersModerate; potential for co-elutionHigh (dependent on enzyme specificity)
Sensitivity High (pmol range)Low to moderate (µg-mg/mL range)Moderate to high (dependent on glucose assay)
Linearity (R²) > 0.99[1]> 0.99[2][3]Typically > 0.99 (for glucose assay)
Limit of Detection (LOD) 0.35–44.61 µg/L (for various sugars)[1]0.01–0.17 mg/mL (for various sugars)[3]Dependent on glucose assay sensitivity
Limit of Quantification (LOQ) 0.10–0.71 mg/L (for various sugars)0.03–0.56 mg/mL (for various sugars)[3]Dependent on glucose assay sensitivity
Precision (%RSD) < 5.47%[1]< 5%[3]Typically < 10%
Accuracy (% Recovery) > 86.95% (for disaccharides)[1]90-110%80-114% (for glucose assay)[4]
Sample Throughput ModerateHighModerate
Cost (Instrument) HighModerateLow
Cost (Consumables) HighLowModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for carbohydrate analysis and can be adapted for the specific quantification of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation and direct, sensitive detection of carbohydrates without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gold working electrode and a pH-stable reference electrode.

  • Anion-exchange column (e.g., Dionex CarboPac™ series).

Reagents:

Procedure:

  • Eluent Preparation: Prepare eluents using deionized water and degas thoroughly. A typical gradient involves a low concentration of NaOH for elution, followed by a higher concentration for column regeneration. Sodium acetate can be added to the eluent to improve the resolution of more retained carbohydrates.

  • Sample Preparation: Dissolve the sample in deionized water and filter through a 0.22 µm syringe filter. Dilute as necessary to fall within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 guard column (4 x 50 mm).

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, an isocratic elution with 100 mM NaOH followed by a wash step with a higher concentration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a standard carbohydrate waveform.

  • Quantification: Create a calibration curve by injecting known concentrations of this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a widely used method for the analysis of sugars. It is less sensitive than HPAEC-PAD but is robust and suitable for higher concentration samples.

Instrumentation:

  • HPLC system with a refractive index (RI) detector.

  • Amino-propylesiloxane or ligand-exchange column.

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).[2] Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30-40 °C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index (RI) detector maintained at a constant temperature.

  • Quantification: Prepare a calibration curve using a series of this compound standards. Quantify the this compound in the sample by comparing the peak area to the standard curve.

Enzymatic Assay (Two-Step)

This method relies on the specific hydrolysis of this compound to glucose by the enzyme β-glucosidase, followed by the quantification of the released glucose using a commercially available glucose assay kit (e.g., glucose oxidase-peroxidase method).

Instrumentation:

  • Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for the chosen glucose assay.

  • Incubator or water bath.

Reagents:

  • β-Glucosidase enzyme

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.0)

  • Glucose assay kit (e.g., GOD-POD)

  • This compound standard

  • Glucose standard

Procedure:

Step 1: Enzymatic Hydrolysis of this compound

  • Prepare a solution of this compound standard or sample in the reaction buffer.

  • Add a known amount of β-glucosidase to initiate the hydrolysis reaction.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50 °C) for a sufficient time to ensure complete hydrolysis.

  • Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

  • Include a sample blank without the enzyme to account for any endogenous glucose in the sample.

Step 2: Quantification of Glucose

  • Use a commercial glucose assay kit (e.g., GOD-POD) to determine the concentration of glucose in the hydrolyzed samples.

  • Follow the manufacturer's instructions for the glucose assay. This typically involves mixing the sample with the assay reagent and measuring the absorbance after a specific incubation period.

  • Prepare a calibration curve using glucose standards.

  • Calculate the concentration of glucose in the hydrolyzed samples from the calibration curve.

  • The concentration of this compound in the original sample is calculated based on the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 2 moles of glucose).

Visualizations

The following diagrams illustrate the workflows and signaling pathways described in this guide.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in DI Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPAEC Filter->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect Quantify Quantification Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify Result Result Quantify->Result

Caption: HPAEC-PAD experimental workflow.

HPLC_RI_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Refractive Index Detection Separate->Detect Quantify Quantification Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify Result Result Quantify->Result Enzymatic_Assay_Workflow cluster_hydrolysis Step 1: Enzymatic Hydrolysis cluster_quantification Step 2: Glucose Quantification cluster_calculation Calculation Gentiobiose β-Gentiobiose Hydrolysis Hydrolysis Gentiobiose->Hydrolysis Enzyme β-Glucosidase Enzyme->Hydrolysis Glucose Glucose (2 molecules) Hydrolysis->Glucose Glucose_Sample Glucose from Hydrolysis Glucose->Glucose_Sample Reaction Colorimetric Reaction Glucose_Sample->Reaction GOD_POD Glucose Oxidase/Peroxidase GOD_POD->Reaction Signal Absorbance Signal Reaction->Signal Quantify_Glucose Quantify Glucose Signal->Quantify_Glucose Calculate_Gentiobiose Calculate β-Gentiobiose Quantify_Glucose->Calculate_Gentiobiose Final_Result Final Result Calculate_Gentiobiose->Final_Result

References

The Use of β-Gentiobiose as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This is particularly true in the analysis of carbohydrates, which can be challenging due to their high polarity and structural similarity. This guide provides a comparative overview of β-Gentiobiose as a potential internal standard in mass spectrometry, contrasting its properties with commonly used alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of glycosides and other carbohydrate-containing molecules.

Principles of Internal Standardization in Mass Spectrometry

An internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for variability during the analytical process. The ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards are often considered the gold standard due to their near-identical physicochemical properties to the analyte. However, the availability and cost of SIL standards can be prohibitive, leading researchers to consider non-isotopic alternatives, such as structural analogs.

For a non-isotopic compound like β-Gentiobiose to be an effective internal standard for a target analyte (e.g., another disaccharide or a glycoside), it should ideally exhibit:

  • Structural Similarity: To ensure similar extraction recovery and chromatographic behavior.

  • Similar Ionization Efficiency: To compensate for matrix effects, where other components in the sample can suppress or enhance the analyte's signal.

  • Chromatographic Resolution: The internal standard should be chromatographically resolved from the analyte to prevent interference.

  • Stability: It must be stable throughout the entire analytical procedure.

  • Purity: High purity is essential to avoid introducing interfering substances.

Comparative Analysis of β-Gentiobiose and Alternative Internal Standards

While specific experimental data on the use of β-Gentiobiose as an internal standard is limited in publicly available literature, we can evaluate its suitability by comparing its properties to established internal standards for carbohydrate analysis. The following table compares β-Gentiobiose with other disaccharides, including a non-isotopic analog (Maltose) and a stable isotope-labeled standard (¹³C₁₂-Sucrose), which are used in the quantification of trehalose (B1683222).[1]

Propertyβ-GentiobioseMaltoseTrehalose (Analyte Example)¹³C₁₂-Sucrose (SIL IS)
Molecular Formula C₁₂H₂₂O₁₁[2]C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁[3]¹³C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol [2]342.30 g/mol 342.30 g/mol [3]354.21 g/mol
Structure Disaccharide (β-D-Glc-(1→6)-β-D-Glc)[2]Disaccharide (α-D-Glc-(1→4)-D-Glc)Disaccharide (α-D-Glc-(1→1)-α-D-Glc)[3]Isotopically Labeled Sucrose
Type Non-isotopic, structural analogNon-isotopic, structural analogAnalyteStable Isotope-Labeled
Co-elution with Analyte Likely to have different retention timeLikely to have different retention time[4]-Co-elutes with unlabeled sucrose
Ionization Behavior Expected to be similar to other disaccharidesSimilar to trehalose[4]-Identical to unlabeled sucrose
Matrix Effect Correction Potentially good, but dependent on co-elution and ionization similarityCan compensate for matrix effects[4]-Excellent
Commercial Availability Readily availableReadily availableReadily availableAvailable from specialty suppliers
Cost Relatively lowRelatively lowRelatively lowHigh

Experimental Workflow and Protocols

The successful implementation of a non-isotopic internal standard like β-Gentiobiose requires careful method development and validation. Below is a generalized experimental workflow and a detailed protocol for the quantitative analysis of a target disaccharide using a non-isotopic internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with β-Gentiobiose (IS) Sample->Spike Extract Extraction of Carbohydrates Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Chromatographic Separation Reconstitute->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: A generalized workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of a Target Disaccharide using β-Gentiobiose as an Internal Standard

This protocol is a generalized procedure and should be optimized for the specific analyte and matrix.

1. Materials and Reagents:

  • β-Gentiobiose (Internal Standard, high purity)

  • Target Analyte (for calibration standards)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (or other suitable mobile phase additive)

  • Biological matrix (for matrix-matched calibration standards)

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • β-Gentiobiose (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve β-Gentiobiose in the same solvent as the analyte stock.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards covering the expected concentration range of the analyte in samples.

  • IS Working Solution: Dilute the IS stock solution to a concentration that will result in a consistent and robust signal in all samples (e.g., 5 µM).[5]

3. Sample Preparation:

  • To 100 µL of each sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the IS working solution.

  • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A column suitable for carbohydrate analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide-based column.

    • Mobile Phase A: 2 mM Ammonium Acetate in 80:20 acetonitrile:water.[5]

    • Mobile Phase B: 2 mM Ammonium Acetate in 20:80 acetonitrile:water.[5]

    • Gradient: Develop a gradient that provides baseline separation of the analyte and β-Gentiobiose.

    • Flow Rate: Optimize for the column dimensions (e.g., 0.3 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for carbohydrates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and β-Gentiobiose by infusing the individual standards. For β-Gentiobiose (and other disaccharides), the precursor ion is often the [M-H]⁻ adduct (m/z 341.1).[2]

5. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and β-Gentiobiose.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves several key considerations.

is_selection Start Start: Need for Quantitative Analysis Analyte Identify Target Analyte Start->Analyte SIL_available Is a Stable Isotope-Labeled (SIL) Standard Available? Analyte->SIL_available Use_SIL Use SIL Standard (Gold Standard) SIL_available->Use_SIL Yes Find_analog Identify a Suitable Structural Analog (e.g., β-Gentiobiose) SIL_available->Find_analog No Validate Perform Method Validation: - Linearity - Accuracy - Precision - Matrix Effects Use_SIL->Validate Properties Evaluate Physicochemical Properties: - Structural Similarity - Ionization Efficiency - Chromatographic Behavior Find_analog->Properties Properties->Validate Proceed Proceed with Quantitative Analysis Validate->Proceed

Caption: Decision tree for internal standard selection in mass spectrometry.

Conclusion

β-Gentiobiose presents a viable option as a non-isotopic internal standard for the quantitative analysis of other disaccharides or glycosides by mass spectrometry, particularly when a stable isotope-labeled standard is not available. Its structural similarity to other hexose-based disaccharides suggests it would exhibit comparable behavior during sample preparation and chromatographic separation. However, thorough method development and validation are crucial to ensure that it adequately corrects for analytical variability, especially potential differences in ionization efficiency and matrix effects relative to the target analyte. Researchers should carefully evaluate its performance against their specific analyte and matrix to ensure the generation of accurate and reliable quantitative data.

References

A Comparative Analysis of the Biological Activities of β-Gentiobiose and Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of two disaccharides, β-Gentiobiose and cellobiose (B7769950). While both are composed of two glucose units, their distinct glycosidic linkages—β(1→6) for β-Gentiobiose and β(1→4) for cellobiose—result in different three-dimensional structures and, consequently, may lead to divergent biological functions. This document summarizes the available experimental data and provides detailed protocols for key assays to facilitate further research and a direct comparison of these molecules.

Data Presentation: Comparative Biological Activities

A direct quantitative comparison of the biological activities of β-Gentiobiose and cellobiose is challenging due to the limited availability of public data for β-Gentiobiose. The following table summarizes the available quantitative and qualitative data.

Biological ActivityAssayβ-GentiobioseCellobiose
Antioxidant Activity DPPH Radical ScavengingNo quantitative data available. Generally considered a natural plant metabolite with potential antioxidant properties.[1][2]Pure cellobiose has been reported to have negligible antioxidant activity in some studies.
Anti-inflammatory Activity In vivo (DSS-induced colitis model)No quantitative data available.Shown to ameliorate colitis in mice by reducing the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-17.[3]
In vitro (RAW 264.7 macrophages)No quantitative data available.A study on RAW 264.7 macrophages showed that cellobiose did not significantly affect the JAK1/STAT6 signaling pathway, which is involved in alternative macrophage activation.[4]
Cytotoxicity Ames Test & in vitro Micronucleus TestNo data available.Found to have no genotoxic potential.[5]
MTT AssayNo data available.No significant cytotoxicity was observed in various cell lines, including Caco-2 and Salmonella Typhimurium.[6]
Prebiotic Activity In vitro fermentation with fecal inoculumDid not significantly increase bifidobacteria populations in one study.[7]Has been shown to act as a prebiotic, promoting the growth of beneficial gut bacteria.[8]

Experimental Protocols

To facilitate a direct comparative study of β-Gentiobiose and cellobiose, detailed methodologies for key biological assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of β-Gentiobiose and cellobiose in methanol or a suitable solvent at various concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of β-Gentiobiose or cellobiose for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability: A concurrent MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of β-Gentiobiose or cellobiose for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate a known signaling pathway for cellobiose in plants and a hypothetical anti-inflammatory pathway.

cellobiose_mapk_pathway Cellobiose-Induced MAPK Signaling Pathway in Plants Cellobiose Cellobiose Receptor Putative Receptor Cellobiose->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MPK6 MPK6 MAPKK->MPK6 Phosphorylates MPK3 MPK3 MAPKK->MPK3 Phosphorylates Transcription_Factors Transcription Factors MPK6->Transcription_Factors Activate MPK3->Transcription_Factors Activate Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes

Caption: Cellobiose-induced MAPK signaling pathway in plants.[9]

hypothetical_anti_inflammatory_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Disaccharide β-Gentiobiose or Cellobiose Disaccharide->IKK Inhibits? Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces

Caption: A hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow

The following diagram outlines a logical workflow for a comparative study of the biological activities of β-Gentiobiose and cellobiose.

experimental_workflow cluster_setup Phase 1: Preparation and Initial Screening cluster_assays Phase 2: In Vitro Bioactivity Assays cluster_analysis Phase 3: Data Analysis and Interpretation Compound_Prep Compound Solubilization (β-Gentiobiose & Cellobiose) Antioxidant_Assay DPPH Radical Scavenging Assay Compound_Prep->Antioxidant_Assay Cytotoxicity_Assay MTT Assay for Cytotoxicity Compound_Prep->Cytotoxicity_Assay Anti_inflammatory_Assay Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Compound_Prep->Anti_inflammatory_Assay Cell_Culture Cell Line Maintenance (e.g., RAW 264.7) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Anti_inflammatory_Assay Data_Collection Spectrophotometric Data Collection Antioxidant_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection IC50_Calculation IC50/EC50 Determination Data_Collection->IC50_Calculation Statistical_Analysis Comparative Statistical Analysis IC50_Calculation->Statistical_Analysis Conclusion Conclusion on Comparative Biological Activities Statistical_Analysis->Conclusion

Caption: Experimental workflow for comparative biological activity studies.

References

A Comparative Guide to Enzyme Cross-Reactivity: β-Gentiobiose and Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various enzymes with β-gentiobiose and other sugar substrates. The information presented is supported by experimental data to aid in the selection of appropriate enzymes for research and development applications, particularly in the fields of biofuel production, food technology, and pharmaceuticals.

Executive Summary

β-Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) bond, is a substrate for a variety of β-glucosidases.[1] These enzymes, sourced from fungi, bacteria, and plants, exhibit a wide range of specificities and kinetic properties. Understanding the cross-reactivity of these enzymes with β-gentiobiose and other sugars, such as cellobiose (B7769950) (β-1,4-linked glucose) and laminaribiose (B1201645) (β-1,3-linked glucose), is crucial for optimizing enzymatic processes. This guide summarizes the kinetic parameters of several key β-glucosidases, details common experimental protocols for activity assessment, and visualizes the metabolic context of β-gentiobiose.

Comparative Analysis of Enzyme Kinetics

The substrate specificity and efficiency of β-glucosidases are quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km), maximum reaction velocity (Vmax), turnover number (kcat), and the inhibition constant (Ki) for products like glucose. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Fungal β-Glucosidases

Fungal β-glucosidases are widely studied for their role in biomass degradation. The following tables compare the kinetic parameters of β-glucosidases from Aspergillus niger and Trichoderma reesei on different substrates.

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)Reference
Aspergillus niger (SP188)Cellobiose0.57---[2][3]
Trichoderma reesei (BGL1)Cellobiose0.38---[2][3]

Table 1: Comparison of Fungal β-Glucosidase Kinetics on Cellobiose.

Enzyme SourceSubstrateRelative Activity (%)
Aspergillus oryzae (HGT-BG)Gentiobiose120
Cellobiose100
Laminaribiose150

Table 2: Relative Hydrolytic Activity of a Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae (HGT-BG) on Various Disaccharides. The activity on cellobiose is taken as 100%.

Bacterial β-Glucosidases

β-glucosidases from thermophilic bacteria are of particular interest due to their stability at high temperatures.

Enzyme SourceSubstrateKm (mM)Specific Activity (U/mg)Catalytic Efficiency (kcat/Km) (s-1mM-1)Reference
Thermotoga sp. (TsBgl1)pNP-β-Glc0.25 ± 0.01250.3 ± 4.51125.7 ± 18.7[4]
Cellobiose1.2 ± 0.1100.5 ± 2.175.8 ± 3.2[4]
β-Gentiobiose 10.5 ± 0.5 25.8 ± 0.9 2.2 ± 0.1 [4]
Laminaribiose0.8 ± 0.1150.2 ± 3.5168.5 ± 5.6[4]
Sophorose12.5 ± 0.830.1 ± 1.22.2 ± 0.1[4]

Table 3: Kinetic Parameters of a Thermophilic β-Glucosidase from Thermotoga sp. (TsBgl1).

Plant β-Glucosidases

Plants utilize β-glucosidases in various metabolic processes, including the regulation of phytohormones and defense compounds.

Enzyme SourceSubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)Reference
Gentiana triflora (Gtgen3A)Gentiotriose0.51 ± 0.0413.1 ± 0.325.7[5]
Laminaritriose0.89 ± 0.0810.4 ± 0.411.7[5]
Cellotriose1.4 ± 0.15.8 ± 0.24.1[5]

Table 4: Kinetic Parameters of a β-Glucosidase from Gentiana triflora (Gtgen3A) on Various Trisaccharides.

Experimental Protocols

Accurate determination of enzyme kinetics relies on standardized and well-documented experimental protocols. Below are methodologies for common β-glucosidase assays.

β-Glucosidase Assay using p-Nitrophenyl-β-D-Glucopyranoside (pNPG)

This is a widely used colorimetric assay for measuring β-glucosidase activity.

Principle: The enzyme hydrolyzes the colorless substrate pNPG to release glucose and p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically.

Materials:

  • Enzyme solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)

  • Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stopping solution (e.g., 1 M sodium carbonate, Na2CO3)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the enzyme solution and buffer.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for a few minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate the reaction for a specific period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • A standard curve of p-nitrophenol is used to determine the amount of product formed.

Unit Definition: One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Assay for Disaccharide Hydrolysis (e.g., Gentiobiose, Cellobiose)

This assay measures the amount of glucose released from the hydrolysis of disaccharides.

Principle: The β-glucosidase hydrolyzes the disaccharide into two glucose molecules. The released glucose can be quantified using a variety of methods, such as the glucose oxidase-peroxidase (GOD-POD) assay or high-performance liquid chromatography (HPLC).

Materials:

  • Enzyme solution

  • Disaccharide substrate solution (e.g., gentiobiose, cellobiose) in buffer

  • Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Method for quantifying glucose (e.g., GOD-POD kit, HPLC system)

Procedure:

  • Prepare a reaction mixture containing the enzyme solution and the disaccharide substrate in buffer.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At specific time intervals, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by boiling for 5-10 minutes).

  • Quantify the amount of glucose in the aliquots using a chosen method (e.g., GOD-POD assay by measuring absorbance at a specific wavelength, or HPLC with a suitable column and detector).

  • The rate of glucose formation is used to determine the enzyme activity.

Visualizing Metabolic Context and Experimental Workflow

Metabolic Pathway of Gentiobiose in Gentiana

In plants of the Gentianaceae family, gentiobiose plays a role in developmental processes such as the release of bud dormancy. Its metabolism is part of a larger carbohydrate network.

Gentiobiose_Metabolism Gentianose Gentianose (Sucrose-Gentiobiose) Invertase Invertase Gentianose->Invertase Gentiobiose β-Gentiobiose Invertase->Gentiobiose hydrolysis Fructose Fructose Invertase->Fructose Gtgen3A Gtgen3A (β-Glucosidase) Gentiobiose->Gtgen3A Dormancy Bud Dormancy Release Gentiobiose->Dormancy modulates Glucose Glucose Gtgen3A->Glucose hydrolysis

Caption: Metabolic role of β-gentiobiose in Gentiana bud dormancy.

General Experimental Workflow for β-Glucosidase Activity Assay

The following diagram illustrates a typical workflow for determining the activity of a β-glucosidase enzyme.

B_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Solution Reaction_Mix Reaction Mixture: Enzyme + Substrate + Buffer Enzyme->Reaction_Mix Substrate Substrate Solution (e.g., pNPG, Gentiobiose) Substrate->Reaction_Mix Buffer Buffer Solution Buffer->Reaction_Mix Incubation Incubation (Controlled Temp & Time) Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measurement Product Measurement (e.g., Spectrophotometry, HPLC) Stop_Reaction->Measurement Data_Analysis Data Analysis (Calculate Activity) Measurement->Data_Analysis

Caption: Workflow for β-glucosidase activity determination.

References

Navigating the Landscape of Metabolic Biomarkers: An Objective Comparison Featuring β-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic disease research, the identification and validation of novel biomarkers are paramount for advancing diagnostics, prognostics, and therapeutic monitoring. This guide provides a comprehensive comparison of β-Gentiobiose as a potential biomarker in metabolic studies, juxtaposed with established and emerging markers. We delve into the available experimental data, analytical methodologies, and the underlying biochemical pathways to offer an objective assessment of its current standing and future potential.

While β-Gentiobiose, a disaccharide composed of two β-D-glucose units, has been identified in various natural sources and is utilized in certain biochemical assays, its validation as a clinical biomarker for metabolic diseases in humans remains in a nascent stage. This guide synthesizes the limited existing information on β-Gentiobiose and contrasts it with well-established biomarkers such as Hemoglobin A1c (HbA1c), Fructosamine, and Glycated Albumin, as well as other metabolomic candidates.

Comparative Analysis of Metabolic Biomarkers

To facilitate a clear comparison, the following table summarizes the key characteristics of β-Gentiobiose against established biomarkers for metabolic health, particularly in the context of glycemic control.

Featureβ-GentiobioseHemoglobin A1c (HbA1c)FructosamineGlycated Albumin (GA)
Analyte Disaccharide (β-D-Glcp-(1→6)-β-D-Glcp)Glycated hemoglobinTotal glycated serum proteinsGlycated albumin
Biological Half-life Unknown in humans~120 days (lifespan of red blood cells)~14-21 days (average half-life of serum proteins)~14-21 days (half-life of albumin)
Reflects Glycemic Control Over Unknown~2-3 months~2-3 weeks~2-3 weeks
Established Clinical Utility Not established for metabolic diseasesGold standard for long-term glycemic monitoring in diabetesAlternative for short-term monitoring, especially when HbA1c is unreliableGaining acceptance for short- to medium-term glycemic control
Potential Advantages Hypothetically may reflect specific metabolic pathways or gut microbiome activity.Well-standardized, extensive clinical data and established reference ranges.Reflects shorter-term glycemic changes, useful for monitoring treatment adjustments.More sensitive to short-term glycemic changes than HbA1c; less affected by hemoglobinopathies.[1]
Limitations Lack of clinical validation, unknown correlation with metabolic disease states, no standardized analytical methods for clinical use.Affected by conditions altering red blood cell turnover (e.g., anemia, hemoglobinopathies).Influenced by serum protein concentrations and turnover; less standardized than HbA1c.Affected by conditions altering albumin metabolism (e.g., liver or kidney disease).
Typical Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) in research settings.Immunoassays, HPLC, enzymatic assays.Colorimetric assays (nitroblue tetrazolium reduction), enzymatic assays.Enzymatic assays, HPLC, LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are generalized protocols for the analysis of β-Gentiobiose and a representative established biomarker, Glycated Albumin.

Quantification of β-Gentiobiose in Biological Samples (Research Protocol)

Currently, there are no standardized clinical protocols for β-Gentiobiose quantification in human plasma for metabolic disease assessment. However, research-based methods using mass spectrometry can be adapted.

Principle: This method involves the extraction of small molecules, including disaccharides, from a plasma sample, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., 80% methanol (B129727) in water) containing an internal standard (e.g., a stable isotope-labeled disaccharide).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like disaccharides.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the disaccharides.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in negative or positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for β-Gentiobiose and the internal standard are monitored.

      • Quantification: A calibration curve is generated using known concentrations of a β-Gentiobiose standard. The concentration in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Quantification of Glycated Albumin in Serum (Clinical Protocol)

Principle: This enzymatic method involves the specific measurement of the ketoamine structures formed by the glycation of albumin.

Methodology:

  • Sample Preparation:

    • Serum or plasma samples are used directly.

  • Assay Procedure (Automated Analyzer):

    • The sample is incubated with a protease to digest albumin and release glycated amino acids.

    • A specific fructosyl-peptide oxidase enzyme is added, which acts on the glycated amino acids to produce hydrogen peroxide (H₂O₂).

    • The amount of H₂O₂ produced is measured colorimetrically through a peroxidase-catalyzed reaction with a chromogenic substrate.

    • The total albumin concentration in the sample is measured using a standard colorimetric method (e.g., bromocresol green).

    • The Glycated Albumin level is expressed as a percentage of total albumin.

Visualizing the Landscape of Metabolic Biomarker Assessment

To illustrate the workflow and conceptual relationships in biomarker validation, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Validation Patient_Cohort Patient Cohort (Metabolic Disease vs. Healthy Controls) Blood_Sample Blood Sample Collection Patient_Cohort->Blood_Sample Plasma_Separation Plasma/Serum Separation Blood_Sample->Plasma_Separation Metabolite_Extraction Metabolite Extraction Plasma_Separation->Metabolite_Extraction Clinical_Assay Automated Clinical Assay (e.g., Glycated Albumin) Plasma_Separation->Clinical_Assay LC_MS LC-MS/MS Analysis (β-Gentiobiose) Metabolite_Extraction->LC_MS Quantification Quantification LC_MS->Quantification Clinical_Assay->Quantification Statistical_Analysis Statistical Analysis (Comparison with Clinical Data) Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation (Sensitivity, Specificity, ROC) Statistical_Analysis->Biomarker_Validation

Biomarker Validation Workflow

Metabolic_Pathways cluster_glycation Non-Enzymatic Glycation cluster_gut Potential Gut Microbiome Influence Glucose High Blood Glucose Glycated_Proteins Glycated Proteins (HbA1c, GA) Glucose->Glycated_Proteins Glycation Proteins Proteins (Hemoglobin, Albumin) AGEs Advanced Glycation End Products (AGEs) Systemic_Circulation Systemic Circulation AGEs->Systemic_Circulation Glycated_Proteins->AGEs Dietary_Fibers Dietary Fibers Gut_Microbiota Gut Microbiota Dietary_Fibers->Gut_Microbiota Gentiobiose β-Gentiobiose (Hypothetical Production) Gut_Microbiota->Gentiobiose Fermentation Gentiobiose->Systemic_Circulation Metabolic_Effects Metabolic_Effects Systemic_Circulation->Metabolic_Effects Potential Biomarker

Biomarker Origins in Metabolic Pathways

Conclusion

The validation of a novel biomarker is a rigorous process requiring extensive clinical research. At present, β-Gentiobiose has not been validated as a biomarker for metabolic diseases in humans. The available data is insufficient to support its use in a clinical setting for diagnosis, prognosis, or monitoring of metabolic conditions. In contrast, biomarkers such as HbA1c, Fructosamine, and Glycated Albumin are well-established, with extensive clinical data supporting their utility in managing metabolic diseases, particularly diabetes.

Future research into β-Gentiobiose could explore its potential connection to gut microbiome health and its impact on host metabolism. However, significant investigation is required to determine if its levels in human circulation correlate with metabolic disease states and if it offers any advantage over existing biomarkers. For researchers and drug development professionals, focusing on established and more extensively researched emerging biomarkers currently provides a more robust foundation for metabolic studies.

References

A Comparative Analysis of the Taste Profiles of Beta-Gentiobiose and Other Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the taste profiles of beta-Gentiobiose and other common disaccharides, supported by available scientific data. The information is intended to assist researchers and professionals in the fields of food science, pharmacology, and drug development in understanding the sensory properties of these carbohydrates.

Quantitative Taste Profile Comparison

The following table summarizes the known quantitative taste characteristics of this compound and other selected disaccharides. It is important to note that while relative sweetness values are available for many sugars, quantitative data for the bitterness of this compound is not readily found in publicly available scientific literature. The bitterness is described qualitatively.

DisaccharideCompositionTaste ProfileRelative Sweetness (Sucrose = 1.0)Bitterness
This compound Glucose + Glucose (β1→6 linkage)Primarily Bitter[1]Not sweetDescribed as bitter, but quantitative data is not available. The bitterness is reportedly reduced by a fifth in the trimer gentiotriose.[1]
Sucrose (B13894) Glucose + Fructose (α1→β2 linkage)Sweet1.0 (Reference)Not bitter
Lactose Galactose + Glucose (β1→4 linkage)Mildly Sweet0.2 - 0.4Not bitter
Maltose Glucose + Glucose (α1→4 linkage)Moderately Sweet0.3 - 0.5Not bitter
Isomaltose Glucose + Glucose (α1→6 linkage)SweetData not consistently available, but described as sweet.Not bitter

Experimental Protocols for Taste Profile Analysis

The determination of taste profiles for substances like disaccharides involves rigorous sensory evaluation by trained panels. Below are detailed methodologies for key experiments that can be employed.

Sensory Panel Evaluation of Taste Attributes

Objective: To quantitatively and qualitatively assess the taste profile of disaccharides.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 8-12 individuals.

    • Screen panelists for their ability to detect and describe the five basic tastes (sweet, sour, salty, bitter, umami).

    • Train panelists on the specific taste attributes to be evaluated (e.g., sweetness, bitterness, aftertaste) using reference standards (e.g., sucrose for sweetness, quinine (B1679958) for bitterness).

    • Familiarize panelists with the intensity rating scale to be used, such as a 9-point hedonic scale or a generalized Labeled Magnitude Scale (gLMS).

  • Sample Preparation:

    • Prepare aqueous solutions of the disaccharides to be tested at various concentrations.

    • Ensure all samples are prepared with purified, tasteless water and are presented at a standardized temperature (e.g., room temperature).

    • Code samples with random three-digit numbers to prevent bias.

  • Testing Procedure:

    • Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists.

    • Provide panelists with the samples in a randomized order.

    • Instruct panelists to rinse their mouths with purified water before tasting each sample and between samples.

    • Ask panelists to rate the intensity of each taste attribute (e.g., sweetness, bitterness, aftertaste) using the chosen scale.

    • Collect data for statistical analysis.

Triangle Test for Difference Detection

Objective: To determine if a perceptible taste difference exists between two samples.

Methodology:

  • Sample Presentation:

    • Present three coded samples to each panelist.

    • Two of the samples are identical, and one is different.

    • The position of the odd sample is randomized for each set of three.

  • Evaluation:

    • Instruct panelists to taste each sample and identify the one that is different from the other two.

    • Even if they are unsure, they must choose one sample.

  • Data Analysis:

    • Analyze the number of correct identifications.

    • Use statistical tables for the triangle test to determine if the results are significant, indicating a perceivable difference between the samples.

Signaling Pathways in Taste Perception

The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.

Sweet and Umami Taste Pathway:

Sweet and umami tastes are mediated by the T1R family of receptors. The sweet taste receptor is a heterodimer of T1R2 and T1R3 proteins. When a sweet substance like sucrose binds to this receptor, it triggers a conformational change, activating a G-protein called gustducin. This initiates a downstream signaling cascade, ultimately leading to the depolarization of the taste cell and the transmission of a signal to the brain.

Bitter Taste Pathway:

Bitter taste is mediated by a family of about 25 different T2R receptors in humans. This compound has been shown to activate a specific bitter taste receptor, hTAS2R16. Similar to the sweet taste pathway, the binding of a bitter compound to its receptor activates a G-protein, which in turn initiates a signaling cascade that results in a neural signal being sent to the brain, where it is perceived as bitterness.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation Panel_Selection->Sample_Prep Sensory_Testing Sensory Testing Session Sample_Prep->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

Caption: Experimental workflow for sensory evaluation of disaccharides.

Taste_Signaling_Pathway cluster_sweet Sweet Taste (e.g., Sucrose) cluster_bitter Bitter Taste (e.g., this compound) Sucrose Sucrose T1R2_T1R3 T1R2/T1R3 Receptor Sucrose->T1R2_T1R3 Gustducin_S G-protein (Gustducin) T1R2_T1R3->Gustducin_S activates Signaling_Cascade_S Signaling Cascade Gustducin_S->Signaling_Cascade_S initiates Brain_S Brain Perception (Sweet) Signaling_Cascade_S->Brain_S Gentiobiose This compound hTAS2R16 hTAS2R16 Receptor Gentiobiose->hTAS2R16 Gustducin_B G-protein (Gustducin) hTAS2R16->Gustducin_B activates Signaling_Cascade_B Signaling Cascade Gustducin_B->Signaling_Cascade_B initiates Brain_B Brain Perception (Bitter) Signaling_Cascade_B->Brain_B

Caption: Simplified signaling pathways for sweet and bitter taste perception.

Taste_Profile_Comparison Disaccharides Disaccharides Sucrose Sucrose Disaccharides->Sucrose e.g. Lactose Lactose Disaccharides->Lactose e.g. Maltose Maltose Disaccharides->Maltose e.g. Isomaltose Isomaltose Disaccharides->Isomaltose e.g. beta_Gentiobiose This compound Disaccharides->beta_Gentiobiose e.g.

Caption: Logical relationship of the taste profiles of common disaccharides.

References

structural comparison of beta-Gentiobiose and isomaltose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the broader scientific community, a precise understanding of isomeric carbohydrate structures is paramount. This guide provides a detailed structural and physicochemical comparison of two closely related disaccharides: β-Gentiobiose and isomaltose (B16258). Both molecules are composed of two D-glucose units, yet their subtle difference in glycosidic linkage leads to distinct properties and biological activities.

At a Glance: Key Structural and Physicochemical Differences

The primary distinction between β-Gentiobiose and isomaltose lies in the anomeric configuration of their (1→6) glycosidic bond. β-Gentiobiose possesses a β-(1→6) linkage, whereas isomaltose has an α-(1→6) linkage.[1][2] This stereochemical variance influences their three-dimensional structure and subsequent interactions with enzymes and receptors.

Propertyβ-GentiobioseIsomaltoseReference
Systematic Name β-D-Glucopyranosyl-(1→6)-D-glucoseα-D-Glucopyranosyl-(1→6)-D-glucose[1][2]
Glycosidic Bond β(1→6)α(1→6)[1][2]
Melting Point (°C) 190-19598-160[1][2]
Solubility Soluble in water and hot methanol.Soluble in water.[1][2]
Enzymatic Hydrolysis (ΔG⁰ at 298.15 K) -7.15 ± 0.10 kJ mol⁻¹-7.06 ± 0.10 kJ mol⁻¹[3][4]
Enzymatic Hydrolysis (ΔH⁰ at 298.15 K) 2.26 ± 0.48 kJ mol⁻¹5.86 ± 0.54 kJ mol⁻¹[3][4]

Structural Visualization

The difference in the glycosidic linkage between β-Gentiobiose and isomaltose is visualized below.

G cluster_gentiobiose β-Gentiobiose cluster_isomaltose Isomaltose G1_g β-D-Glucose G2_g D-Glucose G1_g->G2_g β(1→6) G1_i α-D-Glucose G2_i D-Glucose G1_i->G2_i α(1→6)

Caption: Structural comparison of β-Gentiobiose and Isomaltose.

Experimental Protocols

Enzymatic Hydrolysis Thermodynamics

This protocol is based on the methodology described by Goldberg et al. for determining the thermodynamics of disaccharide hydrolysis.[3][4][5][6]

Objective: To determine the equilibrium constant (K), Gibbs free energy change (ΔG⁰), and enthalpy change (ΔH⁰) of the enzymatic hydrolysis of β-Gentiobiose and isomaltose.

Materials:

  • β-Gentiobiose

  • Isomaltose

  • β-Glucosidase (for β-Gentiobiose hydrolysis)

  • Isomaltase (for isomaltose hydrolysis)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.65)

  • High-Pressure Liquid Chromatography (HPLC) system

  • Microcalorimeter

Procedure:

  • Reaction Setup:

    • Prepare solutions of the disaccharides (initial concentrations of approximately 15 mM) in 0.1 M sodium acetate buffer (pH 5.65).

    • For the reverse reaction, prepare a solution of D-glucose (initial concentration of approximately 30 mM) in the same buffer.

    • Equilibrate the solutions to the desired temperature (experiments were conducted over a range of 286 to 316 K).

  • Enzymatic Reaction:

    • To initiate the hydrolysis of β-Gentiobiose, add β-glucosidase to the β-Gentiobiose solution.

    • To initiate the hydrolysis of isomaltose, add isomaltase to the isomaltose solution.

    • For the synthesis reaction (reverse direction), add the respective enzyme to the D-glucose solution.

    • Allow the reactions to proceed to equilibrium.

  • Analysis:

    • Monitor the concentrations of the disaccharide and D-glucose at equilibrium using an HPLC system.

    • The equilibrium constant (K) is calculated from the equilibrium concentrations of the reactants and products.

  • Calorimetry:

    • Measure the enthalpy of the hydrolysis reactions directly using a microcalorimeter.

  • Thermodynamic Calculations:

    • Calculate the standard Gibbs free energy change (ΔG⁰) from the equilibrium constant using the equation: ΔG⁰ = -RT ln(K).

    • The standard enthalpy change (ΔH⁰) is determined from the calorimetric measurements.

Oxidation by Membrane-Bound Quinoprotein Glucose Dehydrogenase

This protocol is adapted from a study on the oxidation of disaccharides by acetic acid bacteria.[7][8][9]

Objective: To compare the rate of oxidation of β-Gentiobiose and isomaltose by membrane-bound quinoprotein glucose dehydrogenase (m-GDH).

Materials:

  • Acetic acid bacteria strain expressing m-GDH (e.g., Acetobacter orientalis NBRC 3285)

  • β-Gentiobiose

  • Isomaltose

  • 2,6-dichlorophenolindophenol (DCIP) as an electron acceptor

  • Phosphate (B84403) buffer

  • Spectrophotometer

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Procedure:

  • Cell Preparation:

    • Culture the acetic acid bacteria to an appropriate cell density.

    • Harvest the cells by centrifugation and wash them with phosphate buffer to obtain resting cells.

  • Enzyme Activity Assay (DCIP method):

    • Prepare a reaction mixture containing the resting cells, the disaccharide substrate (β-Gentiobiose or isomaltose), and DCIP in a phosphate buffer.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength using a spectrophotometer. The rate of DCIP reduction is indicative of the m-GDH activity.

  • Product Analysis (HPAEC-PAD):

    • Incubate the resting cells with the disaccharide substrates.

    • At various time points, take samples from the reaction mixture.

    • Analyze the samples using HPAEC-PAD to directly measure the production of the corresponding aldonic acids (gentiobionic acid and isomaltobionic acid).

  • Data Analysis:

    • Compare the rates of DCIP reduction and aldonic acid production for β-Gentiobiose and isomaltose to determine the relative substrate specificity of m-GDH.

G cluster_hydrolysis Enzymatic Hydrolysis Workflow cluster_oxidation Oxidation Analysis Workflow prep Prepare Disaccharide Solution (in buffer, pH 5.65) enzyme Add Specific Enzyme (β-glucosidase or Isomaltase) prep->enzyme equilibrate Incubate to Equilibrium enzyme->equilibrate hplc Analyze Concentrations by HPLC equilibrate->hplc thermo Calculate Thermodynamic Parameters (K, ΔG⁰, ΔH⁰) hplc->thermo prep_cells Prepare Resting Acetic Acid Bacteria Cells react Incubate Cells with Disaccharide prep_cells->react dcip Monitor DCIP Reduction (Spectrophotometry) react->dcip hpaec Measure Aldonic Acid Production (HPAEC-PAD) react->hpaec compare Compare Oxidation Rates dcip->compare hpaec->compare

Caption: Experimental workflows for hydrolysis and oxidation analysis.

References

A Comparative Guide to Purity Validation of β-Gentiobiose by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of β-Gentiobiose. It includes supporting experimental data derived from analogous compounds and detailed methodologies to assist researchers in establishing robust analytical protocols.

Introduction

β-Gentiobiose, a disaccharide composed of two D-glucose units, finds applications in various research and development sectors.[1] Accurate determination of its purity is critical for ensuring the reliability and reproducibility of experimental results. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are commonly used, quantitative NMR (qNMR) has emerged as a powerful and direct method for purity assessment.[2][3] This guide explores the validation of β-Gentiobiose purity using qNMR, offering a comparison with alternative methods.

Quantitative Data Summary: qNMR vs. Alternative Methods

While specific comparative studies on β-Gentiobiose were not identified, the following table summarizes the typical performance characteristics of qNMR compared to HPLC, based on studies of other carbohydrates and organic compounds.[4][5] This provides a reliable framework for evaluating the suitability of each technique for the purity determination of β-Gentiobiose.

Parameter Quantitative ¹H-NMR (qNMR) High-Performance Liquid Chromatography (HPLC-RID/ELSD)
Principle Direct measurement based on the molar ratio of analyte to an internal standard. The signal intensity is directly proportional to the number of nuclei.[2]Separation based on differential partitioning between a mobile and stationary phase, with detection by Refractive Index (RID) or Evaporative Light Scattering (ELSD).
Accuracy High, directly traceable to the SI unit (mole).[2]Dependent on the purity of the reference standard.
Precision (RSD) Typically <1%.Typically 1-2%.
Sample Preparation Simple dissolution in a deuterated solvent with a certified internal standard.[6]Often requires derivatization, mobile phase preparation, and filtration.[4]
Analysis Time Rapid (5-15 minutes per sample).[4]Longer (20-40 minutes per sample).[4]
Selectivity High, based on distinct resonance signals of specific protons.Can be challenging for isomers and related impurities without optimal separation conditions.
Quantification Absolute quantification without the need for a specific β-Gentiobiose reference standard of known purity.[7]Relative quantification requiring a well-characterized reference standard of the same compound.
Structural Information Provides structural confirmation of the analyte and impurities.Provides limited structural information.

Table 1: Comparison of qNMR and HPLC for Purity Analysis.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for β-Gentiobiose Purity Assessment

This protocol outlines the key steps for determining the purity of β-Gentiobiose using qNMR with an internal standard.

1. Materials and Reagents:

  • β-Gentiobiose sample (CAS 554-91-6)[1]

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a certified purity value.

  • Deuterium oxide (D₂O, 99.9 atom % D).

  • NMR tubes (5 mm).

  • Analytical balance (accurate to 0.01 mg).

  • Volumetric flasks and pipettes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the β-Gentiobiose sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Vortex the solution until fully dissolved.

  • Transfer an aliquot (e.g., 0.6 mL) of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both β-Gentiobiose and the internal standard to ensure full relaxation. A typical starting value is 30 seconds.

  • Number of Scans (ns): 8 to 16 scans, depending on the sample concentration.

  • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired FID.

  • Perform phase and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both β-Gentiobiose and the internal standard. For β-Gentiobiose, anomeric proton signals are often suitable.

  • Calculate the purity of the β-Gentiobiose sample using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (β-Gentiobiose: 342.30 g/mol )[1]

    • m = Mass

    • P = Purity of the internal standard

    • analyte = β-Gentiobiose

    • IS = Internal Standard

Visualizing the qNMR Workflow

The following diagram illustrates the logical workflow for the purity validation of β-Gentiobiose using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Weigh β-Gentiobiose weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate purity_value Purity (%w/w) calculate->purity_value

Caption: Workflow for β-Gentiobiose purity determination by qNMR.

Conclusion

Quantitative NMR is a highly accurate, precise, and efficient method for the purity assessment of β-Gentiobiose. Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte makes it a valuable tool in research and quality control settings. While HPLC remains a viable alternative, qNMR offers significant advantages in terms of simplicity of sample preparation, speed of analysis, and the wealth of structural information it provides. For researchers and professionals in drug development, adopting qNMR for the purity validation of β-Gentiobiose can lead to more reliable and traceable results.

References

Navigating Lectin Specificity: A Comparative Guide to Beta-Gentiobiose and Cellobiose Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced binding affinities of lectins to specific carbohydrate structures is paramount. This guide provides a comparative analysis of lectin binding to two closely related β-linked glucose disaccharides: beta-gentiobiose (β-D-Glc-(1→6)-β-D-Glc) and cellobiose (B7769950) (β-D-Glc-(1→4)-β-D-Glc). While direct quantitative comparative data across a range of lectins is limited in published literature, this guide synthesizes available information on lectin specificity to infer binding preferences and highlights the experimental methodologies crucial for such determinations.

Unraveling Binding Preferences: A Qualitative Comparison

This compound and cellobiose, differing only in the glycosidic linkage between their two glucose units, present distinct topographical features for lectin recognition. The β(1→6) linkage of gentiobiose offers greater conformational flexibility compared to the more rigid β(1→4) linkage of cellobiose. This structural variance is a key determinant of lectin binding.

Based on the known specificities of various lectins for larger glycans containing these linkages, we can infer their potential binding to these disaccharides.

Lectin FamilyRepresentative LectinKnown Specificity Relevant to β-GlucansInferred Affinity for this compound (β1→6)Inferred Affinity for Cellobiose (β1→4)
C-type Lectins Dectin-1Primarily recognizes β(1→3)-glucans, but also binds to β(1→6)-branched structures. The minimum length for detectable binding is typically a 10- or 11-mer glucose polymer.Low to negligible for the disaccharide, though it recognizes the linkage in larger polymers.No reported affinity.
Legume Lectins Concanavalin A (ConA)Binds to α-D-mannosyl and α-D-glucosyl residues. Some weak interactions with β-glucosides have been reported.No reported affinity.Weak affinity has been suggested, but quantitative data is lacking.
Legume Lectins Phaseolus vulgaris-L (PHA-L)Recognizes complex N-glycans, particularly those with β(1→6) branching.Higher potential for interaction due to its recognition of the β(1→6) linkage in larger, more complex glycans.No reported affinity.

It is important to note that the binding affinity of lectins for small oligosaccharides like disaccharides is often significantly lower than for larger, multivalent glycans. The avidity gained from multiple binding interactions on a larger structure plays a crucial role in the overall strength of the interaction.

Visualizing the Comparison: Logical Workflow

The following diagram illustrates the logical workflow for comparing the binding affinities of lectins to this compound and cellobiose.

G Comparative Lectin Binding Workflow cluster_sugars Target Disaccharides cluster_lectins Lectin Selection cluster_methods Binding Affinity Measurement cluster_data Data Analysis Gentiobiose This compound (β1→6 linkage) ITC Isothermal Titration Calorimetry (ITC) Gentiobiose->ITC Interaction SPR Surface Plasmon Rresonance (SPR) Gentiobiose->SPR Interaction Other Other Methods (e.g., ELLA, Affinity Chromatography) Gentiobiose->Other Interaction Cellobiose Cellobiose (β1→4 linkage) Cellobiose->ITC Interaction Cellobiose->SPR Interaction Cellobiose->Other Interaction LectinA Lectin A LectinA->ITC Interaction LectinA->SPR Interaction LectinA->Other Interaction LectinB Lectin B LectinB->ITC Interaction LectinB->SPR Interaction LectinB->Other Interaction LectinC Lectin C LectinC->ITC Interaction LectinC->SPR Interaction LectinC->Other Interaction Kd_Ka Determine Kd / Ka ITC->Kd_Ka SPR->Kd_Ka Other->Kd_Ka Comparison Comparative Analysis Kd_Ka->Comparison

Beta-Gentiobiose: A Promising Prebiotic Challenging the Established Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro data suggests that beta-Gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, exhibits significant prebiotic potential, positioning it as a viable alternative to well-established oligosaccharides such as fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and xylo-oligosaccharides (XOS). In vitro fermentation studies demonstrate its capacity to selectively stimulate the growth of beneficial gut bacteria, including Bifidobacterium and Lactobacillus, and to promote the production of health-promoting short-chain fatty acids (SCFAs).

This guide provides a comparative assessment of the prebiotic potential of this compound against other leading oligosaccharides, supported by experimental data from in vitro fermentation studies. Detailed experimental protocols and visualizations of key metabolic pathways are included to provide researchers, scientists, and drug development professionals with a thorough understanding of its performance.

Comparative Analysis of Prebiotic Activity

The prebiotic efficacy of an oligosaccharide is primarily evaluated by its ability to be selectively fermented by beneficial gut microorganisms, leading to the production of SCFAs and a positive shift in the gut microbial community composition.

Stimulation of Beneficial Bacteria

In vitro studies consistently demonstrate the bifidogenic and lactogenic effects of this compound. When compared to other oligosaccharides, it shows a comparable, and in some cases superior, ability to promote the growth of these key probiotic genera.

Table 1: Comparative Growth of Bifidobacterium and Lactobacillus on Various Oligosaccharides (in vitro)

OligosaccharideBifidobacterium Growth (log CFU/mL increase)Lactobacillus Growth (log CFU/mL increase)Reference
This compound (GOS) Significant increase Significant increase
Fructo-oligosaccharides (FOS)Significant increaseSignificant increase[1]
Galacto-oligosaccharides (GOS)Strong increaseModerate increase[2]
Xylo-oligosaccharides (XOS)Strong increaseModerate increase[2]

Note: Data is synthesized from multiple sources and direct comparative values may vary based on experimental conditions. "GOS" in reference[1] refers to gentio-oligosaccharides.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436), which play crucial roles in maintaining gut health and have systemic benefits.

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Various Oligosaccharides (mM)

OligosaccharideAcetatePropionateButyrateTotal SCFAsReference
This compound (GOS) High Moderate High High
Fructo-oligosaccharides (FOS)HighModerateModerateHigh
Galacto-oligosaccharides (GOS)HighModerateHighHigh[3]
Xylo-oligosaccharides (XOS)HighModerateModerateHigh[2]

Note: Data is synthesized from multiple sources. "High" and "Moderate" are qualitative descriptors based on reported values. "GOS" in reference[1] refers to gentio-oligosaccharides.

Prebiotic Index (PI)

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Fecal Fermentation Model

This protocol simulates the conditions of the human colon to assess the prebiotic potential of various substrates.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

  • Basal Medium: A basal nutrient medium is prepared containing peptone, yeast extract, and salts to support bacterial growth.

  • Fermentation Setup: The fecal slurry is used to inoculate the basal medium in anaerobic fermentation vessels. The test oligosaccharide (this compound, FOS, GOS, or XOS) is added as the primary carbon source at a concentration of 1% (w/v). A control vessel with no added carbohydrate is also included.

  • Incubation: The fermentation is carried out under anaerobic conditions at 37°C for 24-48 hours. The pH is typically maintained between 6.5 and 7.0.

  • Sampling: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for microbial population analysis and SCFA quantification.

Quantification of Bacterial Populations

Bacterial populations are typically quantified using quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).

  • DNA Extraction: Total bacterial DNA is extracted from the fermentation samples.

  • qPCR Analysis: Genus-specific primers for Bifidobacterium and Lactobacillus are used to quantify the abundance of these bacteria in each sample.

Analysis of Short-Chain Fatty Acids (SCFAs) by HPLC
  • Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells and debris. The supernatant is collected and acidified.

  • HPLC Analysis: The acidified supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV or refractive index detector.

  • Quantification: The concentrations of acetate, propionate, and butyrate are determined by comparing the peak areas of the samples to those of known standards.

Visualization of Metabolic Pathways

The selective fermentation of oligosaccharides by probiotic bacteria is dependent on specific metabolic pathways for their uptake and degradation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Fecal_Slurry 10% Fecal Slurry in anaerobic PBS Fecal_Sample->Fecal_Slurry Inoculation Inoculation Fecal_Slurry->Inoculation Basal_Medium Basal Nutrient Medium Basal_Medium->Inoculation Fermentation_Vessel Fermentation Vessel (Anaerobic, 37°C, pH 6.5-7.0) Inoculation->Fermentation_Vessel Sampling Sampling (0, 12, 24, 48h) Fermentation_Vessel->Sampling Oligosaccharides Test Oligosaccharides (this compound, FOS, GOS, XOS) Oligosaccharides->Fermentation_Vessel Microbial_Analysis Microbial Population Analysis (qPCR/FISH) Sampling->Microbial_Analysis SCFA_Analysis SCFA Analysis (HPLC) Sampling->SCFA_Analysis

Experimental workflow for in vitro prebiotic assessment.

The uptake and metabolism of this compound by beneficial gut bacteria such as Bifidobacterium and Lactobacillus are initiated by its transport into the cell, followed by enzymatic hydrolysis.

Gentiobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Gentiobiose_ext This compound Transport Transport (PTS or ABC Transporter) Gentiobiose_ext->Transport Gentiobiose_int This compound Glucose Glucose Gentiobiose_int->Glucose beta-glucosidase Glycolysis Glycolysis Glucose->Glycolysis SCFAs Acetate, Propionate, Butyrate (SCFAs) Glycolysis->SCFAs Transport->Gentiobiose_int

Simplified metabolic pathway of this compound.

In many bacteria, the uptake of sugars like this compound is mediated by either the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) or ATP-binding cassette (ABC) transporters. Once inside the cell, this compound is hydrolyzed by the enzyme beta-glucosidase into two glucose molecules. These glucose molecules then enter the central glycolytic pathway, leading to the production of pyruvate (B1213749) and subsequently the various SCFAs.

Conclusion

The available in vitro evidence strongly supports the prebiotic potential of this compound. Its ability to stimulate the growth of beneficial Bifidobacterium and Lactobacillus species and to be fermented into significant amounts of SCFAs places it on par with, and in some aspects potentially exceeding, the performance of established prebiotics like FOS, GOS, and XOS. Further clinical studies are warranted to fully elucidate its health benefits in humans. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further investigate and harness the promising prebiotic properties of this compound.

References

Safety Operating Guide

Proper Disposal of beta-Gentiobiose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of beta-Gentiobiose, a non-hazardous disaccharide commonly used in biochemical research.

Hazard Assessment

According to safety data sheets (SDS), this compound is not classified as a hazardous substance.[1][2][3] It is not considered to be flammable, reactive, corrosive, or toxic.[4] This assessment is the foundation for the recommended disposal procedures.

Recommended Disposal Procedure

Based on its non-hazardous nature, the primary recommended disposal method for this compound is through the sanitary sewer system.[5]

Step-by-Step Protocol for Disposal:

  • Small Quantities: For small quantities (typically a few hundred grams or milliliters per day), this compound can be dissolved in water.[4]

  • Dilution: The resulting aqueous solution should be further diluted with copious amounts of water.

  • Sanitary Sewer Disposal: The diluted solution can then be poured down a laboratory sink drain.[4][5] It is crucial to use a sink designated for chemical disposal and not a storm drain.[4]

  • Flush Thoroughly: Flush the sink with additional water for several minutes to ensure the chemical is cleared from the plumbing.

  • Solid Waste: If in solid form, this compound can also be disposed of in the regular trash, provided it is in a tightly sealed container.[4] However, dissolving and disposing via the sanitary sewer is often the preferred method for soluble, non-hazardous materials.

  • Empty Containers: Thoroughly rinse empty containers that held this compound with water. The first rinse should be collected and disposed of as hazardous waste if there is any uncertainty about residual contamination. Subsequent rinses can go down the drain. After rinsing and air-drying, obliterate or remove the label and dispose of the container with regular laboratory glass or plastic waste.[6]

General Laboratory Waste Management Principles

While this compound itself is not hazardous, its disposal should still adhere to good laboratory practices for chemical waste management.

  • Segregation: Always store chemicals and their waste in a manner that prevents accidental mixing with incompatible substances. For instance, acids and bases should be stored separately.[7]

  • Labeling: All waste containers must be clearly labeled with their contents.[6][8]

  • Containers: Use appropriate, sealed, and leak-proof containers for any waste storage.[8][9] The original container is often suitable if it is in good condition.[7]

  • Local Regulations: Always be aware of and compliant with your institution's and local authorities' specific waste disposal regulations, as they may have additional requirements.[4][9]

Quantitative Data Summary

Due to its non-hazardous classification, there are no specific quantitative limits such as reportable quantities under CERCLA or SARA for this compound.[3] The primary guideline for drain disposal is to manage the volume to "small quantities," generally interpreted as a few hundred grams or milliliters per day.[4]

ParameterValueSource
Hazard Classification Not a hazardous substance[1][2][3]
Recommended Disposal Sanitary Sewer[5]
Daily Drain Limit Small quantities (e.g., <500g)[4]
pH for Drain Disposal 5.5 - 10.5 (General Guideline)[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the substance hazardous? hazardous_disposal Follow Hazardous Waste Protocol (e.g., licensed disposal company) is_hazardous->hazardous_disposal Yes non_hazardous Not Classified as Hazardous is_hazardous->non_hazardous No consult_sds->is_hazardous is_soluble Is it water soluble? non_hazardous->is_soluble sanitary_sewer Dispose via Sanitary Sewer: 1. Dissolve in water 2. Dilute 3. Pour down lab drain with copious water is_soluble->sanitary_sewer Yes trash_disposal Dispose in Regular Trash: 1. Ensure in a sealed container 2. Follow institutional guidelines is_soluble->trash_disposal No end End of Disposal Process sanitary_sewer->end trash_disposal->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling beta-Gentiobiose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with beta-Gentiobiose. Adherence to these procedures is essential for maintaining a safe laboratory environment. While this compound is not classified as a hazardous substance, following good laboratory practices minimizes any potential risks.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is a cornerstone of safe laboratory operations. The following table outlines the recommended PPE for handling this compound, particularly when handling the powdered form.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeshieldsProtects against airborne particles and potential splashes when preparing solutions.[3][5][6]
Hand Protection Nitrile glovesPrevents dermal contact.[3][5][7]
Body Protection A fully fastened laboratory coatMinimizes contamination of personal clothing.[7]
Respiratory Protection N95-rated respirator or particle filterRecommended when weighing or transferring powder, especially in areas without local exhaust ventilation, to reduce the risk of inhaling fine particles.[3][5][6]

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is critical to prevent contamination and ensure experimental integrity.

Engineering Controls:

  • Ventilation: All procedures involving the weighing and reconstitution of this compound powder should be conducted in a well-ventilated area.[1][3] The use of a chemical fume hood is recommended to control dust.[1]

Standard Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Don all required PPE as specified in the table above.

  • Weighing and Transfer: Handle the powder carefully to avoid generating dust.[1] Use appropriate tools, such as spatulas and weighing paper.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Clean the work surface after handling is complete. Wash hands thoroughly after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don PPE: - Lab Coat - Gloves - Safety Goggles prep2 Prepare clean work area prep1->prep2 handling1 Weigh this compound powder (in fume hood if possible) prep2->handling1 handling2 Transfer powder for experiment or solution preparation handling1->handling2 cleanup1 Clean and decontaminate work surfaces handling2->cleanup1 cleanup2 Dispose of waste (see disposal plan) cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Step-by-step workflow for handling this compound.

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental responsibility.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8] Room temperature storage is generally acceptable.[5]

Disposal:

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations.[3] Consider offering surplus or non-recyclable solutions to a licensed disposal company.[3] Do not empty into drains.[1][3]

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., weighing paper, pipette tips) and PPE in designated chemical waste containers.

  • Empty Containers: Handle contaminated packages in the same way as the substance itself.[1] Completely emptied packages can often be recycled.[1]

Emergency Response: Spill Protocol

In the event of a spill, a prompt and systematic response will minimize contamination.

  • Evacuate and Secure: If a significant amount of dust is generated, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection (N95 respirator).

  • Contain and Clean: For a dry spill, gently sweep or vacuum the material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a sealed container for disposal.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Dispose of all contaminated materials as chemical waste.

G spill Spill Occurs evacuate Evacuate immediate area if dust is present spill->evacuate ppe Don appropriate PPE (include N95 respirator) evacuate->ppe clean Gently sweep or vacuum powder to avoid dust generation ppe->clean decon Wipe spill area with a damp cloth clean->decon dispose Place all contaminated materials in a sealed waste container decon->dispose report Report incident to lab supervisor dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.